4-Methyl-2-nitrobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80180. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLLSSGOPIGKDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292061 | |
| Record name | 4-Methyl-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27329-27-7 | |
| Record name | 27329-27-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-2-nitrobenzo200000031436 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methyl-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
4-Methyl-2-nitrobenzoic acid, bearing the CAS number 27329-27-7, is a substituted aromatic carboxylic acid of significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a carboxylic acid, a nitro group, and a methyl group on a benzene ring, provides a versatile scaffold for the synthesis of more complex molecules. The electronic effects and steric hindrance imparted by these functional groups dictate its reactivity and make it a valuable intermediate in the development of novel chemical entities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on practical insights for laboratory and development settings.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 27329-27-7 | [2][3][4] |
| Molecular Formula | C₈H₇NO₄ | [2][3][5] |
| Molecular Weight | 181.15 g/mol | [3][4][5] |
| Melting Point | 160-164 °C (lit.) | [2][4][6] |
| Boiling Point | 367.6 °C at 760 mmHg (Predicted) | [2][7] |
| Appearance | Solid | [2][4] |
| SMILES | Cc1ccc(C(O)=O)c(c1)=O | [2][4] |
| InChI Key | KZLLSSGOPIGKDO-UHFFFAOYSA-N | [1][4] |
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While comprehensive spectral data is available through databases such as PubChem, a summary of expected signals is provided below.[1]
Table 2: Predicted Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Aromatic protons with distinct splitting patterns due to their positions relative to the three different substituents. A singlet for the methyl protons and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for eight distinct carbon atoms, including the carboxyl carbon, the methyl carbon, and the six aromatic carbons, with chemical shifts influenced by the electron-withdrawing nitro and carboxyl groups and the electron-donating methyl group. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, the N-O stretches of the nitro group, and C-H stretches of the aromatic ring and methyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a fragmentation pattern that can provide further structural information. |
Synthesis Methodologies
The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Method 1: Hydrolysis of 2-Nitro-4-methylbenzonitrile
This method provides a high-yielding pathway from a nitrile precursor. The nitrile group is hydrolyzed under acidic conditions to the corresponding carboxylic acid.
Caption: Synthesis via nitrile hydrolysis.
Detailed Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-nitro-4-methylbenzonitrile (15.8 g) with a mixture of 65% sulfuric acid and acetic acid (150 ml).[8]
-
Heat the mixture under reflux for 17 hours.[8]
-
After cooling, concentrate the reaction mixture by removing the solvents under reduced pressure.[8]
-
Pour the residue into ice-water and extract the product with ethyl acetate.[8]
-
Wash the organic extract with water, dry it over anhydrous sodium sulfate, and concentrate to dryness.[8]
-
Recrystallize the crude product from an ether-hexane solvent system to yield colorless crystals of this compound (yield: 94%).[8]
Causality of Experimental Choices:
-
Strong Acid and Heat: The nitrile group is relatively stable, requiring harsh conditions (strong acid and high temperature) for complete hydrolysis to the carboxylic acid.
-
Extraction and Recrystallization: These standard purification techniques are employed to isolate the product from the reaction mixture and remove any unreacted starting material or byproducts.
Method 2: Oxidation of 1,4-Dimethyl-2-nitrobenzene
This approach involves the selective oxidation of one of the methyl groups of 2,5-dimethylnitrobenzene. This method is notable for its use of molecular oxygen as the oxidant in a basic medium.
Caption: Synthesis via selective oxidation.
Detailed Protocol:
-
To a 100 mL autoclave, add 1,4-dimethyl-2-nitrobenzene (907 mg, 6 mmol), sodium hydroxide (1.8 g, 45.0 mmol), and 10 mL of 80% (v/v) aqueous ethanol.[6]
-
Purge the autoclave with oxygen three times, and then pressurize with oxygen to 1.8 MPa.[6]
-
Heat the reaction mixture in an oil bath at a controlled temperature of 65 °C for 24 hours.[6]
-
After the reaction is complete, cool the mixture and dilute with methanol.[6]
-
Adjust the pH to 2-3 with a suitable acid.[6]
-
Remove the solvent by distillation under reduced pressure.[6]
-
Extract the product with ethyl acetate. Dry the organic phase and filter.[6]
-
Purify the product by column chromatography to obtain this compound (yield: 75%).[6]
Causality of Experimental Choices:
-
Autoclave and Oxygen Pressure: The use of an autoclave and pressurized oxygen is necessary to facilitate the aerobic oxidation of the methyl group.
-
Basic Conditions: The sodium hydroxide is crucial for the reaction to proceed, likely by facilitating the initial deprotonation of the methyl group.
-
Column Chromatography: This purification method is necessary to separate the desired product from unreacted starting material and any potential byproducts from the oxidation of the other methyl group.
Key Reactions and Synthetic Utility
This compound is a valuable building block due to the reactivity of its functional groups.
Caption: Key transformations of the title compound.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding 2-amino-4-methylbenzoic acid. This transformation is fundamental in the synthesis of various heterocyclic compounds and is a common step in the preparation of active pharmaceutical ingredients.[7]
-
Esterification of the Carboxylic Acid: The carboxylic acid can be converted to an ester, such as methyl 4-methyl-2-nitrobenzoate, which can be a useful intermediate for further modifications where the acidic proton of the carboxylic acid might interfere with subsequent reaction steps.
-
Formation of Acyl Halides: The carboxylic acid can be converted to a more reactive acyl halide, such as 4-methyl-2-nitrobenzoyl chloride, using reagents like thionyl chloride or oxalyl chloride. This acyl halide can then be used in a variety of acylation reactions.
Applications in Research and Development
While specific, large-scale applications of this compound are not as widely documented as those of its isomers, its structural motifs are present in molecules of significant interest. Its isomers, such as 2-methyl-4-nitrobenzoic acid, are known intermediates in the synthesis of pharmaceuticals like Tolvaptan, a V2 receptor antagonist.[9][10] This suggests that this compound is a valuable tool for medicinal chemists in the construction of diverse molecular libraries for drug discovery. The presence of the ortho-nitro group can also be exploited for the synthesis of various nitrogen-containing heterocycles.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 | Warning | H302: Harmful if swallowed.[1][4] H317: May cause an allergic skin reaction.[1][4] | P261, P264, P272, P280, P301 + P312, P302 + P352[4] |
Handling Recommendations:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]
-
Avoid inhalation of dust and contact with skin and eyes.[11]
-
Store in a tightly closed container in a dry, cool place.[2][7]
Conclusion
This compound is a versatile and valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis can be achieved through reliable and high-yielding methods, and its functional groups offer multiple avenues for further chemical transformations. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in research and development.
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Ningbo Inno Pharmchem Co.,Ltd. The Crucial Role of 2-Methyl-4-nitrobenzoic Acid in Pharmaceutical Synthesis. [Link]
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A Comprehensive Technical Guide to 4-Methyl-2-nitrobenzoic Acid for Advanced Research and Development
Abstract
4-Methyl-2-nitrobenzoic acid is a pivotal chemical intermediate whose structural features—a carboxylic acid, a nitro group, and a methyl group on an aromatic scaffold—confer significant versatility in synthetic chemistry. This guide provides an in-depth exploration of its core molecular attributes, validated synthetic protocols, and key reactive properties. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental data with practical, field-proven insights to facilitate its effective application in the synthesis of complex target molecules, particularly within the pharmaceutical and agrochemical sectors.
Core Molecular Attributes and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental design, from stoichiometric calculations to analytical method development. This compound is a solid crystalline compound with the molecular formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol .[1][2][3] These foundational values are critical for all quantitative work.
Its key physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₄ | [1][2][3] |
| Molecular Weight | 181.15 g/mol | [1][2][3] |
| CAS Number | 27329-27-7 | [1][4][5][6] |
| Appearance | Solid, off-white to yellow crystalline powder | [3] |
| Melting Point | 160-164 °C | [4] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [7] |
Synthesis and Purification: A Validated Protocol
The reliable synthesis of high-purity this compound is essential for its use in regulated industries like pharmaceuticals. A robust and common method involves the selective oxidation of 1,4-dimethyl-2-nitrobenzene (also known as 2-nitro-p-xylene).
Synthetic Workflow Overview
The causality behind this synthetic choice lies in the differential reactivity of the two methyl groups. The methyl group ortho to the electron-withdrawing nitro group is deactivated towards oxidation, while the methyl group para to the nitro group is more susceptible, allowing for selective conversion to a carboxylic acid under controlled conditions.
Sources
4-Methyl-2-nitrobenzoic acid melting point and boiling point
An In-depth Technical Guide to the Physicochemical Characterization of 4-Methyl-2-nitrobenzoic Acid
Abstract
This compound is a pivotal intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. An accurate understanding of its fundamental physicochemical properties, such as its melting and boiling points, is critical for its effective use in research and development. These parameters not only define its physical state under various conditions but also serve as crucial indicators of purity and thermal stability. This guide provides a comprehensive overview of the theoretical principles and detailed experimental protocols for the determination of the melting point of this compound. It also addresses the challenges associated with determining its boiling point, offering insights into its thermal decomposition. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable framework for the characterization of this compound.
Physicochemical Profile of this compound
This compound is a solid crystalline compound at room temperature. Its key physical and chemical properties are summarized in the table below. The melting point is a well-documented property, while the boiling point is not typically reported, as the compound is prone to decomposition at elevated temperatures.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 27329-27-7 | [1][2] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 160-164 °C | [2] |
| Boiling Point | Not available (decomposes) |
Experimental Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range, a phenomenon known as melting point depression. Therefore, accurate determination of the melting point is a fundamental method for assessing the purity of a compound.
Principle of Melting Point Determination
The protocol described herein utilizes a modern digital melting point apparatus. This instrument provides a controlled heating rate and allows for precise observation of the melting process. The causality behind this experimental choice lies in its superior accuracy, reproducibility, and ease of use compared to traditional methods like the Thiele tube. The system's self-validating nature is ensured through regular calibration with certified reference standards.
Detailed Experimental Protocol
-
Instrument Calibration:
-
Prior to sample analysis, verify the instrument's accuracy using at least two certified reference standards that bracket the expected melting point of this compound (e.g., benzoic acid and 2-chloro-4-nitrobenzoic acid).
-
If the observed melting points of the standards deviate from their certified values by more than the specified tolerance (typically ±0.5 °C), perform a new calibration according to the manufacturer's instructions. This step is crucial for the trustworthiness of the obtained data.
-
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as residual solvent can depress the melting point. If necessary, dry the sample under a vacuum.
-
Place a small amount of the crystalline sample onto a clean, dry watch glass.
-
Using a spatula, crush the crystals into a fine powder. This ensures uniform packing and efficient heat transfer within the capillary tube.
-
Tamp the open end of a capillary tube into the powder until a small amount of sample enters the tube.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal. An excessive amount of sample can lead to a broadened melting range due to thermal gradients.
-
-
Melting Point Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
Set the starting temperature to approximately 10-15 °C below the expected melting point of 160 °C.
-
Set a slow heating rate of 1-2 °C per minute. A slow ramp rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate determination.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting).
-
The recorded values constitute the melting point range. For a pure sample of this compound, a sharp range of 1-2 °C is expected.
-
-
Data Interpretation:
-
A sharp melting range (e.g., 162-163 °C) that falls within the literature value of 160-164 °C is indicative of high purity.[2]
-
A broad or depressed melting range (e.g., 155-160 °C) suggests the presence of impurities.
-
Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination.
Assessment of Thermal Stability and Boiling Point
Challenges in Boiling Point Determination
A standard boiling point determination at atmospheric pressure is generally not feasible for this compound. The presence of both a carboxylic acid group and a nitro group on the aromatic ring contributes to strong intermolecular forces and a high molecular weight, which would suggest a very high boiling point. However, these functional groups, particularly the nitro group, can render the molecule susceptible to thermal decomposition at temperatures below its theoretical boiling point. The energy required to bring the compound to a boil is often sufficient to break chemical bonds, leading to degradation rather than a clean phase transition.
Alternative Method: Thermogravimetric Analysis (TGA)
To assess the thermal stability and determine the decomposition temperature, Thermogravimetric Analysis (TGA) is the preferred method. This technique provides a quantitative measure of mass loss as a function of temperature.
-
Principle: A sample is placed in a high-precision balance within a furnace. The temperature is increased at a constant rate, and the sample's mass is continuously recorded. A significant mass loss indicates decomposition.
-
Procedure:
-
A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a TGA pan.
-
The furnace is sealed and purged with an inert gas (e.g., nitrogen) to prevent oxidative decomposition.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected decomposition point (e.g., 400 °C).
-
The instrument records the mass of the sample as a function of temperature.
-
The resulting TGA curve is analyzed to determine the onset temperature of decomposition.
-
Workflow for Assessing Thermal Stability
Caption: Workflow for thermal stability analysis using TGA.
Conclusion
The accurate characterization of the physical properties of this compound is fundamental to its application in scientific research and drug development. The melting point serves as a reliable and readily accessible indicator of purity, with a literature value of 160-164 °C.[2] A standard boiling point is not practically determinable due to the compound's tendency to decompose at high temperatures. For assessing thermal stability, Thermogravimetric Analysis is the recommended technique. The protocols and principles outlined in this guide provide a robust framework for obtaining trustworthy and reproducible data, ensuring the quality and integrity of subsequent research and development activities.
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4-Methyl-2-nitrobenzoic acid IUPAC name and synonyms
An In-depth Technical Guide to 4-Methyl-2-nitrobenzoic Acid
Introduction
This compound is a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring a carboxylic acid, a nitro group, and a methyl group on the benzene ring, imparts specific chemical properties and reactivity. The steric hindrance between the ortho-positioned nitro and carboxylic acid groups is a defining feature that influences its chemical behavior and synthetic utility[1]. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis protocols, and safety considerations, tailored for researchers and professionals in chemical and pharmaceutical development.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the foundation of all scientific work. This section details the standardized names and identifiers for this compound.
IUPAC Name
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound [2].
Synonyms and Identifiers
For database searching and procurement, a variety of synonyms and registry numbers are used.
| Identifier Type | Value | Source |
| CAS Number | 27329-27-7 | [2][3] |
| Molecular Formula | C₈H₇NO₄ | [2][4] |
| Molecular Weight | 181.15 g/mol | [2][4] |
| Common Synonyms | Benzoic acid, 4-methyl-2-nitro- | [2] |
| 4-Methyl-2-nitro-benzoic acid | [2] | |
| PubChem CID | 255027 | [2] |
| MDL Number | MFCD00033899 | [2] |
| InChI Key | KZLLSSGOPIGKDO-UHFFFAOYSA-N | [2] |
Chemical Structure
The structure of this compound is depicted below, showing the relative positions of the functional groups on the benzene ring.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL autoclave, add 1,4-dimethyl-2-nitrobenzene (907 mg, 6 mmol), sodium hydroxide (1.8 g, 45.0 mmol), and 10 mL of 80% (v/v) aqueous ethanol.[3]
-
Oxygenation: Seal the autoclave and purge with oxygen three times. Pressurize the vessel with oxygen to 1.8 MPa.[3]
-
Reaction: Place the autoclave in an oil bath and heat at a controlled temperature of 65 °C for 24 hours.[3]
-
Work-up: After the reaction is complete, cool the mixture and dilute it with methanol. Adjust the pH to 2-3 using a suitable acid.[3]
-
Extraction: Remove the solvent by distillation under reduced pressure. Add ethyl acetate to extract the product. The organic phase is then dried and filtered.[3]
-
Purification: The final product is purified by column chromatography to yield this compound. This process reportedly achieves a 75% yield.[3]
Other Synthetic Routes
-
Oxidation of 4-nitro-o-xylene: This method involves the selective oxidation of one of the methyl groups of 4-nitro-o-xylene. The strong electron-withdrawing effect of the nitro group makes this oxidation challenging, often requiring strong oxidizing agents or specialized catalytic systems, such as using dilute nitric acid with a radical initiator and a phase transfer catalyst.[5]
Applications and Chemical Reactivity
While its isomer, 2-methyl-4-nitrobenzoic acid, is a well-known intermediate in the synthesis of pharmaceuticals like the V2 receptor antagonist Tolvaptan, the applications of this compound are less documented in mainstream drug development literature.[5][6][7]
Its primary utility lies as a building block in organic synthesis. The presence of three distinct functional groups allows for a wide range of chemical transformations.
-
Wastewater Treatment: There is a mention of its potential use in wastewater treatment, although the specific mechanism or context is not detailed.[3]
-
Synthetic Intermediate: As a functionalized aromatic compound, it serves as a valuable precursor for more complex molecules in research settings. The steric hindrance between the adjacent nitro and carboxylic acid groups can be exploited to direct reactions or to study the effects of steric strain on reactivity and molecular conformation.[1]
Safety and Handling
Based on aggregated GHS data, this compound presents specific hazards that require careful handling.
GHS Hazard Classification
-
Pictogram: Warning
-
Hazard Statements:
-
Precautionary Statements: P261, P264, P270, P272, P280, P301+P317, P302+P352, P333+P317, P501.[2]
Handling Recommendations
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area to avoid inhalation of dust.
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and exposed skin thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[8]
-
Storage: Store in a dry, cool, and well-ventilated place. Keep containers tightly closed.
Analytical and Spectral Data
Characterization of this compound is typically performed using standard analytical techniques. Spectral data, including GC-MS and IR spectra, are publicly available for reference through databases like PubChem, which can aid in the identification and quality control of the compound.[2]
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 255027, this compound. Retrieved from [Link].
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 2-Methyl-4-nitrobenzoic Acid: Applications and Synthesis. Retrieved from [Link].
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-
MDPI (2022). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Retrieved from [Link].
-
NIST (2024). Benzoic acid, 4-nitro-, methyl ester. Retrieved from [Link].
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A Comprehensive Spectroscopic Guide to 4-Methyl-2-nitrobenzoic Acid for Advanced Research
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Methyl-2-nitrobenzoic acid, a key chemical intermediate in various synthetic applications, including the development of pharmaceuticals and other bioactive molecules. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but the underlying scientific rationale for the observed spectral features.
Introduction
This compound (C₈H₇NO₄, Molar Mass: 181.15 g/mol ) is a substituted aromatic carboxylic acid.[1] Its structural characterization is paramount for ensuring purity, confirming identity, and understanding its reactivity in downstream applications. The strategic placement of the methyl, nitro, and carboxylic acid groups on the benzene ring gives rise to a unique spectroscopic fingerprint, which we will explore in detail.
Molecular Structure and Spectroscopic Correlation
The chemical structure of this compound dictates its interaction with various electromagnetic radiations and its behavior in the mass spectrometer. Understanding this structure is the first step in interpreting its spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are instrumental in confirming the substitution pattern of the aromatic ring.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nitro and carboxylic acid groups deshield the aromatic protons, shifting them downfield, while the electron-donating methyl group has a shielding effect.
Predicted ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | Singlet (broad) | 1H | COOH |
| ~8.1 - 8.3 | Doublet | 1H | Ar-H |
| ~7.8 - 8.0 | Doublet | 1H | Ar-H |
| ~7.4 - 7.6 | Doublet of Doublets | 1H | Ar-H |
| ~2.4 - 2.6 | Singlet | 3H | CH₃ |
Note: Actual chemical shifts can vary depending on the solvent and concentration. A ¹H NMR spectrum for this compound is available from ChemicalBook, which can be consulted for experimental data.[2]
Interpretation:
-
The broad singlet in the downfield region is characteristic of a carboxylic acid proton.
-
The aromatic region will display a complex splitting pattern due to the coupling between the three adjacent aromatic protons.
-
The singlet for the methyl group protons will be found in the typical benzylic proton region.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituent effects. The nitro and carboxyl groups are electron-withdrawing, causing a downfield shift (deshielding) of the carbons they are attached to and those at the ortho and para positions.[4] The methyl group is electron-donating, causing an upfield shift (shielding).
Predicted ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 170 | C=O (Carboxylic Acid) |
| ~148 - 152 | C-NO₂ |
| ~140 - 145 | C-CH₃ |
| ~130 - 135 | Ar-C |
| ~125 - 130 | Ar-CH |
| ~120 - 125 | Ar-CH |
| ~115 - 120 | C-COOH |
| ~20 - 25 | CH₃ |
Note: This is a predicted spectrum based on known substituent effects. For experimental data, consulting a spectral database is recommended.
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carboxylic acid, the N-O stretching of the nitro group, and the C-H and C=C bonds of the aromatic ring and methyl group.
Characteristic IR Absorption Bands:
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| 1680-1710 | C=O stretch | Carboxylic Acid |
| 1510-1560 and 1345-1385 | N-O asymmetric and symmetric stretch | Nitro Group |
| 3000-3100 | C-H stretch | Aromatic |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 2850-2960 | C-H stretch | Methyl Group |
Note: A vapor phase IR spectrum is available on PubChem.[1]
Interpretation:
-
The very broad absorption band in the 2500-3300 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.
-
The strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.
-
The two strong absorption bands for the nitro group are crucial for its identification.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 181
-
[M - OH]⁺: m/z = 164 (Loss of the hydroxyl radical from the carboxylic acid)
-
[M - NO₂]⁺: m/z = 135 (Loss of the nitro group)
-
[M - COOH]⁺: m/z = 136 (Loss of the carboxyl group)
-
[C₇H₆O]⁺: m/z = 106 (Further fragmentation)
-
[C₇H₇]⁺: m/z = 91 (Tropylium ion, from the toluene moiety)
Note: A GC-MS spectrum is available on PubChem.[1]
Interpretation:
The fragmentation of this compound will be driven by the presence of the functional groups. The loss of small, stable neutral molecules or radicals from the molecular ion will lead to the observed fragment ions. The relative abundance of these fragments provides clues about the stability of the ions and the structure of the parent molecule.
Caption: Simplified mass spectrometry fragmentation pathway.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust and self-validating system for its structural confirmation. The data presented in this guide, coupled with the interpretative insights, serves as a valuable resource for scientists engaged in research and development where this compound is utilized. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is the cornerstone of scientific integrity.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
Sources
An In-depth Technical Guide to the Solubility of 4-Methyl-2-nitrobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For formulation scientists and medicinal chemists, a comprehensive understanding of a compound's solubility profile in various solvent systems is paramount for rational drug design, process development, and the creation of effective delivery systems. This technical guide provides a detailed exploration of the solubility of 4-Methyl-2-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] While quantitative solubility data for this specific compound is not extensively available in public literature, this guide synthesizes established principles of solubility, qualitative data, and comparative analysis with structurally related molecules to provide a robust framework for researchers.
The Molecular Architecture of this compound: Implications for Solubility
The solubility of a compound is intrinsically linked to its molecular structure. This compound (C₈H₇NO₄, Molar Mass: 181.15 g/mol ) possesses a unique combination of functional groups that dictate its interaction with various solvents.[2]
-
The Benzoic Acid Core: The benzene ring imparts a significant degree of hydrophobicity (lipophilicity), while the carboxylic acid group (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor.
-
The Methyl Group (-CH₃): This electron-donating group is nonpolar and contributes to the overall lipophilicity of the molecule.
-
The Nitro Group (-NO₂): Positioned ortho to the carboxylic acid, the nitro group is a strong electron-withdrawing group, increasing the acidity of the carboxylic proton. It is also a polar group capable of participating in dipole-dipole interactions and acting as a hydrogen bond acceptor.
The interplay of these groups results in a molecule with a complex polarity profile. The presence of both polar (carboxylic acid, nitro group) and nonpolar (benzene ring, methyl group) regions suggests that its solubility will be highly dependent on the nature of the solvent.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₄ | |
| Molecular Weight | 181.15 g/mol | [2] |
| Melting Point | 160-164 °C | [3] |
| pKa | Not available | |
| LogP (calculated) | 1.60142 | [4] |
Note: The melting point is a crucial parameter in solubility, as it reflects the strength of the crystal lattice energy that must be overcome for dissolution to occur.
Qualitative and Comparative Solubility Profile
Direct, quantitative solubility data for this compound is sparse in the reviewed literature. However, qualitative descriptions consistently indicate its solubility characteristics. It is reported to be easily soluble in organic solvents such as ethanol, ether, and chloroform , and slightly soluble in water and acetone .[1]
To provide a more quantitative context, it is instructive to examine the solubility of structurally similar nitrobenzoic acid isomers. While the exact values will differ due to the specific placement of the methyl and nitro groups, the general trends offer valuable insights. For instance, studies on 3-nitrobenzoic acid have shown the following solubility order in various solvents: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[5] This highlights the strong influence of solvent polarity and hydrogen bonding capacity on the solubility of nitro-substituted benzoic acids.
The interplay of intermolecular forces is key. In protic solvents like ethanol, the carboxylic acid group of this compound can form strong hydrogen bonds with the solvent molecules, facilitating dissolution. In aprotic polar solvents, dipole-dipole interactions with the nitro and carboxylic acid groups will be significant. In nonpolar solvents like toluene, the solubility will be primarily driven by the favorable interactions with the benzene ring and methyl group.
Theoretical Framework: Predicting and Modeling Solubility
The prediction of solubility is a cornerstone of modern drug development, enabling the early-stage assessment of drug candidates.[6][7][8] Several thermodynamic models can be employed to correlate and predict the solubility of organic compounds. These models are essential for optimizing separation, purification, and formulation processes in the chemical industry.[9]
One of the most widely used semi-empirical models for correlating solubility with temperature is the modified Apelblat equation . This model is derived from the Clausius-Clapeyron equation and provides a mathematical relationship between the mole fraction solubility (x) and the absolute temperature (T).[9]
The equation is expressed as:
ln(x) = A + B/T + C ln(T)
Where A, B, and C are empirically determined parameters that account for the activity coefficient of the solute in the solution and the enthalpy of fusion.
Other thermodynamic models, such as the λh equation, Wilson model, and NRTL model, are also frequently used to correlate experimental solubility data with a high degree of accuracy.[9] These models can be invaluable for predicting the solubility of this compound in various solvents, provided that some initial experimental data is available for parameter fitting.
The following diagram illustrates the key factors that influence the solubility of this compound, forming a basis for both experimental investigation and theoretical modeling.
Caption: A diagram illustrating the interplay of solute and solvent properties that determine the solubility of this compound.
Experimental Determination of Solubility: A Standard Protocol
Accurate experimental determination of solubility is crucial for validating theoretical models and for practical applications in process chemistry and formulation. The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid.
Protocol: Isothermal Saturation Gravimetric Method
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker bath).
-
Ensure the amount of solid is sufficient to maintain a saturated solution with an excess of undissolved solid throughout the experiment.
-
-
Equilibration:
-
Agitate the mixture at a constant, precisely controlled temperature for a sufficient duration to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solvent and temperature and should be determined empirically (e.g., by taking measurements at different time points until a constant concentration is observed).
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid precipitation or further dissolution.
-
Immediately filter the sample through a fine-porosity filter (e.g., a 0.45 µm PTFE syringe filter) to remove any remaining solid particles.
-
-
Gravimetric Analysis:
-
Transfer a precisely weighed aliquot of the clear, saturated filtrate to a pre-weighed, dry container (e.g., an evaporating dish or a vial).
-
Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute) until a constant weight of the dried this compound residue is achieved.
-
-
Calculation:
-
The solubility can be calculated in various units, such as grams per 100 mL of solvent or moles per liter of solvent.
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100
-
Self-Validation and Trustworthiness:
-
Temperature Control: Maintain a constant and accurately measured temperature throughout the equilibration and sampling process, as solubility is highly temperature-dependent.
-
Equilibrium Confirmation: To ensure equilibrium has been reached, take samples at different time intervals (e.g., 12, 24, and 36 hours) and analyze them. The solubility value should be consistent across the later time points.
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility and statistical validity of the results.
The following workflow diagram outlines the key steps in the experimental determination of solubility.
Caption: A step-by-step workflow for determining the solubility of a solid compound in a liquid solvent using the gravimetric method.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While direct quantitative data is limited, an understanding of its molecular structure, coupled with qualitative information and comparative data from related compounds, allows for informed predictions of its solubility behavior. The provided experimental protocol offers a robust methodology for obtaining precise solubility data, which is essential for the successful application of this important chemical intermediate in pharmaceutical and agrochemical research and development.
Future work should focus on the systematic experimental determination of the solubility of this compound in a range of pharmaceutically relevant solvents at various temperatures. This data would be invaluable for the development and validation of thermodynamic models to accurately predict its solubility, thereby accelerating formulation development and process optimization.
References
- Jain, A., & Yalkowsky, S. H. (2001). Prediction of aqueous solubility from the general solubility equation. Journal of Pharmaceutical Sciences, 90(2), 234-252.
- Delaney, J. S. (2004). ESOL: estimating aqueous solubility directly from molecular structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005.
- Hopfinger, A. J., Esposito, E. X., Llinas, A., Glen, R. C., & Goodman, J. M. (2009). Findings of the challenge to predict aqueous solubility.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
- Zhang, P., et al. (2013). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 37(12), 754-758.
- Niti, S., et al. (2013). Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. Fluid Phase Equilibria, 338, 217-223.
Sources
- 1. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. This compound | C8H7NO4 | CID 255027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 27329-27-7 [chemicalbook.com]
- 4. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Thermal Stability and Decomposition of 4-Methyl-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Importance of Thermal Stability in Pharmaceutical Development
In the pharmaceutical industry, the thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute. Unforeseen thermal decomposition can lead to loss of potency, the formation of toxic impurities, and in the case of energetic materials like nitroaromatic compounds, can pose significant safety risks such as runaway reactions and explosions. 4-Methyl-2-nitrobenzoic acid, with its nitro and carboxylic acid functionalities, belongs to a class of compounds known for their potential thermal lability. Therefore, a comprehensive evaluation of its thermal properties is not merely a regulatory requirement but a fundamental aspect of safe and robust process development.
This guide will delve into the scientific principles and practical methodologies for characterizing the thermal stability and decomposition of this compound. We will explore the use of key analytical techniques, interpret the expected findings based on analogous compounds, and discuss the likely chemical pathways of decomposition.
Physicochemical Properties of this compound
A foundational understanding of the basic physical and chemical properties of a compound is essential before undertaking a detailed thermal analysis.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₄ | |
| Molecular Weight | 181.15 g/mol | |
| Appearance | Solid | |
| Melting Point | 160-164 °C |
Core Methodologies for Thermal Analysis
The characterization of thermal stability and decomposition relies on a suite of thermoanalytical techniques. The two primary methods that provide the cornerstone of such an investigation are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and decomposition. The resulting data provides critical information on the melting point, heat of fusion, and the onset temperature and enthalpy of decomposition.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or gold-plated high-pressure crucible. The use of a hermetically sealed crucible is crucial to contain any evolved gases during decomposition, ensuring accurate enthalpy measurements.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure the accuracy and reliability of the data.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to approximately 400 °C.
-
Heating Rates (β): Conduct experiments at multiple linear heating rates (e.g., 2, 5, 10, and 20 °C/min). Analyzing the data at different heating rates is a key aspect of a self-validating system, as it allows for the determination of kinetic parameters and ensures the consistency of the observed thermal events.
-
Atmosphere: Use an inert atmosphere, typically nitrogen, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.
-
-
Data Analysis:
-
Determine the onset temperature and peak temperature of melting.
-
Calculate the heat of fusion (ΔHfus).
-
Identify the onset temperature of the exothermic decomposition peak.
-
Calculate the heat of decomposition (ΔHd).
-
Causality Behind Experimental Choices: The choice of multiple heating rates is deliberate. Kinetic models, such as the Kissinger method, rely on the shift of the decomposition peak temperature with the heating rate to calculate the activation energy of the decomposition reaction. This provides a deeper understanding of the reaction kinetics beyond simple temperature points.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperature at which decomposition begins, the rate of mass loss, and the composition of the final residue.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Place a slightly larger sample (5-10 mg) of this compound into an open ceramic or aluminum crucible.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to above the final decomposition temperature, typically up to 600 °C or higher, to ensure complete decomposition.
-
Heating Rates (β): Use the same heating rates as in the DSC experiments to allow for direct correlation of mass loss with thermal events.
-
Atmosphere: Conduct the analysis under an inert nitrogen atmosphere to isolate the thermal decomposition from oxidative processes.
-
-
Data Analysis:
-
Generate the TGA curve (mass % vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak).
-
Quantify the percentage of mass loss at each decomposition step.
-
Causality Behind Experimental Choices: Performing TGA in conjunction with DSC allows for the unambiguous assignment of thermal events. For instance, an exothermic peak in the DSC curve that coincides with a significant mass loss in the TGA curve is definitively a decomposition event.
Experimental Workflow for Thermal Analysis
Caption: Workflow for the comprehensive thermal analysis of this compound.
Thermal Behavior and Decomposition of this compound: An Analog-Based Assessment
As direct experimental data for this compound is scarce, we will leverage a comprehensive study on its parent compound, 2-nitrobenzoic acid (o-nitrobenzoic acid, ONBA), to infer its likely thermal behavior. The presence of a methyl group at the 4-position is expected to have a modest, but not transformative, effect on the thermal stability.
Expected DSC and TGA Profile
Based on the data for 2-nitrobenzoic acid, the following thermal events are anticipated for this compound:
-
Melting: An endothermic event corresponding to its melting point (reported as 160-164 °C).
-
Decomposition: A sharp, significant exothermic event immediately following melting, indicating decomposition. This is accompanied by a major mass loss in the TGA curve.
Quantitative Data from a Close Analog: 2-Nitrobenzoic Acid
The following table summarizes the thermal decomposition data for 2-nitrobenzoic acid, which serves as a valuable reference point.[1]
| Parameter | Value (for 2-Nitrobenzoic Acid) | Expected Influence on this compound |
| Onset Decomposition Temp. (T₀) | ~196 °C (at 5 °C/min) | The electron-donating methyl group may slightly alter the electronic density of the aromatic ring, potentially having a minor effect on the decomposition onset. |
| Heat of Decomposition (ΔHd) | ~335.61 J/g (at 5 °C/min) | The addition of the methyl group will slightly increase the molecular weight, which may influence the heat of decomposition per gram. The overall energetic nature is expected to be similar. |
| Activation Energy (Ea) | ~131.31 kJ/mol | The activation energy for the decomposition of this compound is likely to be in a similar range, reflecting the primary role of the nitro and carboxylic acid groups in the decomposition process. |
Note: The provided values for 2-nitrobenzoic acid are from a specific study and can vary with experimental conditions.[1]
Decomposition Mechanism and Kinetics
The thermal decomposition of nitroaromatic compounds is a complex process that can proceed through several pathways. Theoretical studies provide valuable insights into the likely mechanisms.
Proposed Decomposition Pathways
For nitroaromatic compounds, two primary initiation steps are generally considered:
-
C-NO₂ Bond Homolysis: The cleavage of the bond between the aromatic ring and the nitro group to form a phenyl radical and nitrogen dioxide. This is often the primary pathway for simple nitroaromatics.[2]
-
Nitro-Nitrite Isomerization: The rearrangement of the nitro group to a nitrite group, followed by the cleavage of the weaker O-NO bond.
For this compound, the presence of the ortho-carboxylic acid group introduces additional possibilities, including:
-
Decarboxylation: The loss of carbon dioxide from the carboxylic acid group, which is a common decomposition pathway for benzoic acid derivatives.
-
Intramolecular Reactions: The proximity of the nitro and carboxylic acid groups could facilitate intramolecular reactions, potentially leading to the formation of cyclic intermediates.
Influence of Substituents:
-
The nitro group is strongly electron-withdrawing and is the primary driver of the energetic decomposition.
-
The carboxylic acid group provides a pathway for decarboxylation.
-
The methyl group is weakly electron-donating and its effect on the overall decomposition is likely to be less significant than the other two functional groups.
Proposed Decomposition Pathways for this compound
Sources
The Strategic Utility of 4-Methyl-2-nitrobenzoic Acid in Modern Organic Synthesis: A Technical Guide
Abstract
4-Methyl-2-nitrobenzoic acid, a seemingly unassuming substituted aromatic carboxylic acid, has emerged as a cornerstone in the edifice of modern organic synthesis. Its unique trifecta of functional groups—a carboxylic acid, a nitro group, and a methyl group—strategically positioned on a benzene ring, endows it with a versatile reactivity profile. This technical guide provides an in-depth exploration of the synthesis, functional group transformations, and diverse applications of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a nuanced understanding of the mechanistic principles that underpin its synthetic utility. We will delve into its pivotal role as a precursor to blockbuster pharmaceuticals, its applications in the synthesis of novel heterocyclic scaffolds, and its emerging potential in materials science and agrochemicals.
Introduction: A Molecule of Strategic Importance
Substituted nitrobenzoic acids are a class of organic compounds that serve as crucial intermediates and precursors in a wide range of applications, including the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The presence of both a carboxylic acid and a nitro group, both of which are electron-withdrawing, significantly influences the chemical properties of the benzene ring, making these molecules distinct from simpler benzoic acid derivatives.[1][2] this compound (CAS No: 27329-27-7), with its additional methyl group, presents a unique combination of steric and electronic properties that synthetic chemists can strategically exploit.[3]
The true value of this compound lies in the orthogonality of its functional groups, which allows for selective transformations. The carboxylic acid provides a handle for esterification and amidation, the nitro group can be readily reduced to an amine, opening the door to a vast array of cyclization and derivatization reactions, and the methyl group can also be functionalized under specific conditions. This guide will illuminate the pathways through which this versatile building block is transformed into complex, high-value molecules.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in any synthetic endeavor.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇NO₄ | [3] |
| Molecular Weight | 181.15 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 160-164 °C | |
| Solubility | Soluble in ethanol and ether. | [4] |
Safety Profile:
This compound is a chemical that requires careful handling. It is classified as harmful if swallowed and may cause an allergic skin reaction.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Synthesis of this compound
The accessibility of this compound is a key factor in its widespread use. Several synthetic routes have been developed, with the choice of method often depending on the availability of starting materials and the desired scale of production.
Oxidation of 4-Nitro-o-xylene
A common and industrially relevant method involves the selective oxidation of one of the methyl groups of 4-nitro-o-xylene. While strong oxidizing agents like potassium permanganate can be used, milder and more selective methods are often preferred to avoid over-oxidation.[5][6]
Hydrolysis of 2-Nitro-4-methylbenzonitrile
Another viable route is the hydrolysis of 2-nitro-4-methylbenzonitrile. This method is particularly useful if the corresponding benzonitrile is readily available.
Experimental Protocol: Hydrolysis of 2-Nitro-4-methylbenzonitrile
Materials:
-
2-Nitro-4-methylbenzonitrile
-
65% Sulfuric acid
-
Acetic acid
-
Ethyl acetate
-
Hexane
-
Ice
Procedure:
-
A solution of 2-nitro-4-methylbenzonitrile (15.8 g) in a mixture of 65% sulfuric acid and acetic acid (150 ml) is heated under reflux for 17 hours.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The residue is poured into ice-water and extracted with ethyl acetate.
-
The organic extract is washed with water, dried over anhydrous sodium sulfate, and concentrated to dryness.
-
The crude product is recrystallized from an ether-hexane mixture to afford colorless crystals of this compound.
Key Synthetic Transformations and Applications
The synthetic utility of this compound is best illustrated through its key transformations, which unlock a diverse range of molecular architectures.
Reduction of the Nitro Group: Gateway to Anthranilic Acid Derivatives
The reduction of the nitro group to an amine is arguably the most powerful transformation of this compound, yielding 4-methylanthranilic acid. This reaction is a critical step in the synthesis of many pharmaceuticals and heterocyclic compounds.[7][8] Catalytic hydrogenation is a clean and efficient method for this conversion.[9][10]
Experimental Protocol: Catalytic Hydrogenation to 4-Methylanthranilic Acid
Materials:
-
This compound
-
Methanol
-
Palladium on carbon (5% Pd/C)
-
Hydrogen gas source
Procedure:
-
Dissolve this compound in methanol in a suitable hydrogenation vessel.
-
Carefully add a catalytic amount of 5% Pd/C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-2 MPa) and stir the mixture at a controlled temperature (e.g., 60-70 °C) for 2 hours, or until hydrogen uptake ceases.
-
After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
The filtrate, containing the sodium salt of 4-methylanthranilic acid, can be acidified to precipitate the free acid, which is then collected by filtration.
Amide Bond Formation: A Pillar of Medicinal Chemistry
The carboxylic acid functionality of this compound, and more commonly, its reduced form, 4-methylanthranilic acid, readily undergoes amide bond formation. This reaction is fundamental in the synthesis of a vast number of biologically active molecules.[11][12]
Experimental Protocol: Amide Coupling of 4-Methylanthranilic Acid with an Acyl Chloride
Materials:
-
4-Methylanthranilic acid
-
An appropriate acyl chloride (e.g., o-toluoyl chloride)
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane or THF)
Procedure:
-
Dissolve 4-methylanthranilic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base to the solution and stir.
-
Slowly add a solution of the acyl chloride in the same solvent to the reaction mixture at a controlled temperature (often 0 °C to room temperature).
-
Stir the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is typically worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and concentration of the organic phase.
-
The crude amide product can be purified by recrystallization or column chromatography.
Application in the Synthesis of Tolvaptan
A prime example of the industrial importance of this compound is its use as a key starting material in the synthesis of Tolvaptan, a selective vasopressin receptor 2 antagonist used to treat hyponatremia.[13][14][15] The synthesis involves a sequence of reactions that beautifully illustrate the strategic manipulation of the functional groups of this compound.
Synthetic Workflow: Tolvaptan Synthesis from this compound
Caption: Synthetic pathway to Tolvaptan starting from this compound.
Synthesis of Heterocyclic Compounds
The derivative of this compound, 4-methylanthranilic acid, is a valuable precursor for the synthesis of a wide variety of heterocyclic compounds, including quinazolinones and benzoxazinones.[16][17][18] These scaffolds are prevalent in many biologically active molecules.
Logical Relationship: From 4-Methylanthranilic Acid to Heterocycles
Caption: General route to quinazolinone and benzoxazinone heterocycles.
Copper-Catalyzed Decarboxylation
Recent research has explored the copper-catalyzed decarboxylation of nitrobenzoic acids.[19][20][21][22] This reaction offers a novel method for the formation of carbon-carbon and carbon-heteroatom bonds, providing an alternative to traditional cross-coupling reactions. The ortho-nitro group in compounds like this compound has been shown to facilitate this transformation. Mechanistic studies suggest that the reaction proceeds through the formation of a copper(I)-carboxylate intermediate, with the decarboxylation being the turnover-limiting step.[1]
Applications in Dye and Materials Science
The chromophoric properties imparted by the nitro group and the versatile reactivity of the carboxylic acid and amino groups (after reduction) make this compound and its derivatives useful in the synthesis of dyes and pigments.[4] Furthermore, these molecules can serve as monomers or precursors for the synthesis of specialty polymers and resins, highlighting their potential in materials science.[4][23]
Conclusion
This compound is a testament to the principle that the strategic placement of functional groups on a simple aromatic scaffold can lead to a molecule of immense synthetic value. Its journey from a basic building block to a key intermediate in the synthesis of life-saving drugs like Tolvaptan underscores its importance in the pharmaceutical industry. Beyond this, its utility in the construction of diverse heterocyclic systems and its emerging applications in materials science and agrochemicals ensure that this compound will remain a staple in the synthetic chemist's toolbox for years to come. The continued exploration of its reactivity, particularly in the realm of catalytic transformations, promises to unveil even more innovative applications for this versatile molecule.
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The Evolving Landscape of 4-Methyl-2-nitrobenzoic Acid Derivatives: From Synthetic Versatility to Biological Promise
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract 4-Methyl-2-nitrobenzoic acid is a strategically functionalized aromatic compound that serves as a pivotal starting material in the synthesis of complex molecules with significant therapeutic potential.[1][2] Its unique substitution pattern, featuring a carboxylic acid, a nitro group, and a methyl group, provides a versatile platform for constructing a diverse array of bioactive scaffolds. This technical guide delves into the synthesis, derivatization, and potential biological activities of compounds derived from the this compound core. We will explore its emerging role in medicinal chemistry by examining the established bioactivities of structurally related nitrobenzoic acids—including anticancer, antimicrobial, and anti-inflammatory properties—to provide a predictive framework and a rationale for the future exploration of this compound class. Detailed, field-tested protocols for synthesis and biological evaluation are provided to empower researchers to leverage this key intermediate in their drug discovery programs.
The Strategic Importance of the this compound Scaffold
In medicinal chemistry, the selection of a core scaffold is a critical decision that dictates synthetic feasibility and the ultimate biological profile of new chemical entities. The this compound molecule is of particular interest due to the orthogonal reactivity of its functional groups.
-
The Carboxylic Acid: This group (pKa ~3.5) serves as a handle for forming amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships (SAR) by introducing diverse chemical moieties.[3]
-
The Nitro Group: Positioned ortho to the carboxylic acid, the nitro group is a powerful electron-withdrawing group that influences the molecule's electronic properties. Critically, it can be readily reduced to an amine. This transformation is a gateway reaction, converting the scaffold into a nucleophilic intermediate (2-amino-4-methylbenzoic acid) ready for the construction of a vast range of heterocyclic systems.[1][2]
-
The Methyl Group: The methyl group at the para position influences the molecule's lipophilicity and can be a site for metabolic oxidation, a factor to consider in drug design.[2]
This trifecta of functional groups makes this compound and its derivatives valuable building blocks for creating libraries of compounds for high-throughput screening and lead optimization.
Synthesis and Derivatization: A Pathway to Molecular Diversity
The utility of a scaffold is underpinned by its accessibility. This compound can be synthesized through several established routes, with the choice of method often depending on the starting material availability and desired scale.
Synthesis of the Core Scaffold
A common and effective method for synthesizing the parent acid involves the hydrolysis of a nitrile precursor.
Protocol 1: Synthesis of this compound from 2-Nitro-4-methylbenzonitrile [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-nitro-4-methylbenzonitrile (1.0 eq) with a 1:1 mixture of 65% sulfuric acid and glacial acetic acid.
-
Reflux: Heat the mixture to reflux and maintain for 16-18 hours. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC).
-
Scientific Rationale: The strong acidic conditions and high temperature are necessary to hydrolyze the highly stable nitrile group to a carboxylic acid. The nitro group is stable under these conditions.
-
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. This will precipitate the product while keeping inorganic salts dissolved.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). The organic product will partition into the ethyl acetate layer.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Crystallization: Recrystallize the crude solid from an ether-hexane solvent system to yield pure this compound as colorless crystals. Expected yield is typically >90%.[4]
Key Derivatization Strategies
The true potential of the scaffold is unlocked through derivatization. The reduction of the nitro group is arguably the most critical transformation, opening the door to a wealth of bioactive heterocyclic compounds.[1]
Caption: Key derivatization pathways from the core scaffold.
Biological Activities: A Predictive Analysis
While direct studies on a wide range of this compound derivatives are emerging, a strong predictive case for their biological potential can be built by examining structurally analogous compounds, particularly other isomers of methyl-nitrobenzoic acid.
Anticancer Activity
Nitroaromatic compounds are prevalent in oncology research. Derivatives of the isomeric 4-methyl-3-nitrobenzoic acid have been identified as potent inhibitors of cancer cell migration, a fundamental process in metastasis.[5][6]
-
Mechanism of Action: Studies on non-small cell lung cancer (NSCLC) cells showed that 4-methyl-3-nitrobenzoic acid inhibits chemotaxis and chemokinesis induced by epidermal growth factor (EGF).[5] This effect is linked to the impairment of EGF-induced cofilin phosphorylation and subsequent actin polymerization, which are critical for cell motility.[5] It is plausible that derivatives of this compound could engage similar pathways. Kinase signaling cascades are common targets for such inhibitors.[3]
Caption: Proposed pathway for inhibition of cancer cell migration.
Antimicrobial and Antifungal Activity
Benzoic acid and its derivatives are well-known antimicrobial agents, and the presence of a nitro group can enhance this activity.[7][8]
-
Mechanism of Action: The antimicrobial effect of nitroaromatic compounds is often attributed to their ability to be enzymatically reduced within microbial cells, generating reactive nitroso and hydroxylamino intermediates. These reactive species can induce oxidative stress, damaging cellular components like DNA, proteins, and lipids, ultimately leading to cell death.[9] Furthermore, weak organic acids can disrupt the cell membrane proton motive force in bacteria.[7]
-
Supporting Evidence: Studies on a library of nitrobenzoate esters demonstrated significant activity against Mycobacterium tuberculosis, with the nitro group being crucial for bioactivity.[7] Derivatives of the related 3-methyl-4-nitrobenzoic acid have shown promising antifungal activity against pathogenic Candida species.[9]
Table 1: Antifungal Activity of Structurally Related Nitrobenzoate Derivatives
| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Nitrobenzoate Ester | Methyl 3-methyl-4-nitrobenzoate | C. guilliermondii | 39 | [10] |
| Nitrobenzoate Ester | Pentyl 3-methyl-4-nitrobenzoate | C. guilliermondii | 31 |[10] |
Note: Data is for structurally related isomers, providing a comparative benchmark for the potential of this compound derivatives.
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases, and the development of novel anti-inflammatory agents is a key research area.
-
Mechanism of Action: A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[11][12] It is hypothesized that novel benzoic acid derivatives may exert their effects through this pathway.
-
Supporting Evidence: A series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivatives and their corresponding carboxylic acids showed potent inhibition of COX-1 and COX-2 enzymes, demonstrating significant in vivo anti-inflammatory and analgesic effects.[13] This highlights the potential of incorporating the nitro-substituted aryl motif into larger molecules to achieve potent anti-inflammatory activity.
Field-Proven Experimental Methodologies
To facilitate research in this area, we provide standardized, self-validating protocols for the synthesis of a key intermediate and for the evaluation of antimicrobial activity.
Protocol 2: Synthesis of Key Intermediate Methyl 2-amino-4-methylbenzoate[1]
This protocol details the critical step of reducing the nitro group, which unlocks the scaffold for further diversification.
Caption: Workflow for the reduction of a nitrobenzoate ester.
-
Reagents & Equipment: Methyl 4-methyl-2-nitrobenzoate, Methanol (MeOH), 10% Palladium on Carbon (Pd/C), Hydrogen gas (H₂), Celite, round-bottom flask, magnetic stirrer, filtration apparatus.
-
Procedure: a. Dissolve methyl 4-methyl-2-nitrobenzoate (1.0 eq) in methanol in a suitable flask. b. Carefully add 10% Pd/C (approx. 10% by weight of the starting material) to the solution.
-
Causality: Pd/C is a highly efficient heterogeneous catalyst for the hydrogenation of nitro groups. It provides a surface for the reaction to occur, allowing for the use of molecular hydrogen under mild conditions. c. Secure a balloon filled with hydrogen gas to the flask or perform the reaction in a Parr hydrogenation apparatus. d. Stir the reaction mixture vigorously at room temperature for 18 hours. e. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with a small amount of methanol.
-
Self-Validation: The complete removal of the black Pd/C catalyst is a visual confirmation of a successful filtration step. The disappearance of the starting material spot on TLC confirms reaction completion. f. Concentrate the filtrate under reduced pressure to afford the title compound, methyl 2-amino-4-methylbenzoate, typically as a solid. Expected yield is approximately 97%.[1]
-
Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Assay)[10]
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, microbial culture (e.g., S. aureus, E. coli), appropriate broth medium (e.g., Mueller-Hinton Broth), test compound stock solution in DMSO, positive control antibiotic (e.g., gentamicin), incubator.
-
Procedure: a. Compound Preparation: Perform a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate. The typical concentration range to test is 256 µg/mL to 0.5 µg/mL. b. Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in each well. c. Inoculation: Add the prepared inoculum to each well containing the compound dilutions. d. Controls:
- Positive Control: Broth with inoculum and a standard antibiotic.
- Negative Control (Growth Control): Broth with inoculum and DMSO (vehicle) but no test compound.
- Sterility Control: Broth only.
-
Self-Validation: The sterility control must remain clear, and the negative control must show turbidity (growth). These controls validate the sterility of the medium and the viability of the inoculum, respectively. e. Incubation: Cover the plate and incubate at 37°C for 18-24 hours. f. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be determined by visual inspection or with a plate reader.
Conclusion and Future Horizons
This compound represents a versatile and strategically valuable scaffold for modern drug discovery. While direct biological data on its derivatives is still being actively pursued, compelling evidence from structurally related isomers strongly suggests significant potential in oncology, infectious diseases, and inflammatory conditions. The synthetic tractability of the core, particularly the facile conversion of the nitro group to a reactive amine, provides a clear and efficient path to generating vast libraries of novel compounds.[1]
Future research should focus on the systematic synthesis and screening of this compound derivatives, particularly amides and novel heterocyclic systems, against panels of cancer cell lines, pathogenic microbes, and inflammatory enzyme targets. The protocols and predictive analyses provided in this guide offer a foundational framework for these explorations, paving the way for the discovery of next-generation therapeutic agents.
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The Strategic Intermediate: A Technical Guide to 4-Methyl-2-nitrobenzoic Acid in Modern Synthesis
Abstract
This technical guide provides an in-depth exploration of 4-Methyl-2-nitrobenzoic acid (CAS No: 27329-27-7), a pivotal chemical intermediate in the landscape of pharmaceutical and fine chemical synthesis. We will dissect its fundamental physicochemical properties, delve into validated synthetic methodologies with an emphasis on the mechanistic rationale behind procedural choices, and illuminate its reactivity profile. Furthermore, this guide will showcase its strategic application in the synthesis of complex molecules, most notably in the development of contemporary therapeutics. This document is intended for researchers, synthetic chemists, and professionals in drug development, offering both a comprehensive overview and actionable, field-proven insights.
Introduction: The Molecular Architecture and Strategic Value
This compound is a disubstituted benzoic acid derivative featuring a methyl group at the 4-position and a nitro group at the 2-position relative to the carboxylic acid. This specific arrangement of an electron-donating group (methyl) and two electron-withdrawing groups (nitro and carboxylic acid) imparts a unique reactivity profile, making it a highly valuable and versatile building block in multi-step organic synthesis. Its utility is most pronounced in the construction of complex heterocyclic frameworks and as a precursor to key amine-containing intermediates.
Physicochemical & Spectroscopic Profile
A thorough understanding of a chemical intermediate begins with its fundamental properties and spectroscopic signature. This data is crucial for reaction monitoring, quality control, and structural verification.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 160-164 °C | [2] |
| CAS Number | 27329-27-7 | [2] |
Spectroscopic Data
The following data provides a reference for the characterization of this compound.
| Technique | Key Data / Peaks |
| ¹H NMR | Specific shifts can vary with solvent. A representative spectrum would show signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. |
| ¹³C NMR | Specific shifts can vary with solvent. Characteristic peaks would be observed for the aromatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid. |
| IR Spectroscopy | Characteristic absorptions for O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and N-O stretching of the nitro group. |
| Mass Spectrometry | Molecular ion peak (M+) corresponding to the molecular weight. Fragmentation patterns can provide further structural information. |
Synthesis of this compound: Methodologies and Mechanistic Insights
The synthesis of this compound can be approached through several routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity.
Oxidation of 4-Nitro-o-xylene
A common and industrially relevant method involves the selective oxidation of one methyl group of 4-nitro-o-xylene. The challenge lies in achieving mono-oxidation without affecting the second methyl group or the sensitive nitro functionality.
Causality in Experimental Design:
-
Oxidant Choice: While strong oxidants like potassium permanganate can be used, they often lead to over-oxidation to the diacid or degradation of the aromatic ring. A more controlled approach utilizes dilute nitric acid, which, under the right conditions, can selectively oxidize the methyl group. The strong electron-withdrawing effect of the nitro group deactivates the adjacent methyl group, making the methyl group at the 4-position more susceptible to oxidation.
-
Catalysis: The oxidation with nitric acid can be sluggish. The addition of a radical initiator and a phase transfer catalyst can significantly enhance the reaction rate and yield. The radical initiator helps to initiate the oxidation cascade, while the phase transfer catalyst facilitates the interaction between the aqueous oxidant and the organic substrate.[3]
Experimental Protocol: Oxidation of 4-Nitro-o-xylene [3]
-
Reaction Setup: To a three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 4-nitro-o-xylene, a radical initiator (e.g., azobisisobutyronitrile), and a phase transfer catalyst (e.g., tetrabutylammonium chloride).
-
Reagent Addition: Slowly add dilute nitric acid to the reaction mixture while stirring.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Hydrolysis of 2-Nitro-4-methylbenzonitrile
Another efficient route is the hydrolysis of the corresponding benzonitrile. This method is often high-yielding and provides a product of high purity.
Causality in Experimental Design:
-
Hydrolysis Conditions: The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis, often using a mixture of sulfuric acid and acetic acid, is effective for this substrate. The strong acid protonates the nitrogen of the nitrile, making the carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction is typically heated to drive it to completion.[4]
Experimental Protocol: Hydrolysis of 2-Nitro-4-methylbenzonitrile [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitro-4-methylbenzonitrile in a mixture of sulfuric acid and acetic acid.
-
Reaction Conditions: Heat the mixture under reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Cool the reaction mixture and pour it into ice-water. The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ether-hexane) to obtain pure this compound.
Caption: Key synthetic routes to this compound.
Chemical Reactivity: A Hub for Molecular Elaboration
The reactivity of this compound is dictated by its three functional groups and the substituted aromatic ring.
Reactions of the Functional Groups
-
Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification, conversion to an acid chloride, and amide formation. Esterification is a particularly important reaction for modifying the solubility and reactivity of the molecule in subsequent synthetic steps.
-
Nitro Group: The nitro group is a versatile functional handle. Its most common and synthetically valuable transformation is its reduction to an amine (4-amino-2-methylbenzoic acid). This is a critical step in many synthetic sequences as it introduces a nucleophilic center and a key pharmacophore. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl).
Aromatic Ring Reactivity
The benzene ring of this compound is substituted with one activating group (-CH₃) and two deactivating groups (-NO₂ and -COOH).
-
Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents are crucial in predicting the outcome of EAS reactions. The methyl group is an ortho, para-director, while the nitro and carboxylic acid groups are meta-directors. The positions ortho to the methyl group are activated, while the positions meta to the nitro and carboxylic acid groups are the least deactivated. This interplay of directing effects can lead to complex product mixtures, and careful control of reaction conditions is necessary to achieve selectivity.
-
Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group ortho to the carboxylic acid can activate the aromatic ring towards nucleophilic attack, particularly at the position of a suitable leaving group. While this compound itself does not have an obvious leaving group for SNAr, its derivatives can be designed to undergo such reactions.[5]
Caption: Reactivity profile of this compound.
Applications in Drug Development and Beyond
The true value of this compound as a chemical intermediate is demonstrated in its application in the synthesis of high-value molecules.
Keystone Intermediate in the Synthesis of Tolvaptan
Tolvaptan is a selective vasopressin V₂ receptor antagonist used to treat hyponatremia. This compound is a crucial starting material in a common synthetic route to this drug.[6] The synthesis involves the initial esterification of the carboxylic acid, followed by the reduction of the nitro group to an amine. This amino ester then undergoes further transformations to construct the complex heterocyclic core of Tolvaptan.
Precursor for Raf Kinase Inhibitors
This compound and its derivatives are utilized in the synthesis of novel compounds with potential anticancer activity. For instance, it is a building block for amino-1H-pyrazole amide derivatives that have been investigated as Raf kinase inhibitors, which are a target in melanoma cell research.[7]
Agrochemical and Dye Synthesis
Beyond pharmaceuticals, this compound serves as an intermediate in the agrochemical industry for the production of herbicides and pesticides.[8] Its chromophoric properties also make it a precursor in the synthesis of certain dyes.[8]
Safety and Handling
This compound is harmful if swallowed and may cause an allergic skin reaction.[2] It is essential to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling.
Conclusion
This compound stands out as a strategically important chemical intermediate. Its unique molecular architecture provides multiple avenues for synthetic elaboration, making it a valuable tool for chemists in academia and industry. A thorough understanding of its synthesis, reactivity, and handling is paramount to leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and other advanced materials. The methodologies and insights provided in this guide serve as a robust foundation for the effective application of this versatile building block in modern organic synthesis.
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Discovery and history of 4-Methyl-2-nitrobenzoic acid
An In-Depth Technical Guide to 4-Methyl-2-nitrobenzoic Acid: From Discovery to Modern Synthesis and Application
Abstract
This compound is an important aromatic organic compound that has found significant utility as a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its discovery and development are rooted in the foundational advancements of aromatic chemistry. This technical guide provides a comprehensive exploration of its historical context, detailed modern synthesis protocols, physicochemical properties, and key applications, particularly in the realm of drug development. The document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights into the synthesis and utilization of this critical chemical building block.
Introduction and Historical Context
The history of this compound is not marked by a singular moment of discovery but is rather an outcome of the broader, systematic exploration of aromatic nitration and oxidation reactions that defined organic chemistry in the late 19th and early 20th centuries.[1] During this era, chemists were rigorously investigating the directive effects of substituents on benzene rings. The synthesis of polysubstituted aromatic compounds, like this compound, evolved from this fundamental research.
The presence of three distinct functional groups—a methyl group, a nitro group, and a carboxylic acid—makes it a valuable and challenging synthetic target. The electronic interplay between the electron-donating methyl group and the electron-withdrawing nitro and carboxylic acid groups governs the molecule's reactivity and has dictated the development of specific and regioselective synthetic routes over the years. Early methods would have relied on classical nitration and oxidation techniques, which have since been refined to achieve higher yields, purity, and better environmental profiles, reflecting the overall progress in synthetic organic chemistry.[2][3]
Physicochemical and Spectroscopic Data
Accurate characterization is fundamental to the successful application of any chemical intermediate. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 27329-27-7 | [4] |
| Molecular Formula | C₈H₇NO₄ | [5] |
| Molecular Weight | 181.15 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 160-164 °C | [4] |
| InChI Key | KZLLSSGOPIGKDO-UHFFFAOYSA-N | |
| SMILES | CC1=CC(=C(C=C1)C(=O)O)[O-] | [5] |
Spectroscopic analysis is crucial for confirming the identity and purity of the compound. Key spectral data are available from various sources, including GC-MS and IR spectra.[5] This analytical data provides the definitive structural fingerprint required for quality control in research and industrial settings.
Synthesis Methodologies: A Technical Overview
The synthesis of this compound can be achieved through several strategic pathways. The choice of method is often dictated by the availability of starting materials, desired scale, yield, and purity requirements. Below are detailed protocols for established synthetic routes.
Route 1: Aerobic Oxidation of 1,4-Dimethyl-2-nitrobenzene
This method represents a modern approach, utilizing molecular oxygen as the ultimate oxidant in a catalyzed reaction. The rationale behind this choice is its environmental advantage (atom economy) and the selective oxidation of one methyl group over the other, influenced by the electronic environment of the substituted toluene.
-
Reactor Charging : To a 100 mL autoclave, add 1,4-dimethyl-2-nitrobenzene (907 mg, 6 mmol, 1.0 eq.) and sodium hydroxide (1.8 g, 45.0 mmol, 7.5 eq.).[4]
-
Solvent Addition : Add 10 mL of an 80% (v/v) aqueous ethanol solution (8 mL ethanol mixed with 2 mL water).[4]
-
Oxygenation : Seal the autoclave and purge with oxygen three times to ensure an oxygen-rich atmosphere. Pressurize the vessel with oxygen to 1.8 MPa.[4]
-
Reaction : Place the autoclave in an oil bath pre-heated to 65 °C and maintain the reaction for 24 hours with vigorous stirring.[4]
-
Work-up : After cooling, dilute the reaction mixture with methanol and adjust the pH to 2-3 using a suitable acid.[4]
-
Extraction & Purification : Remove the solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Dry the combined organic phases and filter. The final product is purified by column chromatography to yield this compound.[4] This process typically results in a 75% yield with an 86% conversion of the starting material.[4]
Caption: Workflow for the aerobic oxidation of 1,4-dimethyl-2-nitrobenzene.
Route 2: Hydrolysis of 2-Nitro-4-methylbenzonitrile
This pathway is a classical and robust method for converting a nitrile group into a carboxylic acid under harsh acidic conditions. The nitrile starting material can be prepared from the corresponding aniline via diazotization and cyanation, making this a multi-step but effective route.
-
Reaction Setup : Dissolve 2-nitro-4-methylbenzonitrile (15.8 g) in a 150 mL mixture of 65% sulfuric acid and acetic acid.[6]
-
Hydrolysis : Heat the solution under reflux for 17 hours to ensure complete hydrolysis of the nitrile.[6]
-
Isolation : After cooling, concentrate the reaction mixture and pour it into ice-water. This will precipitate the crude product.[6]
-
Extraction : Extract the product from the aqueous mixture using ethyl acetate.[6]
-
Purification : Wash the organic extract with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate to dryness. Recrystallize the resulting solid from an ether-hexane solvent system to afford pure, colorless crystals of this compound (yield: 94%).[6]
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Methodological & Application
Synthesis of 4-Methyl-2-nitrobenzoic Acid: An Application Note and Detailed Protocol
This comprehensive guide provides a detailed protocol for the synthesis of 4-methyl-2-nitrobenzoic acid, a crucial intermediate in the development of pharmaceuticals, agrochemicals, and dyes.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and a self-validating experimental workflow.
Introduction
This compound (C₈H₇NO₄, Molar Mass: 181.15 g/mol ) is a valuable building block in organic synthesis.[4] Its structure, featuring a carboxylic acid, a nitro group, and a methyl group on an aromatic ring, allows for diverse chemical modifications. Notably, it serves as a key precursor in the synthesis of V2 receptor antagonists like tolvaptan, used in treating hyponatremia and heart failure, and in the development of Raf kinase inhibitors for potential cancer therapies.[1]
This application note details a robust and reproducible protocol for the synthesis of this compound via the oxidation of 4-nitro-o-xylene. This method is chosen for its relatively straightforward procedure and the use of common laboratory reagents.
Synthetic Pathway Overview
The primary synthetic route described herein is the selective oxidation of one methyl group of 4-nitro-o-xylene to a carboxylic acid. This transformation can be achieved using various oxidizing agents, including potassium permanganate, sodium dichromate with sulfuric acid, or nitric acid under specific conditions.[5][6][7] This protocol will focus on the use of a strong oxidizing agent in a controlled manner to achieve a good yield of the desired product.
Reaction Mechanism
The oxidation of a methyl group on an aromatic ring by a strong oxidizing agent like potassium permanganate or a chromate solution involves a multi-step process. The reaction is initiated by the abstraction of a benzylic hydrogen atom, which is facilitated by the stability of the resulting benzylic radical. This radical is then further oxidized to ultimately form the carboxylic acid. The electron-withdrawing nitro group on the aromatic ring can influence the reaction rate and selectivity.
Experimental Protocol
This protocol details the synthesis of this compound from 4-nitro-o-xylene.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Nitro-o-xylene | Reagent | Sigma-Aldrich |
| Sodium Dichromate (Na₂Cr₂O₇) | ACS Reagent | Fisher Scientific |
| Sulfuric Acid (H₂SO₄), concentrated | ACS Reagent | VWR |
| Sodium Hydroxide (NaOH) | ACS Reagent | EMD Millipore |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent | J.T. Baker |
| Ethyl Acetate | HPLC Grade | Merck |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Alfa Aesar |
| Deionized Water |
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-nitro-o-xylene (15.1 g, 0.1 mol).
-
Preparation of Oxidizing Agent: In a separate beaker, carefully prepare a solution of sodium dichromate (34 g, 0.114 mol) in 75 mL of water.
-
Addition of Sulfuric Acid: While stirring the 4-nitro-o-xylene, slowly add 85 g of concentrated sulfuric acid. The addition is exothermic, and the temperature should be monitored.
-
Oxidation Reaction: Gently heat the mixture to around 50°C. Begin the dropwise addition of the sodium dichromate solution from the dropping funnel. The rate of addition should be controlled to maintain a steady reaction and prevent excessive foaming.
-
Reaction Completion: After the addition is complete, continue to heat the reaction mixture at a gentle reflux for approximately one hour to ensure the reaction goes to completion.[6]
-
Quenching and Isolation: Cool the reaction mixture to room temperature and then pour it into 200 mL of ice-cold water with stirring. The crude this compound will precipitate.
-
Purification:
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash it with cold water.
-
To remove unreacted starting material and inorganic salts, the crude product can be dissolved in a 5% aqueous sodium hydroxide solution.[6]
-
Filter the basic solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the purified this compound.[6][8]
-
Collect the purified product by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven.
-
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from an ethanol/water mixture.[5]
Visual Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured through several key checkpoints:
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material (4-nitro-o-xylene) and the formation of the product.
-
pH Control during Purification: The precipitation of the product is pH-dependent. Ensuring complete precipitation by adjusting the pH to a strongly acidic range confirms the isolation of the carboxylic acid.
-
Melting Point Determination: The purified this compound should have a sharp melting point. A broad melting range would indicate the presence of impurities. The reported melting point is in the range of 151-157°C.[5][9]
-
Spectroscopic Analysis: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected spectra can be compared with literature data.
Safety Precautions
General Precautions:
-
This procedure must be carried out in a well-ventilated fume hood.[10][11]
-
Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[11][12][13]
-
An eyewash station and safety shower should be readily accessible.[10][13]
Reagent-Specific Hazards:
-
Concentrated Sulfuric Acid and Nitric Acid: Highly corrosive and strong oxidizing agents. They can cause severe burns upon contact with skin and eyes.[10][12] Handle with extreme care and avoid inhalation of vapors. When diluting, always add acid to water, never the other way around.
-
Sodium Dichromate: A strong oxidizing agent and is toxic and carcinogenic. Avoid inhalation of dust and contact with skin.
-
4-Nitro-o-xylene: A combustible material and may be harmful if swallowed or absorbed through the skin.
In case of a spill, neutralize with an appropriate agent (e.g., sodium bicarbonate for acids) and clean up using absorbent materials.[10] In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[10][13]
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-
University of Washington. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]
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Quora. (2021, December 20). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate?. Retrieved from [Link]
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Quora. (2024, May 22). What safety precautions should I take when handling nitric acid?. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Nitric acid. Retrieved from [Link]
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VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28). Exploring the Versatility of 2-Methyl-4-nitrobenzoic Acid: Applications and Synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
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Quora. (2018, April 18). What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid?. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). The Significance of 2-Methyl-4-nitrobenzoic Acid in Advanced Chemical Research. Retrieved from [Link]
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Application Note and Protocol for the Purification of 4-Methyl-2-nitrobenzoic Acid via Recrystallization
Abstract
This document provides a detailed protocol for the purification of 4-Methyl-2-nitrobenzoic acid using the recrystallization technique. Recrystallization is a fundamental purification method in organic chemistry, leveraging the differential solubility of a compound and its impurities in a given solvent or solvent system.[1][2] This guide will elaborate on the principles of solvent selection, the step-by-step procedure for recrystallization, and methods for assessing the purity of the final product. The protocol is designed to be a self-validating system, with explanations for each step to ensure both technical accuracy and practical success in obtaining high-purity this compound.
Introduction: The Principle of Recrystallization
Recrystallization is a purification technique based on the principle that the solubility of most solid compounds increases with temperature.[2] An impure solid is dissolved in a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (mother liquor). The purified crystals are then isolated by filtration. The success of this technique hinges on the selection of an appropriate solvent in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.
For this compound, a substituted aromatic carboxylic acid, its polarity and potential for hydrogen bonding are key considerations for solvent selection. Aromatic carboxylic acids are often amenable to purification by recrystallization from various organic solvents or aqueous mixtures.[3][4]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for developing an effective purification protocol.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₄ | [5][6] |
| Molecular Weight | 181.15 g/mol | [5][6] |
| Appearance | Fine, light yellow granules or crystalline powder | [7] |
| Melting Point | 160-164 °C (lit.) | [5][8] |
| Solubility | Easily soluble in ethanol, ether, and chloroform. Slightly soluble in water and acetone. | [7] |
| CAS Number | 27329-27-7 | [5][6] |
Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization of this compound.
Caption: Recrystallization workflow for this compound.
Experimental Protocol
This protocol details two effective solvent systems for the recrystallization of this compound: an ethanol/water mixture and an ether/hexane mixture. The choice between them may depend on the nature of the impurities and available laboratory resources.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound is harmful if swallowed and may cause an allergic skin reaction.[6]
-
Handle all organic solvents in a well-ventilated fume hood.
-
Ethanol, ether, and hexane are flammable. Avoid open flames and hot surfaces that could be ignition sources.
Materials and Equipment
-
Crude this compound
-
95% Ethanol
-
Deionized water
-
Diethyl ether
-
Hexane
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Melting point apparatus
-
Spectrometer for purity analysis (e.g., NMR, HPLC)
Protocol 1: Ethanol/Water System
This system is effective for moderately polar compounds and is a common choice for aromatic carboxylic acids.[9]
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot 95% ethanol and begin stirring and heating. Continue to add hot ethanol in small portions until the solid completely dissolves.[9] The goal is to use the minimum amount of solvent necessary to fully dissolve the compound at the boiling point to ensure a good yield upon cooling.
-
Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the preheated funnel and quickly pour the hot solution through it into the clean, preheated flask. This step must be done quickly to prevent premature crystallization in the funnel.[9]
-
Inducing Crystallization: To the clear, hot filtrate, add hot deionized water dropwise while stirring until the solution becomes slightly turbid. This indicates that the saturation point has been reached. If the solution becomes too cloudy, add a few drops of hot ethanol until it just becomes clear again.[9]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[2]
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any residual soluble impurities.[9]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Protocol 2: Ether/Hexane System
This non-polar/polar aprotic solvent system can also be effective, as suggested by a synthesis procedure for this compound.[10]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of diethyl ether and gently warm the mixture (use a water bath, not a hot plate, due to the low boiling point and high flammability of ether) until the solid dissolves.
-
Hot Filtration (Optional): If necessary, perform a rapid hot filtration as described in Protocol 1, taking extra precautions due to the volatility of ether.
-
Inducing Crystallization: Slowly add hexane to the warm ether solution until a slight turbidity persists. Hexane acts as an anti-solvent, reducing the solubility of the polar this compound.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.
-
Drying: Dry the crystals thoroughly to remove all traces of the solvents.
Assessment of Purity
The purity of the recrystallized this compound should be assessed to validate the success of the procedure.
-
Melting Point Determination: A sharp melting point range close to the literature value (160-164 °C) is a good indicator of high purity.[5][8] Impurities typically broaden and depress the melting point range.
-
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any remaining impurities.
-
HPLC Analysis: High-Performance Liquid Chromatography can provide a quantitative measure of purity.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used. | Reheat the solution to evaporate some of the solvent and attempt to recrystallize again. Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Oily precipitate forms instead of crystals | The solution is supersaturated, or the melting point of the solute is lower than the boiling point of the solvent. | Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly. |
| Low recovery of purified product | Too much solvent was used, or the crystals were washed with a solvent that was not cold enough. | Optimize the solvent volume in subsequent attempts. Ensure the washing solvent is thoroughly chilled. |
| Colored impurities remain in the crystals | The impurity has similar solubility characteristics to the product. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Conclusion
The recrystallization protocols outlined in this application note provide a robust and reliable method for the purification of this compound. By carefully selecting the solvent system and controlling the heating and cooling rates, researchers can obtain a high-purity product suitable for a wide range of applications in research and development. The principles and techniques described herein are broadly applicable to the purification of other crystalline organic compounds.
References
-
Methyl-4-Nitrobenzoic Acid BP EP USP CAS 3113-71-1 Manufacturers and Suppliers. (n.d.). Fengchen Group Co., Ltd. Retrieved from [Link]
- Process for recovering 3-nitrobenzoic acid. (1981). Google Patents.
-
Synthesis of 26a) this compound. (n.d.). PrepChem.com. Retrieved from [Link]
- A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. (2016). Google Patents.
- Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid. (1994). Google Patents.
- Purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents.
-
Recrystallization and Crystallization. (n.d.). University of Rochester. Retrieved from [Link]
- Oxidation and crystallization process for aromatic carboxylic acid production. (2015). Google Patents.
-
3-Methyl-2-nitrobenzoic acid. (n.d.). Solubility of Things. Retrieved from [Link]
- Purification of carboxylic acids by complexation with selective solvents. (2007). Google Patents.
-
Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
m-NITROBENZOIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 4. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents [patents.google.com]
- 5. 4-甲基-2-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C8H7NO4 | CID 255027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl-4-Nitrobenzoic Acid BP EP USP CAS 3113-71-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. This compound | 27329-27-7 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 4-Methyl-2-nitrobenzoic acid
Introduction
4-Methyl-2-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its purity is a critical determinant of the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution and sensitivity, making it the method of choice for assessing the purity of such compounds.[1] This application note provides a detailed, robust, and validated Reversed-Phase HPLC (RP-HPLC) method for the purity assessment of this compound, suitable for researchers, scientists, and drug development professionals. The methodology is grounded in established chromatographic principles for analyzing benzoic acid derivatives and nitroaromatic compounds, ensuring both scientific integrity and practical applicability.[2][3][4]
The principle of this method relies on the differential partitioning of this compound and its potential impurities between a nonpolar stationary phase (C18) and a polar mobile phase.[5] An acidified mobile phase is employed to suppress the ionization of the carboxylic acid group, thereby enhancing its retention and improving chromatographic peak shape.[3]
Materials and Methods
Instrumentation and Equipment
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (4-decimal place).
-
pH meter.
-
Solvent filtration apparatus.
-
Ultrasonic bath for degassing.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
HPLC vials.
Reagents and Solvents
-
This compound Reference Standard: Purity ≥ 99.0%.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or deionized water, filtered through a 0.45 µm membrane.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
Formic Acid: Analytical grade (for MS-compatible methods).[4]
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation. A C18 column is chosen for its versatility and effectiveness in retaining moderately polar compounds like this compound.[3][6] The mobile phase, a mixture of acetonitrile and acidified water, provides the necessary polarity to elute the analyte while separating it from potential impurities.[6] A detection wavelength of 254 nm is selected as it is a common wavelength for the analysis of nitroaromatic compounds, providing good sensitivity.[2][4]
| Parameter | Condition | Justification |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Provides excellent separation for a wide range of organic molecules.[3][6] |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (v/v) | Acidification ensures the analyte is in its protonated form for better retention and peak shape.[3][6] |
| Gradient Elution | 0-10 min: 40-70% ACN; 10-12 min: 70-40% ACN; 12-15 min: 40% ACN | A gradient is employed to ensure elution of both polar and non-polar impurities within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.[4][7] |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring good sensitivity.[6] |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times.[8] |
| Detection | UV at 254 nm | Nitroaromatic compounds generally exhibit strong absorbance at this wavelength.[2][4] |
| Run Time | 15 minutes | Sufficient time to elute the main peak and any potential impurities.[6] |
Experimental Protocol
Solution Preparation
-
Mobile Phase Preparation:
-
Aqueous Component (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly.
-
Organic Component (Acetonitrile): Use HPLC-grade acetonitrile.
-
Filter both components separately through a 0.45 µm membrane filter and degas for 15-20 minutes in an ultrasonic bath before use.[7]
-
-
Diluent Preparation:
-
Prepare a mixture of Acetonitrile and Water (50:50, v/v). This will be used to dissolve the standard and sample.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.[6]
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix well by inverting the flask several times. This stock solution can be further diluted to prepare working standards for linearity assessment.[3]
-
-
Sample Solution Preparation (100 µg/mL):
Analytical Workflow
Caption: HPLC analysis workflow for purity assessment.
System Suitability and Method Validation
To ensure the validity and reliability of the analytical results, a system suitability test (SST) must be performed before any sample analysis.[9] Furthermore, the analytical method should be validated in accordance with ICH guidelines.[10][11]
System Suitability Test (SST)
Inject the standard solution (100 µg/mL) five or six consecutive times. The results must meet the acceptance criteria outlined below to confirm the system is performing adequately.[9]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision.[9] |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability of the pump and system.[9] |
Method Validation (as per ICH Q2(R2))
A comprehensive method validation should be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[11][12] The key validation parameters for a purity assay include:
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[10][13] This is typically demonstrated by the resolution between the main peak and any adjacent peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[13] This is assessed by preparing a series of standards at different concentrations and plotting the peak area against concentration. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[13] It is often determined by spike recovery studies at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[9]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Analysis and Interpretation
The purity of the this compound sample is determined by the area percent method. This calculation assumes that all impurities have a similar UV response to the main component at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Hypothetical Data from a Purity Analysis
The following table presents a hypothetical result from the purity analysis of a this compound sample.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 3.5 | 1500 | 0.15 | Impurity A |
| 2 | 5.8 | 995000 | 99.50 | This compound |
| 3 | 8.2 | 3500 | 0.35 | Impurity B |
| Total | 1000000 | 100.00 |
In this example, the purity of the this compound sample is calculated to be 99.50%.
Conclusion
This application note details a selective, robust, and reliable RP-HPLC method for the purity assessment of this compound. The provided protocol, including chromatographic conditions, solution preparation, and data analysis procedures, is designed for immediate implementation in a quality control or research laboratory. Adherence to the system suitability and method validation guidelines outlined will ensure the generation of accurate and reproducible data, which is paramount for professionals in the pharmaceutical and chemical industries.
References
-
Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. [Link]
-
Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv Technology Corporation. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Thai Journal of Pharmaceutical Sciences. [Link]
-
An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramines in Water. ResearchGate. [Link]
-
HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. University POLITEHNICA of Bucharest. [Link]
-
HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. University of Science and Technology Journals. [Link]
-
Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using High Performance Liquid Chromatography. National and Kapodistrian University of Athens. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. [Link]
-
Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
2-Methyl-4-nitro-benzoic acid methyl ester. Chem-Impex International. [Link]
-
Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. ResearchGate. [Link]
-
Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Exploring 2-Methyl-4-Nitrobenzoic Acid: Properties and Applications. Medium. [Link]
-
Supporting Information. CDC Stacks. [Link]
- A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
-
Benzoic acid, 4-nitro-, methyl ester. NIST WebBook. [Link]
-
4-nitrobenzoic acid. The Good Scents Company. [Link]
-
Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. ResearchGate. [Link]
Sources
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- 2. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
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- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. actascientific.com [actascientific.com]
Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 4-Methyl-2-nitrobenzoic acid
Abstract
This application note provides a detailed guide for the structural elucidation of 4-Methyl-2-nitrobenzoic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical basis, experimental protocols, and in-depth spectral analysis necessary for unambiguous characterization. By explaining the causality behind experimental choices, this guide serves as a practical resource for obtaining and interpreting high-quality NMR data for substituted benzoic acid derivatives, a common scaffold in medicinal chemistry.[1]
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.[2][3][4] Its chemical structure, featuring a carboxylic acid, a nitro group, and a methyl group on a benzene ring, presents a distinct substitution pattern that can be definitively characterized by NMR spectroscopy.[5][6] The precise arrangement of these functional groups significantly influences the electronic environment of each proton and carbon atom, resulting in a unique NMR fingerprint.
This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound, covering everything from sample preparation to spectral interpretation. The methodologies described herein are designed to ensure data integrity and reproducibility, which are critical in research and development settings.
Principles of NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For the structural analysis of organic molecules, ¹H and ¹³C NMR are indispensable tools.
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their electronic environments (chemical shift), their relative numbers (integration), and the connectivity of neighboring protons (spin-spin coupling).[7][8][9][10]
-
¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms and their electronic environments.[7][9][11] Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired to enhance signal-to-noise and provide a single peak for each unique carbon.
The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the local electronic structure. Electron-withdrawing groups, such as the nitro (-NO₂) and carboxylic acid (-COOH) groups, deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups like the methyl (-CH₃) group cause shielding, resulting in upfield shifts.
Experimental Protocols
Materials and Equipment
-
Analyte: this compound (purity ≥97%)
-
Deuterated Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS)
-
NMR Spectrometer: 400 MHz or higher field strength spectrometer
Sample Preparation Protocol
The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol is recommended to ensure a homogeneous solution free of particulate matter.[12][13][14][15][16]
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[12][14]
-
Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d₆ is often preferred for benzoic acid derivatives due to the acidic nature of the carboxylic proton, which is readily exchanged in protic solvents. CDCl₃ can also be used, but the carboxylic acid proton may be broad or not observed. The choice of solvent can influence chemical shifts.[17]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[13][15]
-
Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the solid.
-
Filtering (if necessary): If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[15]
-
Transfer: Carefully transfer the clear solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.[13][14][15]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Diagram: NMR Sample Preparation Workflow
Caption: Workflow for preparing a this compound sample for NMR analysis.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2.0 s | 2.0 s |
| Acquisition Time | ~4 s | ~1 s |
| Spectral Width | ~16 ppm | ~240 ppm |
| Reference | TMS (0.00 ppm) | DMSO-d₆ (39.52 ppm) |
Predicted NMR Data and Spectral Interpretation
The structure of this compound dictates the expected signals in both ¹H and ¹³C NMR spectra.
Diagram: Structure and Numbering of this compound
Sources
- 1. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. This compound | 27329-27-7 [chemicalbook.com]
- 4. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. This compound | C8H7NO4 | CID 255027 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. scribd.com [scribd.com]
- 13. organomation.com [organomation.com]
- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
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- 17. Solvent sensitivity of ortho substituent effect on 13C NMR chemical shift of the carboxyl carbon (δco) in benzoic acid | Semantic Scholar [semanticscholar.org]
Application Note: Characterization of 4-Methyl-2-nitrobenzoic Acid Functional Groups by FT-IR Spectroscopy
Abstract
This application note provides a comprehensive guide to the analysis of 4-Methyl-2-nitrobenzoic acid using Fourier-Transform Infrared (FT-IR) spectroscopy. The focus is on the identification and interpretation of the vibrational frequencies corresponding to the principal functional groups: the carboxylic acid, the nitro group, the methyl group, and the substituted aromatic ring. This document outlines the theoretical basis for the expected absorptions, provides detailed, field-proven protocols for sample preparation using the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR), and presents a summary of the characteristic spectral data. This guide is intended for researchers, scientists, and professionals in drug development and quality control who utilize FT-IR for molecular characterization.
Introduction: The Role of FT-IR in Molecular Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to its natural vibrational modes. An FT-IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint," providing invaluable information about the chemical structure.
This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its chemical reactivity and physical properties are dictated by the interplay of its constituent functional groups: a carboxylic acid, a nitro group, and a methyl group on a benzene ring. Accurate and efficient confirmation of its chemical identity is crucial for process monitoring and quality assurance. FT-IR spectroscopy offers a rapid and reliable method for this purpose.
Theoretical Framework: Vibrational Modes of this compound
The FT-IR spectrum of this compound is a superposition of the vibrational modes of its individual functional groups. The electronic effects of the substituents on the aromatic ring, namely the electron-withdrawing nitro and carboxylic acid groups and the electron-donating methyl group, influence the precise positions of these absorption bands.
Carboxylic Acid Group (-COOH)
The carboxylic acid functional group gives rise to some of the most characteristic bands in an IR spectrum.
-
O-H Stretching: Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers in the solid state, the O-H stretching vibration of a carboxylic acid appears as a very broad and intense absorption band in the region of 3300-2500 cm⁻¹[1][2][3]. This broad feature often overlaps with the sharper C-H stretching bands[2].
-
C=O Stretching: The carbonyl (C=O) stretching vibration is a strong and sharp absorption. For a saturated carboxylic acid, this band typically appears around 1700-1725 cm⁻¹[3]. In this compound, conjugation of the carboxylic acid with the aromatic ring is expected to lower this frequency, placing it in the 1710-1680 cm⁻¹ range[1][3].
-
C-O Stretching and O-H Bending: The spectrum will also feature a C-O stretching vibration, typically found between 1320-1210 cm⁻¹, and in-plane O-H bending vibrations, which can be observed in the 1440-1395 cm⁻¹ region[2][4]. An out-of-plane O-H bend is also characteristic and appears as a broad band around 960-900 cm⁻¹[3].
Nitro Group (-NO₂)
The nitro group is characterized by two strong stretching vibrations:
-
Asymmetric N-O Stretching: This vibration results in a strong absorption band typically found in the 1550-1475 cm⁻¹ range for aromatic nitro compounds[4][5].
-
Symmetric N-O Stretching: This absorption is also strong and appears at a lower frequency, generally between 1360-1290 cm⁻¹[4][5].
Substituted Aromatic Ring
The benzene ring gives rise to several characteristic absorptions:
-
Aromatic C-H Stretching: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range[4][6].
-
Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the ring produces a series of bands of variable intensity in the 1600-1400 cm⁻¹ region[4][6].
-
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H "out-of-plane" (oop) bending vibrations in the 900-675 cm⁻¹ region[4].
Methyl Group (-CH₃)
-
C-H Stretching: The aliphatic C-H stretching vibrations of the methyl group will appear just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range[4].
-
C-H Bending: Asymmetric and symmetric C-H bending (scissoring) vibrations are expected around 1470-1450 cm⁻¹, with a characteristic methyl rock also observable between 1370-1350 cm⁻¹[4].
Experimental Protocols
Proper sample preparation is critical for obtaining a high-quality FT-IR spectrum. Below are protocols for two common solid sampling techniques.
Protocol 1: KBr Pellet Transmission Method
This traditional method involves dispersing the solid sample in a matrix of potassium bromide (KBr), which is transparent to infrared radiation.
Materials:
-
This compound (solid sample)
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FT-IR Spectrometer
Procedure:
-
Drying: Dry the KBr powder in an oven at ~110°C for 2-4 hours to remove absorbed water, which has strong IR absorption bands. Store the dried KBr in a desiccator.
-
Grinding: Place approximately 1-2 mg of the this compound sample into a clean agate mortar. Grind the sample to a very fine powder.
-
Mixing: Add about 100-200 mg of the dried KBr powder to the mortar. The optimal sample-to-KBr ratio is typically around 1:100[7]. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer the powder mixture to the collar of a pellet press die. Assemble the die and place it in a hydraulic press.
-
Pressing: Gradually apply pressure up to 8-10 metric tons. Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent or translucent pellet[8].
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum. A background spectrum using a pure KBr pellet should be collected to correct for atmospheric and instrumental variations[9].
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid sampling technique that requires minimal sample preparation. It is ideal for analyzing solid powders directly.
Materials:
-
This compound (solid sample)
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Take a background measurement with no sample on the crystal.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring the crystal surface is completely covered.
-
Apply Pressure: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum[10][11].
-
Analysis: Collect the FT-IR spectrum of the sample.
-
Cleaning: After the measurement, release the pressure clamp, remove the sample powder, and clean the crystal surface with a soft tissue dampened with a suitable solvent like isopropanol.
Data Interpretation and Visualization
Expected FT-IR Absorption Data
The following table summarizes the expected characteristic absorption bands for this compound.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3300 - 2500 | O-H Stretch (hydrogen-bonded) | Carboxylic Acid | Strong, Broad |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium |
| 3000 - 2850 | C-H Stretch | Methyl Group | Medium |
| 1710 - 1680 | C=O Stretch (conjugated) | Carboxylic Acid | Strong |
| 1600 - 1400 | C=C Stretch | Aromatic Ring | Medium-Weak |
| 1550 - 1475 | N-O Asymmetric Stretch | Nitro Group | Strong |
| 1470 - 1450 | C-H Bend (asymmetric) | Methyl Group | Medium |
| 1360 - 1290 | N-O Symmetric Stretch | Nitro Group | Strong |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong |
| 960 - 900 | O-H Bend (out-of-plane) | Carboxylic Acid | Medium, Broad |
| 900 - 675 | C-H Bend (out-of-plane) | Aromatic Ring | Strong |
Experimental Workflow Diagram
The logical flow from sample selection to final data interpretation is crucial for a reproducible experiment.
Caption: Workflow for FT-IR analysis of this compound.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By understanding the characteristic vibrational frequencies of the carboxylic acid, nitro, methyl, and aromatic functionalities, researchers can rapidly confirm the identity and purity of this important chemical intermediate. The protocols provided for both KBr pellet and ATR techniques offer reliable and reproducible methods for obtaining high-quality spectra. The presented data serves as a practical guide for spectral interpretation in research and industrial settings.
References
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]
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This compound. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
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FTIR spectrum of 4-methyl-3-nitrobenzoic acid. (2024, February). ResearchGate. Retrieved from [Link]
-
Benzoic acid, 4-nitro-, methyl ester. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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IR: carboxylic acids. (n.d.). University of Calgary. Retrieved from [Link]
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FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum... (n.d.). ResearchGate. Retrieved from [Link]
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Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]
-
FT-IR Spectroscopic Study of M(Benzoic Acid). (2005). Zeitschrift für Naturforschung A. Retrieved from [Link]
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Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]
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KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]
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The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. Retrieved from [Link]
-
KBr Pellet Preparation for FTIR Analysis. (2020, November 27). YouTube. Retrieved from [Link]
-
Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. Retrieved from [Link]
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Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. (n.d.). IJSAR. Retrieved from [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]
-
What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (n.d.). Kintek Press. Retrieved from [Link]
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The features of IR spectrum. (n.d.). SlideShare. Retrieved from [Link]
-
The Infrared Spectra of Aromatic Compounds. II. (1956). Journal of the American Chemical Society. Retrieved from [Link]
-
Infrared spectra and molecular configuration of benzoic acid. (n.d.). CORE. Retrieved from [Link]
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IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase... (n.d.). ResearchGate. Retrieved from [Link]
-
Nitro Groups. (n.d.). University of Calgary. Retrieved from [Link]
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The Strategic Utility of 4-Methyl-2-nitrobenzoic Acid in Pharmaceutical Synthesis: A Senior Application Scientist's Guide
Introduction: Unveiling the Potential of a Versatile Building Block
In the intricate tapestry of medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. 4-Methyl-2-nitrobenzoic acid, a seemingly simple aromatic carboxylic acid, emerges as a highly versatile and strategic building block for the construction of a diverse array of pharmaceutical scaffolds. Its unique substitution pattern—a carboxylic acid, a nitro group, and a methyl group on a benzene ring—offers a rich chemical playground for synthetic chemists. The presence of these functional groups at specific positions allows for a series of predictable and high-yielding transformations, making it an invaluable precursor for complex, biologically active molecules. This guide provides an in-depth exploration of the practical applications of this compound, complete with detailed protocols and the scientific rationale behind the methodologies, to empower researchers in drug discovery and development.
Core Synthetic Strategy: From Nitroarene to Privileged Scaffolds
The primary synthetic value of this compound lies in the facile and chemoselective reduction of its nitro group to an amine. This transformation yields the key intermediate, 2-amino-4-methylbenzoic acid (also known as 4-methylanthranilic acid), a highly valuable precursor for a multitude of heterocyclic systems that form the core of many blockbuster drugs. The strategic workflow is a testament to the principles of convergent synthesis, where a readily available starting material is efficiently converted into a versatile intermediate poised for diversification.
Caption: General synthetic workflow starting from this compound.
Part 1: The Gateway Transformation - Reduction of the Nitro Group
The conversion of the nitro group in this compound to an amine is the cornerstone of its utility. This reduction must be performed with high efficiency and chemoselectivity, preserving the carboxylic acid functionality. Catalytic hydrogenation is the most widely employed and environmentally benign method for this transformation.
Protocol 1: Catalytic Hydrogenation of this compound to 2-Amino-4-methylbenzoic Acid
Rationale: This protocol utilizes palladium on carbon (Pd/C) as a heterogeneous catalyst. Palladium is highly effective in activating molecular hydrogen, facilitating the reduction of the nitro group at a relatively low pressure and temperature. The use of a neutral solvent like methanol or ethanol is crucial to prevent unwanted side reactions with the carboxylic acid. The reaction's progress is easily monitored by the cessation of hydrogen uptake.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (reagent grade)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol to a concentration of approximately 0.1-0.2 M.
-
Under a gentle stream of inert gas, carefully add 10% Pd/C (1-5 mol% of palladium). The catalyst is often added as a slurry in a small amount of the reaction solvent to minimize the risk of ignition.
-
Seal the reaction vessel and purge the system with the inert gas three times to remove all oxygen.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 2-6 hours.
-
Upon completion, purge the reaction vessel with inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield 2-amino-4-methylbenzoic acid as a solid. The product is often of sufficient purity for subsequent steps, but can be recrystallized from an ethanol/water mixture if necessary.
Data Presentation:
| Parameter | Value | Reference |
| Catalyst | 10% Pd/C | [1][2] |
| Solvent | Methanol or Ethanol | [1] |
| Hydrogen Pressure | 1-4 atm | [1] |
| Temperature | Room Temperature | [1] |
| Typical Yield | >95% | [1][2] |
Part 2: Application in the Synthesis of Privileged Pharmaceutical Scaffolds
The resulting 2-amino-4-methylbenzoic acid is a versatile precursor to a wide range of heterocyclic compounds, most notably quinazolinones. The quinazolinone core is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs, including anticancer agents.[3][4]
Application Example: Synthesis of a 7-Methyl-4(3H)-quinazolinone Core
Rationale: The Niementowski quinazolinone synthesis is a classic and reliable method for constructing the quinazolinone ring system.[5] It involves the condensation of an anthranilic acid derivative with an amide. In this protocol, formamide serves as both a reactant and a solvent. The reaction proceeds through an initial acylation of the amino group followed by cyclization and dehydration. The use of a high temperature drives the reaction to completion.
Caption: Synthesis of a 7-Methyl-4(3H)-quinazolinone core.
Protocol 2: Synthesis of 7-Methyl-4(3H)-quinazolinone
Materials:
-
2-Amino-4-methylbenzoic acid
-
Formamide
-
Round-bottom flask equipped with a reflux condenser and a heating mantle
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 2-amino-4-methylbenzoic acid (1.0 eq) and formamide (10-20 eq).
-
Heat the mixture to 180-190 °C and maintain this temperature for 4-6 hours. The reaction mixture will become homogeneous and then may solidify as the product forms.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to the reaction mixture and stir to break up the solid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water to remove any residual formamide.
-
Dry the product under vacuum to afford 7-Methyl-4(3H)-quinazolinone.
Expert Insights: The purity of the starting 2-amino-4-methylbenzoic acid is crucial for the success of this reaction. Any residual nitro compound can lead to undesired side products. While formamide is the simplest amide for this reaction, other amides can be used to install substituents at the 2-position of the quinazolinone ring.
Part 3: Advanced Applications in Targeted Therapy - Synthesis of Kinase Inhibitor Scaffolds
The 2-amino-4-methylbenzoic acid intermediate is a key component in the synthesis of various kinase inhibitors. For instance, derivatives of this scaffold are utilized in the synthesis of compounds targeting Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in angiogenesis and tumor growth. While a direct synthesis of a marketed drug like Axitinib from this specific starting material is not the most common route, the underlying chemical transformations are highly relevant. The following protocol illustrates a key amide coupling step, a ubiquitous reaction in the synthesis of modern pharmaceuticals.[6][7]
Protocol 3: Amide Coupling of 2-Amino-4-methylbenzoic Acid with Pyrazine-2-carboxylic Acid
Rationale: This protocol demonstrates the formation of an amide bond, a critical step in the synthesis of many complex drug molecules. The carboxylic acid of pyrazine-2-carboxylic acid is "activated" using a coupling reagent, in this case, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is a highly efficient and widely used peptide coupling reagent. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is used to neutralize the acid formed during the reaction and to facilitate the coupling process.
Materials:
-
2-Amino-4-methylbenzoic acid
-
Pyrazine-2-carboxylic acid
-
HATU
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2-amino-4-methylbenzoic acid (1.0 eq) and pyrazine-2-carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(2-(pyrazine-2-carbonyl)amino)-4-methylbenzoic acid.
Data Presentation:
| Parameter | Reagent/Condition | Rationale |
| Coupling Reagent | HATU | High efficiency, low racemization, and good solubility. |
| Base | DIPEA | Non-nucleophilic base to prevent side reactions. |
| Solvent | Anhydrous DMF | Aprotic polar solvent that dissolves reactants and reagents well. |
| Work-up | Aqueous washes | To remove unreacted starting materials, coupling byproducts, and base. |
Conclusion: A Strategic Asset in the Pharmaceutical Chemist's Toolbox
This compound is far more than a simple chemical. It represents a strategic entry point into a vast chemical space populated by high-value pharmaceutical intermediates and active pharmaceutical ingredients. The straightforward and high-yielding reduction to 2-amino-4-methylbenzoic acid unlocks a plethora of synthetic possibilities, most notably the construction of the quinazolinone scaffold, a cornerstone of modern medicinal chemistry. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full potential of this versatile building block in their quest for novel therapeutics. The inherent reactivity and strategic placement of its functional groups ensure that this compound will continue to be a valuable asset in the ever-evolving landscape of drug discovery.
References
- Kundu, S. K., Mahindaratne, M. P. D., Quintero, M. V., Bao, A., & Negrete, G. R. (2008). One-pot reductive cyclization to antitumor quinazoline precursors. Arkivoc, 2008(2), 33-42.
- Taylor & Francis Online. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
- Al-Suwaidan, I. A., Alanazi, A. M., & Al-Agamy, M. H. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6649.
- Abdel-Atty, M. M., & Khedr, M. A. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Current Medicinal Chemistry, 30.
- Hassanzadeh, F., Moghaddam, A. N., & Dana, N. (2011). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Journal of Research in Pharmaceutical Sciences, 6(2), 97–103.
- Zhang, L., Wang, Y., Chen, J., Li, J., Wang, Y., & Feng, S. (2018).
- BenchChem. (2025).
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- Google Patents. (2014).
- Google Patents. (2011). The preparation method of N-(pyrazin-2-ylcarbonyl)-L-phenylalanine.
- CABI Digital Library. (2021). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.
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- National Center for Biotechnology Information. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- National Center for Biotechnology Information. (2024). Synthesis of 2-Amino-N′-aroyl(het)arylhydrazides, DNA Photocleavage, Molecular Docking and Cytotoxicity Studies against Melanoma CarB Cell Lines.
- Tokyo Chemical Industry Co., Ltd. (2023). 2-Amino-4-methylbenzoic Acid.
- Google Patents. (2013). Synthesis method of 2-methyl-4-nitrobenzoic acid.
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Application Notes & Protocols: Strategic Derivatization of 4-Methyl-2-nitrobenzoic Acid for Medicinal Chemistry Scaffolds
Abstract
4-Methyl-2-nitrobenzoic acid is a strategically substituted aromatic scaffold of significant interest in medicinal chemistry. Its molecular architecture, featuring a carboxylic acid, a nitro group, and a methyl group, presents three distinct points for chemical modification. This versatility allows for the systematic construction of diverse molecular libraries crucial for drug discovery programs. The strategic placement of a nitro group ortho to the carboxylic acid and para to the methyl group influences the reactivity of each functional group, enabling selective transformations. This guide provides an in-depth exploration of key derivatization strategies for this compound, including detailed experimental protocols for esterification, amidation, and nitro group reduction. The resulting intermediates, particularly the corresponding aniline, serve as pivotal precursors for complex heterocyclic systems, including kinase inhibitors and other targeted therapeutic agents.[1][2][3]
Introduction: The Strategic Value of the 4-Methyl-2-nitrobenzoate Core
In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the accessible chemical space and potential biological targets. This compound (CAS 27329-27-7) emerges as a highly valuable building block due to the orthogonal reactivity of its functional groups.[4]
-
The Carboxylic Acid (-COOH): This group serves as a primary handle for forming stable amide and ester linkages, which are ubiquitous in pharmaceuticals. It is the most common site for initial derivatization to build out molecular complexity.
-
The Nitro Group (-NO₂): The electron-withdrawing nature of the nitro group influences the aromatic ring's chemistry. More importantly, it is a versatile precursor to an amino group (-NH₂) via reduction.[5] This transformation is a cornerstone reaction, converting a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para- directing amino group, which dramatically alters the molecule's electronic and biological properties.[5]
-
The Methyl Group (-CH₃): While less reactive, the methyl group can be functionalized under specific conditions (e.g., radical bromination) or can serve as a steric and electronic modulator in ligand-receptor interactions.
The strategic derivatization of this compound allows for the exploration of structure-activity relationships (SAR), leading to the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles. Its utility has been demonstrated in the synthesis of intermediates for drugs like Tolvaptan and in the development of novel kinase inhibitors.[2][6]
Physicochemical Properties
A clear understanding of the starting material's properties is essential for experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₄ | PubChem[4] |
| Molecular Weight | 181.15 g/mol | PubChem[4] |
| Melting Point | 156-157 °C | PrepChem[7] |
| Appearance | Colorless crystals / Off-white powder | PrepChem[7] |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water | NINGBO INNO PHARMCHEM[2] |
Core Derivatization Pathways
The derivatization of this compound can be logically categorized into three primary strategies: modification of the carboxylic acid, transformation of the nitro group, and subsequent cyclization to form heterocyclic scaffolds.
Caption: Key derivatization pathways for this compound.
Strategy 1: Modification of the Carboxylic Acid
The carboxylic acid is typically the first functional group addressed. Esterification and amidation are the most common transformations.
Esterification: Converting the carboxylic acid to an ester can improve cell permeability and solubility, or serve as a protecting group. Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is a straightforward method.[8][9] Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol.[10]
Amidation: The formation of an amide bond is arguably one of the most important reactions in medicinal chemistry, appearing in over 25% of all known drugs.[11] This is because the amide bond is metabolically stable and acts as a rigid hydrogen bond donor and acceptor, crucial for molecular recognition at a biological target. Similar to esterification, amides can be formed by activating the carboxylic acid with a coupling agent (e.g., EDC, HOBt) or via an acid chloride intermediate, which then reacts with a primary or secondary amine.
Strategy 2: Reduction of the Nitro Group
The reduction of the aromatic nitro group to a primary amine is a pivotal transformation that opens up a vast array of subsequent chemical modifications.[1] This conversion changes the electronic nature of the scaffold from electron-poor to electron-rich and introduces a nucleophilic center.
Several methods are available for this reduction, with the choice depending on the presence of other functional groups and desired reaction conditions.[5]
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like Palladium on Carbon (Pd/C) is a clean and efficient method, often providing high yields.[1] However, it requires specialized hydrogenation equipment.
-
Metal/Acid Reduction: Classic methods using easily oxidized metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl are robust, inexpensive, and widely used.[5][12] Tin(II) chloride (SnCl₂) is particularly effective and can be used under milder conditions.
-
Transfer Hydrogenation: Reagents like hydrazine in the presence of a catalyst can serve as a source of hydrogen, avoiding the need for high-pressure H₂ gas.
Strategy 3: Building Complexity from the 2-Amino Intermediate
The product of nitro reduction, 2-amino-4-methylbenzoic acid, is a bifunctional intermediate primed for further elaboration. The proximate amino and carboxylic acid groups are perfectly positioned for intramolecular cyclization reactions to form valuable heterocyclic scaffolds like benzoxazinones and quinazolinones, which are prevalent in many pharmacologically active molecules.[1][13] The amine can also undergo standard reactions such as acylation, sulfonylation, or serve as a nucleophile in substitution reactions to build out diverse libraries for screening.
Detailed Experimental Protocols
The following protocols are provided as robust, validated methods for key transformations.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Fischer Esterification to Methyl 4-Methyl-2-nitrobenzoate
This protocol describes the conversion of the carboxylic acid to its methyl ester using methanol and a sulfuric acid catalyst.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous (20-30 mL per gram of acid)
-
Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
To a round-bottom flask, add this compound (e.g., 5.0 g, 27.6 mmol).
-
Add methanol (e.g., 100 mL) and stir to dissolve.
-
Carefully add concentrated sulfuric acid (e.g., 0.28 mL, ~0.5 g, 5.5 mmol) dropwise to the stirring solution.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:EtOAc).
-
Work-up: Cool the reaction to room temperature. Reduce the volume of methanol to ~10 mL using a rotary evaporator.
-
Dilute the residue with ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, CAUTION: vent frequently to release CO₂ pressure), and finally with brine (50 mL).[8]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product is often pure enough for the next step. If necessary, it can be purified by recrystallization from a suitable solvent like ether-hexane or by flash column chromatography.[7]
Characterization: The final product, methyl 4-methyl-2-nitrobenzoate, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of an Amide Derivative
This two-step protocol proceeds via an acid chloride intermediate, which is a highly reliable method for forming amide bonds with a wide range of amines.
Caption: Workflow for amide synthesis via an acid chloride intermediate.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)
-
An amine (R-NH₂) (1.1 eq)
-
A non-nucleophilic base, e.g., Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous dichloromethane (DCM) or Toluene
-
1 M Hydrochloric acid (HCl) solution
Procedure:
-
Acid Chloride Formation: In a flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl and SO₂ gas), suspend this compound (e.g., 2.0 g, 11.0 mmol) in anhydrous toluene (20 mL).
-
Add thionyl chloride (e.g., 2.4 mL, 33.0 mmol) followed by one drop of DMF.[14]
-
Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours until the solution becomes clear and gas evolution ceases.
-
Cool the reaction to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-methyl-2-nitrobenzoyl chloride is often used directly in the next step.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM (25 mL) and cool the flask in an ice bath (0°C).
-
In a separate flask, dissolve the desired amine (e.g., benzylamine, 1.3 g, 12.1 mmol) and triethylamine (2.3 mL, 16.5 mmol) in anhydrous DCM (15 mL).
-
Add the amine solution dropwise to the stirring acid chloride solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC indicates completion.
-
Work-up: Dilute the reaction mixture with DCM (50 mL). Wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude amide by recrystallization or flash column chromatography on silica gel.
Protocol 3: Reduction of the Nitro Group to an Amine
This protocol uses Tin(II) chloride dihydrate, a common and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of esters or carboxylic acids.[12]
Materials:
-
This compound (or its ester derivative) (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
Procedure:
-
In a round-bottom flask, dissolve the nitro compound (e.g., 4.0 g, 22.1 mmol of the acid) in ethanol (100 mL).
-
Add Tin(II) chloride dihydrate (e.g., 25.0 g, 110.5 mmol) to the solution in portions. The reaction is exothermic.
-
Heat the mixture to reflux (approx. 78°C) and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature and concentrate using a rotary evaporator to remove most of the ethanol.
-
Dilute the residue with ethyl acetate (150 mL) and cool in an ice bath.
-
Slowly and carefully add saturated NaHCO₃ solution or 3 M NaOH solution to neutralize the acid and precipitate tin salts (a thick white precipitate will form). Adjust the pH to ~8. CAUTION: This step is highly exothermic and involves vigorous stirring.
-
Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting 2-amino-4-methylbenzoic acid can be purified by recrystallization.
Conclusion
This compound is a versatile and economically important scaffold for medicinal chemistry. The distinct reactivity of its functional groups allows for a logical and stepwise construction of complex molecules. The protocols detailed herein for esterification, amidation, and nitro reduction represent fundamental, field-proven methods for generating a diverse library of derivatives. The key transformation to 2-amino-4-methylbenzoic acid is particularly valuable, providing a gateway to a rich variety of heterocyclic structures that continue to be a focus of modern drug discovery.[1]
References
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Synthesis of 26a) this compound. PrepChem.com. Available from: [Link]
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Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Available from: [Link]
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A new reagent for selective reduction of nitro group. Indian Journal of Chemistry. Available from: [Link]
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Lab5 procedure esterification. University of Colorado Boulder. Available from: [Link]
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Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available from: [Link]
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This compound | C8H7NO4 | CID 255027. PubChem - NIH. Available from: [Link]
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Methyl 4-methyl-sulfonyl-2-nitro-benzoate. PubMed. Available from: [Link]
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4-Nitrophenyl 2-methylbenzoate. PMC - NIH. Available from: [Link]
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Benzoic acid, 4-(methylsulfonyl)-2-nitro- | C8H7NO6S | CID 184292. PubChem. Available from: [Link]
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Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available from: [Link]
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Supporting Information. CDC Stacks. Available from: [Link]
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The Crucial Role of 2-Methyl-4-nitrobenzoic Acid in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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(PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. Available from: [Link]
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Exploring the Chemical Synthesis Applications of 2-Methyl-4-nitrobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. Available from: [Link]
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The Significance of 2-Methyl-4-nitrobenzoic Acid in Advanced Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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The Underlying Chemistry: Mechanism of Acyl Chloride Formation
An Application Guide for the Synthesis of 4-Methyl-2-nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the synthesis of 4-methyl-2-nitrobenzoyl chloride through the reaction of 4-methyl-2-nitrobenzoic acid with thionyl chloride (SOCl₂). This conversion is a fundamental step in organic synthesis, transforming a relatively unreactive carboxylic acid into a highly reactive acyl chloride. The product is a valuable intermediate, notably in the synthesis of pharmaceutical compounds like the V2 receptor antagonist Tolvaptan.[1][2] This guide delves into the underlying reaction mechanism, provides a detailed experimental protocol, outlines safety procedures, and offers troubleshooting advice to ensure a successful and safe synthesis.
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic nucleophilic acyl substitution reaction. The process enhances the electrophilicity of the carbonyl carbon by replacing the poor leaving group (-OH) with an excellent leaving group.[3] The reaction proceeds through a well-established multi-step mechanism.[4][5][6]
The key mechanistic steps are:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the hydroxyl oxygen of this compound attacking the electrophilic sulfur atom of thionyl chloride.[3][6]
-
Intermediate Formation: This attack, followed by the departure of a chloride ion, forms a highly reactive protonated chlorosulfite intermediate.[6]
-
Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the intermediate.[3][4][6]
-
Tetrahedral Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses. This step is energetically favorable as it results in the formation of the stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), driving the reaction to completion.[3][4][7]
The following diagram illustrates this transformation.
Caption: Reaction mechanism workflow.
Experimental Protocol
This protocol outlines the synthesis of 4-methyl-2-nitrobenzoyl chloride. All operations must be performed in a well-ventilated chemical fume hood due to the corrosive and toxic nature of thionyl chloride and the evolution of hazardous gases.[8][9]
Materials & Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask (e.g., 250 mL) |
| Thionyl chloride (SOCl₂) | Reflux condenser |
| N,N-Dimethylformamide (DMF), catalytic (optional) | Calcium chloride (CaCl₂) drying tube |
| Toluene (optional, as solvent) | Gas-absorption trap (for HCl and SO₂ scrubbing) |
| Magnetic stirrer and stir bar | |
| Heating mantle or oil bath | |
| Distillation apparatus (for purification) | |
| Vacuum pump (for reduced pressure distillation) |
Step-by-Step Procedure
-
Apparatus Setup:
-
Ensure all glassware is thoroughly dried in an oven to prevent hydrolysis of thionyl chloride and the product.[10]
-
Assemble a reflux apparatus consisting of a round-bottom flask, reflux condenser, and a magnetic stirrer.
-
Attach a CaCl₂ drying tube to the top of the condenser, leading to a gas trap (e.g., a beaker with sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.[11]
-
-
Reaction Execution:
-
Place this compound into the round-bottom flask.
-
In the fume hood, carefully and slowly add an excess of thionyl chloride (typically 2-3 equivalents). Thionyl chloride can serve as both the reagent and the solvent.[11][12]
-
Optional: Add a catalytic amount (1-2 drops) of DMF. This can accelerate the reaction rate.[13]
-
Begin stirring the mixture and gently heat it to reflux using a heating mantle or oil bath. A typical reflux temperature is between 70–110°C.[1]
-
Maintain the reflux for 2-4 hours. The reaction is generally considered complete when the evolution of gases ceases.[13]
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess, unreacted thionyl chloride. This is most effectively done by distillation at atmospheric pressure (boiling point of SOCl₂ is 76 °C).[7][11]
-
The crude 4-methyl-2-nitrobenzoyl chloride residue can then be purified. The preferred method is fractional distillation under reduced pressure to prevent thermal decomposition of the nitro-containing compound.[1][11]
-
Collect the fraction at the appropriate boiling point to obtain the pure acyl chloride.
-
Caption: Experimental synthesis workflow.
Data and Characterization
Precise characterization is essential to confirm the identity and purity of the synthesized 4-methyl-2-nitrobenzoyl chloride.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₈H₇NO₄ | 181.15 | Off-white to yellow solid |
| 4-Methyl-2-nitrobenzoyl chloride | C₈H₆ClNO₃ | 199.59[14] | Expected to be a yellow solid or oil[1] |
Expected Spectroscopic Data
While a full experimental spectrum should be acquired, the following data, based on analogous structures like 4-nitrobenzoyl chloride, can be used for confirmation.[15]
| Spectroscopy | Feature | Expected Assignment |
| FT-IR | Strong, sharp peak at ~1770-1790 cm⁻¹ | C=O stretch (characteristic of an acyl chloride)[15] |
| Strong peak at ~1525 cm⁻¹ | Asymmetric NO₂ stretch[15] | |
| Medium peak at ~1350 cm⁻¹ | Symmetric NO₂ stretch | |
| ¹H NMR | Singlet, ~2.5 ppm | -CH₃ protons |
| Multiplets, ~7.5-8.5 ppm | Aromatic protons (deshielded by -NO₂ and -COCl) | |
| ¹³C NMR | ~167-170 ppm | Carbonyl carbon (C=O)[15] |
| ~120-155 ppm | Aromatic carbons | |
| ~20-22 ppm | Methyl carbon (-CH₃) | |
| Mass Spec (EI) | Molecular ion peak [M]⁺ at m/z ~199/201 | Corresponds to ³⁵Cl and ³⁷Cl isotopes |
Safety and Handling Protocols
Strict adherence to safety protocols is mandatory when performing this synthesis.
-
Thionyl Chloride (SOCl₂): This substance is highly toxic, corrosive, and a lachrymator. It reacts violently with water, releasing corrosive HCl and SO₂ gases.[8][9][16][17]
-
Handling: Always handle in a chemical fume hood. Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[9][16][18] Ensure an emergency shower and eyewash station are accessible.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from water and moisture, in a tightly sealed container.[8][16]
-
-
Acyl Chloride Product: 4-Methyl-2-nitrobenzoyl chloride is a moisture-sensitive and corrosive compound. It will hydrolyze upon contact with moisture to produce HCl. Handle with the same level of precaution as thionyl chloride.[19]
-
Waste Disposal: Unreacted thionyl chloride must be quenched safely. Slowly and carefully add the excess reagent to a large volume of cold water or an ice-cold basic solution (e.g., sodium bicarbonate) with vigorous stirring in a fume hood. This is a highly exothermic reaction.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Moisture contamination in glassware or reagents. 2. Incomplete reaction. | 1. Ensure all glassware is oven-dried. Use anhydrous reagents. 2. Extend the reflux time or add a catalyst (DMF). |
| Product Contaminated with Acid | Insufficient thionyl chloride or reaction time. | Use a larger excess of thionyl chloride. Ensure the reaction has gone to completion (cessation of gas evolution). |
| Dark-Colored/Decomposed Product | Overheating during the reaction or purification. The nitro group can be heat-sensitive.[1] | Maintain careful temperature control. Use an oil bath for uniform heating. Purify via vacuum distillation to lower the boiling point. |
| Difficult Purification | Boiling points of product and impurities are too close. | Use an efficient fractional distillation column. Alternatively, if the product is solid, attempt recrystallization from a dry, non-polar solvent.[19] |
References
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Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Available at: [Link]
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Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]
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Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Available at: [Link]
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LibreTexts Chemistry. (2019, June 5). Reactions of Carboxylic Acids. Available at: [Link]
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New Jersey Department of Health. Hazard Summary: Thionyl Chloride. Available at: [Link]
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Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Available at: [Link]
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Bionium. Material Safety Data Sheet: Thionyl Chloride. Available at: [Link]
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Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Available at: [Link]
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Chemguide. Preparation of acyl chlorides (acid chlorides). Available at: [Link]
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LookChem. General procedures for the purification of Acid chlorides. Available at: [Link]
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-
Organic Syntheses. m-NITROBENZAZIDE. Available at: [Link]
-
PubMed. (2010, June 16). Methyl 4-methyl-sulfonyl-2-nitro-benzoate. Available at: [Link]
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SIELC Technologies. (2018, May 16). 4-Methyl-2-nitrobenzoyl chloride. Available at: [Link]
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PrepChem.com. Synthesis of 2-nitrobenzoyl chloride. Available at: [Link]
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Introduction: The Synthetic Value of 4-Methyl-2-nitrobenzoate Esters
An In-Depth Guide to the Esterification of 4-Methyl-2-nitrobenzoic Acid: Protocols and Mechanistic Insights
This compound is a key aromatic building block in organic synthesis. Its corresponding esters are valuable intermediates in the production of a range of target molecules, including pharmaceuticals and agrochemicals.[1][2][3] For instance, these compounds serve as precursors in the synthesis of V2 receptor antagonists used in treating hyponatremia and heart failure, as well as Raf kinase inhibitors for potential cancer therapies.[3] The strategic placement of the methyl and nitro groups on the aromatic ring provides a scaffold for diverse chemical transformations.
The esterification of this compound, however, presents a distinct challenge due to the steric hindrance imposed by the two ortho-substituents flanking the carboxylic acid group.[4][5] This guide, designed for researchers, chemists, and drug development professionals, provides a detailed exploration of various esterification methodologies, offering field-proven protocols and explaining the causality behind experimental choices to overcome these synthetic hurdles. We will delve into the mechanisms of three robust methods: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the versatile Mitsunobu Reaction.
Strategic Approaches to Esterification
The choice of an esterification method depends critically on the substrate's sensitivity to acid, heat, and its steric profile. For a sterically hindered substrate like this compound, reaction conditions must be carefully selected to achieve high yields.
Fischer-Speier Esterification: The Brute-Force Acid Catalysis
This is a classic, cost-effective method involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][5]
Mechanistic Rationale: The Fischer esterification is an equilibrium-driven process.[5][6] The strong acid catalyst serves to protonate the carbonyl oxygen of the carboxylic acid.[4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. To drive the equilibrium toward the ester product, a large excess of the alcohol is used, which also conveniently serves as the solvent.[4][5][6] The reaction is typically heated under reflux to achieve a reasonable reaction rate, especially for sterically hindered acids.[4]
Caption: Fischer-Speier esterification mechanism.
Experimental Protocol: Synthesis of Methyl 4-Methyl-2-nitrobenzoate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g). To this, add an excess of anhydrous methanol (e.g., 100 mL), which acts as both reactant and solvent.[5] Stir the mixture until the acid dissolves.
-
Catalyst Addition: In a well-ventilated fume hood, cool the flask in an ice bath. Carefully and slowly add concentrated sulfuric acid (e.g., 2.5 mL) to the solution.[5] An exothermic reaction will occur.
-
Reflux: Attach a reflux condenser and, using a heating mantle, heat the mixture to a gentle reflux (approx. 65°C for methanol). Continue refluxing with stirring for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Reduce the volume of methanol using a rotary evaporator.
-
Extraction: Dilute the residue with an organic solvent like ethyl acetate (e.g., 100 mL) and wash it with water (2 x 50 mL). Carefully neutralize any remaining acid by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[4] Finally, wash the organic layer with brine (saturated NaCl solution) (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude ester.[4]
-
Purification: The crude product, Methyl 4-methyl-2-nitrobenzoate, can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.
Steglich Esterification: Mild and Efficient Coupling
The Steglich esterification is a powerful alternative that proceeds under mild, neutral conditions, making it ideal for substrates with acid- or heat-sensitive functional groups.[7][8] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[9][10]
Mechanistic Rationale: The reaction begins with the carboxylic acid adding to one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate.[10] This intermediate is essentially an activated form of the carboxylic acid. The highly nucleophilic DMAP catalyst then attacks the O-acylisourea, forming a reactive acylpyridinium intermediate. This species is highly electrophilic and readily undergoes nucleophilic attack by the alcohol to form the desired ester. The thermodynamic driving force is the formation of the very stable N,N'-dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be easily removed by filtration.[9]
Caption: Simplified Steglich esterification mechanism.
Experimental Protocol: Synthesis of an Alkyl 4-Methyl-2-nitrobenzoate
-
Reaction Setup: Dissolve this compound (1 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM, or tetrahydrofuran, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in the same solvent dropwise over 15-20 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by vacuum filtration.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (e.g., 0.5 M, to remove any residual DMAP), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude ester by flash column chromatography on silica gel.
Mitsunobu Reaction: A Redox Pathway for Challenging Substrates
The Mitsunobu reaction is a versatile and reliable method for ester formation, particularly useful for secondary alcohols where stereochemical inversion is desired, and for sterically demanding substrates.[11][12][13] The reaction involves a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[13]
Mechanistic Rationale: The reaction is a complex redox process. PPh₃ and DIAD react to form a phosphonium adduct. The carboxylic acid protonates this adduct, forming a carboxylate anion. The alcohol is then deprotonated by the intermediate, and the resulting alkoxide attacks the activated phosphorus atom, leading to an oxyphosphonium salt. The final step is an Sₙ2 attack by the carboxylate anion on the carbon atom of the alcohol, displacing triphenylphosphine oxide and forming the ester.[11] Notably, studies have shown that more acidic carboxylic acids, such as nitrobenzoic acids, often lead to better yields in Mitsunobu reactions, making this method particularly suitable for this compound.[11][14][15]
Caption: Overview of the Mitsunobu reaction pathway.
Experimental Protocol: Synthesis of an Alkyl 4-Methyl-2-nitrobenzoate
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.5 equivalents), the alcohol (1.0 equivalent), and triphenylphosphine (1.5 equivalents) in an anhydrous solvent such as THF or DCM.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add DIAD or DEAD (1.5 equivalents) dropwise via syringe. A color change (often to yellow-orange) and a slight exotherm may be observed.[12]
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting alcohol by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The primary challenge in the work-up is the removal of the triphenylphosphine oxide and the reduced hydrazide byproducts.
-
Purification: The crude residue is typically purified directly by flash column chromatography on silica gel. Eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate) will separate the desired ester from the more polar byproducts.[12]
Comparative Summary of Esterification Methods
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Conditions | Harsh (Strong Acid, Heat) | Mild (Neutral, Room Temp) | Mild (Neutral, 0°C to RT) |
| Key Reagents | H₂SO₄ (cat.), excess Alcohol | DCC/EDC, DMAP (cat.) | PPh₃, DIAD/DEAD |
| Mechanism | Acid-Catalyzed Acyl Substitution | Carbodiimide Coupling | Redox Condensation |
| Advantages | Economical, simple reagents | Tolerates acid-sensitive groups, mild conditions | Good for hindered substrates, stereoinversion of alcohols |
| Disadvantages | Not for sensitive substrates, equilibrium | Stoichiometric urea byproduct, reagent cost | Stoichiometric phosphine oxide byproduct, atom economy |
| Work-up | Aqueous extraction, neutralization | Filtration of urea, chromatography | Chromatography to remove byproducts |
Product Characterization
The successful synthesis of the target ester, such as Methyl 4-methyl-2-nitrobenzoate, must be confirmed through rigorous analytical characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group on the ring, and the methyl group of the ester. For Methyl 4-methyl-2-nitrobenzoate, one would expect singlets for the two methyl groups and distinct signals in the aromatic region (typically 7-8.5 ppm).
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the ester carbonyl carbon (around 165-175 ppm), the aromatic carbons, and the methyl carbons.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester carbonyl group will be prominent, typically in the range of 1720-1750 cm⁻¹. The presence of the nitro group will also be indicated by strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the product by identifying the molecular ion peak (M⁺).
By selecting the appropriate synthetic strategy based on substrate compatibility and desired reaction conditions, researchers can efficiently synthesize esters of this compound, paving the way for further development in medicinal and materials chemistry.
References
- BenchChem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids. BenchChem.
- BenchChem. (2025).
-
Hughes, D. L., Reamer, R. A. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(9), 2967-2971. [Link]
-
Martin, S. F., Dodge, J. A. (1991). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses. [Link]
- Neises, B., Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Chem-Impex. (n.d.). 2-Methyl-4-nitro-benzoic acid methyl ester. [Link]
-
Chem-Impex. (n.d.). 4-Methoxy-2-nitro-benzoic acid methyl ester. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 2-Methyl-4-nitrobenzoic Acid: Applications and Synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Common Conditions: Acid to Ester. [Link]
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Khan, M., & Ali, A. (2018). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 15(4), 265-285. [Link]
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Application Notes & Protocols: A Researcher's Guide to the Reduction of 4-Methyl-2-nitrobenzoic Acid
Abstract & Introduction
The transformation of 4-Methyl-2-nitrobenzoic acid to 2-amino-4-methylbenzoic acid is a pivotal reaction in synthetic organic chemistry. The resulting product, an anthranilic acid derivative, serves as a crucial building block and key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The strategic reduction of the nitro group at the ortho-position to the carboxylic acid introduces a versatile amino functionality, which is essential for subsequent molecular elaborations.[3]
This document provides an in-depth guide for researchers, scientists, and drug development professionals on reliable and efficient protocols for this reduction. We will explore multiple methodologies, from classic metal-acid systems to modern catalytic approaches. The core of this guide is not just to provide procedural steps, but to explain the underlying chemical principles and rationale, enabling scientists to make informed decisions for process optimization and scale-up. Each protocol is designed to be self-validating, with clear explanations for every experimental choice.
General Reaction Scheme & Mechanistic Overview
The fundamental transformation involves the reduction of an aromatic nitro group (-NO₂) to a primary amine (-NH₂). This is a six-electron reduction that typically proceeds through nitroso and hydroxylamine intermediates.
General Reaction:
-
Starting Material: this compound (C₈H₇NO₄)[4]
-
Product: 2-Amino-4-methylbenzoic acid (C₈H₉NO₂)[5]
-
Transformation: -NO₂ → -NH₂
The choice of reducing agent is critical as it influences chemoselectivity, reaction conditions, and scalability. Key considerations include the potential for side reactions, such as the reduction of the carboxylic acid group or the aromatic ring, although these are generally less favorable under the conditions described.[6][7] This guide will focus on methods that preserve the carboxylic acid functionality.
Methodologies & Protocol Details
We present three field-proven methods for the reduction of this compound, each with distinct advantages.
Method 1: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a powerful and convenient alternative to using high-pressure hydrogen gas.[8][9] It utilizes a hydrogen donor molecule, such as ammonium formate or hydrazine, in the presence of a metal catalyst.[10] This method is highly efficient, proceeds under mild conditions, and avoids the need for specialized high-pressure equipment. Palladium on carbon (Pd/C) is a commonly used, robust catalyst for this transformation.[11]
Causality & Rationale:
-
Catalyst: 10% Pd/C is selected for its high activity and efficiency in facilitating the transfer of hydrogen from the donor to the nitro group. The carbon support provides a high surface area for the reaction.
-
Hydrogen Donor: Ammonium formate (HCOONH₄) is chosen as it decomposes in situ to produce hydrogen, ammonia, and carbon dioxide. It is a safe and easy-to-handle solid.
-
Solvent: Methanol is an excellent solvent for both the substrate and the ammonium formate, facilitating a homogeneous reaction environment.
-
Inert Atmosphere: The reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent potential oxidation of the product and deactivation of the catalyst.
Experimental Workflow: Catalytic Transfer Hydrogenation
Caption: Workflow for Catalytic Transfer Hydrogenation.
Step-by-Step Protocol: Catalytic Transfer Hydrogenation
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 27.6 mmol) and 10% Palladium on Carbon (Pd/C, 0.25 g, 5 mol% Pd).
-
Solvent Addition: Add methanol (100 mL) to the flask.
-
Inert Atmosphere: Flush the system with nitrogen or argon gas for 5-10 minutes.
-
Reagent Addition: While stirring, add ammonium formate (8.7 g, 138 mmol, 5 equivalents) portion-wise over 15 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of fresh methanol (2 x 20 mL).
-
Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.
-
Product Isolation: To the resulting residue, add deionized water (50 mL). The product, 2-amino-4-methylbenzoic acid, may precipitate. If necessary, adjust the pH to ~4-5 with dilute HCl to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold deionized water (2 x 25 mL), and dry under vacuum to yield 2-amino-4-methylbenzoic acid as a solid.
Method 2: Iron Metal in Acidic Media (Béchamp Reduction)
The reduction of aromatic nitro compounds using iron filings in the presence of an acid is one of the oldest and most cost-effective methods available.[3][12] It is particularly well-suited for large-scale industrial applications due to the low cost of reagents. The reaction proceeds via single electron transfer from the iron metal.[13][14]
Causality & Rationale:
-
Reducing Agent: Iron powder provides the electrons for the reduction. Its large surface area ensures a good reaction rate.
-
Acid: A small amount of hydrochloric acid (HCl) is used to activate the iron surface and generate FeCl₂ in situ. The reaction is often autocatalytic as the hydrolysis of the iron salts can regenerate the acid.[14]
-
Solvent System: An ethanol/water mixture is used to dissolve the organic substrate while allowing for the aqueous acidic reaction to occur.
-
Work-up: A basic work-up with sodium carbonate is required to neutralize the remaining acid and precipitate iron hydroxides, allowing for the separation of the organic product.
Step-by-Step Protocol: Iron/HCl Reduction
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add iron powder (15.4 g, 276 mmol, 10 equivalents) and a 4:1 mixture of Ethanol/Water (150 mL).
-
Activation: Add concentrated HCl (1.0 mL) and heat the stirred suspension to reflux for 15 minutes to activate the iron.
-
Substrate Addition: Dissolve this compound (5.0 g, 27.6 mmol) in hot ethanol (50 mL). Add this solution dropwise to the refluxing iron suspension over 30 minutes.
-
Reaction: Maintain the reaction at reflux with vigorous stirring for 3-5 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Neutralization: Once the reaction is complete, cool the mixture slightly and, while still hot, add a saturated solution of sodium carbonate (Na₂CO₃) until the mixture is basic (pH > 8). This will precipitate iron salts as hydroxides.
-
Filtration: Filter the hot mixture through a pad of Celite®. Be cautious as the iron sludge can be difficult to filter. Wash the filter cake thoroughly with hot ethanol (3 x 30 mL).
-
Solvent Removal: Combine the filtrates and remove the ethanol under reduced pressure.
-
Product Isolation: The remaining aqueous solution is cooled in an ice bath. Carefully acidify with 1N HCl to a pH of ~4-5 to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry to afford the desired 2-amino-4-methylbenzoic acid.
Method 3: Sodium Dithionite Reduction
Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a mild and chemoselective reducing agent.[1][15] This method is advantageous as it is metal-free and tolerant of many other functional groups, such as esters and ketones.[1][16] The reaction is believed to proceed via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species.[1]
Causality & Rationale:
-
Reducing Agent: Sodium dithionite is a safe, inexpensive, and easy-to-handle solid. It is effective in aqueous or semi-aqueous systems.
-
Solvent System: A biphasic system (e.g., Ethyl Acetate/Water or Dichloromethane/Water) or a miscible system (e.g., Acetonitrile/Water) can be used.[16] The choice depends on the substrate's solubility.
-
Base: The reaction is often performed under basic conditions (e.g., with NaOH or NH₄OH) to maintain the dithionite's stability and facilitate the reaction.
-
Work-up: A simple extraction is usually sufficient to isolate the product.
Reaction Mechanism: Sodium Dithionite
Caption: Stepwise reduction via nitroso and hydroxylamine intermediates.
Step-by-Step Protocol: Sodium Dithionite Reduction
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (5.0 g, 27.6 mmol) in a solution of 2M sodium hydroxide (30 mL). Stir until a clear solution is obtained. Add ethyl acetate (50 mL).
-
Reagent Preparation: In a separate beaker, prepare a solution of sodium dithionite (14.4 g, 82.8 mmol, 3 equivalents) in water (75 mL).
-
Reagent Addition: With vigorous stirring, add the aqueous sodium dithionite solution to the flask containing the substrate over 20-30 minutes. The reaction can be exothermic; maintain the temperature below 40°C with an ice bath if necessary.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (spotting the organic layer).
-
Work-up: Once the reaction is complete, separate the aqueous and organic layers using a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Product Isolation: Combine the organic layers. Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to pH ~4-5. The product will precipitate out of the aqueous solution.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-amino-4-methylbenzoic acid.
Data Summary & Method Comparison
| Parameter | Method 1: Catalytic Transfer Hydrogenation | Method 2: Iron/HCl Reduction | Method 3: Sodium Dithionite Reduction |
| Primary Reagents | Pd/C, Ammonium Formate | Fe powder, HCl | Sodium Dithionite, NaOH |
| Typical Yield | >90% | 75-90% | 80-95% |
| Reaction Temp. | ~65°C (Reflux) | ~80-100°C (Reflux) | Room Temperature |
| Reaction Time | 2-4 hours | 3-5 hours | 4-6 hours |
| Advantages | High yield, clean reaction, mild conditions, easy work-up. | Very low cost, suitable for large scale. | Metal-free, high chemoselectivity, mild conditions.[1][15] |
| Disadvantages | Catalyst cost (Palladium), potential for catalyst poisoning. | Large amount of iron waste, potentially difficult filtration. | Requires stoichiometric reagents, produces sulfur byproducts. |
Conclusion
The reduction of this compound to 2-amino-4-methylbenzoic acid can be achieved effectively through several robust methods.
-
Catalytic Transfer Hydrogenation is recommended for laboratory-scale synthesis where high purity and yield are paramount.
-
The Iron/HCl (Béchamp) reduction remains a viable and highly economical option for industrial-scale production, despite a more demanding work-up.[17]
-
Sodium Dithionite offers a mild, metal-free alternative that is particularly useful when other sensitive functional groups are present in the molecule.[18]
The selection of the optimal protocol depends on the specific requirements of the project, including scale, cost constraints, available equipment, and desired purity. The detailed protocols and rationales provided in this guide are intended to empower researchers to successfully perform this important chemical transformation.
References
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- Park, K. K., Oh, C. H., & Sim, W. J. (1995). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry, 60(19), 6202-6204.
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- BenchChem. (2025). Application Notes & Protocols: Catalytic Hydrogenation of Substituted Nitrobenzoates.
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ResearchGate. (2025). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. Retrieved from ResearchGate.
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- Exploring 2-Methyl-4-Nitrobenzoic Acid: Properties and Applic
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Application Notes and Protocols: 4-Methyl-2-nitrobenzoic Acid as a Versatile Precursor for Heterocyclic Synthesis
These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide on the utilization of 4-methyl-2-nitrobenzoic acid for the synthesis of medicinally relevant heterocyclic compounds. This document outlines the core synthetic strategies, provides detailed experimental protocols, and explains the chemical principles underpinning these transformations.
Introduction: The Strategic Value of this compound
This compound is an aromatic carboxylic acid that serves as a highly versatile and strategic starting material in organic synthesis.[1] Its utility is anchored in the orthogonal reactivity of its three key functional groups: the carboxylic acid, the ortho-positioned nitro group, and the para-positioned methyl group. This unique arrangement allows for a sequence of controlled chemical transformations, making it an invaluable building block for constructing complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1][2]
The most powerful synthetic application of this molecule lies in its ability to serve as a masked precursor for 2-amino-4-methylbenzoic acid. The ortho-nitro group can be selectively reduced to a primary amine, which, being positioned next to the carboxylic acid, creates an ideal scaffold for intramolecular cyclization reactions to form fused heterocyclic systems.[3][4] This guide will focus primarily on the synthesis of two major classes of pharmacologically significant heterocycles: quinazolines/quinazolinones and benzodiazepines.
Core Synthetic Strategy: The Reductive Cyclization Pathway
The cornerstone of using this compound in heterocyclic synthesis is the initial reduction of the nitro group. This transformation unmasks an amino functionality, converting the starting material into a highly reactive anthranilic acid derivative in situ. This nucleophilic amino group, positioned ortho to the carboxylic acid, is primed to react with various electrophiles, leading to cyclization and the formation of a new heterocyclic ring.
Causality of Reagent Choice: The selection of the reducing agent is critical and depends on the sensitivity of other functional groups in the molecule.
-
Tin(II) Chloride (SnCl₂): A classic and effective method for nitro group reduction that is tolerant of many functional groups.
-
Iron powder in acidic medium (Fe/HCl): An economical and widely used method, particularly in industrial-scale synthesis.[5]
-
Catalytic Hydrogenation (H₂/Pd-C): A clean method that produces water as the only byproduct, but may not be suitable if other reducible groups (e.g., alkynes, some protecting groups) are present.
The general workflow for this pivotal first step is illustrated below.
Caption: General workflow for heterocyclic synthesis.
Application I: Synthesis of Quinazoline and Quinazolinone Scaffolds
The quinazolinone core is a privileged scaffold in medicinal chemistry, found in numerous compounds with anticancer, anti-inflammatory, and anticonvulsant activities.[6] The 2-amino-4-methylbenzoic acid intermediate derived from our starting material is an ideal precursor for constructing this bicyclic system.
Scientific Rationale
The formation of the quinazolinone ring from an anthranilic acid derivative relies on the introduction of two additional atoms—one carbon and one nitrogen—to complete the six-membered heterocyclic ring. This can be achieved through several established methods. The most common approach, the Niementowski quinazoline synthesis, involves the condensation of an anthranilic acid with an amide at high temperatures.[7] A more versatile laboratory method involves a two-step sequence: acylation of the amino group followed by cyclizative condensation with a nitrogen source like ammonia.
Detailed Protocol: Synthesis of 7-Methyl-2-phenyl-4(3H)-quinazolinone
This protocol describes a reliable two-step synthesis starting from this compound, proceeding through a benzoxazinone intermediate.
Step 1: Reductive Acylation to form 2-(Benzoylamino)-4-methylbenzoic Acid
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (5.0 g, 27.6 mmol) and ethanol (100 mL).
-
Reduction: To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (24.9 g, 110.4 mmol). Heat the mixture to reflux for 2 hours. The solution should become clear, indicating the reduction of the nitro group. Monitor completion by TLC.
-
Acylation: Cool the reaction mixture to room temperature. Add benzoyl chloride (3.8 mL, 33.1 mmol) dropwise. Following the addition, add a solution of sodium acetate (9.1 g, 110.4 mmol) in water (30 mL).
-
Work-up: Stir the mixture vigorously for 1 hour at room temperature. A white precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. Recrystallization from ethanol can be performed if higher purity is required.
Step 2: Cyclization to 7-Methyl-2-phenyl-4(3H)-quinazolinone
-
Setup: Place the dried 2-(benzoylamino)-4-methylbenzoic acid from the previous step into a 100 mL flask. Add acetic anhydride (30 mL).
-
Cyclization: Heat the mixture under reflux for 3 hours. This initially forms the benzoxazinone intermediate.
-
Ammonolysis: Cool the reaction mixture. Carefully add ammonium acetate (excess, ~10 g). Heat the mixture again to reflux for an additional 2 hours to facilitate ring-opening and subsequent recyclization to the quinazolinone.[6]
-
Isolation: Cool the reaction to room temperature and pour it into 200 mL of ice-cold water with stirring. A solid precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry. The crude product can be purified by recrystallization from ethanol to yield the final quinazolinone.
| Parameter | Step 1: Reductive Acylation | Step 2: Cyclization |
| Key Reagents | This compound, SnCl₂·2H₂O, Benzoyl Chloride | Acetic Anhydride, Ammonium Acetate |
| Solvent | Ethanol | Acetic Anhydride (reagent & solvent) |
| Temperature | Reflux (~78°C) | Reflux (~140°C) |
| Typical Yield | 75-85% | 80-90% |
Visualization of Quinazolinone Synthesis
Caption: Two-step synthesis of a quinazolinone derivative.
Application II: Synthesis of 1,4-Benzodiazepine Scaffolds
1,4-Benzodiazepines are a cornerstone class of psychoactive drugs known for their anxiolytic, sedative, and anticonvulsant properties. The synthesis of these seven-membered heterocyclic systems can also originate from this compound, typically by first constructing a 2-amino-4-methylbenzophenone intermediate.[8][9]
Scientific Rationale
The most common route to 1,4-benzodiazepines involves the cyclocondensation of a 2-aminobenzophenone with an α-amino acid or its equivalent.[8][10] Therefore, the primary challenge is the efficient conversion of this compound into the corresponding benzophenone. This is achieved through a sequence involving activation of the carboxylic acid (e.g., to an acyl chloride) followed by a Friedel-Crafts acylation of an aromatic ring (e.g., benzene) to form the ketone. Subsequent reduction of the nitro group provides the key 2-aminobenzophenone precursor.
Conceptual Protocol: Synthesis of a 7-Methyl-1,4-benzodiazepine-2-one
This protocol outlines the key transformations required. Each step would need individual optimization.
Step 1: Synthesis of 4-Methyl-2-nitrobenzoyl Chloride
-
Activation: Suspend this compound (1 equiv.) in a dry, inert solvent like dichloromethane (DCM) under a nitrogen atmosphere.
-
Chlorination: Add thionyl chloride (SOCl₂) or oxalyl chloride (2-3 equiv.) dropwise at 0°C. Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.
-
Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.
-
Isolation: Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is often used immediately in the next step.
Step 2: Friedel-Crafts Acylation to form 4-Methyl-2-nitrophenyl Phenyl Ketone
-
Setup: In a separate flask, add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.2 equiv.) to a dry solvent like DCM or benzene (if it's the reactant).
-
Reaction: Cool the suspension to 0°C and add the 4-methyl-2-nitrobenzoyl chloride (1 equiv.) in the same solvent. Then, add benzene (1.1 equiv.) dropwise.
-
Work-up: Stir the reaction for several hours, monitoring by TLC. Upon completion, quench the reaction by carefully pouring it onto crushed ice and hydrochloric acid. Extract the product with an organic solvent, wash, dry, and purify by column chromatography.
Step 3: Reduction to 2-Amino-4-methylbenzophenone
-
Procedure: Dissolve the ketone from Step 2 in a suitable solvent (e.g., ethanol, acetic acid). Add a reducing agent like iron powder and a catalytic amount of HCl.[5]
-
Reaction: Heat the mixture to 60-80°C for 2-4 hours.
-
Isolation: After cooling, filter off the iron salts. Neutralize the filtrate and extract the product. Purify by chromatography or recrystallization.
Step 4: Cyclization with a Glycine Equivalent
-
Reaction: The 2-amino-4-methylbenzophenone (1 equiv.) is reacted with a glycine derivative, such as ethyl glycinate hydrochloride, in a solvent like pyridine.
-
Cyclization: The mixture is heated to promote condensation and intramolecular cyclization to form the seven-membered benzodiazepine ring.
-
Purification: The final product is isolated and purified using standard techniques like crystallization or column chromatography.
Visualization of Benzodiazepine Synthesis Workflow
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Application Notes and Protocols for the Scale-up Synthesis of 4-Methyl-2-nitrobenzoic Acid: Navigating the Challenges
Introduction
4-Methyl-2-nitrobenzoic acid is a pivotal intermediate in the synthesis of a range of pharmaceuticals and agrochemicals. Its efficient production on a large scale is, therefore, of significant industrial importance. However, the transition from laboratory-scale synthesis to pilot or industrial-scale production is fraught with challenges that can impact yield, purity, safety, and cost-effectiveness. This document provides a detailed guide for researchers, scientists, and drug development professionals on the common hurdles encountered during the scale-up synthesis of this compound and offers protocols and strategies to mitigate these challenges.
The two primary synthetic routes to this compound are the nitration of p-toluic acid and the oxidation of 4-nitro-o-xylene. Each pathway presents a unique set of obstacles when scaled up. This guide will delve into the intricacies of both methods, with a focus on practical, field-proven insights to ensure a safe, efficient, and reproducible large-scale synthesis.
Part 1: The Nitration of p-Toluic Acid: A Battle Against Exotherms and Isomers
The direct nitration of p-toluic acid is an intuitive route to this compound. However, the directing effects of the methyl and carboxylic acid groups on the aromatic ring lead to a mixture of isomers, primarily the desired 2-nitro and the undesired 3-nitro products. Controlling this selectivity while managing a highly exothermic reaction is the central challenge of this approach on a large scale.
Core Challenges in Scale-up Nitration
-
Thermal Management: Nitration reactions are notoriously exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation significantly more challenging than in a laboratory flask.[1][2] Inadequate heat removal can lead to a rapid increase in temperature, accelerating the reaction rate and potentially causing a thermal runaway, which can result in an explosion.[1][2] The decomposition of nitric acid itself begins at 120°C, a temperature that can be reached if the reaction is not properly controlled.[1]
-
Mass Transfer Limitations: The nitration of p-toluic acid is typically a heterogeneous reaction, involving a solid substrate and a liquid acid phase. Inefficient mixing in large reactors can lead to poor mass transfer between the phases, resulting in localized "hot spots" and inconsistent reaction rates.[3] This can negatively impact both yield and isomer distribution.
-
Isomer Control: The methyl group of p-toluic acid is an ortho-, para- director, while the carboxylic acid group is a meta- director. This leads to the formation of both this compound and 4-methyl-3-nitrobenzoic acid. While lower temperatures can favor the formation of the desired 2-nitro isomer, maintaining precise temperature control throughout a large reactor volume is difficult.
-
Acid Waste Management: The use of mixed acids (sulfuric and nitric acid) generates a substantial amount of acidic wastewater.[4] Neutralization and disposal of this waste on an industrial scale present significant environmental and cost challenges.
Visualizing the Nitration Pathway
Sources
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 4-Methyl-2-nitrobenzoic Acid
Abstract & Introduction
4-Methyl-2-nitrobenzoic acid is a key chemical intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).[1] Accurate and reliable quantification of this analyte is essential for monitoring reaction kinetics, ensuring the quality of raw materials, and assessing the stability of drug substances and products. This document provides a comprehensive, in-depth guide to the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] This protocol is designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R2) "Validation of Analytical Procedures".[3][4] It offers detailed, step-by-step methodologies for evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, ensuring the generation of trustworthy and scientifically sound data for researchers, scientists, and drug development professionals.
Analytical Principle: Reversed-Phase HPLC
The chosen analytical technique is reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method is highly suitable for separating and quantifying moderately polar aromatic compounds like this compound.
Causality of Method Choice: In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (typically C18) and a polar mobile phase. This compound, with its aromatic ring and carboxylic acid group, can be effectively retained and eluted. The mobile phase is acidified to suppress the ionization of the carboxylic acid moiety (pKa dependent). This ensures the analyte is in its more hydrophobic, non-ionized form, leading to consistent retention, improved peak symmetry, and robust separation from potential impurities and degradation products.
Experimental Protocol: Instrumentation and Conditions
Instrumentation & Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Stationary Phase: C18 HPLC Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric Acid (H₃PO₄), analytical grade
-
This compound Reference Standard (purity ≥ 97%).[5]
-
Chromatographic Conditions
The following conditions provide a robust starting point for analysis. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the validated linear range. Filter the solution through a 0.45 µm syringe filter into an autosampler vial before injection.
Method Validation Workflow
The validation process follows a structured workflow to ensure all performance characteristics of the method are thoroughly evaluated.
Caption: A typical workflow for analytical method validation.
Validation Parameters: Protocols & Acceptance Criteria
The validation of an analytical procedure is a demonstration that the method is fit for its intended purpose.[4] The following sections detail the experimental protocols for each key validation parameter.
Specificity (Stability-Indicating Nature)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] For a stability-indicating method, this involves forced degradation studies.[7]
Protocol:
-
Prepare separate solutions of this compound (approx. 50 µg/mL).
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.[8]
-
Thermal Degradation: Expose the solid powder to 105°C for 24 hours, then dissolve in mobile phase.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 24 hours, as per ICH Q1B guidelines.[7]
-
-
Neutralize the acid and base-stressed samples before injection.
-
Inject a blank (mobile phase), a non-degraded standard, and each of the stressed samples into the HPLC system.
-
Analyze the chromatograms for peak purity of the main analyte peak using a DAD detector and ensure resolution from any degradation products.
Acceptance Criteria:
-
The method must demonstrate baseline resolution between the this compound peak and all degradation product peaks.
-
The peak purity index of the analyte peak in stressed samples should be greater than 0.999, indicating no co-eluting impurities.
-
Significant degradation (5-20%) should be observed to validate the stability-indicating nature of the method.[9]
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[10][11]
Protocol:
-
Prepare at least five to seven standard solutions of this compound from the stock solution, covering a range of 80% to 120% of the expected test concentration.[10][12] A typical range for an assay could be 1 µg/mL to 100 µg/mL.
-
Inject each concentration level in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Acceptance Criteria:
-
The y-intercept should be minimal (not significantly different from zero).
-
A visual inspection of the calibration curve should confirm a linear relationship.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 25,150 |
| 10.0 | 253,800 |
| 25.0 | 632,500 |
| 50.0 | 1,270,100 |
| 75.0 | 1,902,300 |
| 100.0 | 2,545,600 |
| Regression Results | Value |
| Correlation (r²) | 0.9998 |
| Slope | 25410 |
| Y-Intercept | 850 |
Accuracy
Accuracy is the closeness of the test results to the true value and is determined by recovery studies.[14][15]
Protocol:
-
Prepare samples by spiking a known amount of this compound reference standard into a blank matrix (if applicable) or by preparing solutions at three different concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).[10]
-
Prepare three replicates at each concentration level (for a total of nine determinations).[2][11]
-
Analyze the samples and calculate the percentage recovery for each replicate.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for an API assay.[10]
-
The Relative Standard Deviation (RSD) for the recovery at each level should be ≤ 2.0%.
| Concentration Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | Mean % Recovery |
| Low (80%) | 40.0 | 39.6 | 99.0% | 99.2% |
| 40.0 | 39.8 | 99.5% | ||
| 40.0 | 39.7 | 99.3% | ||
| Mid (100%) | 50.0 | 50.3 | 100.6% | 100.4% |
| 50.0 | 49.9 | 99.8% | ||
| 50.0 | 50.4 | 100.8% | ||
| High (120%) | 60.0 | 59.5 | 99.2% | 99.4% |
| 60.0 | 60.1 | 100.2% | ||
| 60.0 | 59.4 | 99.0% |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[12] It is evaluated at two levels: repeatability and intermediate precision.[15]
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six separate samples at 100% of the target concentration.[2]
-
Analyze these samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation (SD), and RSD.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD and compare the results between the different conditions.
-
Acceptance Criteria:
-
The RSD for both repeatability and intermediate precision should not be more than 2.0%.[16]
| Precision Level | Analyst | Day | Mean Conc. (µg/mL) | % RSD |
| Repeatability | 1 | 1 | 50.12 | 0.85% |
| Intermediate | 2 | 2 | 49.89 | 1.10% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[14][17]
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
The concentration that yields an S/N ratio of 3:1 is typically defined as the LOD.[11]
-
The concentration that yields an S/N ratio of 10:1 is typically defined as the LOQ.[11][14]
Protocol (Based on Standard Deviation of the Response and the Slope):
-
Calculate LOD and LOQ using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.[18]
-
Acceptance Criteria:
-
LOQ must be verified by analyzing a minimum of five to six samples at the determined concentration, which must provide results with acceptable accuracy and precision (e.g., recovery of 80-120% and RSD ≤ 10%).[19]
| Parameter | Estimated Value (µg/mL) |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the chromatographic conditions, one at a time.
-
Typical variations include:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Mobile Phase Composition (e.g., ± 2% organic component)
-
Column Temperature (e.g., ± 5 °C)
-
Mobile Phase pH (e.g., ± 0.2 units)
-
-
Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).
Acceptance Criteria:
-
System suitability parameters should remain within their acceptance limits for all tested variations.
-
The RSD of the results obtained under the varied conditions should be within acceptable limits (e.g., ≤ 2.0%).
System Suitability Testing (SST)
Before conducting any sample analysis, the suitability of the chromatographic system must be verified.[12] This ensures the system is performing adequately for the intended analysis.
Caption: Interrelationship of key analytical validation parameters.
Protocol:
-
Inject a working standard solution (e.g., 50 µg/mL) five or six times at the beginning of each analytical run.
-
Calculate the mean and RSD for peak area and retention time.
-
Determine the theoretical plates and tailing factor for the first injection.
| SST Parameter | Acceptance Criteria |
| % RSD of Peak Area (n=5) | ≤ 2.0% |
| % RSD of Retention Time (n=5) | ≤ 1.0% |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
Conclusion
The HPLC method described in this application note has been demonstrated to be a specific, linear, accurate, precise, and robust system for the quantitative analysis of this compound. The validation protocols provided herein are grounded in international regulatory standards and offer a clear framework for implementation in a quality control or research laboratory. Adherence to these protocols will ensure the generation of high-quality, reliable, and defensible analytical data, which is a cornerstone of scientific integrity in drug development and manufacturing.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. gmp-compliance.org. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
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Lab-Training. (2025). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. lab-training.com. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
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YouTube. (2024). Key terms related to validation of an analytical method. YouTube. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. gmp-compliance.org. [Link]
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European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
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LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
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ResearchGate. (n.d.). Analytical method validation: A brief review. ResearchGate. [Link]
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Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
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European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. EMA. [Link]
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Quality Assistance. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?. Quality Assistance. [Link]
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European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. EMA. [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
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gmp-compliance.org. (2014). EMA publishes Document on the Validation of analytical Methods. gmp-compliance.org. [Link]
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ResearchGate. (2025). HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats. ResearchGate. [Link]
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Ingenta Connect. (2015). HPLC determination of 4-methyl-3-nitro-benzoic acid in mouseserum.... Ingenta Connect. [Link]
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BioPharm International. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. BioPharm International. [Link]
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Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
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Walsh Medical Media. (2015). Synthesis of the New 2-[6-Nitro-2-Benzothiazolylazo]-4-Hydroxy Benzoic Acid Organic Reagent for Spectrophotometric Determination. Walsh Medical Media. [Link]
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Austin Publishing Group. (2015). Bio-Analytical Method Validation-A Review. Austin Publishing Group. [Link]
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IJCRT.org. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW. IJCRT.org. [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-nitro-, methyl ester. NIST WebBook. [Link]
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Greener Pathways for the Synthesis of 4-Methyl-2-nitrobenzoic Acid: A Guide for the Modern Chemist
In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of environmentally benign methodologies is no longer a niche interest but a fundamental pillar of responsible innovation. 4-Methyl-2-nitrobenzoic acid, a key building block for various pharmaceuticals and specialty chemicals, has traditionally been synthesized through routes that are effective yet often rely on harsh, stoichiometric oxidants and generate considerable waste. This guide provides a comprehensive overview of both conventional and, more importantly, emerging green synthetic routes to this valuable compound. We will delve into the mechanistic underpinnings of these methods, provide detailed, field-tested protocols, and offer a comparative analysis based on established green chemistry metrics to empower researchers and process chemists in making more sustainable choices.
The Inherent Challenges of Synthesizing this compound
The synthesis of this compound primarily involves the selective oxidation of the methyl group of 4-methyl-2-nitrotoluene. The challenge lies in the deactivating effect of the nitro group on the benzene ring, which can make the methyl group less susceptible to oxidation compared to unsubstituted toluene. Traditional methods have overcome this by employing powerful and often environmentally detrimental oxidizing agents.
A Benchmark for Comparison: Traditional Synthesis Routes
To appreciate the advancements of green chemistry, it is essential to understand the methods they aim to replace.
Permanganate and Dichromate Oxidation
Historically, strong inorganic oxidants like potassium permanganate (KMnO4) and sodium dichromate (Na2Cr2O7) have been the workhorses for this transformation.[1][2] While effective, these reagents suffer from poor atom economy and generate significant heavy metal waste, posing serious environmental and disposal challenges.
The Vanguard of Green Synthesis: Modern, Sustainable Approaches
The following sections detail greener alternatives that prioritize safety, efficiency, and environmental responsibility.
Catalytic Aerobic Oxidation: Harnessing the Power of Air
The use of air or molecular oxygen as the terminal oxidant is a cornerstone of green chemistry. This approach, catalyzed by transition metals, offers high atom economy and produces water as the primary byproduct.
Causality of Experimental Choices: The catalyst system, typically involving cobalt and manganese salts, facilitates the generation of radical species that initiate the oxidation of the methyl group. N-Hydroxyphthalimide (NHPI) and its derivatives are often employed as radical initiators to enhance the reaction rate and efficiency under milder conditions.
Protocol 1: Catalytic Aerobic Oxidation of 4-Methyl-2-nitrotoluene
Materials:
-
4-Methyl-2-nitrotoluene
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
N-Hydroxyphthalimide (NHPI)
-
Glacial acetic acid
-
High-pressure reactor equipped with a magnetic stirrer, gas inlet, and temperature controller
Procedure:
-
To a high-pressure reactor, add 4-methyl-2-nitrotoluene (1.0 eq), cobalt(II) acetate tetrahydrate (0.5 mol%), manganese(II) acetate tetrahydrate (0.05 mol%), and N-hydroxyphthalimide (10 mol%).
-
Add glacial acetic acid as the solvent.
-
Seal the reactor and pressurize with compressed air to 10 atm.
-
Heat the reaction mixture to 130 °C with vigorous stirring.
-
Maintain these conditions for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reactor to room temperature and carefully vent the excess pressure.
-
Transfer the reaction mixture and remove the acetic acid under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Phase Transfer Catalysis with Dilute Nitric Acid: A Milder Oxidative Path
This innovative approach utilizes dilute nitric acid as the oxidant, a significant improvement over concentrated or fuming nitric acid.[3][4] The use of a phase transfer catalyst (PTC) is crucial for this system's success, as it facilitates the interaction between the aqueous oxidant and the organic substrate.[5][6]
Causality of Experimental Choices: The PTC, typically a quaternary ammonium salt, transports the nitrate ions from the aqueous phase to the organic phase, where the oxidation of the methyl group occurs. A free radical initiator, such as N-hydroxyphthalimide (NHPI), is added to promote the reaction, which proceeds under milder conditions than traditional nitric acid oxidations.[3][4]
Protocol 2: Oxidation of 4-Nitro-o-xylene with Dilute Nitric Acid using a Phase Transfer Catalyst [3][4]
Materials:
-
4-Nitro-o-xylene (can be used as a precursor to 4-methyl-2-nitrotoluene, or the protocol can be adapted)
-
Dilute nitric acid (e.g., 40-60%)
-
N-Hydroxyphthalimide (NHPI)
-
Benzyltriethylammonium chloride (or other suitable PTC)
-
2,4-dinitrotoluene (as an internal standard for HPLC analysis, optional)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitro-o-xylene (1.0 eq), NHPI (0.05-0.5 eq), and the phase transfer catalyst (e.g., benzyltriethylammonium chloride, 0.1 eq).
-
Add the dilute nitric acid to the flask.
-
Heat the mixture to reflux (or a specific temperature, e.g., 100-150 °C) with vigorous stirring.
-
Monitor the reaction by TLC or HPLC. The reaction time can vary from a few hours to 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with water until neutral, and dry over anhydrous sodium sulfate.
-
The solvent is removed by rotary evaporation, and the crude product can be purified by recrystallization.
Biocatalysis: The Future of Selective Oxidation
Biocatalysis offers unparalleled selectivity under mild, aqueous conditions. While a direct single-step enzymatic synthesis of this compound is not yet well-established, a two-step green route is a promising alternative. Enzymes like toluene dioxygenase have been shown to oxidize 2- and 3-nitrotoluene to their corresponding benzyl alcohols.[7] This enzymatic step could be followed by a green oxidation of the alcohol to the carboxylic acid.
Step 1: Biocatalytic Oxidation to 4-Methyl-2-nitrobenzyl Alcohol (Conceptual Protocol)
This would involve incubating 4-methyl-2-nitrotoluene with a whole-cell biocatalyst (e.g., Pseudomonas putida expressing toluene dioxygenase) in an aqueous buffer. The product, 4-methyl-2-nitrobenzyl alcohol, would then be extracted.
Step 2: Green Oxidation of 4-Methyl-2-nitrobenzyl Alcohol
Protocol 3: Oxidation of a Benzyl Alcohol using Hydrogen Peroxide (Adapted Protocol)
Materials:
-
4-Methyl-2-nitrobenzyl alcohol
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol or another suitable solvent
-
Catalyst (e.g., Methyltrioxorhenium(VII) - MTO, optional for activation)[8]
Procedure:
-
Dissolve 4-methyl-2-nitrobenzyl alcohol (1.0 eq) in a suitable solvent like methanol.
-
Add an aqueous solution of hydrogen peroxide (2.0-4.0 eq). In some cases, a catalyst like MTO (0.1-1 mol%) can be added to enhance the reaction rate.[8]
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction can be worked up by adding water and extracting the product with an organic solvent.
-
The crude product is then purified by standard methods.
Microwave-Assisted Synthesis: Accelerating Green Chemistry
Protocol 4: Microwave-Assisted Oxidation (General Protocol)
Materials:
-
4-Methyl-2-nitrotoluene
-
Oxidizing agent (e.g., KMnO4 on a solid support, or a catalytic system as in Protocol 1)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 4-methyl-2-nitrotoluene and the chosen oxidizing system. For solvent-free conditions, the reactants can be adsorbed onto a solid support like silica or alumina.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a set temperature and power for a short duration (typically 5-30 minutes). The optimal conditions would need to be determined empirically.
-
After cooling, the product is extracted from the reaction mixture and purified.
Quantitative Comparison of Synthesis Routes
To provide a clearer picture of the environmental impact of each method, we can use established green chemistry metrics.
| Metric | Traditional (KMnO4) | Catalytic Aerobic Oxidation | PTC with Dilute HNO3 |
| Atom Economy | Low | High | Moderate |
| E-Factor | Very High | Low | Moderate |
| Process Mass Intensity (PMI) | Very High | Low | Moderate |
| Reagent Toxicity | High (heavy metal) | Low (air as oxidant) | Moderate (dilute acid) |
| Energy Consumption | Moderate to High | Moderate | Moderate |
This table provides a qualitative comparison. The actual values would depend on the specific experimental conditions and yields.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for the described green synthesis routes.
Caption: Comparison of traditional and green synthesis workflows.
Caption: Conceptual two-step biocatalytic route.
Conclusion and Future Outlook
The synthesis of this compound is at a crossroads, with a clear and compelling shift away from traditional, wasteful methods towards greener, more sustainable alternatives. Catalytic aerobic oxidation and phase transfer catalysis with dilute nitric acid represent mature and scalable green options. While biocatalysis and microwave-assisted synthesis are still emerging in this specific application, they hold immense promise for future process development. By embracing these greener methodologies, the chemical industry can continue to innovate while minimizing its environmental footprint, a crucial endeavor for a sustainable future.
References
-
Cardona, F., & Soldaini, G. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
-
Kamm, O., & Matthews, A. O. (1922). p-NITROBENZOIC ACID. Organic Syntheses, 2, 53. doi:10.15227/orgsyn.002.0053. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 26a) this compound. Retrieved from [Link]
-
Robertson, J. B., Spain, J. C., Haddock, J. D., & Gibson, D. T. (1992). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. Applied and Environmental Microbiology, 58(8), 2643–2648. Retrieved from [Link]
-
Tobiszewski, M., & Namieśnik, J. (2017). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 22(5), 839. doi:10.3390/molecules22050839. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitrotoluene. Retrieved from [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
- Peng, X., Tang, B., & Wei, S. (2013). Synthesis method of 2-methyl-4-nitrobenzoic acid. CN103408430A.
-
Cravotto, G., & Cintas, P. (2006). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Angewandte Chemie International Edition, 45(6), 776-779. Retrieved from [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Microwave-assisted organic synthesis and transformations using benign reaction media. Accounts of Chemical Research, 41(5), 629–639. Retrieved from [Link]
-
Nomiya, K., Hashino, K., Nemoto, Y., & Watanabe, M. (2001). Oxidation of toluene and nitrobenzene with 30% aqueous hydrogen peroxide catalyzed by vanadium(V)-substituted polyoxometalates. Journal of Molecular Catalysis A: Chemical, 176(1-2), 79–86. Retrieved from [Link]
- A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. (n.d.). CN105218375A.
- Synthesis method of 2-methyl-4-nitrobenzoic acid. (n.d.). CN103408430A.
Sources
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- 4. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methyl-2-nitrobenzoic Acid as a Versatile Building Block in Advanced Materials Science
These application notes provide a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the potential applications of 4-Methyl-2-nitrobenzoic acid in the synthesis of advanced functional materials. While direct literature on the extensive use of this specific isomer in materials science is emerging, this guide extrapolates from the well-established chemistry of related nitrobenzoic acid derivatives to present scientifically grounded protocols and potential applications, particularly in the realms of Metal-Organic Frameworks (MOFs) and functional polymers.
Introduction: The Unique Chemical Profile of this compound
This compound is an aromatic carboxylic acid characterized by the presence of a methyl (-CH₃) group and a nitro (-NO₂) group on the benzene ring, ortho to the carboxylic acid (-COOH) functionality.[1] This specific arrangement of functional groups imparts a unique combination of steric and electronic properties, making it an intriguing candidate for the design of novel materials.
The carboxylic acid group provides a primary coordination site for metal ions, essential for the construction of coordination polymers and MOFs. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the resulting material and offers a potential site for post-synthetic modification. The methyl group provides steric bulk, which can be exploited to tune the porosity and dimensionality of synthesized frameworks.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 160-164 °C | |
| CAS Number | 27329-27-7 | [1] |
Application in Metal-Organic Frameworks (MOFs)
While the use of nitro-functionalized ligands in MOF synthesis is well-documented for creating materials with tailored properties such as gas sorption and drug delivery, the specific use of this compound is an area ripe for exploration.[2][3] The principles outlined below provide a roadmap for its utilization as an organic linker in MOF synthesis.
Rationale for Use in MOF Synthesis
The bifunctional nature of this compound, possessing a carboxylate linker and a pendant nitro group, allows for the construction of functionalized MOFs. The nitro group can enhance the interaction of the MOF with specific guest molecules, such as CO₂, through dipole-quadrupole interactions. Furthermore, the nitro group can be chemically reduced to an amine group post-synthetically, opening avenues for further functionalization.
Hypothetical Solvothermal Synthesis of a Zn-based MOF using this compound
This protocol describes a hypothetical solvothermal synthesis of a zinc-based MOF, tentatively named Zn-(4M2NBA)₂, based on common procedures for carboxylate-based MOFs.
Materials:
-
This compound (4M2NBA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Schlenk line for inert atmosphere operations (optional)
Protocol:
-
In a 20 mL glass vial, dissolve 36.2 mg (0.2 mmol) of this compound and 59.5 mg (0.2 mmol) of Zinc nitrate hexahydrate in 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 100 °C for 24 hours.
-
After 24 hours, cool the autoclave to room temperature.
-
Collect the crystalline product by centrifugation and wash with fresh DMF (3 x 10 mL).
-
Solvent exchange the DMF with ethanol (3 x 10 mL) over 24 hours.
-
Activate the sample by heating under vacuum at 120 °C for 12 hours to remove the solvent molecules from the pores.
Characterization of the Resulting MOF
The synthesized material should be characterized using a suite of analytical techniques to confirm its structure and properties.
| Technique | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | A unique diffraction pattern confirming the formation of a crystalline material. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Disappearance of the C=O stretch of the carboxylic acid and appearance of symmetric and asymmetric COO⁻ stretches, confirming coordination to the metal center. The characteristic N-O stretching bands of the nitro group should be present. |
| Thermogravimetric Analysis (TGA) | Determination of the thermal stability of the MOF and the temperature at which the framework decomposes. |
| Gas Adsorption Analysis (e.g., N₂ at 77 K) | Measurement of the surface area and porosity of the activated MOF. |
Workflow for MOF Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of a hypothetical Zn-based MOF using this compound.
Application in Functional Polymers
This compound can serve as a monomer or a precursor to monomers for the synthesis of functional polymers. The presence of the carboxylic acid and nitro groups allows for various polymerization strategies. A related isomer, 2-Methyl-4-nitrobenzoic acid, is noted for its use as a precursor for synthesizing polymers and resins.[4]
Synthesis of a Polyamide via Reduction and Polycondensation
A potential route to a functional polyamide involves the initial reduction of the nitro group of this compound to an amine, followed by polycondensation. This would result in a polyamide with a methyl group on the backbone, influencing its solubility and thermal properties.
Step 1: Reduction of this compound to 2-Amino-4-methylbenzoic acid
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
Protocol:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add a solution of Tin(II) chloride dihydrate in concentrated HCl dropwise at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction mixture and neutralize with a concentrated NaOH solution until a precipitate of tin hydroxides is formed.
-
Filter the mixture and wash the precipitate with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 2-Amino-4-methylbenzoic acid.
-
Recrystallize the product from an appropriate solvent system (e.g., ethanol/water).
Step 2: Polycondensation to form a Polyamide
The resulting aminobenzoic acid can then be subjected to self-polycondensation to form a polyamide.
Materials:
-
2-Amino-4-methylbenzoic acid
-
Triphenyl phosphite
-
Pyridine
-
N-Methyl-2-pyrrolidone (NMP)
-
Lithium chloride (LiCl)
Protocol:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the synthesized 2-Amino-4-methylbenzoic acid in a mixture of NMP, pyridine, and LiCl.
-
Add triphenyl phosphite to the solution.
-
Heat the reaction mixture to 100 °C and maintain for 3 hours under a nitrogen atmosphere.
-
Pour the resulting viscous solution into a large volume of methanol to precipitate the polyamide.
-
Filter the polymer, wash thoroughly with methanol, and dry under vacuum at 80 °C.
Characterization of the Polyamide
| Technique | Expected Outcome |
| ¹H NMR Spectroscopy | Confirmation of the polymer structure through the disappearance of the carboxylic acid and amine protons and the appearance of the amide proton signal. |
| Gel Permeation Chromatography (GPC) | Determination of the molecular weight and polydispersity of the synthesized polyamide. |
| Differential Scanning Calorimetry (DSC) | Measurement of the glass transition temperature (Tg) of the polymer. |
Polymer Synthesis Pathway
Caption: Proposed synthetic pathway for a functional polyamide derived from this compound.
Conclusion and Future Outlook
This compound presents itself as a promising, yet underexplored, building block for the creation of advanced functional materials. Its unique substitution pattern offers opportunities to synthesize novel MOFs with tailored porosity and functionality, as well as functional polymers with specific thermal and mechanical properties. The protocols and applications detailed in this guide, while based on established chemical principles of related compounds, are intended to provide a solid foundation and inspiration for further research and development in this area. The systematic investigation of this molecule in materials science is poised to unlock new materials with exciting properties and applications.
References
-
Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. (2025). PMC. [Link]
-
Synthesis and Characterization of Two Metal-Organic Frameworks (MOFs) with Nitro Group Functionalization Ligands. (2025). ResearchGate. [Link]
-
This compound | C8H7NO4. PubChem. [Link]
-
Exploring the Versatility of 2-Methyl-4-nitrobenzoic Acid: Applications and Synthesis. (2025). Ningbo Inno Pharmchem Co.,Ltd. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-2-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 4-Methyl-2-nitrobenzoic Acid. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and improve the yield and purity of your target compound.
The synthesis of this compound presents unique challenges primarily due to steric hindrance and the directing effects of the substituents on the aromatic ring. This guide provides a structured approach to troubleshooting common issues, offering detailed explanations and actionable protocols.
Troubleshooting Guide
This section addresses the most frequently encountered problems during the synthesis of this compound. Each problem is broken down into potential causes, followed by robust solutions.
Problem 1: Low or No Yield of this compound
A low yield is the most common issue, often stemming from suboptimal reaction strategies or conditions.
Potential Cause A: Unfavorable Isomer Distribution in Nitration of 4-Methylbenzoic Acid
The direct nitration of 4-methylbenzoic acid is a common starting point, but it often leads to a mixture of isomers, with the desired this compound being a minor product. The methyl group is an ortho, para-director, while the carboxylic acid group is a meta-director. This results in a conflict of directing effects, where the 3-nitro isomer is typically favored.[1]
Solutions:
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) to enhance kinetic control, which can slightly influence the isomer distribution.[1]
-
Alternative Strategy: Given the inherent difficulty in controlling the regioselectivity of this nitration, a more effective strategy is to start with a precursor where the substitution pattern is already established. The oxidation of 2-nitro-p-xylene (also known as 4-methyl-1-nitrobenzene) is a more direct and higher-yielding route.[2][3]
Potential Cause B: Inefficient Oxidation of 2-Nitro-p-xylene
The oxidation of the methyl group on 2-nitro-p-xylene to a carboxylic acid can be challenging. The strong electron-withdrawing effect of the nitro group deactivates the ring and makes the methyl group more resistant to oxidation.[4]
Solutions:
-
Choice of Oxidizing Agent: Strong oxidizing agents are required. Common choices include potassium permanganate, sodium dichromate in sulfuric acid, or dilute nitric acid under specific conditions.[5][6]
-
Reaction Conditions: The reaction often requires heating. For instance, using dilute nitric acid as an oxidant can be significantly improved by the addition of radical initiators and phase transfer catalysts.[2][4] A patent suggests that using dilute nitric acid with a free radical initiator and a phase transfer catalyst can achieve yields up to 83.5%.[4]
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the product to avoid over-oxidation or incomplete reaction.
Potential Cause C: Product Loss During Workup and Purification
Significant product loss can occur during the isolation and purification steps.
Solutions:
-
Precipitation: After oxidation, the product is typically precipitated by acidifying the reaction mixture. Ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylic acid.[7] Pouring the reaction mixture onto crushed ice helps to ensure rapid and complete precipitation.[8][9]
-
Extraction: If the product does not fully precipitate, it may have some solubility in the aqueous layer. Perform an extraction with a suitable organic solvent like ethyl acetate to recover the dissolved product.[1][10]
-
Washing: When washing the filtered crude product, use ice-cold water or solvents to minimize dissolution.[8]
Problem 2: Formation of Multiple Isomers and Impurities
The presence of undesired isomers and byproducts complicates purification and reduces the overall yield.
Potential Cause A: Dinitration or Oxidation of the Methyl Group
Harsh reaction conditions, especially in nitration reactions, can lead to the formation of dinitrated products or oxidation of the methyl group into a carboxylic acid before the desired reaction.[8]
Solutions:
-
Strict Temperature Control: Maintaining a low and consistent temperature (below 10-15°C) during nitration is critical to prevent side reactions.[8]
-
Controlled Reagent Addition: The nitrating mixture (concentrated nitric and sulfuric acids) should be added slowly and dropwise to the substrate solution to manage the exothermic nature of the reaction.[8][9]
Potential Cause B: Incomplete Oxidation or Over-oxidation
In the oxidation of 2-nitro-p-xylene, incomplete reaction leaves starting material, while over-oxidation could potentially lead to the formation of 4-nitrophthalic acid if the other methyl group reacts.[11]
Solutions:
-
Stoichiometry of Oxidant: Carefully control the molar ratio of the oxidizing agent to the starting material.
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time for maximum conversion without significant byproduct formation.
Troubleshooting Workflow Diagram
Caption: A troubleshooting guide for low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and what are their main challenges?
A1: The two main synthetic routes are:
-
Nitration of 4-Methylbenzoic Acid: This is often the first method considered. However, it suffers from poor regioselectivity. The competing directing effects of the methyl group (ortho-, para-directing) and the carboxylic acid group (meta-directing) lead to a mixture of isomers, with 4-methyl-3-nitrobenzoic acid being the major product.[1] Achieving a high yield of the 2-nitro isomer is very challenging.
-
Oxidation of 2-Nitro-p-xylene: This is generally the preferred and more efficient route. The primary challenge is the oxidation of the methyl group, which is deactivated by the adjacent electron-withdrawing nitro group. This requires strong oxidizing agents and carefully controlled reaction conditions to achieve a good yield without side reactions.[3][4]
Q2: How can I effectively purify the synthesized this compound?
A2: Purification is crucial for obtaining a high-purity product.
-
Recrystallization: This is the most common and effective method. A suitable solvent system is one in which the desired product is sparingly soluble at room temperature but highly soluble at higher temperatures. An ethanol/water mixture is often effective.[8][9] Slow cooling is recommended to promote the formation of pure crystals.[9]
-
Acid-Base Extraction: Crude product can be dissolved in an aqueous base (like NaOH solution), and unreacted non-acidic starting materials (e.g., 2-nitro-p-xylene) can be removed by filtration or extraction with an organic solvent. The aqueous layer is then acidified to precipitate the pure carboxylic acid product.[5][7]
-
Column Chromatography: For separating isomers with very similar properties, column chromatography can be used, though it is less practical for large-scale synthesis.[10]
Q3: What analytical techniques can I use to confirm the identity and purity of my final product?
A3: A combination of techniques should be used:
-
Melting Point: A sharp melting point close to the literature value (around 156-157°C) indicates high purity.[12]
-
Spectroscopy:
-
¹H NMR: Will confirm the substitution pattern on the aromatic ring and the presence of both methyl and carboxylic acid protons.
-
¹³C NMR: Will show the correct number of carbon signals for the molecule.
-
IR Spectroscopy: Will show characteristic peaks for the carboxylic acid C=O and O-H stretches, as well as the N-O stretches of the nitro group.[10]
-
-
Chromatography: TLC can be used for rapid purity assessment and to monitor reaction progress. High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data.[10]
Directing Effects in the Nitration of 4-Methylbenzoic Acid
Caption: Competing directing effects in the nitration of 4-methylbenzoic acid.
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 2-Nitro-p-xylene
This protocol is based on methods utilizing strong oxidizing agents, which is a more reliable route to the desired product.
Materials:
-
2-Nitro-p-xylene
-
Sodium dichromate (Na₂Cr₂O₇)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Deionized water
-
Ethyl acetate (for extraction, if needed)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add sodium dichromate and water.
-
Add 2-nitro-p-xylene to the flask.
-
Begin stirring and slowly add concentrated sulfuric acid to the mixture. The addition is exothermic, so control the rate to maintain a manageable reaction temperature.
-
After the addition of sulfuric acid is complete, heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Filter the crude product and wash it with cold water.
-
To purify, dissolve the crude product in a 5% aqueous sodium hydroxide solution.
-
Filter the solution to remove any insoluble impurities (like unreacted starting material or chromium salts).
-
Slowly add the alkaline filtrate to a stirred solution of dilute hydrochloric acid to precipitate the this compound.[5]
-
Filter the purified product, wash thoroughly with cold water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy (the saturation point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified crystals.
Summary of Reaction Conditions
| Synthesis Route | Key Reagents | Temperature | Typical Yield of 2-Nitro Isomer | Key Challenges |
| Nitration of 4-Methylbenzoic Acid | Conc. HNO₃, Conc. H₂SO₄ | 0-10 °C[8] | Low | Poor regioselectivity, formation of 3-nitro isomer[1] |
| Oxidation of 2-Nitro-p-xylene | Na₂Cr₂O₇/H₂SO₄ or KMnO₄ | Reflux | Moderate to High | Strong deactivation by nitro group, potential for side reactions |
| Hydrolysis of 2-nitro-4-methylbenzonitrile | 65% H₂SO₄, Acetic Acid | Reflux | High (94%)[12] | Availability and synthesis of the starting nitrile |
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid.
-
PrepChem.com. (n.d.). Synthesis of 26a) this compound. Retrieved from [Link]
- Google Patents. (2013). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
- Google Patents. (2016). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
-
Organic Syntheses. (1923). m-NITROBENZOIC ACID. Org. Synth. 1923, 3, 73. Retrieved from [Link]
- Google Patents. (2012). CN102584650B - Preparation method of 2-nitro-4-methylsulphonylbenzoic acid.
-
CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]
- Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid.
-
Wei, S., Tang, B., & Peng, X. H. (2015). Oxidation of 4-nitro-o-xylene with nitric acid using N-hydroxyphthalimide under phase transfer conditions. Semantic Scholar. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]
- Google Patents. (1993). JPH05132450A - Production of 2-nitro-3-methylbenzoic acid.
- Research Square. (2025). An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid.
- Autechaux. (2025).
Sources
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- 12. prepchem.com [prepchem.com]
Technical Support Center: Nitration of 4-Methylbenzoic Acid
Welcome to the technical support guide for the nitration of 4-methylbenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution. Our goal is to provide you with the in-depth knowledge required to not only identify and troubleshoot common side reactions but also to understand their mechanistic origins, enabling you to optimize your synthesis for higher yield and purity.
The Primary Objective: Synthesis of 4-Methyl-3-Nitrobenzoic Acid
The nitration of 4-methylbenzoic acid is a classic example of electrophilic aromatic substitution, where the active electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric and sulfuric acids.[1][2] The reaction aims to introduce a single nitro group onto the aromatic ring.
The regiochemical outcome is governed by the two substituents already present:
-
Methyl Group (-CH₃): An activating, ortho, para-director.
-
Carboxylic Acid Group (-COOH): A deactivating, meta-director.
The combined influence of these groups directs the incoming nitro group primarily to the position that is ortho to the methyl group and meta to the carboxylic acid group, making 4-methyl-3-nitrobenzoic acid the desired major product.[3] However, achieving high selectivity and yield requires careful control over reaction conditions, as several competing side reactions can occur.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the nitration of 4-methylbenzoic acid? A1: The main side reactions include over-nitration (dinitration) to form 4-methyl-3,5-dinitrobenzoic acid, oxidation of the benzylic methyl group, and the formation of isomeric byproducts like 4-methyl-2-nitrobenzoic acid.[3][4][5]
Q2: Why is strict temperature control so critical for this reaction? A2: The nitration reaction is highly exothermic. Failure to maintain a low temperature (typically 0-15°C) is the leading cause of side reactions.[5][6] Elevated temperatures provide the necessary activation energy for less favorable pathways, such as over-nitration and oxidation of the methyl group, which significantly reduces the yield and purity of the desired product.[4][7]
Q3: What is the specific role of concentrated sulfuric acid? A3: Sulfuric acid serves two crucial functions. First, it acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating agent.[8][9] Second, it acts as a dehydrating agent, sequestering the water produced during the reaction, which would otherwise inhibit the formation of the nitronium ion.[5][7]
Q4: My final product is an oil or a low-melting solid, not the expected crystalline product. What happened? A4: This is a common sign of impurities. The presence of dinitrated products or isomeric byproducts can act as an impurity, causing melting point depression and preventing the crystallization of the desired 4-methyl-3-nitrobenzoic acid.[4] Incomplete removal of the strong acids used in the reaction can also hinder solidification. Thorough washing and purification by recrystallization are essential.[4][10]
Troubleshooting Guide: Common Issues and Solutions
This guide provides actionable solutions to common problems encountered during the nitration of 4-methylbenzoic acid.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Inadequate Temperature Control: The reaction temperature exceeded the optimal 0-15°C range, favoring side reactions.[5] 2. Rapid Reagent Addition: The nitrating mixture was added too quickly, causing localized temperature spikes.[6] 3. Presence of Water: Using wet glassware or non-concentrated acids inhibits the formation of the nitronium ion.[5] 4. Product Loss During Workup: The product was partially dissolved during washing steps. | 1. Maintain Strict Temperature Control: Use an ice-salt bath and monitor the internal reaction temperature closely, keeping it below 10°C.[10][11] 2. Slow, Dropwise Addition: Add the pre-chilled nitrating mixture very slowly to the substrate solution with vigorous stirring.[5][10] 3. Ensure Anhydrous Conditions: Use oven-dried glassware and only concentrated acids. 4. Optimize Workup: When quenching the reaction on ice, use a sufficient quantity of ice. Wash the filtered product with ice-cold water and minimal amounts of ice-cold solvent to minimize dissolution.[6] |
| Formation of Multiple Products / Oily Product | 1. Over-Nitration (Dinitration): High reaction temperatures or prolonged reaction times can lead to the formation of 4-methyl-3,5-dinitrobenzoic acid.[4] 2. Isomer Formation: The formation of this compound is a competing pathway.[3] 3. Incomplete Reaction: Unreacted starting material remains in the product mixture. | 1. Strict Temperature and Time Control: Adhere to the recommended temperature range and reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3][4] 2. Purification: Perform careful recrystallization, often from an ethanol/water mixture, to isolate the desired mononitrated product from more soluble isomers and dinitrated byproducts.[4][10] |
| Dark Brown or Black Reaction Mixture ("Tar") | 1. Oxidation of the Methyl Group: This is the most common cause. Excess nitrogen oxides (NOx), often present in nitric acid or formed at high temperatures, can oxidize the benzylic methyl group.[4][5] 2. Runaway Reaction: A severe loss of temperature control can lead to uncontrolled side reactions and decomposition. | 1. Maintain Low Temperature: This is the primary defense against oxidative side reactions.[4] 2. Use High-Purity Nitric Acid: Use nitric acid with low NOx content. In some industrial applications, urea is added to scavenge NOx, though this is less common in lab-scale syntheses.[4] 3. Controlled Addition: Ensure slow addition of the nitrating mixture to prevent a runaway reaction. If significant darkening occurs, the experiment should be considered compromised and repeated with stricter controls.[5] |
Visualizing the Troubleshooting Process
The following decision tree can help diagnose issues during the experiment.
Caption: A decision tree for troubleshooting common issues during nitration.
A Deeper Dive into Key Side Reactions
Understanding the mechanisms of side reactions is key to their prevention.
Over-Nitration (Dinitration)
Once the first nitro group is added to form 4-methyl-3-nitrobenzoic acid, the ring becomes significantly deactivated towards further electrophilic attack.[1] However, under forcing conditions (higher temperature, longer reaction time, or excess nitrating agent), a second nitration can occur. The directing effects of the three substituents (-CH₃, -COOH, and -NO₂) will favor the introduction of a second nitro group at the 5-position, yielding 4-methyl-3,5-dinitrobenzoic acid .
-
Prevention: The most effective prevention is strict adherence to reaction temperature and time.[5] Using the stoichiometric amount of nitric acid can also limit this side reaction.
Oxidation of the Methyl Group
The methyl group attached to the aromatic ring is susceptible to oxidation by nitric acid, especially at elevated temperatures and in the presence of nitrogen dioxide (NO₂).[4][12] This can lead to the formation of 4-carboxy-2-nitrobenzoic acid or other degradation products, which often present as dark, tarry substances that complicate purification and lower the yield.[5]
-
Prevention: Meticulous temperature control is the best way to minimize oxidation.[4]
Visualizing the Reaction Pathways
Caption: The main reaction pathway versus common side reaction pathways.
Experimental Protocols
Protocol 1: Nitration of 4-Methylbenzoic Acid
This protocol is designed to maximize the yield of the desired mononitrated product while minimizing side reactions.[6][10]
Materials:
-
4-methylbenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice and Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of Substrate: In a clean, dry flask, cool 10 mL of concentrated H₂SO₄ to approximately 0°C in an ice-salt bath. While stirring, slowly add 5.0 g of 4-methylbenzoic acid. Ensure the temperature remains below 10°C.
-
Preparation of Nitrating Mixture: In a separate beaker or test tube, prepare the nitrating mixture by carefully and slowly adding 3.0 mL of concentrated HNO₃ to 3.0 mL of concentrated H₂SO₄. Caution: This is highly exothermic. Cool this mixture thoroughly in the ice bath before proceeding.
-
Nitration Reaction: Using a dropping funnel or Pasteur pipette, add the chilled nitrating mixture dropwise to the stirred solution of 4-methylbenzoic acid over 15-20 minutes. The internal temperature of the reaction must be maintained between 0-10°C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 15 minutes.
-
Work-up and Isolation: Slowly and carefully pour the reaction mixture onto ~100 g of crushed ice in a beaker, stirring continuously. The crude product will precipitate as a solid.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of ice-cold deionized water to remove any residual acid.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude solid product to a clean Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.
-
Add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.
-
To maximize yield, place the flask in an ice bath for 15-20 minutes.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.
-
Dry the product and determine its mass, yield, and melting point (literature mp: 178-180°C[10]).
References
- Benchchem. (n.d.). Experimental Procedure for the Nitration of 4-Methylbenzoic Acid.
- Benchchem. (n.d.). .
- Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids.
- Benchchem. (2025). Optimization of reaction conditions for the nitration of 4-methylbenzoic acid.
- Wikipedia. (n.d.). TNT.
- Benchchem. (n.d.). Technical Support Center: Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid.
- Wikipedia. (n.d.). Nitration.
- JoVE. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution).
- Williamson, K. L., & Masters, K. M. (n.d.). Nitration of Methyl Benzoate. Macroscale and Microscale Organic Experiments.
- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
- RSC Publishing. (n.d.). Protodecarboxylation of benzoic acids under radical conditions. Chemical Communications.
- NIH. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. PMC.
- Chemistry Steps. (n.d.). Nitration of Benzene.
- Benchchem. (n.d.). Optimization of reaction conditions for the nitration of 4-methylbenzoic acid.
- Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. ChemLab.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- YouTube. (2021). Nitration of benzoic acid.
Sources
- 1. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ochem.weebly.com [ochem.weebly.com]
- 8. cerritos.edu [cerritos.edu]
- 9. aiinmr.com [aiinmr.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemlab.truman.edu [chemlab.truman.edu]
- 12. TNT - Wikipedia [en.wikipedia.org]
Technical Support Center: Separation of 4-Methyl-2-nitrobenzoic Acid from its Isomers
Welcome to the technical support center for the resolution of 4-methyl-2-nitrobenzoic acid from its isomeric impurities. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating the target molecule, this compound. We will explore the underlying principles of separation techniques and provide practical, field-tested advice to troubleshoot common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers I should be concerned about when synthesizing this compound?
When synthesizing this compound, the primary isomeric impurities arise from the nitration of 4-methylbenzoic acid (p-toluic acid) or the oxidation of nitroxylenes. The most common isomers you are likely to encounter are:
-
3-Methyl-2-nitrobenzoic acid: Forms if the starting material contains m-toluic acid.
-
2-Methyl-4-nitrobenzoic acid: A common co-product depending on the synthetic route.
-
4-Methyl-3-nitrobenzoic acid: Another potential isomer from the nitration of p-toluic acid.
-
5-Methyl-2-nitrobenzoic acid: Can be formed from nitration of m-toluic acid.
-
Unreacted starting materials and precursors: Such as 4-methylbenzoic acid or 4-nitro-o-xylene.
The relative positioning of the methyl, nitro, and carboxylic acid groups dictates the physicochemical properties of each isomer, which is the foundation for their separation.[1]
Q2: My initial purification by recrystallization is not improving the purity of my this compound. What am I doing wrong?
This is a common issue, and the success of recrystallization hinges on exploiting the differences in solubility between your target compound and its impurities in a given solvent system. If you're observing poor separation, consider the following:
-
Solvent Selection is Critical: The ideal solvent will dissolve your target compound and impurities at high temperatures but will selectively crystallize only the this compound upon cooling. If all isomers co-crystallize, the separation will be inefficient. A good starting point for this compound is a mixed solvent system like ether-hexane or ethanol-water.[2][3]
-
Cooling Rate: Rapid cooling can lead to the co-precipitation of impurities. A slower, more controlled cooling process allows for the formation of more ordered, purer crystals of the desired isomer.
-
Seeding: Introducing a small, pure crystal of this compound to the supersaturated solution can induce selective crystallization of the target molecule.
-
Solubility Data: The limited aqueous solubility of these isomers can be a challenge.[4] However, solubility often increases with temperature, a property that is key to successful recrystallization.[4]
Q3: I'm struggling to separate this compound from its isomers using HPLC. The peaks are overlapping. How can I improve the resolution?
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analysis and purification. Overlapping peaks indicate that the current method is not sufficiently resolving the isomers. Here’s a troubleshooting guide:
-
Mobile Phase pH Adjustment: The acidity (pKa) of the carboxylic acid group is influenced by the position of the electron-withdrawing nitro group and the electron-donating methyl group.[1] Adding a small amount of acid (e.g., acetic acid or phosphoric acid) to the mobile phase will suppress the ionization of the carboxylic acids, leading to better retention and potentially improved separation on a reversed-phase column.[5][6]
-
Choice of Stationary Phase: A standard C18 column is a good starting point.[6][7] However, for closely related aromatic positional isomers, a phenyl-based or pentafluorophenyl (PFP) stationary phase can offer enhanced selectivity due to different pi-pi interactions.[8]
-
Mobile Phase Composition: If you are using a common mobile phase like methanol-water or acetonitrile-water and seeing poor separation, consider switching to a different organic modifier.[5] For instance, using 2-propanol-water-acetic acid has been shown to effectively separate nitrobenzoic acid isomers.[5][6]
-
Gradient Elution: If an isocratic method fails to provide adequate separation, a gradient elution, where the concentration of the organic solvent is gradually increased, can help to resolve closely eluting peaks.
Q4: Can I use extraction to separate this compound from neutral impurities?
Yes, liquid-liquid extraction is an excellent method for separating acidic compounds like this compound from neutral or less acidic impurities. The principle lies in the ability to change the solubility of the carboxylic acid by altering the pH.
-
Principle: By washing an organic solution (e.g., in ethyl acetate or ether) containing your mixture with an aqueous basic solution (like sodium bicarbonate or sodium hydroxide), the acidic this compound will be deprotonated to its carboxylate salt.[8][9] This salt is highly soluble in the aqueous phase, while neutral impurities remain in the organic phase.
-
Recovery: The aqueous layer containing the carboxylate salt can then be separated and re-acidified (e.g., with HCl) to precipitate the purified this compound, which can be collected by filtration.[10][11]
Troubleshooting Guides
Troubleshooting Poor Recrystallization
Caption: Decision tree for troubleshooting poor recrystallization outcomes.
HPLC Method Development Workflow
Caption: Stepwise workflow for HPLC method development.
Physicochemical Properties for Separation
The successful separation of this compound from its isomers relies on exploiting the subtle differences in their physical and chemical properties.
| Property | This compound | 2-Methyl-4-nitrobenzoic acid | 3-Methyl-4-nitrobenzoic acid | 5-Methyl-2-nitrobenzoic acid | Reference |
| Molecular Weight ( g/mol ) | 181.15 | 181.15 | 181.15 | 181.15 | [12][13] |
| Melting Point (°C) | 160-164 | 151-152 | 215-218 | 134-136 | [1][3][14] |
| pKa (Predicted) | 2.36 ± 0.25 | Not Reported | Not Reported | Not Reported | [15] |
| Aqueous Solubility | Low | Low | Low (<1 mg/mL) | Low | [4][13] |
Experimental Protocols
Protocol 1: Preparative HPLC Separation
This protocol provides a starting point for separating this compound from its isomers on a preparative scale.
-
System Preparation:
-
Column: C18 bonded silica, 5 µm particle size (preparative scale dimensions).
-
Mobile Phase A: Water with 0.1% Acetic Acid.
-
Mobile Phase B: 2-Propanol.
-
Equilibration: Equilibrate the column with an initial mobile phase composition (e.g., 80% A, 20% B) until a stable baseline is achieved.[6]
-
-
Sample Preparation:
-
Dissolve the crude mixture of isomers in the initial mobile phase at a known concentration.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatographic Run:
-
Fraction Collection:
-
Collect fractions corresponding to the different peaks as they elute from the column.
-
-
Post-Run Analysis:
-
Analyze the collected fractions using analytical HPLC to confirm the purity of each separated isomer.
-
Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
-
Protocol 2: Selective Recrystallization
This protocol outlines a general procedure for purifying this compound by recrystallization.
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water) and solvent pairs (e.g., ethanol/water, ether/hexane).
-
The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid using an excessive amount of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven.
-
-
Purity Check:
-
Determine the melting point of the recrystallized product and compare it to the literature value. A sharp melting point close to the literature value indicates high purity.[14]
-
Confirm purity by HPLC or other analytical techniques.
-
References
- Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
-
[Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid]. Se Pu. [Link]
-
3-Methyl-2-nitrobenzoic acid - Solubility of Things. Solubility of Things. [Link]
-
Synthesis of 26a) this compound. PrepChem.com. [Link]
-
Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
m-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]
-
How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. Quora. [Link]
-
3-Methyl-4-nitrobenzoic acid. PubChem. [Link]
-
Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. MDPI. [Link]
-
Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry. [Link]
- Process for the isolation of the methyl ester of m-nitrobenzoic acid.
-
Making mostly m-nitrobenzoic acid. YouTube. [Link]
-
How to separate the mixture of meta nitrobenzoic acid and para-nitrobenzene acid. Quora. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. youtube.com [youtube.com]
- 12. This compound | C8H7NO4 | CID 255027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-甲基-2-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Purity in 4-Methyl-2-nitrobenzoic Acid
Welcome to the technical support guide for 4-Methyl-2-nitrobenzoic acid. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve purity issues encountered during their work with this important chemical intermediate. High purity is paramount, as contaminants can lead to unwanted side reactions, lower yields of downstream products, and introduce complexities in analytical interpretations. This guide provides a structured, question-and-answer approach to common problems, detailed purification protocols, and expert insights to streamline your troubleshooting process.
Section 1: Initial Purity Assessment & Common Impurities
Before embarking on extensive purification, a preliminary assessment of your sample's purity is crucial. Simple, rapid methods can provide significant clues about the nature and extent of contamination.
Preliminary Checks:
-
Melting Point Analysis: A pure substance melts over a very narrow range (typically <1°C). A broad melting range or a melting point significantly lower than the literature value (160-164°C) suggests the presence of impurities[1].
-
Thin-Layer Chromatography (TLC): This technique can quickly reveal the number of components in your sample. The presence of multiple spots indicates impurities.
-
Appearance: Pure this compound should be a solid, often described as colorless or light yellow crystals[2][3]. Significant deviation in color may indicate contamination.
Common Impurities: The most likely impurities are related to the synthesis route, which commonly involves the oxidation of 2-nitro-p-xylene or the nitration of p-toluic acid.
| Impurity Name | Chemical Structure | Likely Origin |
| p-Toluic acid | CH₃-C₆H₄-COOH | Unreacted starting material from nitration synthesis. |
| 2-Nitro-p-xylene | CH₃-C₆H₃(NO₂)-CH₃ | Unreacted starting material from oxidation synthesis. |
| 4-Methyl-3-nitrobenzoic acid | Isomeric Structure | A common byproduct of the nitration of p-toluic acid. The directing effects of the methyl and carboxylic acid groups can lead to the formation of this isomer. |
| Residual Solvents | (Varies) | Incomplete removal of solvents used during synthesis or a previous purification step (e.g., ethanol, ethyl acetate, hexane)[2][4]. |
| Inorganic Salts | (Varies) | Byproducts from workup steps, such as neutralization or washing, that were not completely removed. |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you might encounter. The answers provide not just a solution, but the scientific reasoning behind the recommended actions.
Q1: My sample has a melting point of 152-158°C, which is broad and lower than the expected 160-164°C. What is the likely cause and my first step?
A: A depressed and broad melting point is a classic indicator of impurities. The presence of foreign molecules disrupts the crystal lattice of the pure compound, requiring less energy to break the intermolecular forces.
Causality: This phenomenon, known as melting point depression, is a colligative property. The degree of depression is proportional to the molar concentration of the impurity. The broad range occurs because different regions of the mixture melt at different temperatures as the composition of the liquid phase changes.
Recommended Action: Your first and most effective step is recrystallization . This technique purifies solid compounds based on differences in solubility between the desired compound and the impurities in a given solvent system. For this compound, an ethanol/water or ether-hexane system is often effective[2][5]. The goal is to find a solvent that dissolves your compound well when hot but poorly when cold, while impurities remain either soluble or insoluble at all temperatures.
Q2: My ¹H NMR spectrum shows the expected aromatic and methyl peaks, but there are other small peaks that I cannot identify. How can I proceed?
A: Unidentified peaks in an NMR spectrum point to organic impurities. The chemical shift (δ), integration value, and splitting pattern of these peaks are crucial clues for identification.
Troubleshooting Steps:
-
Check for Residual Solvents: Compare the chemical shifts of the unknown peaks to common laboratory solvents. For example, residual ethanol would show a quartet around 3.6 ppm and a triplet around 1.2 ppm.
-
Identify Isomeric Impurities: The most probable organic contaminants are isomers formed during synthesis, such as 4-methyl-3-nitrobenzoic acid. Search for reference spectra of likely isomers to see if the peak patterns match. The substitution pattern on the aromatic ring significantly influences the chemical shifts and coupling constants of the aromatic protons.
-
Look for Starting Materials: Compare your spectrum with the NMR spectra of the starting materials (e.g., p-toluic acid or 2-nitro-p-xylene). Incomplete reaction is a common source of impurities.
-
Consider 2D NMR: If the identity of the impurity is still unclear and its concentration is significant, techniques like COSY or HSQC can help establish connectivity between protons and carbons, aiding in structure elucidation.
Q3: My HPLC analysis shows a main peak for my product but also one or more secondary peaks. How do I confirm their identity and remove them?
A: HPLC is highly sensitive for detecting impurities. The secondary peaks represent compounds with different retention times, indicating a difference in polarity from your main product.
Identification and Removal Strategy:
-
Spiking Experiment: To confirm if a secondary peak corresponds to a suspected impurity (e.g., starting material or an isomer), "spike" your sample with a small amount of the pure suspected compound. If the area of the secondary peak increases, you have confirmed its identity.
-
HPLC-MS Analysis: If the impurity is unknown, coupling the HPLC to a mass spectrometer (HPLC-MS) is a powerful technique. The mass spectrometer will provide the molecular weight of the compound in the secondary peak, which is a critical piece of information for its identification.
-
Purification:
-
For non-isomeric impurities with significantly different polarity (like unreacted starting materials), recrystallization is often sufficient.
-
For isomeric impurities (like 4-methyl-3-nitrobenzoic acid), which have very similar polarities, a single recrystallization may not be enough. Multiple recrystallizations or more advanced techniques like preparative chromatography may be necessary. A patent for a related compound suggests that an acid-base wash can be an effective purification step. Dissolving the crude product in an aqueous base (like NaOH solution), filtering off any insoluble neutral impurities (like unreacted 2-nitro-p-xylene), and then re-acidifying the filtrate to precipitate the pure benzoic acid can be a highly effective purification strategy[6].
-
Q4: I performed a recrystallization, but my yield was very low. What went wrong?
A: Low yield after recrystallization is a common issue and can usually be attributed to one of the following factors:
Causality & Solutions:
-
Using too much solvent: The most common mistake is adding too much solvent to dissolve the crude product. This keeps a significant amount of your product dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated slurry until the last of the solid just dissolves[5].
-
-
Cooling the solution too quickly: Rapid cooling (e.g., immediately placing the hot flask in an ice bath) promotes the formation of small, often impure crystals and can trap impurities within the crystal lattice.
-
Solution: Allow the flask to cool slowly to room temperature first. This encourages the growth of larger, purer crystals. Once the flask has reached room temperature, then place it in an ice bath to maximize the precipitation of the product[5].
-
-
Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, the product may have started to crystallize on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and receiving flask, and use a stemless funnel to prevent crystallization in the stem. Perform this step as quickly as possible[5].
-
-
Inappropriate solvent choice: The chosen solvent may have too high of a solubility for your product, even at low temperatures.
-
Solution: Re-evaluate your solvent system. A mixed-solvent system (e.g., ethanol/water) can often be fine-tuned to achieve the ideal solubility profile[5].
-
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization of this compound
This protocol uses a mixed-solvent system of ethanol and water, which is effective for moderately polar compounds like the target molecule.
-
Dissolution: Place 5.0 g of the crude this compound in a 100 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Add a minimal amount of 95% ethanol (e.g., 10-15 mL) to create a slurry. Heat the mixture on a hot plate with stirring.
-
Add hot 95% ethanol in small portions (1-2 mL at a time) until the solid completely dissolves. It is critical to use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-heated clean flask.
-
Inducing Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise with continuous stirring until the solution becomes faintly turbid (cloudy). This indicates that the saturation point has been reached.
-
If the solution becomes too cloudy, add a few drops of hot ethanol until it just becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water to remove any soluble impurities adhering to the crystal surface.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60°C).
-
Purity Confirmation: Assess the purity of the recrystallized product by measuring its melting point. A sharp melting point in the range of 160-164°C indicates high purity[1].
Protocol 2: Sample Preparation for HPLC Analysis
Accurate HPLC analysis requires proper sample and standard preparation.
-
Standard Stock Solution: Accurately weigh approximately 10 mg of high-purity this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent like acetonitrile or a mixture of acetonitrile and water (e.g., 50:50 v/v). This creates a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution to cover the expected concentration range of your sample.
-
Sample Preparation: Accurately weigh approximately 10 mg of your sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the same solvent used for the standards.
-
Filtration: Before injection, filter all standard and sample solutions through a 0.45 µm syringe filter into HPLC vials to remove any particulate matter that could damage the HPLC column or system[7].
-
Analysis: Inject the samples onto a C18 reverse-phase column. A mobile phase of acetonitrile and acidified water (e.g., with phosphoric or formic acid) is a common starting point[7][8]. Detection is typically performed using a UV detector at a wavelength around 230 nm[7][9].
Section 4: Visual Diagrams
Caption: A workflow diagram for troubleshooting low purity samples.
Caption: Common impurities from the nitration of p-toluic acid.
Section 5: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the expected appearance and melting point of pure this compound? Pure this compound is typically a solid, which can appear as colorless or light yellow crystals. The literature melting point is in the range of 160-164°C[1]. A sharp melting point within this range is a good indicator of high purity.
-
FAQ 2: I don't have ethanol. Can I use a different solvent for recrystallization? Yes, other solvent systems can be used. An ether-hexane system has also been reported[2]. The key is to select a solvent or solvent pair where the compound's solubility is high at elevated temperatures and low at room or sub-zero temperatures. You should perform small-scale solubility tests with solvents like methanol, isopropanol, or ethyl acetate to determine the best alternative. For mixed solvent systems, one solvent should dissolve the compound well (the "good" solvent) and the other should dissolve it poorly (the "bad" solvent).
-
FAQ 3: How should I properly store the purified compound? this compound should be stored in a tightly sealed container to protect it from moisture. It should be kept in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. Following standard chemical storage practices is recommended.
References
-
PrepChem. Synthesis of 26a) this compound. Available from: [Link]
-
LabSolutions. This compound. Available from: [Link]
- Google Patents. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
-
PubChem - NIH. This compound | C8H7NO4 | CID 255027. Available from: [Link]
- Google Patents. CN102584650B - Preparation method of 2-nitro-4-methylsulphonylbenzoic acid.
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available from: [Link]
-
ResearchGate. HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats. Available from: [Link]
-
RSC Education. Nitration of methyl benzoate | Resource. Available from: [Link]
-
Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. Available from: [Link]
-
SIELC Technologies. Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column. Available from: [Link]
-
SpectraBase. 4-Nitrobenzoic acid, 2-methyloct-5-yn-4-yl ester - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
CDC Stacks. Supporting Information. Available from: [Link]
-
Ingenta Connect. HPLC determination of 4-methyl-3-nitro-benzoic acid in mouseserum.... Available from: [Link]
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- 1. 4-甲基-2-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 3. Methyl-4-Nitrobenzoic Acid BP EP USP CAS 3113-71-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN102584650B - Preparation method of 2-nitro-4-methylsulphonylbenzoic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. HPLC determination of 4-methyl-3-nitro-benzoic acid in mouseserum...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-2-nitrobenzoic Acid Synthesis
Welcome to the technical support guide for the synthesis of 4-Methyl-2-nitrobenzoic acid. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-driven guidance in a practical question-and-answer format to address specific challenges you may encounter during this synthesis. Our focus is on the most common and scalable synthetic route: the oxidation of 2-nitro-p-xylene.
Synthesis Overview
The predominant method for synthesizing this compound involves the oxidation of the methyl group of 2-nitro-p-xylene. While various oxidizing agents can be used, potassium permanganate (KMnO₄) is a common and effective choice.[1] The reaction is typically performed in a neutral or slightly alkaline aqueous solution under reflux. The electron-withdrawing nitro group deactivates the aromatic ring, making the methyl group the primary site for oxidation by a strong oxidant like permanganate.[2][3]
The overall transformation is as follows:
Caption: General reaction pathway for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently cited and industrially relevant method is the oxidation of 2-nitro-p-xylene using potassium permanganate (KMnO₄) in an aqueous medium.[1] This method is favored for its relatively high selectivity towards the oxidation of the methyl group over the aromatic ring, which is deactivated by the nitro substituent. Alternative routes, such as the hydrolysis of 2-nitro-4-methylbenzonitrile, are also possible but often involve more complex starting materials.[4]
Q2: What are the primary safety concerns for this reaction?
A2: The primary safety concerns are:
-
Exothermicity: The oxidation with permanganate is highly exothermic. The reaction temperature must be carefully controlled, typically by the slow, portion-wise addition of solid KMnO₄ or a saturated aqueous solution to the heated reaction mixture.[5] Uncontrolled addition can lead to a runaway reaction.
-
Pressure Buildup: The reaction should be conducted in an open or vented apparatus (e.g., equipped with a reflux condenser) to avoid pressure buildup from any potential gas evolution.
-
Handling KMnO₄: Potassium permanganate is a strong oxidizer and should be handled with care. Avoid contact with combustible materials.
Q3: What is a realistic yield to expect for this synthesis?
A3: With careful optimization and execution, yields can range from 70-80%.[5] However, yields are often lower, in the range of 50-60%, especially on the first attempt, due to factors like incomplete reaction, side reactions, or losses during the challenging work-up process.[6]
Q4: How can I monitor the reaction's progress?
A4: The most straightforward visual cue is the disappearance of the purple color of the permanganate ion (MnO₄⁻) as it is reduced to a brown precipitate of manganese dioxide (MnO₂). The reaction is generally considered complete when the purple color persists in the hot solution for an extended period (e.g., 20-30 minutes) after the final addition of KMnO₄. For more rigorous monitoring, you can take aliquots of the reaction, quench them, and analyze them by Thin Layer Chromatography (TLC) or HPLC to track the disappearance of the 2-nitro-p-xylene starting material.
Troubleshooting and Optimization Guide
This guide addresses specific issues that may arise during the synthesis.
Issue 1: Low Yield or Incomplete Reaction
Q: My reaction has stopped, and a significant amount of starting material remains, or my final yield is disappointingly low. What are the likely causes?
A: Low yields are a common challenge and can stem from several factors. Let's break down the possibilities.
-
Cause 1: Insufficient Oxidant
-
Explanation: The stoichiometry of the reaction requires two moles of KMnO₄ for every mole of 2-nitro-p-xylene. It is crucial to use a stoichiometric excess of KMnO₄, as some of it may decompose under the prolonged heating conditions.[7]
-
Solution: Use a molar ratio of KMnO₄ to 2-nitro-p-xylene of at least 2.5:1 to 3:1.[6] Ensure the KMnO₄ is added slowly and in portions to maintain a steady reaction rate and minimize thermal decomposition.
-
-
Cause 2: Inefficient Mass Transfer
-
Explanation: This is a heterogeneous reaction mixture involving an organic liquid (2-nitro-p-xylene), an aqueous phase, and a solid oxidant (KMnO₄). Poor mixing can severely limit the reaction rate. Furthermore, the organic starting material and the aqueous oxidant have low mutual solubility.
-
Solution:
-
Vigorous Stirring: Employ robust mechanical stirring to ensure intimate contact between the phases.
-
Phase Transfer Catalysis (PTC): The addition of a phase transfer catalyst, such as polyethylene glycol (PEG) or a quaternary ammonium salt, can significantly improve the reaction rate and yield by transporting the permanganate ion into the organic phase.[6]
-
-
-
Cause 3: Sub-optimal Temperature or Reaction Time
-
Explanation: While the reaction is exothermic, it still requires sufficient thermal energy to proceed at a reasonable rate. The reaction is typically conducted at or near the boiling point of water (95-100 °C).[6] Shorter reaction times or lower temperatures will likely result in an incomplete reaction.
-
Solution: Ensure the reaction mixture is maintained at a steady reflux throughout the addition of KMnO₄ and for a period afterward until the permanganate color persists.
-
Optimization Data Summary
| Parameter | Standard Condition | Optimized Condition | Rationale |
| KMnO₄:Substrate Ratio | 2:1 (Stoichiometric) | 2.5:1 to 3:1[6] | Accounts for oxidant decomposition and drives the reaction to completion. |
| Temperature | 80-90 °C | 95-100 °C (Reflux)[6] | Ensures a sufficient reaction rate. |
| Agitation | Magnetic Stirring | Vigorous Mechanical Stirring | Improves interfacial contact in the heterogeneous mixture. |
| Additives | None | Phase Transfer Catalyst (e.g., PEG-600)[6] | Enhances the transport of MnO₄⁻ into the organic phase. |
Issue 2: Difficult Work-up & Purification
Q: I'm struggling with the work-up. A fine brown precipitate of MnO₂ is clogging my filter, and isolating a pure product is difficult.
A: The work-up is often the most challenging part of this synthesis. The large volume of MnO₂ formed can be problematic.
-
Problem 1: Removing MnO₂ Precipitate
-
Explanation: Manganese dioxide is a fine, voluminous precipitate that can make filtration slow and inefficient, often leading to product loss through occlusion.
-
Solution 1 (Direct Filtration): After the reaction is complete, cool the mixture and filter it through a pad of Celite® or diatomaceous earth. This provides a better filter bed than filter paper alone. Wash the filter cake thoroughly with hot water to recover any trapped product salt.
-
Solution 2 (Reductive Work-up): A more effective method is to destroy the MnO₂ chemically. After the reaction, cool the mixture and add a reducing agent like sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) until the brown solid dissolves, forming a clear solution of soluble Mn²⁺ salts. This dramatically simplifies the subsequent steps.
-
-
Problem 2: Product Isolation
-
Explanation: The product exists as its soluble potassium salt in the alkaline reaction mixture. It must be precipitated by acidification. If the pH is not low enough, precipitation will be incomplete. If the solution is too concentrated, the product may precipitate as an oil rather than a crystalline solid.
-
Solution:
-
After removing the MnO₂, cool the clear filtrate in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) with stirring until the pH is strongly acidic (pH 1-2).
-
If the product oils out, try adding more water to dilute the solution or vigorously stirring to induce crystallization.
-
Collect the precipitated solid by vacuum filtration and wash with cold water to remove inorganic salts.
-
-
-
Problem 3: Removing Unreacted Starting Material
-
Explanation: The final crude product may be contaminated with unreacted, non-polar 2-nitro-p-xylene.
-
Solution: An effective purification technique involves acid-base extraction. Dissolve the crude product in a dilute aqueous base (e.g., NaOH or Na₂CO₃ solution). The acidic product will form its soluble sodium salt, while the neutral starting material will remain insoluble. Filter off the unreacted starting material, then re-precipitate the pure this compound from the filtrate by adding acid.[8]
-
Troubleshooting Workflow: Purification
Caption: Decision workflow for the work-up and purification of the product.
Issue 3: Formation of Side Products
Q: My final product's NMR spectrum shows unexpected peaks, suggesting impurities. What side reactions could be occurring?
A: While permanganate is fairly selective, side reactions can occur under non-optimized conditions.
-
Cause 1: Ring Oxidation
-
Explanation: Although the nitro group is deactivating, harsh conditions (e.g., very high temperature, overly concentrated oxidant) can lead to oxidative attack on the aromatic ring itself.[3][9] This can result in ring-opened products or the formation of phenolic byproducts, which are difficult to remove.
-
Solution: The best mitigation strategy is to maintain careful control over the reaction temperature and the rate of oxidant addition. Avoid creating localized "hot spots" with high concentrations of KMnO₄.
-
-
Cause 2: Over-oxidation
-
Explanation: If there are impurities in the starting material, such as xylene isomers, these could be oxidized to phthalic or isophthalic acid derivatives. For example, any contaminating 4-nitro-o-xylene could be oxidized to 4-nitrophthalic acid.
-
Solution: Ensure the purity of the starting 2-nitro-p-xylene using GC or NMR analysis before beginning the synthesis. Purification of the final product via recrystallization from a suitable solvent system (e.g., ethanol/water) is essential to remove these more polar byproducts.
-
Optimized Experimental Protocol
This protocol incorporates best practices and troubleshooting solutions.
Materials:
-
2-nitro-p-xylene
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (NaHSO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol
-
Celite® (optional)
Procedure:
-
Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a powder funnel (or dropping funnel for KMnO₄ solution), add 2-nitro-p-xylene (1.0 eq) and deionized water (approx. 20-30 mL per gram of starting material).
-
Heating: Heat the mixture to reflux (95-100 °C) with vigorous stirring.
-
Oxidant Addition: Slowly add potassium permanganate (2.5 eq) in small portions over 2-3 hours. Ensure each portion is consumed (the purple color disappears) before adding the next. Maintain a steady reflux throughout the addition.
-
Completion: After the final addition, continue to heat at reflux for another 1-2 hours, or until the purple permanganate color persists.
-
Quenching & Clarification: Cool the reaction mixture to room temperature. Slowly add solid sodium bisulfite in portions with stirring until the brown MnO₂ precipitate dissolves completely, yielding a pale, clear solution.
-
Precipitation: Cool the solution in an ice bath. Slowly add concentrated HCl while stirring until the pH of the solution is ~1-2, checked with pH paper. A white or pale-yellow precipitate of the product should form.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts.
-
Purification (Recrystallization): Transfer the crude solid to a flask and dissolve it in a minimum amount of hot ethanol. Slowly add hot water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum. Characterize the final product by melting point and NMR spectroscopy.
References
-
PrepChem.com. Synthesis of 26a) this compound.
-
ResearchGate. Modeled oxidation reactions of 2-nitrotoluene (R1 = NO2, R2 = H) and...
-
BenchChem. Technical Support Center: Managing Exothermic Reactions During Nitration.
-
Paneth, P., et al. (2014). A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. PMC - NIH.
-
Scientific.Net. Optimization of the Spectrophotometry Analysis Conditions of the Permanganate Index.
-
ResearchGate. A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives.
-
MDPI. Optimizing Permanganic Acid Production: Effects of Temperature on Stability.
-
CNKI. Synthesis of p-nitrobenzoic acid by oxidation in presence of phase transfer catalyst PEG.
-
PMC - NIH. Optimizing Permanganic Acid Production: Effects of Temperature on Stability.
-
Zenodo. A STUDY OF SIDE-CHAIN OXIDATIONS WITH POTASSIUM PERMANGANATE.
-
BenchChem. An In-depth Technical Guide to the Synthesis Pathway of Methyl 4,5-dimethyl-2-nitrobenzoate.
-
Google Patents. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
-
ChemicalBook. 2-Methyl-4-nitrobenzoic acid synthesis.
-
Wikipedia. TNT.
-
Quora. What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate?
-
BenchChem. Exploring the Versatility of 2-Methyl-4-nitrobenzoic Acid: Applications and Synthesis.
-
PubMed. The effect of temperature on permanganate oxidation rates...
-
Sciencemadness Discussion Board. Nitrotoluene oxidation.
-
Reddit. Di-nitration troubleshooting.
-
vpscience.org. NITRATION.
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
-
Reddit. Having trouble with nitration reaction of cytosine.
-
PMC - NIH. Synthesis and Characterization of Nitro-p-xylenes.
-
Journal of the American Chemical Society. The Mechanisms of Permanganate Oxidation. IV. Hydroxylation of Olefins and Related Reactions.
-
ScienceDirect. Oxidation of toluene and nitrobenzene with 30% aqueous hydrogen peroxide catalyzed by vanadium(V)-substituted polyoxometalates.
-
PubMed. Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction.
-
BenchChem. A Technical Guide to 4-Methyl-3-nitrobenzoic Acid: History, Synthesis, and Applications.
-
Google Patents. CN102584650B - Preparation method of 2-nitro-4-methylsulphonylbenzoic acid.
-
Google Patents. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
-
ResearchGate. Synthesis and Characterization of Nitro-p-xylenes.
-
CDC Stacks. Supporting Information.
-
Quick Company. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid.
-
ResearchGate. p-Xylene Oxidation to Terephthalic Acid: A Literature Review Oriented toward Process Optimization and Development.
-
MDPI. p-Xylene Oxidation to Terephthalic Acid: New Trends.
-
PubChem. 2-Nitro-p-xylene-alpha,alpha'-diol.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Sciencemadness Discussion Board - Nitrotoluene oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Synthesis of p-nitrobenzoic acid by oxidation in presence of phase transfer catalyst PEG [jsnu.magtech.com.cn]
- 7. zenodo.org [zenodo.org]
- 8. CN102584650B - Preparation method of 2-nitro-4-methylsulphonylbenzoic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Identification of byproducts in 4-Methyl-2-nitrobenzoic acid synthesis
This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 4-Methyl-2-nitrobenzoic acid. As a critical intermediate in various pharmaceutical syntheses, ensuring its purity is paramount. This document provides in-depth technical guidance on identifying and mitigating the formation of common byproducts encountered during its synthesis. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, offering field-proven insights to troubleshoot and optimize your reactions.
Understanding the Synthetic Landscape and Potential Pitfalls
The synthesis of this compound is primarily achieved through two common routes: the nitration of p-toluic acid and the oxidation of 4-nitro-o-xylene. Each pathway presents a unique set of challenges, particularly concerning the formation of isomeric and over-oxidized byproducts. A thorough understanding of the underlying reaction mechanisms is essential for effective troubleshooting and achieving high product purity.
Commonly Encountered Byproducts
The successful synthesis of this compound is often complicated by the co-formation of several impurities. The nature and quantity of these byproducts are highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of the most frequently observed byproducts:
| Byproduct | Parent Synthetic Route | Formation Mechanism |
| 4-Methyl-3-nitrobenzoic acid | Nitration of p-toluic acid | Isomer formation due to competing directing effects |
| Dinitro-p-toluic acids | Nitration of p-toluic acid | Over-nitration under harsh reaction conditions |
| 2-Methyl-5-nitrobenzoic acid | Oxidation of 4-nitro-o-xylene | Isomer formation, particularly with certain oxidants |
| 4-Nitrophthalic acid | Oxidation of 4-nitro-o-xylene | Over-oxidation of both methyl groups |
| Unreacted Starting Material | Both routes | Incomplete reaction |
Part 1: Nitration of p-Toluic Acid: A Game of Directing Groups
The nitration of p-toluic acid is a classic example of electrophilic aromatic substitution where the regiochemical outcome is governed by the electronic effects of the substituents already present on the aromatic ring. The interplay between the activating, ortho-, para-directing methyl group and the deactivating, meta-directing carboxylic acid group dictates the position of the incoming nitro group.
Q1: I am getting a mixture of isomers, primarily 4-methyl-3-nitrobenzoic acid, along with my desired this compound. Why is this happening and how can I improve the selectivity?
A1: This is the most common challenge in this synthesis. The formation of both 2-nitro and 3-nitro isomers is a direct consequence of the directing effects of the methyl and carboxylic acid groups. The methyl group (-CH₃) is an activating group that directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the carboxylic acid group, it directs the nitro group to the two ortho positions (C2 and C6). Conversely, the carboxylic acid group (-COOH) is a deactivating, meta-directing group, which directs the nitro group to the C3 and C5 positions.
The nitration of p-toluic acid therefore results in substitution at the positions ortho to the methyl group (C2) and meta to the carboxylic acid group (C3), leading to a mixture of this compound and 4-methyl-3-nitrobenzoic acid.
Troubleshooting and Optimization:
-
Temperature Control is Critical: Lowering the reaction temperature, typically to 0-5 °C, can significantly favor the formation of the desired 2-nitro isomer. Higher temperatures tend to decrease selectivity and increase the proportion of the 3-nitro isomer.
-
Choice of Nitrating Agent: The choice and concentration of the nitrating agent can influence the isomer ratio. Using a milder nitrating agent or a less concentrated acid mixture may improve selectivity. For instance, using dilute sulfuric acid has been shown to suppress the formation of ortho-isomers in the nitration of N-acetyl-p-toluidine, a related reaction[1].
-
Steric Hindrance: The methyl group can exert steric hindrance, potentially disfavoring substitution at the adjacent C3 position to some extent, which can be exploited by using bulkier nitrating agents, although this is less commonly practiced.
Caption: Nitration of p-toluic acid leading to a mixture of isomers.
Q2: I am observing the formation of dinitrated byproducts. How can I prevent this?
A2: The formation of dinitro-p-toluic acid indicates that the reaction conditions are too harsh. The initial nitration product, being a substituted benzene ring, can undergo a second nitration if the reaction is not carefully controlled.
Troubleshooting and Optimization:
-
Stoichiometry of Nitrating Agent: Use a stoichiometric amount or only a slight excess of the nitrating agent. A large excess will drive the reaction towards dinitration.
-
Reaction Time and Temperature: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly. Avoid prolonged reaction times and elevated temperatures.
Part 2: Oxidation of 4-Nitro-o-xylene: A Battle of Selectivity
The synthesis of this compound by the oxidation of 4-nitro-o-xylene offers an alternative route. However, this method comes with its own set of selectivity challenges, namely the potential for over-oxidation and the formation of an unexpected isomeric byproduct.
Q3: My main byproduct is 4-nitrophthalic acid. How can I selectively oxidize only one methyl group?
A3: The formation of 4-nitrophthalic acid is a result of the over-oxidation of both methyl groups of 4-nitro-o-xylene. Achieving selective oxidation of one methyl group requires careful control over the reaction conditions and the choice of oxidant.
Troubleshooting and Optimization:
-
Choice of Oxidant: Strong, non-selective oxidizing agents like potassium permanganate under harsh conditions are more likely to lead to over-oxidation. Milder and more selective oxidizing systems are preferable. A combination of dilute nitric acid with N-hydroxyphthalimide and a phase transfer catalyst has been reported to give high yields of the desired mono-acid[2].
-
Stoichiometry of the Oxidant: Use a controlled amount of the oxidizing agent. A large excess will inevitably lead to the formation of the diacid.
-
Reaction Time: Monitor the reaction progress and stop it once the desired product is formed in optimal yield to prevent further oxidation.
Q4: I have identified 2-methyl-5-nitrobenzoic acid as a significant byproduct in my reaction. This is unexpected. What is the mechanism for its formation?
A4: The formation of 2-methyl-5-nitrobenzoic acid from the oxidation of 4-nitro-o-xylene is indeed a complex and often unexpected outcome. One patent reports the formation of equal amounts of 2-methyl-4-nitrobenzoic acid and 2-methyl-5-nitrobenzoic acid when using sodium hypochlorite as the oxidant[3]. The exact mechanism is not fully elucidated in readily available literature but may involve a complex pathway rather than a simple free-radical oxidation of the methyl group. It is crucial to be aware of this possibility, especially when using hypochlorite-based oxidants.
Troubleshooting and Optimization:
-
Choice of Oxidant: To avoid the formation of this isomer, it is advisable to use alternative oxidizing systems that are known for better regioselectivity, such as the dilute nitric acid/N-hydroxyphthalimide system[2].
-
Thorough Product Analysis: Due to the potential for the formation of this unexpected isomer, it is essential to perform a thorough analysis of the crude product mixture using techniques like HPLC and NMR to confirm the identity and purity of the desired product.
Caption: Oxidation pathways of 4-nitro-o-xylene.
Part 3: Analytical and Purification Strategies
The successful synthesis of this compound is incomplete without robust analytical methods for byproduct identification and effective purification strategies.
Q5: What is the best way to analyze the crude reaction mixture to identify and quantify the byproducts?
A5: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of your product mixture.
Recommended Analytical Workflow:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying the desired product and its isomers.
-
Protocol: A reverse-phase HPLC method using a C18 column is generally effective. A mobile phase consisting of a mixture of acetonitrile and acidified water (e.g., with phosphoric or formic acid) is a good starting point. The separation can be optimized by adjusting the gradient and the pH of the aqueous phase[4][5].
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the desired product and identification of byproducts. The different substitution patterns of the isomers will result in distinct chemical shifts and coupling patterns in the aromatic region of the ¹H NMR spectrum.
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique can confirm the molecular weight of the products and provide fragmentation patterns that can help in distinguishing between isomers[6][7].
Q6: What is the most effective method for purifying the crude this compound?
A6: Recrystallization is the most common and effective method for purifying the final product on a laboratory scale.
Recrystallization Protocol:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, ethanol, ethanol/water mixtures, or aqueous acidic solutions are often good choices[8][9][10][11].
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals thoroughly under vacuum.
-
Concluding Remarks
The synthesis of this compound, while seemingly straightforward, requires a nuanced understanding of reaction mechanisms and careful control over experimental parameters to minimize byproduct formation. By anticipating the potential for isomeric impurities and over-reaction products and by employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their target compound. Always remember that thorough analytical characterization is the cornerstone of reliable and reproducible synthetic chemistry.
References
- Recrystallization 2. (n.d.).
-
Separation of 4-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
- Recrystallization of Benzoic Acid. (n.d.).
- Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid. (n.d.). Benchchem.
-
What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? (2021, December 20). Quora. Retrieved from [Link]
- EXPERIMENT (3) Recrystallization. (n.d.).
- The Control of Isomer Distributions in Nitration Reactions. (1980, March 30). DTIC.
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19.7: An Explanation of Substituent Effects. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
- US Patent 1,963,597A. (1934). Nitration of n-acetyl-p-toluidine. Google Patents.
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16.6: An Explanation of Substituent Effects. (2023, January 14). Chemistry LibreTexts. Retrieved from [Link]
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Help with assigment. (2024, January 20). Reddit. Retrieved from [Link]
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What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid? (2018, April 18). Quora. Retrieved from [Link]
- Product Distribution in the Nitration of Toluene. (n.d.). The Catalyst.
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The nitration of mono-alkylbenzenes conformational analysis and steric hindrance: Part V: Mechanistic aspects. (n.d.). ResearchGate. Retrieved from [Link]
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151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021, February 20). YouTube. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
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2.5: High-Performance Liquid Chromatography. (2022, May 26). Chemistry LibreTexts. Retrieved from [Link]
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The nitration of α-phenyl-o-toluic acid. (n.d.). Journal of the Chemical Society C - RSC Publishing. Retrieved from [Link]
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Separation of Benzoic acid, 4-methyl-, (4-methylphenyl)methyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
- Determination of Isomer Distribution in the Nitration of p-Nitrotoluene by Isotope Dilution Analysis. (n.d.). ElectronicsAndBooks. Retrieved from a research paper on isomer distribution.
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m-Nitrobenzoic acid, methyl ester. (n.d.). SpectraBase. Retrieved from [Link]
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m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Mass Spectrometry Fragmentation Patterns. (n.d.). HSC Chemistry - Science Ready. Retrieved from [Link]
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mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]
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Technical Support Center: Dinitration Byproduct Prevention
Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet complex issue of dinitro byproduct formation during nitration reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding coupled with field-proven troubleshooting strategies to enhance the selectivity and yield of your desired mono-nitro products.
Frequently Asked Questions (FAQs): Understanding the Fundamentals
Q1: What exactly is dinitration and why is it a persistent issue in synthesis?
Dinitration is a chemical reaction where a second nitro group (–NO₂) is introduced onto a molecule that has already undergone mono-nitration.[1] While sometimes the desired outcome, it frequently occurs as an unwanted side reaction when synthesizing mono-nitro compounds.
The core issue arises from a delicate kinetic balance. The first nitration introduces a powerful electron-withdrawing nitro group onto the aromatic ring. This deactivates the ring, making the second nitration significantly more difficult—requiring a higher activation energy.[2][3] However, if the reaction conditions are too harsh (e.g., high temperature or highly concentrated reagents), there is sufficient energy to overcome this barrier, leading to the formation of dinitro byproducts.[4][5] This competition between the desired mono-nitration and the undesired di-nitration is the central challenge.
Q2: What are the primary factors that promote the formation of dinitro byproducts?
The formation of dinitro byproducts is not random; it is a direct consequence of the reaction environment. Understanding these factors is the first step toward controlling them.
-
Reaction Temperature: This is the most critical parameter. Higher temperatures provide the necessary kinetic energy to overcome the activation barrier for the second nitration, dramatically increasing the rate of dinitro byproduct formation.[4]
-
Concentration and Reactivity of Nitrating Agent: Using a large excess of a potent nitrating agent (like a mixture of concentrated nitric and sulfuric acids, known as "mixed acid") increases the concentration of the active electrophile, the nitronium ion (NO₂⁺), driving the reaction towards multiple additions.[2][6]
-
Reaction Time: Allowing a reaction to proceed for too long, even under moderate conditions, can lead to the gradual accumulation of dinitro compounds after the initial, faster mono-nitration is complete.[7]
-
Substrate Reactivity: Highly activated aromatic rings (those with strong electron-donating groups) are inherently more susceptible to multiple nitrations. Conversely, deactivated rings are more resistant.
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// Edges A -- B [label="Increases Kinetic Energy"]; A -- C [label="Increases [NO₂⁺]"]; A -- D [label="Allows Slow Second\nReaction to Proceed"]; A -- E [label="Lowers Activation\nEnergy for Both Steps"]; } /dot
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you might encounter during your experiments, providing actionable solutions grounded in chemical principles.
Q3: My reaction produced a significant amount of dinitro byproduct. How can I optimize my protocol for mono-nitration?
This is a common challenge. Achieving high selectivity for the mono-nitro product requires precise control over the reaction conditions. The general principle is to make the conditions just "active" enough for the first nitration but "insufficient" for the second.
Troubleshooting Steps:
-
Reduce the Reaction Temperature: This is your most powerful tool.
-
Action: Immediately lower the reaction temperature. A common and effective range is 0–5 °C, achieved using an ice-water bath.[8][9]
-
Causality: By reducing the temperature, you decrease the system's overall kinetic energy. The more difficult second nitration, with its higher activation energy, is disproportionately slowed compared to the first, favoring the formation of the mono-nitro product.[4]
-
-
Modify the Nitrating Agent: The standard "mixed acid" is highly potent and often excessive for sensitive substrates.
-
Action: Switch to a milder nitrating system. Excellent alternatives include nitric acid in acetic anhydride or using diluted nitric acid.[8] For highly sensitive substrates, specialized reagents like N-nitropyrazoles or nitronium salts (e.g., NO₂BF₄) can offer superior control.[7][10]
-
Causality: Milder reagents generate the active nitronium ion (NO₂⁺) more slowly or at a lower equilibrium concentration. This reduces the electrophilic pressure on the already deactivated mono-nitrated ring, thus suppressing the second addition.
-
-
Control Stoichiometry and Addition Rate:
-
Action: Use a stoichiometric amount (or a very slight excess, e.g., 1.05–1.1 equivalents) of the nitrating agent. Furthermore, add the nitrating agent slowly and dropwise to the substrate solution, rather than adding the substrate to the acid.[9]
-
Causality: Slow addition maintains a low instantaneous concentration of the nitronium ion, ensuring it reacts with the more abundant and reactive starting material rather than the less reactive mono-nitro product. This minimizes the chance of over-nitration.[11]
-
-
Monitor the Reaction Closely:
-
Action: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of your starting material and the appearance of the mono- and di-nitro products.[7]
-
Causality: Real-time monitoring allows you to quench the reaction (e.g., by pouring it onto ice water) at the point of maximum mono-nitro product concentration, before significant dinitro byproduct has had time to form.[12]
-
Data Summary: Effect of Parameters on Nitration Selectivity
| Parameter | Action to Favor Mono-nitration | Rationale | Potential Drawback |
| Temperature | Decrease (e.g., to 0-5 °C) | Reduces kinetic energy, disfavoring the higher activation energy second nitration.[4] | Reaction rate may become impractically slow. |
| Nitrating Agent | Use milder systems (e.g., HNO₃ in Ac₂O) | Lowers the equilibrium concentration of the NO₂⁺ electrophile.[8] | May not be reactive enough for deactivated substrates. |
| Stoichiometry | Use 1.05-1.1 equivalents of HNO₃ | Limits the amount of nitrating agent available for a second reaction. | Incomplete conversion if side reactions consume the reagent. |
| Reaction Time | Monitor via TLC/HPLC and quench promptly | Stops the reaction before the slower second nitration can proceed significantly.[7] | Requires careful and frequent monitoring. |
| Catalyst | Use shape-selective catalysts (e.g., Zeolites) | Pores can sterically hinder the formation of certain dinitro isomers.[13][14] | Catalyst deactivation and separation can be issues.[15][16] |
Q4: My starting material is highly activated (e.g., aniline, phenol). How do I prevent runaway reactions and over-nitration?
For highly activated systems, direct nitration is often uncontrollable. The solution is to temporarily "tame" the activating group.
-
Action: Use a protecting group. For example, aniline (ArNH₂) can be acetylated with acetic anhydride to form acetanilide (ArNHAc).[2]
-
Causality: The acetyl group is still an ortho-, para-director but is significantly less activating than the amino group. This moderation allows for controlled mono-nitration. The protecting group can then be easily removed by hydrolysis after the nitration step to yield the desired nitroaniline.
Q5: What if I've already run the reaction and have a mixture of mono- and di-nitro products? How can I purify my desired compound?
Post-reaction purification is a viable strategy if prevention was not entirely successful.
-
Recrystallization: This is the most common method. Mono- and dinitro compounds often have significantly different solubility profiles in various solvents.[17]
-
Protocol: Perform systematic solvent screening to find a system where the desired mono-nitro product has high solubility at high temperatures and low solubility at low temperatures, while the dinitro byproduct remains in solution or vice-versa.
-
-
Selective Chemical Reduction: This advanced technique exploits the different electronic properties of the nitro groups.
-
Protocol: It is possible to selectively reduce the dinitro compound to a nitro-amino compound using a controlled amount of a reducing agent like sodium disulfide.[18] The resulting amino group makes the molecule basic, allowing it to be easily removed from the organic mixture via extraction with an aqueous acid solution.[18]
-
Experimental Protocols & Workflows
Protocol 1: Controlled Mono-nitration of Bromobenzene
This protocol demonstrates the principles of controlled nitration to favor the mono-nitro product.
-
Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice-water bath.
-
Reagent Preparation: In the dropping funnel, prepare the nitrating mixture by adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Allow this mixture to cool.
-
Substrate Addition: Slowly add 5.0 g of bromobenzene to the cooled, stirred sulfuric acid in the reaction flask, ensuring the temperature remains below 10 °C.
-
Controlled Nitration: Add the nitrating mixture from the dropping funnel to the bromobenzene solution dropwise over 30 minutes. Crucially, maintain the reaction temperature between 0–5 °C throughout the addition. [8]
-
Reaction & Monitoring: Stir the mixture at 0–5 °C for an additional 30 minutes. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with dichloromethane, and analyzing by TLC.
-
Quenching: Once the starting material is consumed, slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.[12]
-
Isolation: The crude product will precipitate as a solid or oil. Isolate it by vacuum filtration (if solid) or by extraction into an organic solvent like dichloromethane (if liquid).[12]
-
Purification: Wash the isolated product or organic extract sequentially with cold water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine. Dry the product/solution over anhydrous sodium sulfate and remove the solvent under reduced pressure. Further purify by recrystallization or column chromatography.
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References
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Study.com. (n.d.). What is dinitration? Retrieved from Study.com. [Link]
-
Brainly.com. (2023). Describe methods to minimize the dinitration of bromobenzene. Retrieved from brainly.com. [Link]
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Wikipedia. (n.d.). Nitration. Retrieved from Wikipedia. [Link]
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SciSpace. (n.d.). Formation of Nitroform in the Nitration of Gem-Dinitro Compounds. Retrieved from typeset.io. [Link]
-
Academax. (n.d.). Study on the Process of Benzene Dinitration in a Microreactor. Retrieved from academax.net. [Link]
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- Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds.
-
National Institutes of Health (NIH). (2024). Chemo- and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from NIH. [Link]
-
ResearchGate. (n.d.). Different ways to control stereoselective electrophilic aromatic nitrations through space with carbonyl directing groups. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). US5763697A - Process for the nitration of aromatic compounds.
-
Royal Society of Chemistry. (n.d.). Selective nitration of aromatic compounds by solid acid catalysts. Retrieved from RSC Publishing. [Link]
-
National Institutes of Health (NIH). (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Retrieved from NIH. [Link]
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-
ResearchGate. (n.d.). Effects of parameters on the nitration reaction. Retrieved from ResearchGate. [Link]
-
Taylor & Francis Online. (n.d.). Nitration and aromatic reactivity. Retrieved from tandfonline.com. [Link]
-
National Institutes of Health (NIH). (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from NIH. [Link]
-
Chegg.com. (2022). How to avoid the formation of dinitro product during synthesis of methyl m-nitrobenzene? Retrieved from Chegg.com. [Link]
-
Proprep. (n.d.). Why is methyl 3-nitrobenzoate the major product of this reaction, and why does the amount of dinitration increase at high temperatures? Retrieved from Proprep. [Link]
-
ResearchGate. (n.d.). The effects of reaction factors on the nitration. Retrieved from ResearchGate. [Link]
-
American Chemical Society Publications. (n.d.). Nitration: An Overview of Recent Developments and Processes. Retrieved from ACS Publications. [Link]
-
Allen. (n.d.). In the reaction for dinitration, the major dinitrated product (X) is. Retrieved from allen.in. [Link]
- Google Patents. (n.d.). US4724268A - Purification process of 3,3'-dinitrodiphenyl compounds.
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American Chemical Society Publications. (n.d.). Biocatalytic Strategies for Nitration Reactions. Retrieved from ACS Publications. [Link]
-
ResearchGate. (n.d.). Evaluation of dinitration energetic and kinetic parameters in a calorimetric reactor. Retrieved from ResearchGate. [Link]
-
European Patent Office. (2002). EP 0893431 B1 - A method for the purification of dinitroanilines. Retrieved from data.epo.org. [Link]
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ResearchGate. (n.d.). PPA mediated nitration. Retrieved from ResearchGate. [Link]
-
Quora. (2018). What is the product of the nitration of nitrobenzene? Retrieved from Quora. [Link]
-
Sarthaks eConnect. (2021). In the reaction for dinitration The major dinitrated product X is. Retrieved from sarthaks.com. [Link]
-
YouTube. (2023). Organic Chemistry - Lesson 3: Nitration in Nitrobenzene. Retrieved from YouTube. [Link]
-
National Institutes of Health (NIH). (n.d.). Toxicological Profile for Dinitrophenols. Retrieved from NIH. [Link]
-
YouTube. (2020). In the reaction for dinitration, the major dinitrated product (X) is. Retrieved from YouTube. [Link]
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from ResearchGate. [Link]
-
Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from Wikipedia. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from masterorganicchemistry.com. [Link]
-
YouTube. (2025). Why Do Catalysts Stop Working In Reactions? Retrieved from YouTube. [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from ammoniaknowhow.com. [Link]
-
Compass General Construction. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from compass-cg.com. [Link]
-
YouTube. (2025). What Causes Catalyst Deactivation And Poisoning? Retrieved from YouTube. [Link]
-
Research with Montclair. (2019). Disinfection byproduct formation during drinking water treatment and distribution: A review of unintended effects of engineering agents and materials. Retrieved from researchwithmontclair.com. [Link]
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Wikipedia. (n.d.). Nitrous oxide. Retrieved from Wikipedia. [Link]
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Technical Support Center: Purification of 4-Methyl-2-nitrobenzoic Acid
Welcome to the technical support center for the purification of 4-Methyl-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and offer a deeper understanding of the "why" behind each step, ensuring a robust and reproducible purification process.
Introduction: The Challenge of Purity
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount for the success of subsequent reactions and the quality of the final product. However, achieving high purity can be challenging due to the potential for isomeric byproducts, unreacted starting materials, and colored impurities stemming from various synthetic routes. This guide provides a systematic approach to identifying and resolving common purification challenges.
Troubleshooting Guide: From Crude Product to Pure Crystals
This section addresses specific issues you may encounter during the purification of this compound, providing likely causes and actionable solutions.
Issue 1: The Purified Product is an Oil or Fails to Solidify
-
Likely Cause 1: Presence of Isomeric Impurities.
-
Explanation: The synthesis of this compound, particularly through the oxidation of 4-nitro-o-xylene, can produce isomeric byproducts such as 2-methyl-5-nitrobenzoic acid and 4-nitrophthalic acid[1]. These impurities can form a eutectic mixture with the desired product, depressing its melting point and causing it to oil out.
-
Solution:
-
Acid-Base Extraction: Utilize the difference in acidity between the desired product and potential di-acid impurities like 4-nitrophthalic acid. A carefully controlled acid-base extraction can selectively separate these components.
-
Fractional Crystallization: If a suitable solvent system is found where the solubility of the isomers differs significantly, fractional crystallization can be an effective, albeit sometimes tedious, purification method.
-
-
-
Likely Cause 2: Residual Solvent.
-
Explanation: Even small amounts of a high-boiling point solvent used in the reaction or a previous extraction step can prevent crystallization.
-
Solution:
-
High-Vacuum Drying: Dry the product under a high vacuum for an extended period, possibly with gentle heating (ensure the temperature is well below the product's melting point).
-
Trituration: If the oil is viscous, try triturating it with a solvent in which the desired product is insoluble but the residual solvent is soluble (e.g., cold hexanes). This can help to "crash out" the solid product.
-
-
Issue 2: Poor Recovery After Recrystallization
-
Likely Cause 1: Excessive Solvent Usage.
-
Explanation: Using too much solvent to dissolve the crude product will result in a significant portion of the desired compound remaining in the mother liquor upon cooling[2].
-
Solution:
-
Minimize Hot Solvent: Add the hot recrystallization solvent in small portions, just enough to dissolve the solid.
-
Partial Solvent Removal: If too much solvent has been added, carefully evaporate a portion of it to re-saturate the solution before allowing it to cool.
-
-
-
Likely Cause 2: Premature Crystallization During Hot Filtration.
-
Explanation: If the solution cools too quickly during a hot filtration step (used to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel stem.
-
Solution:
-
Pre-heat Funnel and Flask: Use a pre-heated filter funnel and receiving flask.
-
Use an Excess of Hot Solvent: Add a small excess of hot solvent before filtration to ensure the product remains in solution. This excess can be evaporated later.
-
-
Issue 3: Persistent Yellow or Brown Color in the Final Product
-
Likely Cause: Presence of Nitro-Phenolic or Oxidized Impurities.
-
Explanation: Nitration reactions can sometimes lead to the formation of highly colored byproducts[3].
-
Solution:
-
Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution during recrystallization. The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration[4]. Be cautious not to use an excessive amount, as it can also adsorb the desired product.
-
Multiple Recrystallizations: In some cases, a single recrystallization may not be sufficient. A second recrystallization from a different solvent system can be effective.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify crude this compound obtained from the oxidation of 4-nitro-o-xylene?
A1: A combination of acid-base extraction followed by recrystallization is generally the most effective approach. The oxidation of 4-nitro-o-xylene can lead to unreacted starting material and dicarboxylic acid byproducts like 4-nitrophthalic acid[1]. An initial acid-base extraction can effectively separate the acidic product from the neutral starting material. Subsequent recrystallization will then remove isomeric acid impurities.
Q2: How can I effectively remove unreacted 2-methylbenzoic acid after a nitration reaction?
A2: Unreacted 2-methylbenzoic acid can be challenging to remove by recrystallization alone due to its similar structure. An acid-base extraction is highly recommended. By dissolving the mixture in an organic solvent and extracting with a weak base like sodium bicarbonate, both the product and the starting material will move to the aqueous layer as their sodium salts. After re-acidification, a careful fractional crystallization or chromatographic method might be necessary to separate the two acids.
Q3: My recrystallization is not working; the compound is not crystallizing out even after cooling in an ice bath. What should I do?
A3: This is a common issue often caused by supersaturation or the presence of impurities that inhibit crystal formation. Here are a few troubleshooting steps:
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth[2].
-
Seed the solution: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal[2].
-
Reduce the solvent volume: As mentioned in the troubleshooting guide, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then try cooling it again.
Q4: How can I monitor the purity of my this compound during the purification process?
A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your purification. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid runs as a single spot) to separate your product from impurities. By comparing the TLC of your crude material, purified fractions, and mother liquor, you can assess the effectiveness of each purification step[5][6]. A pure compound should appear as a single spot on the TLC plate.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral impurities (e.g., unreacted 4-nitro-o-xylene).
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.
-
Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and gently invert it multiple times, venting frequently to release the pressure from the evolved CO₂ gas.
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous (bottom) layer as its sodium salt. Drain the aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acidic product. Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper). The this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Protocol 2: Purification by Recrystallization
This protocol describes the general procedure for recrystallizing this compound. An ethanol/water mixture is often a good starting point for solvent selection[7].
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. [Link]
-
Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. (2008). Journal of Chemical Education, 85(12), 1674. [Link]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]
-
Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. (2008). ResearchGate. [Link]
-
Creative Bioarray. (n.d.). Decolorization Protocol. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Supporting Information. [Link]
-
MDPI. (n.d.). Explosives Analysis Using Thin-Layer Chromatography–Quantum Cascade Laser Spectroscopy. [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. [Link]
-
International Journal of Chemical and Physical Sciences. (n.d.). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. [Link]
-
Reddit. (2020). Recrystallisation Help : r/Chempros. [Link]
-
Chromatographic Methods of Analysis. (n.d.). [Link]
- Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). EP0118862B1 - Process for the isolation of the methyl ester of m-nitrobenzoic acid.
-
The Royal Society of Chemistry. (n.d.). 4. [Link]
- Google Patents. (n.d.). WO2011058162A1 - Process for preparing 4-nitro-oxy-methyl-benzoic acid.
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). [Link]
Sources
- 1. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 4-Methyl-2-nitrobenzoic Acid Reaction Work-up
Welcome to the technical support center for 4-Methyl-2-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and often complex challenges encountered during the work-up and purification of reactions involving this important chemical intermediate. By understanding the underlying chemical principles, you can optimize your protocols, improve yield and purity, and troubleshoot effectively.
Section 1: Understanding the Core Challenges
The work-up of this compound, commonly synthesized via the nitration of p-toluic acid or oxidation of 4-nitro-o-xylene, presents a unique set of challenges rooted in its molecular structure.
-
Isomer Formation: The nitration of p-toluic acid is the most direct route, but the competing directing effects of the methyl group (ortho, para-directing) and the carboxylic acid group (meta-directing) inevitably lead to a mixture of isomers.[1] The primary products are the desired this compound and the often more favored 4-methyl-3-nitrobenzoic acid.[1] Separating these isomers is a significant purification hurdle.
-
Solubility Profile: The presence of both a polar carboxylic acid group and a moderately nonpolar nitrated toluene backbone results in variable solubility. This behavior is highly dependent on pH, which is a critical parameter to control during aqueous extractions to prevent product loss.
-
Steric Hindrance: The proximity of the methyl and carboxylic acid groups can create steric hindrance, which generally disfavors nitration at the 2-position, often making the 2-nitro isomer the minor product compared to the 3-nitro isomer.[1]
-
Product Precipitation: As a solid with a melting point between 160-164 °C, controlling its precipitation during quenching and crystallization is key to achieving high purity and good recovery.[2]
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues encountered during experimental work-ups.
Question 1: My overall yield is significantly lower than expected after the work-up. What are the likely causes?
Low yield is a frequent issue stemming from multiple potential losses during the work-up protocol.
-
Cause A: Incomplete Reaction.
-
Explanation: The reaction may not have proceeded to completion, leaving a significant amount of starting material (e.g., p-toluic acid).
-
Troubleshooting:
-
Monitor Reaction Progress: Before quenching, use Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[1]
-
Optimize Reaction Time & Temperature: Ensure sufficient reaction time and maintain optimal temperature. For nitrations, low temperatures (0-5 °C) are often crucial to prevent side reactions.[1]
-
-
-
Cause B: Product Loss During Aqueous Extraction.
-
Explanation: Improper pH control is the most common reason for losing product during liquid-liquid extraction. As a carboxylic acid, this compound's solubility is pH-dependent. In basic aqueous solutions (pH > ~4), it deprotonates to its highly water-soluble carboxylate salt. In acidic solutions (pH < ~2), it is protonated and preferentially soluble in organic solvents like ethyl acetate or diethyl ether.[3]
-
Troubleshooting:
-
Acidification: After quenching the reaction in ice-water, ensure the solution is acidified with a strong acid (e.g., HCl) to a pH of 1-2 before extracting with an organic solvent.[4][5] This ensures the carboxylic acid is fully protonated.
-
Sufficient Extractions: Extract the aqueous layer multiple times (e.g., 3x) with your chosen organic solvent to ensure complete recovery.[3][6]
-
Avoid Emulsions: If an emulsion forms, a wash with saturated brine can help break it and facilitate layer separation.[3][6]
-
-
-
Cause C: Loss During Recrystallization.
-
Explanation: The choice of recrystallization solvent is critical. If the product is too soluble in the cold solvent, a significant portion will remain in the mother liquor.
-
Troubleshooting:
-
Solvent System: A common and effective method is recrystallization from an ethanol/water mixture.[7] The product should be dissolved in a minimum amount of hot ethanol, followed by the slow addition of hot water until turbidity persists.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation and minimize impurity inclusion.[8] Rapid cooling can trap impurities.[8]
-
-
Question 2: My final product is contaminated with the 4-methyl-3-nitrobenzoic acid isomer. How can I improve its purity?
This is the most prevalent challenge. Separation relies on exploiting the subtle differences in the physical properties of the isomers.
-
Cause: Lack of complete regioselectivity during the nitration reaction.[1]
-
Troubleshooting Strategy: Fractional Recrystallization.
-
Principle: Isomers often have slightly different solubility profiles in a given solvent system. By carefully performing multiple recrystallization steps, one isomer can be selectively crystallized while the other remains enriched in the mother liquor.
-
Protocol: See Section 3.2 for a detailed fractional recrystallization protocol. The key is to use a solvent system where the solubility difference between the 2-nitro and 3-nitro isomers is maximized. This often requires empirical testing with solvents like ethanol, methanol, acetic acid, or mixtures with water.
-
Question 3: After quenching the reaction, my product oiled out or failed to precipitate as a solid. What should I do?
This typically indicates the presence of impurities or residual acid that is depressing the melting point and interfering with crystallization.
-
Cause A: Product is an Oil or Remains in Solution.
-
Explanation: This can happen if the product is not sufficiently insoluble in the acidic aqueous mixture or if impurities are present.[3]
-
Troubleshooting:
-
Proceed to Extraction: Do not attempt to isolate an oil. Transfer the entire quenched mixture to a separatory funnel and perform a thorough liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).[3]
-
Wash Thoroughly: The organic layer should be washed sequentially with water, a dilute base like sodium bicarbonate (to remove residual strong acids), and finally brine.[3][9]
-
-
-
Cause B: Failure to Crystallize from Solvent.
-
Explanation: High levels of impurities or residual solvents can inhibit crystal lattice formation.
-
Troubleshooting:
-
Purify Crude Product: If the crude product from the initial extraction is an oil, try dissolving it in a minimal amount of a good solvent (like ethyl acetate) and precipitating it by adding a non-polar anti-solvent (like hexane) dropwise until the solution becomes cloudy, then chill to induce crystallization.
-
Seeding: If you have a small crystal of pure product, add it to the supersaturated solution to initiate crystallization.
-
-
Section 3: Key Experimental Protocols
3.1: Optimized Aqueous Work-up Protocol
This protocol is designed to efficiently isolate the crude product mixture after quenching the reaction.
-
Quenching: Slowly pour the reaction mixture into a beaker containing a stirred slurry of crushed ice and water (approximately 5-10 times the reaction volume).[3] This stops the reaction and dilutes the acid.
-
Acidification & Extraction:
-
Check the pH of the aqueous slurry. If necessary, add concentrated HCl dropwise until the pH is ~1-2 to ensure the carboxylic acid is fully protonated.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers.
-
-
Washing: Wash the combined organic layers sequentially with:
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude solid product.
-
Workflow for Optimized Aqueous Work-up
Caption: Standard workflow for isolating crude product.
3.2: Protocol for Isomer Separation via Fractional Recrystallization
-
Initial Crystallization: Dissolve the crude isomeric mixture in a minimum volume of a hot solvent (e.g., 95% ethanol).
-
First Crop: Allow the solution to cool slowly to room temperature. The least soluble isomer will crystallize out first. Collect these crystals (Crop A) by vacuum filtration.
-
Concentrate Mother Liquor: Take the filtrate from the previous step and reduce its volume by ~50% by evaporation.
-
Second Crop: Cool the concentrated filtrate to obtain a second crop of crystals (Crop B), which will be enriched in the more soluble isomer.
-
Assess Purity: Analyze the purity of Crop A, Crop B, and the final mother liquor using HPLC or ¹H NMR.
-
Re-crystallize: Re-crystallize Crop A from the same fresh solvent system to further enhance its purity. This process can be repeated until the desired purity is achieved.
Decision Tree for Isomer Separation
Caption: Logic for separating isomers by fractional crystallization.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What is the predicted pKa of this compound and why is it important?
-
The predicted pKa is approximately 2.36.[10] This value is lower (more acidic) than benzoic acid itself (pKa ≈ 4.2) due to the electron-withdrawing effect of the ortho-nitro group, which stabilizes the conjugate base.[11] Knowing this pKa is critical for designing extraction protocols, as it dictates the pH required to ensure the molecule is either in its protonated, organic-soluble form (pH < 2) or its deprotonated, water-soluble form (pH > 4).
-
-
Q2: Which analytical techniques are best for monitoring purity and isomer ratio?
-
High-Performance Liquid Chromatography (HPLC): This is the ideal technique for quantitatively determining the ratio of this compound to the 3-nitro isomer and other impurities. A reversed-phase C18 column with a mobile phase such as acetonitrile/water with 0.1% formic or acetic acid is a good starting point.
-
Proton Nuclear Magnetic Resonance (¹H NMR): NMR is excellent for structural confirmation and can be used to estimate isomer ratios. The aromatic protons of the 2-nitro and 3-nitro isomers will have distinct chemical shifts and coupling patterns, allowing for differentiation.
-
-
Q3: Are there alternative synthetic routes that avoid the isomer problem?
-
Yes, while more complex, other routes offer better regioselectivity. One method involves the selective oxidation of 4-nitro-o-xylene.[7][10][12] The methyl group para to the nitro group is more activated towards oxidation than the one ortho, allowing for selective conversion to the carboxylic acid.[10] Another route is the hydrolysis of 2-methyl-4-nitrobenzonitrile, though the starting nitrile can be difficult to source.[13]
-
References
-
PrepChem. Synthesis of 26a) this compound. Available at: [Link]
-
Lai, J., et al. Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. Available at: [Link]
- Google Patents. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
-
Organic Syntheses. m-NITROBENZOIC ACID. Available at: [Link]
-
Organic Syntheses. p-TOLUIC ACID. Available at: [Link]
-
University Handout. Nitration of Toluene (Electrophilic Aromatic Substitution). Available at: [Link]
- Google Patents. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 27329-27-7 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. 2-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cerritos.edu [cerritos.edu]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 13. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of 4-Methyl-2-nitrobenzoic Acid
Welcome to the technical support center for the degradation of 4-Methyl-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the experimental investigation of its degradation pathways.
Introduction
This compound is an important chemical intermediate in various industrial syntheses.[1][2] Its presence in the environment, arising from manufacturing processes, necessitates a thorough understanding of its fate and degradation. The electron-withdrawing nature of the nitro group and the stability of the benzene ring make this compound relatively resistant to degradation.[3] This guide will explore the probable microbial and chemical degradation pathways, and provide practical advice for overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected microbial degradation pathways for this compound?
While specific studies on this compound are limited, we can infer its degradation pathways based on extensive research on analogous compounds like 2-nitrobenzoate and other nitroaromatic compounds.[4][5][6] The initial steps are crucial and typically involve either oxidation or reduction of the nitro group.
-
Oxidative Pathway: This pathway is initiated by monooxygenase or dioxygenase enzymes, which hydroxylate the aromatic ring and lead to the release of the nitro group as nitrite (NO₂⁻).[4][6] For this compound, a plausible oxidative pathway would involve the formation of hydroxylated intermediates, such as 4-methyl-3-hydroxy-2-nitrobenzoic acid or 3-hydroxy-4-methylbenzoic acid, followed by ring cleavage. A similar pathway has been observed for 2-nitrobenzoate, which is degraded via salicylate and catechol by Arthrobacter sp.[4]
-
Reductive Pathway: This is a common route for the microbial metabolism of nitroaromatic compounds.[5][6] It involves the enzymatic reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group.[5] The resulting 2-amino-4-methylbenzoic acid can then be further degraded, often through pathways similar to those for aminobenzoates.
dot
Caption: Plausible microbial degradation pathways for this compound.
Q2: What are the likely chemical degradation pathways for this compound?
Advanced Oxidation Processes (AOPs) are effective for the degradation of recalcitrant organic compounds like this compound.[7][8] These methods rely on the generation of highly reactive hydroxyl radicals (•OH) that non-selectively attack the aromatic ring.
-
Fenton Oxidation: This process uses a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The degradation of this compound would proceed through hydroxylation of the aromatic ring, followed by decarboxylation and ring opening, ultimately leading to the formation of smaller organic acids, CO₂, and water.[9]
-
Photocatalysis (e.g., with TiO₂): In the presence of a semiconductor photocatalyst like titanium dioxide (TiO₂) and UV irradiation, electron-hole pairs are generated, which lead to the formation of hydroxyl radicals.[10][11] The degradation mechanism is similar to Fenton oxidation, involving radical attack on the aromatic ring.
dot
Caption: Generalized pathway for Advanced Oxidation Process (AOP) degradation.
Troubleshooting Guides
This section addresses common issues encountered during the experimental study of this compound degradation.
Microbial Degradation Experiments
| Issue | Possible Causes | Troubleshooting Steps |
| No or slow degradation | 1. Inappropriate microbial strain. 2. Toxicity of the compound at the initial concentration. 3. Suboptimal culture conditions (pH, temperature, aeration). 4. Lack of necessary co-substrates or nutrients. | 1. Isolate strains from environments contaminated with nitroaromatic compounds. 2. Start with a lower concentration of this compound and gradually increase it to allow for microbial adaptation.[9] 3. Systematically optimize culture conditions.[12] 4. Supplement the medium with a readily available carbon source (e.g., glucose, succinate) to promote initial growth and enzyme induction.[9] |
| Accumulation of colored intermediates | 1. Incomplete degradation pathway. 2. Inhibition of downstream enzymes. 3. Formation of polymeric products from reactive intermediates. | 1. Analyze intermediates using HPLC-MS or GC-MS to identify their structures.[9] 2. Test the effect of adding potential co-factors that might be required by downstream enzymes. 3. Consider using a microbial consortium with complementary metabolic capabilities. |
Advanced Oxidation Processes (AOPs)
| Issue | Possible Causes | Troubleshooting Steps |
| Slow or incomplete reaction | 1. Fenton: Non-optimal pH (typically 3-4), incorrect Fe²⁺:H₂O₂ ratio, scavenging of radicals by excess reagents.[9] 2. Photocatalysis: Inappropriate catalyst loading, non-optimal pH, insufficient light intensity or wavelength, presence of interfering substances. | 1. Fenton: Adjust pH to the optimal range. Systematically vary the concentrations of FeSO₄ and H₂O₂ to find the optimal molar ratio.[9] 2. Photocatalysis: Optimize catalyst concentration to avoid light scattering. Adjust pH, as it affects the surface charge of the catalyst. Ensure the light source emits at a wavelength that can activate the photocatalyst (e.g., UV-A for TiO₂).[9] |
| Catalyst deactivation | 1. Fouling of the catalyst surface by degradation byproducts. 2. Poisoning of active sites by ions in the solution. | 1. Wash the catalyst with a suitable solvent (e.g., ethanol, dilute acid) after each cycle. 2. Calcine the catalyst at a high temperature to regenerate its surface.[9] |
Analytical Methods (HPLC/GC-MS)
| Issue | Possible Causes | Troubleshooting Steps |
| Poor peak shape (tailing, fronting) in HPLC | 1. Column contamination or void. 2. Inappropriate mobile phase pH for an acidic compound. 3. Secondary interactions with the stationary phase. | 1. Reverse flush the column or replace it if necessary. Use a guard column to protect the analytical column. 2. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form (for acidic compounds, a lower pH is often better). 3. Use a different column chemistry or add a competing agent to the mobile phase. |
| Low sensitivity or no peak in GC-MS | 1. The compound is not volatile enough for GC analysis. 2. Thermal degradation in the injector port. 3. Poor ionization in the mass spectrometer. | 1. Derivatize the carboxylic acid group to a more volatile ester (e.g., methyl ester) using reagents like diazomethane or BSTFA.[1][13][14] 2. Optimize the injector temperature. 3. Check the MS tuning and consider a different ionization mode if available. |
Experimental Protocols
Protocol 1: Microbial Degradation Assay
This protocol outlines a general procedure for assessing the microbial degradation of this compound.
-
Prepare Mineral Salts Medium (MSM): A typical MSM contains (per liter): K₂HPO₄ (1.5g), KH₂PO₄ (0.5g), (NH₄)₂SO₄ (1.0g), MgSO₄·7H₂O (0.2g), CaCl₂·2H₂O (0.01g), FeSO₄·7H₂O (0.001g), and 1 ml of a trace element solution. Adjust pH to 7.0.
-
Prepare Inoculum: Grow the selected microbial strain in a rich medium (e.g., Nutrient Broth) to the late exponential phase. Harvest the cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).
-
Set up Degradation Experiment:
-
In sterile flasks, add MSM and this compound from a stock solution to the desired final concentration (e.g., 50-100 mg/L).
-
Inoculate the flasks with the prepared cell suspension (e.g., 1-5% v/v).
-
Include control flasks: a sterile control (no inoculum) to check for abiotic degradation and a biomass control (no substrate) to monitor endogenous respiration.
-
-
Incubation: Incubate the flasks on a rotary shaker at an appropriate temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).
-
Sampling and Analysis:
-
At regular time intervals, withdraw aliquots from each flask under sterile conditions.
-
Centrifuge the samples to remove biomass.
-
Analyze the supernatant for the concentration of this compound and the formation of intermediates using HPLC.
-
dot
Caption: Workflow for a microbial degradation experiment.
Protocol 2: HPLC Analysis of this compound and its Metabolites
This is a general reverse-phase HPLC method that can be optimized for your specific application.
-
Instrumentation: HPLC system with a UV-Vis detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from more polar metabolites.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or scan for optimal wavelength).
-
Injection Volume: 10 µL.
-
Sample Preparation: Filter samples through a 0.22 µm syringe filter before injection.
References
-
Arora, P. K., & Sharma, A. (2015). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Journal of Basic Microbiology, 55(10), 1216-1223. Available from: [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available from: [Link]
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49(1), 523-555. Available from: [Link]
-
Spain, J. C. (Ed.). (2012). Biodegradation of nitroaromatic compounds and explosives. CRC press. Available from: [Link]
- Knapp, D. R. (2000).
-
SIELC Technologies. (n.d.). Separation of 3-Hydroxy-4-methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column. Available from: [Link]
-
Arora, P. K., & Sharma, A. (2015). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Frontiers in microbiology, 6, 853. Available from: [Link]
-
Nadeau, L. J., & Spain, J. C. (1995). Bacterial degradation of m-nitrobenzoic acid. Applied and environmental microbiology, 61(2), 840-843. Available from: [Link]
-
Cartwright, N. J., & Cain, R. B. (1959). Bacterial degradation of the nitrobenzoic acids. Biochemical Journal, 71(2), 248. Available from: [Link]
-
Journal of Analytical Chemistry. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry, 73(1), 58-64. Available from: [Link]
-
Wright, A. D., & Cain, R. B. (1993). Fungal degradation of benzoic acid and related compounds. World Journal of Microbiology and Biotechnology, 9(1), 9-16. Available from: [Link]
- Kataoka, H. (2007). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
-
Parales, R. E., & Ditty, J. L. (2005). Pathways for 4-nitrotoluene and 4-nitrobenzoate degradation in P. putida TW3 and Pseudomonas sp. strain 4NT. Journal of bacteriology, 187(11), 3694-3701. Available from: [Link]
- Płotka-Wasylka, J., Szczepańska, N., de la Guardia, M., & Namieśnik, J. (2016). Miniaturized matrix solid-phase dispersion for the determination of TiO2 nanoparticles in food samples. Talanta, 152, 485-491.
-
Cartwright, N. J., & Cain, R. B. (1959). Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group. Biochemical Journal, 73(2), 305. Available from: [Link]
- Wols, B. A., & Hofman-Caris, C. H. M. (2012). Review of photochemical reaction constants of organic micropollutants required for UV advanced oxidation processes in water.
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Wang, K. H., Hsieh, Y. H., Wu, C. H., & Chang, C. Y. (2000). The pH and anion effects on the heterogeneous photocatalytic degradation of p-nitrobenzoic acid in TiO2 aqueous suspension. Chemosphere, 40(4), 389-394. Available from: [Link]
- Chen, D., & Ray, A. K. (2001). Removal of toxic metal ions from wastewater by semiconductor photocatalysis. Chemical engineering science, 56(4), 1561-1570.
- Juhasz, A. L., & Naidu, R. (2007). Derivatization of 2, 4, 6-trinitrotoluene (TNT) for gas chromatographic analysis: a review. Talanta, 72(1), 17-25.
- Andreozzi, R., Caprio, V., Insola, A., & Marotta, R. (1999). Advanced oxidation processes (AOP) for water purification and recovery.
-
Li, X., Zhang, L., & Li, F. (2009). Complete genome sequence and biodegradation characteristics of benzoic acid-degrading bacterium Pseudomonas sp. SCB32. Journal of bacteriology, 191(23), 7357-7358. Available from: [Link]
-
Pandis, P. K., Kalogirou, A. S., Kanellou, E., & Tsakiroglou, C. D. (2022). Key points of advanced oxidation processes (AOPs) for wastewater, organic pollutants and pharmaceutical waste treatment: a mini review. ChemEngineering, 6(1), 8. Available from: [Link]
-
Pandis, P. K., Kalogirou, A. S., Kanellou, E., & Tsakiroglou, C. D. (2022). Key points of advanced oxidation processes (AOPs) for wastewater, organic pollutants and pharmaceutical waste treatment: a mini review. ChemEngineering, 6(1), 8. Available from: [Link]
-
Wang, J., & Wang, S. (2020). Advanced oxidation processes of organic contaminants. Water, 12(3), 874. Available from: [Link]
-
de Souza, A. O., Nogueira, F. H. A., de Oliveira, G. A. R., & de Oliveira, A. L. (2012). HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl) methylene] hydrazide in rats. Journal of chromatographic science, 50(9), 819-824. Available from: [Link]
-
Frimmel, F. H. (2007). TiO2: Application in Photocatalysis for the Degradation of Organic Pollutants and Aggregation Behavior in Aquatic Systems. KIT Scientific Publishing. Available from: [Link]
- Arora, P. K., & Jain, R. K. (2012). Biodegradation of 4-chlorobenzoic acid by Pseudomonas aeruginosa PA01 NC. Journal of environmental biology, 33(1), 131.
- Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Available from: [Link]
- Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
-
Arora, P. K. (2018). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Environmental Biology and Agriculture Sciences, 6(1), 1-12. Available from: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]
-
Chen, Y., Tian, Y., He, L., & Li, H. (2015). Biodegradation of 4-hydroxybenzoic acid by Phomopsis liquidambari. Applied microbiology and biotechnology, 99(1), 469-478. Available from: [Link]
-
Wang, Y., Feng, G., Li, H., Du, L., & Zeng, D. (2021). Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. in liquid medium and soil. Applied Ecology and Environmental Research, 19(2), 1295-1307. Available from: [Link]
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- 14. scispace.com [scispace.com]
Technical Support Center: Purification of 4-Methyl-2-nitrobenzoic Acid
Welcome to the technical support guide for the purification of 4-Methyl-2-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for the common issue of removing colored impurities from this compound. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: Why is my synthesized this compound yellow or brown instead of the expected colorless crystals?
A1: The coloration in your crude product typically arises from highly conjugated, chromophoric byproducts formed during synthesis. The nitration of aromatic compounds, a common route to this acid, can produce impurities such as nitrophenols or dinitro compounds.[1] Additionally, incomplete oxidation of the corresponding alkyl aromatic precursor can leave behind aromatic aldehydes and ketones, which are also known impurities.[2] These minor impurities, even in trace amounts, can impart significant color to the final product. Prolonged heating during reaction or workup can also lead to the formation of colored degradation products.[3]
Q2: What is the most effective first-line technique for removing these colored impurities?
A2: Recrystallization is the most powerful and widely used initial technique for purifying solid organic compounds like this compound.[4][5] This method leverages the differences in solubility between the desired compound and the impurities at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a suitable hot solvent and allowing it to cool slowly. The desired compound crystallizes out in a purer form, while the impurities, which are present in a much lower concentration, remain dissolved in the cold solvent (the "mother liquor").
Q3: How do I select the optimal solvent for recrystallization?
A3: The choice of solvent is critical for successful recrystallization. The ideal solvent should exhibit the following properties:
-
High solubility for the target compound at elevated temperatures and low solubility at room temperature or below .[5]
-
Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent.
-
The solvent should not react with the compound.
-
It should have a relatively low boiling point for easy removal during the drying step.
For aromatic carboxylic acids, polar solvents are generally a good starting point.[5] A mixed solvent system can also be highly effective if a single solvent does not provide the desired solubility profile.[6]
Below is a table of potential solvents to screen for the recrystallization of this compound. Small-scale solubility tests are strongly recommended.
| Solvent System | Boiling Point (°C) | Polarity | Rationale & Comments |
| Water | 100 | High | Good for polar compounds like carboxylic acids.[6][7] May require a large volume due to moderate solubility. |
| Ethanol/Water | Varies | Medium-High | A common and effective mixed-solvent system. Dissolve in hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point), then add a few more drops of hot ethanol to clarify before cooling. |
| Ether/Hexane | Varies | Low-Medium | A literature procedure for a similar compound reported recrystallization from ether-hexane to yield colorless crystals.[8] This is a good option for less polar impurities. |
| Toluene | 111 | Low | Can be effective for crystallizing aromatic compounds.[6] |
| Acetic Acid | 118 | High (Polar Protic) | Often used for carboxylic acids, but can be difficult to remove completely.[7] |
Q4: My product is still colored after recrystallization. What is the next step?
A4: If a single recrystallization does not sufficiently decolorize your product, the use of activated carbon (charcoal) is the recommended next step.[9] Activated carbon has a highly porous structure with a large surface area, making it exceptionally effective at adsorbing large, flat, conjugated molecules—the very type of compounds often responsible for color.[9][10]
Mechanism of Action: Activated carbon works by physical adsorption, not chemical reaction. The colored impurity molecules become trapped within the porous network of the carbon particles, removing them from the solution.[11][12]
Q5: Are there any risks associated with using activated carbon? How can I avoid them?
A5: Yes, while effective, the primary drawback of using activated carbon is that it can also adsorb your desired product, leading to a reduction in yield.[9][10] To mitigate this, follow these best practices:
-
Use Sparingly: Start with a very small amount—just the tip of a spatula (roughly the size of half a pea) for a typical lab-scale reaction.[9]
-
Add to Hot Solution: Add the charcoal to the already dissolved, hot solution just before the cooling step. Caution: Never add charcoal to a solution at or near its boiling point, as this can cause violent bumping and boil-over.[9] Briefly remove the flask from the heat source before adding the charcoal.
-
Minimize Contact Time: Swirl the hot solution with the charcoal for only a few minutes. Prolonged contact increases the risk of product adsorption.[10]
-
Perform Hot Filtration: The fine particles of charcoal must be removed from the hot solution before crystallization begins. This is achieved through a hot gravity filtration step. If this is not done, the charcoal particles will be trapped in your final crystals as black specks.
Q6: I've tried recrystallization and charcoal treatment, but my compound remains stubbornly colored. What are my other options?
A6: If these methods fail, it suggests the impurities have solubility properties very similar to your target compound. In this case, more advanced purification techniques are necessary:
-
Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group.[5] Dissolve the impure solid in an organic solvent (e.g., ethyl acetate). Extract with a weak aqueous base like sodium bicarbonate solution. The this compound will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer, leaving behind neutral organic impurities. The aqueous layer can then be separated, washed with fresh organic solvent, and re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which is then collected by filtration.[5]
-
Column Chromatography: This is a highly effective but more labor-intensive method for separating compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent system). It is particularly useful for separating impurities with very similar properties to the desired product.
Troubleshooting and Purification Workflow
The following diagram outlines the decision-making process for purifying this compound.
Sources
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- 2. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
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- 4. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. prepchem.com [prepchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Decolorizing carbon [sites.pitt.edu]
- 11. carbotecnia.info [carbotecnia.info]
- 12. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
Solving peak tailing issues in the chromatography of 4-Methyl-2-nitrobenzoic acid
Technical Support Center: Chromatography of 4-Methyl-2-nitrobenzoic acid
Welcome to the technical support guide for resolving peak tailing issues in the chromatography of this compound. This resource is designed for researchers, scientists, and drug development professionals who encounter asymmetrical peaks during their analyses. Tailing peaks can significantly compromise resolution, integration accuracy, and overall method reproducibility[1][2]. This guide provides a structured, in-depth approach to diagnosing and solving these common chromatographic challenges.
Section 1: The "Why" - Understanding the Root Causes of Peak Tailing
Before troubleshooting, it's crucial to understand the underlying chemical interactions that lead to peak tailing for an acidic analyte like this compound. Peak tailing occurs when a single analyte experiences multiple retention mechanisms within the column, leading to a non-uniform elution profile[2].
Q1: What are the primary chemical interactions causing my this compound peak to tail?
A1: For an acidic compound like this compound, peak tailing in reversed-phase chromatography is predominantly caused by two types of secondary interactions:
-
Silanol Interactions: Standard silica-based columns (e.g., C18) have residual, unreacted silanol groups (Si-OH) on their surface[3][4][5]. At mobile phase pH values in the mid-range (typically > pH 3), these silanol groups become ionized (Si-O⁻) and can form strong ionic or hydrogen-bonding interactions with polar analytes[4][6][7]. The carboxylic acid group on your analyte can interact with these sites, creating a secondary, stronger retention mechanism that delays the elution of a portion of the analyte molecules, resulting in a tail[3].
-
Metal Chelation: The carboxylic acid and nitro groups on this compound can act as chelating agents, binding to trace metal ions present in the chromatographic system[3][8]. These metal ions can originate from stainless steel components like tubing, frits, and even from impurities within the silica packing material itself[3][9]. This chelation introduces another unwanted retention mechanism, causing significant peak distortion[10].
Below is a diagram illustrating the ideal partitioning versus the problematic secondary interactions that lead to peak tailing.
Section 2: A Step-by-Step Troubleshooting Guide
This section provides a logical workflow to diagnose and resolve peak tailing. Start with mobile phase adjustments, as they are often the simplest and most effective solutions, before moving to hardware and column considerations.
Step 1: Mobile Phase Optimization
A2: This is the most critical parameter for controlling the peak shape of ionizable compounds[11][12][13]. The goal is to suppress the ionization of both your analyte's carboxylic acid group and the column's residual silanol groups.
-
Causality: this compound has a predicted pKa of approximately 2.36[14]. To ensure it is in its neutral, un-ionized form, the mobile phase pH should be at least 1.5-2 pH units below the analyte's pKa[15]. Simultaneously, a low pH (e.g., below 3.0) protonates the acidic silanol groups on the silica surface, neutralizing them and minimizing the secondary ionic interactions that cause tailing[2][4][6].
-
Actionable Protocol: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an appropriate acidifier like formic acid or phosphoric acid. Formic acid is volatile and ideal for LC-MS applications, while phosphoric acid provides strong buffering capacity for UV-based methods[16].
-
Expected Outcome: A significant improvement in peak symmetry. Retention time may increase as the analyte becomes more hydrophobic in its neutral form[11][16].
A3: Yes, especially if your method needs to be robust. A buffer is crucial for maintaining a stable pH across the entire system, which prevents fluctuations in retention time and peak shape[4][7].
-
Causality: Without a buffer, small amounts of acidic or basic contaminants in your sample or solvents can alter the mobile phase pH, leading to inconsistent ionization and poor reproducibility. A buffer resists these changes. Furthermore, the buffer ions can compete with the analyte for active silanol sites, effectively "masking" them and reducing tailing[5][17].
-
Actionable Protocol: Prepare a buffer with a pKa close to your target pH. For a target pH of 2.5-3.0, a phosphate buffer is an excellent choice. Use a concentration between 10-25 mM. Higher concentrations can be more effective at masking silanol interactions but may cause precipitation in high organic content[8].
-
Expected Outcome: Improved peak symmetry and highly reproducible retention times.
| Buffer Choice for Low pH Applications | pKa Range | Recommended pH | Compatible with LC-MS? |
| Formate | 2.8 - 4.8 | 2.8 - 3.5 | Yes (Volatile) |
| Phosphate | 2.15 (pKa1) | 2.2 - 3.2 | No (Non-volatile) |
| Trifluoroacetic Acid (TFA) | ~0.5 | < 2.5 | Yes (Can cause ion suppression) |
Step 2: Stationary Phase (Column) Considerations
A4: Yes. If mobile phase adjustments do not resolve the issue, the problem likely lies with the stationary phase itself. Column quality and chemistry are paramount.
-
Causality:
-
Column Aging: Over time, the bonded phase (e.g., C18) can hydrolyze and bleed, especially under harsh pH conditions, exposing more active silanol sites[3].
-
Poor Column Quality: Older, Type-A silica columns have a higher concentration of acidic silanols and trace metal impurities compared to modern, high-purity Type-B silica columns[2].
-
Lack of End-capping: End-capping is a process that deactivates most residual silanols by reacting them with a small silylating agent[5][6]. A non-end-capped column will exhibit significant tailing for polar and ionizable compounds.
-
-
Actionable Protocol:
-
Replace the Column: Switch to a modern, high-purity, fully end-capped C18 column. Columns specifically marketed for polar analytes or as "low-bleed" are often excellent choices[18][19].
-
Consider Guard Columns: Using a guard column can protect your analytical column from strongly retained impurities that might otherwise create active sites and contribute to tailing[20][21].
-
-
Expected Outcome: A dramatic improvement in peak shape. A new, high-quality column should provide a symmetrical peak when used with an optimized mobile phase.
Step 3: System and Hardware Effects
A5: At this point, the most likely culprit is metal chelation with components of your HPLC system[22]. Stainless steel parts of the instrument can leach metal ions that interact with your analyte[9][23].
-
Causality: Metal ions (Fe, Cr, Ni from steel; Ti from biocompatible systems) can be deposited onto the column frit or the stationary phase itself[9][24]. The carboxyl and nitro groups of this compound can chelate with these metal ions, creating a strong, secondary retention mechanism that results in severe tailing[8][10].
-
Actionable Protocols:
-
Add a Chelating Agent: Add a low concentration (e.g., 5-10 µM) of ethylenediaminetetraacetic acid (EDTA) to your mobile phase[25][26]. EDTA is a powerful chelator that will bind to free metal ions in the system, preventing them from interacting with your analyte[27][28].
-
Passivate the System: If the problem is persistent, the entire HPLC system should be passivated. This process involves flushing the system with a strong acid (e.g., 30-35% Nitric Acid) to remove adsorbed metal ions and form a protective, inert oxide layer on the stainless steel surfaces[23][27][29][30]. Always remove the column before performing passivation.
-
Section 3: Key Experimental Protocols
Protocol 1: HPLC System Passivation
This protocol is a general guideline. Always consult your instrument manufacturer's recommendations before proceeding.
-
Preparation: Wear appropriate personal protective equipment (gloves, safety glasses). Remove the column and any guard column from the flow path. Replace them with a union.
-
Water Flush: Flush the entire system with high-purity (HPLC-grade) water for 15 minutes at 1 mL/min.
-
Acid Flush: Prepare a ~6N Nitric Acid solution (approx. 35-40% v/v). Flush the system with this solution for 30-60 minutes at 1 mL/min[23][29].
-
Final Water Flush: Replace the acid with high-purity water and flush the system until the eluent is neutral (check with pH paper), typically for at least 60 minutes.
-
Solvent Flush: Flush the system with isopropanol or methanol for 15-20 minutes to remove all water before reintroducing your reversed-phase mobile phase.
-
Re-equilibration: Re-install the column and equilibrate with your mobile phase until a stable baseline is achieved.
Protocol 2: Mobile Phase Preparation with EDTA
-
Stock Solution: Prepare a 1 mM EDTA stock solution in HPLC-grade water.
-
Aqueous Mobile Phase Preparation: Prepare your buffered aqueous mobile phase (e.g., water with 0.1% formic acid, adjusted to pH 2.7).
-
Spiking EDTA: Add the required volume of the 1 mM EDTA stock solution to your aqueous mobile phase to achieve a final concentration of 10 µM. For 1 liter of mobile phase, you would add 10 mL of the 1 mM stock solution.
-
Final Preparation: Mix thoroughly and filter the mobile phase through a 0.45 µm or 0.22 µm filter before use.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can extra-column volume cause peak tailing?
-
Q: Could my sample solvent be the issue?
-
A: Yes. If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 10% Acetonitrile), it can cause peak distortion[3]. Whenever possible, dissolve your sample in the initial mobile phase composition.
-
-
Q: How do I know if my column is "old" or degraded?
References
-
HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy. [Link]
-
How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]
-
Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]
-
Cleaning and Passivation of Liquid Chromatography. Welch Materials. [Link]
-
Successful passivation of an HPLC system. Analytics-Shop. [Link]
-
Passivation of stainless steel-based HPLC and IC instruments. Diduco. [Link]
-
Methods for the Passivation of HPLC Instruments and Columns. Restek. [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. [Link]
-
Methods for the Passivation of HPLC Instruments and Columns. LCGC International. [Link]
-
Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes. MicroSolv. [Link]
-
The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]
-
How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. welchmat.com. [Link]
-
What Causes Tailing In Gas Chromatography?. Chemistry For Everyone - YouTube. [Link]
-
Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]
-
Recommended column for really acid mobile phases. Chromatography Forum. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. LCGC International. [Link]
-
Purge metals from HPLC system using EDTA - How To. MicroSolv. [Link]
-
EDTA as mobile phase for HPLC. Chromatography Forum. [Link]
-
HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. SIELC. [Link]
-
Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations. NIH. [Link]
-
Why heavy metals produces peak tailing on reversed phase columns (ODS)?. ResearchGate. [Link]
-
Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.. Waters. [Link]
-
This compound | C8H7NO4. PubChem. [Link]
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- 5. acdlabs.com [acdlabs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
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Technical Support Center: Recrystallization of 4-Methyl-2-nitrobenzoic Acid
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for selecting an optimal recrystallization solvent for 4-Methyl-2-nitrobenzoic acid. It addresses common challenges and provides a framework for developing a robust and reproducible purification protocol.
Section 1: Frequently Asked Questions (FAQs) on Solvent Selection
This section covers the fundamental principles governing the choice of a suitable solvent system for the purification of this compound.
Q1: What are the ideal characteristics of a recrystallization solvent?
An ideal recrystallization solvent should exhibit a significant difference in the solute's solubility with temperature. The key characteristics are:
-
High Solubility at High Temperatures: The solvent must completely dissolve the compound (and any soluble impurities) at or near its boiling point.[1][2][3]
-
Low Solubility at Low Temperatures: The compound should be poorly soluble or insoluble in the cold solvent to allow for maximum recovery of pure crystals upon cooling.[1][3]
-
Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the compound being purified to prevent the substance from "oiling out" instead of crystallizing.[4] The melting point of this compound is approximately 160-164 °C.[5][6]
-
Inertness: The solvent must not react chemically with the compound.[2]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[2]
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[1][3]
Q2: How does the molecular structure of this compound influence solvent choice?
The structure of this compound contains both polar and non-polar functional groups, which dictates its solubility.
-
Polar Groups: The carboxylic acid (-COOH) and nitro (-NO₂) groups are highly polar and capable of hydrogen bonding. These groups favor polar solvents like water and alcohols (e.g., ethanol).
-
Non-Polar Groups: The benzene ring and the methyl group (-CH₃) are non-polar. These features contribute to solubility in less polar organic solvents like ethers, toluene, or hexane.
This dual nature suggests that a single solvent may not be perfect. While a highly polar solvent like water might be a possibility (as it works for the related 2-nitrobenzoic acid), the presence of the methyl group reduces its aqueous solubility. Therefore, a solvent of intermediate polarity or a mixed-solvent system is often required to achieve the ideal solubility profile.[7]
Q3: What is a mixed solvent system and when is it necessary?
A mixed solvent system, also known as a binary solvent system, is a combination of two miscible solvents.[3] This approach is used when no single solvent meets all the criteria for a successful recrystallization.[1][8] The system consists of:
-
A "soluble" or "good" solvent in which the compound is highly soluble.
-
An "insoluble" or "poor" solvent in which the compound is poorly soluble.[3][8]
The procedure involves dissolving the crude compound in a minimum amount of the hot "good" solvent and then adding the hot "poor" solvent dropwise until the solution becomes cloudy (the point of saturation). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly, promoting crystallization.[7][8] A reported successful recrystallization of this compound utilizes an ether-hexane mixed solvent system.[9]
Section 2: Solvent System Recommendations for this compound
Based on experimental evidence for this compound and structurally related compounds, the following solvent systems are recommended for screening.
| Solvent System | Type | Rationale & Key Considerations |
| Ether-Hexane | Mixed-Solvent | A literature-reported system for the successful recrystallization of this compound.[9] Ether (likely diethyl ether) acts as the "good" solvent, and hexane acts as the "poor" solvent (antisolvent). This combination is effective for compounds with intermediate polarity. |
| Ethanol-Water | Mixed-Solvent | A common and effective system for many aromatic carboxylic acids.[7][10] Ethanol is the "good" solvent, dissolving the compound, while water serves as the "poor" solvent to induce crystallization upon cooling. |
| Water | Single-Solvent | While effective for some nitrobenzoic acids like the 2-nitro and 3-nitro isomers[11], the solubility of this compound in hot water may be too low for an efficient recrystallization due to the non-polar methyl group. It is worth testing but may result in the need for large solvent volumes. |
| Toluene | Single-Solvent | Toluene can be a suitable solvent for aromatic compounds. Its effectiveness depends on the solubility difference between hot and cold conditions. Given its relatively high boiling point (111 °C), it provides a wide temperature gradient for crystallization. |
Section 3: Experimental Protocol: Recrystallization via a Mixed Solvent System (Ether-Hexane)
This protocol provides a detailed methodology based on a reported successful purification of this compound.[9]
Materials:
-
Crude this compound
-
Diethyl ether (the "good" solvent)
-
Hexane (the "poor" solvent/antisolvent)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of diethyl ether and gently warm the mixture on a hot plate in a fume hood to dissolve the solid. Add more diethyl ether in small portions until the solid is completely dissolved. Caution: Diethyl ether is extremely flammable; use no open flames.
-
Inducing Saturation: While the ether solution is warm, slowly add hexane dropwise with swirling. Continue adding hexane until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.
-
Clarification: Add a few drops of diethyl ether, just enough to make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12] Do not disturb the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the crystals from the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and let them air-dry in a fume hood or place them in a desiccator under vacuum.
-
Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point in the range of 160-164 °C indicates high purity.[5][6]
Section 4: Visual Workflow for Solvent Selection
The following diagram outlines the logical workflow for experimentally determining a suitable recrystallization solvent.
Caption: Workflow for selecting a single or mixed recrystallization solvent system.
Section 5: Troubleshooting Guide
Q: My compound is not crystallizing upon cooling. What should I do? This is the most common issue and is typically caused by using too much solvent, resulting in a solution that is not supersaturated upon cooling.[13]
-
Solution 1: Reduce Solvent Volume. Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow it to cool again.
-
Solution 2: Induce Crystallization. If the solution is supersaturated but crystals haven't formed, try scratching the inside surface of the flask with a glass rod at the solution's surface.[14] Alternatively, add a tiny "seed crystal" of the pure compound to provide a nucleation site.[15]
Q: An oil has formed instead of crystals. How can I fix this? This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[13]
-
Solution: Reheat the solution until the oil fully redissolves. Add a small amount of additional "good" solvent (in a mixed system) or just more solvent (in a single system) to lower the saturation point. Allow the solution to cool much more slowly. Insulating the flask can help encourage crystal formation instead of oiling.[13]
Q: The yield of my recrystallized product is very low. Why? Several factors can contribute to poor recovery:
-
Excess Solvent: Too much solvent was used, and a significant amount of the product remained dissolved even after cooling.[4]
-
Premature Crystallization: The product crystallized in the funnel during a hot filtration step.
-
Incomplete Cooling: The solution was not cooled for a sufficient amount of time or to a low enough temperature.[4]
-
Excessive Washing: Too much cold solvent was used to wash the crystals, redissolving some of the product.[4]
Q: My final product is not pure and has a broad melting point range. What went wrong? A broad or depressed melting point indicates the presence of impurities.
-
Cause 1: Rapid Cooling. Cooling the solution too quickly ("shock cooling") can cause impurities to become trapped within the crystal lattice.[12] Always allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.
-
Cause 2: Insufficient Washing. Soluble impurities that remained in the mother liquor may have coated the surface of the crystals. Ensure the crystals are washed with a small amount of fresh, ice-cold solvent.
References
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Google Scholar.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
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- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts.
- Synthesis of 26a) this compound. (n.d.). PrepChem.com.
- This compound 97 27329-27-7. (n.d.). Sigma-Aldrich.
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- This compound | 27329-27-7. (n.d.). ChemicalBook.
- Mixed Solvent Recrystalliz
- Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
- Recrystalliz
- Recrystalliz
- Technical Support Center: Recrystallization of 4-Methoxy-3-nitrobenzoic Acid. (n.d.). Benchchem.
- Two-Solvent Recrystalliz
- 3.3F: Mixed Solvents. (2022, April 7). Chemistry LibreTexts.
- m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
- Recrystalliz
- Nitration of methyl benzoate | Resource. (n.d.).
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Drying techniques for 4-Methyl-2-nitrobenzoic acid to remove residual solvent
A Guide to Effective Drying Techniques and Residual Solvent Removal
Welcome to the technical support guide for 4-Methyl-2-nitrobenzoic acid. This document, prepared by our Senior Application Scientists, provides researchers, chemists, and drug development professionals with in-depth guidance, troubleshooting advice, and validated protocols for effectively removing residual solvents from your crystalline product. Ensuring a solvent-free final product is critical for analytical accuracy, downstream reaction success, and regulatory compliance.
Pre-Drying Analysis: Understanding Your Compound
Before selecting a drying method, it is crucial to understand the physicochemical properties of this compound. These characteristics directly influence the optimal drying parameters and help prevent common issues like melting, degradation, or incomplete solvent removal.
Key Insight: The most critical parameter is the melting point. Heating the compound to temperatures approaching or exceeding its melting range can lead to product decomposition and loss of crystalline structure. For this compound, the literature melting point is 160-164 °C [1]. Therefore, all thermal drying methods must be conducted well below this temperature.
| Property | Value | Source | Significance for Drying Strategy |
| CAS Number | 27329-27-7 | [2] | Unique identifier for ensuring correct compound information. |
| Molecular Formula | C₈H₇NO₄ | [3] | --- |
| Molecular Weight | 181.15 g/mol | [3] | Required for accurate calculations and characterization. |
| Appearance | Solid, crystalline powder | The physical form dictates the use of static drying methods (e.g., oven, desiccator). | |
| Melting Point | 160-164 °C (lit.) | [1] | Critical. Sets the absolute upper limit for any heating process to avoid phase change and degradation. |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, chloroform. | [4][5] | Indicates the types of residual solvents that are likely to be present after synthesis and workup. |
| Thermal Stability | Combustible solid. | Requires careful temperature control. Avoid direct, high-temperature heat sources. |
Frequently Asked Questions (FAQs) on Drying Techniques
This section addresses the most common questions our team receives regarding the drying of this compound.
Q1: Why is the complete removal of residual solvents so important?
A: Residual solvents offer no therapeutic benefit and are considered impurities in drug substances and products.[6][7] Their presence can:
-
Affect Patient Safety: Many solvents are toxicologically harmful, and their limits are strictly regulated by guidelines such as the ICH Q3C.[6][7][8]
-
Alter Physicochemical Properties: Solvents trapped in the crystal lattice can change the material's stability, crystal form (polymorphism), solubility, and bioavailability.[9]
-
Interfere with Downstream Processes: Residual solvents can poison catalysts, alter reaction kinetics, or cause side reactions in subsequent synthetic steps.
Q2: What is the most reliable and efficient method for drying this compound?
A: For both speed and safety, Vacuum Oven Drying is the superior method. Drying under reduced pressure significantly lowers the boiling point of solvents, allowing for their rapid removal at a much lower temperature than would be required at atmospheric pressure.[10][11] This is ideal for heat-sensitive compounds as it minimizes the risk of thermal degradation while ensuring a high degree of dryness.[12]
Q3: I don't have a vacuum oven. Can I use a standard laboratory oven?
A: We strongly advise against using a standard laboratory oven. While it may seem convenient, the lack of precise temperature control and the requirement for higher temperatures to remove solvents pose a significant risk of heating the compound beyond its melting point (160-164 °C), which can lead to melting, decomposition, and discoloration.
Q4: How do I select the optimal temperature for vacuum oven drying?
A: A good starting point is a temperature approximately 40-50 °C below the lowest reported melting point . For this compound (MP ~160 °C), a temperature range of 100-120 °C is generally safe and effective. This provides sufficient energy to facilitate solvent evaporation without risking the integrity of the compound. The choice of temperature can be refined based on the specific solvent being removed (see comparison table below).
Q5: How do I know when my sample is truly dry?
A: The industry-standard method is to dry to a constant weight . This involves periodically removing the sample from the oven (after allowing it to cool in a desiccator), weighing it, and then returning it to the oven for another drying cycle (e.g., 1-2 hours). The sample is considered dry when the difference between two consecutive weighings is negligible (e.g., <0.1% of the total mass). For regulatory purposes in drug development, analytical techniques like Headspace Gas Chromatography (HS-GC) are required to quantify residual solvent levels and ensure they are below the limits specified in guidelines like USP <467> and ICH Q3C.[9][13][14]
Troubleshooting Guide: Common Drying Issues
Even with the best protocols, unexpected issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| The sample has melted or turned into a dark oil in the oven. | The set temperature exceeded the compound's melting point (160-164 °C). This can be due to an incorrect setting or an uncalibrated oven with temperature overshoots. | Immediately remove the sample. If decomposition has occurred, the material may not be salvageable. For future runs, reduce the temperature significantly (e.g., to 100 °C) and use a calibrated vacuum oven for precise control. |
| Post-drying analysis (GC, NMR) still shows significant residual solvent. | 1. Insufficient Drying Time: The sample did not reach constant weight. 2. Temperature Too Low: The provided thermal energy is not enough to overcome the solvent's latent heat of vaporization. 3. Inefficient Vacuum: A poor vacuum level does not sufficiently lower the solvent's boiling point. 4. Large Crystal Size: Solvent may be trapped within the crystal lattice (inclusions). | Follow the troubleshooting workflow below. For trapped solvent, recrystallization followed by drying of the smaller crystals may be necessary. |
| The white crystalline powder has turned yellow or brown after drying. | Thermal Degradation: The compound may be sensitive to prolonged heating, even at temperatures below its melting point, especially in the presence of oxygen. | 1. Lower the drying temperature. 2. Use a vacuum oven to remove oxygen.[10] 3. For highly sensitive materials, consider purging the vacuum oven with an inert gas (like Nitrogen) before heating.[15] |
| The powder is "clumpy" and not free-flowing after drying. | Hygroscopic Behavior/Residual Water: The compound may be absorbing atmospheric moisture after removal from the oven, or trace water was not fully removed. The presence of water can cause crystalline products to lump together.[16] | Always cool the sample in a desiccator after removing it from the oven before weighing. Ensure the initial drying process is complete by drying to a constant weight. |
Troubleshooting Workflow: Persistent Residual Solvent
Validated Drying Protocols
Protocol 1: High-Efficiency Drying via Vacuum Oven
This method is the gold standard for achieving high levels of dryness efficiently and safely.
Objective: To remove Class 2 or 3 residual solvents (e.g., Ethanol, Ethyl Acetate, Toluene) to levels compliant with ICH Q3C guidelines.
Methodology:
-
Preparation: Place the crystalline this compound in a shallow glass dish or tray. Spreading the material into a thin layer maximizes the surface area exposed to heat and vacuum.
-
Loading: Place the dish inside the vacuum oven on a shelf.
-
Evacuation: Close the oven door securely. Turn on the vacuum pump and allow the oven to evacuate to a pressure of ≤10 mbar. A low pressure is essential to reduce the solvent's boiling point effectively.[12]
-
Heating: Once the target vacuum is reached, begin heating the oven to the desired setpoint (e.g., 100 °C ).
-
Causality Note: Applying vacuum before heat prevents bumping of solvent-wet solids and ensures even drying.
-
-
Drying: Hold the sample at the set temperature and pressure for an initial period of 4-6 hours.
-
Checking for Completion (Constant Weight): a. Turn off the heat and allow the oven to cool to near room temperature under vacuum. b. Gently vent the oven (preferably with an inert gas like nitrogen) and quickly transfer the sample to a desiccator to cool completely. c. Weigh the sample accurately. d. Return the sample to the vacuum oven, re-establish the vacuum and temperature, and dry for an additional 1-2 hours. e. Repeat steps 6a-6d until two consecutive weighings are identical within an acceptable margin (e.g., ±0.1 mg).
-
Final Step: Once constant weight is achieved, the sample is considered dry. Store in a tightly sealed container.
Protocol 2: Standard Drying via Vacuum Desiccator
This method is suitable for removing small amounts of highly volatile solvents or for situations where a vacuum oven is unavailable. It is slower but safer than a standard oven.
Objective: To remove trace amounts of volatile solvents (e.g., Diethyl Ether, Dichloromethane) or water.
Methodology:
-
Preparation: Place the sample in an open container (e.g., a crystallization dish or a beaker covered with perforated foil).
-
Desiccant Check: Ensure the desiccant in the bottom of the desiccator (e.g., Drierite, silica gel) is fresh and active.
-
Loading: Place the sample container on the desiccator plate.
-
Evacuation: Seal the desiccator lid and attach a vacuum pump to the stopcock. Slowly evacuate the desiccator.
-
Expert Tip: Evacuating too quickly can cause fine powders to splatter. Open the stopcock gradually.
-
-
Drying: Once evacuated, close the stopcock and turn off the pump. Allow the sample to dry under static vacuum at room temperature for 12-24 hours.
-
Completion: The process can be expedited by periodically re-evacuating the desiccator to remove solvent vapors. While a constant weight check is still the most reliable method, this technique is often used for overnight drying as a standard laboratory practice.[17]
Decision-Making Flowchart for Drying Technique Selection
References
-
ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA). Link
-
ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA). Link
-
ICH Q3C: New Version of the Guideline for Residual Solvents published - ECA Academy. Link
-
Analysis of Residual Solvents According to the New ICH Q3C Guideline - Shimadzu. Link
-
impurities: guideline for residual solvents q3c(r6) - ICH. Link
-
This compound | 27329-27-7 - ChemicalBook. Link
-
This compound 97 27329-27-7 - Sigma-Aldrich. Link
-
Tips & Tricks: Drying Methods - Department of Chemistry : University of Rochester. Link
-
This compound | C8H7NO4 | CID 255027 - PubChem - NIH. Link
-
2 - SAFETY DATA SHEET - Acros Organics. Link
-
Drying Organic Solutions - Organic Chemistry at CU Boulder. Link
-
Navigating the Challenges of Residual Solvents in Pharmaceutical Products According to USP 467 1467 - YouTube. Link
-
What are some methods to dry organic solids? - Reddit. Link
-
Quality Control in Pharmaceuticals: Residual Solvents Testing and Analysis - SciSpace. Link
-
What's a vacuum oven for? | Differences of drying methods in labs - Wolflabs. Link
-
SAFETY DATA SHEET - Sigma-Aldrich (4-Nitrobenzoic acid). Link
-
This compound - LabSolutions. Link
-
2-Methyl-4-nitrobenzoic acid - Chem-Impex. Link
-
Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide - ResolveMass. Link
-
Process for drying a crystallized product - Google Patents. Link
-
SAFETY DATA SHEET - Sigma-Aldrich (2-Nitrobenzoic acid). Link
-
Basic Statement of Vacuum Drying Oven – Learn Now - Drawell. Link
-
Residual Solvent Analysis of Pharmaceutical Products - Agilent. Link
-
Drying Agents - Chemistry LibreTexts. Link
-
Residual Solvents Analysis & Testing | Gas Chromatography - RSSL. Link
-
Methyl-4-Nitrobenzoic Acid BP EP USP CAS 3113-71-1 Manufacturers and Suppliers. Link
-
Vacuum Drying: Removing Bulk and Absorbed Water (or other solvents) from a Product - LACO Technologies. Link
-
4-(Methylsulfonyl)-2-nitrobenzoic acid SDS, 110964-79-9 Safety Data Sheets - ECHEMI. Link
-
Vacuum drying - Wikipedia. Link
-
Methyl 4-nitrobenzoate - SAFETY DATA SHEET. Link
-
EFFICIENCY OF VACUUM DRIED METHOD ON PHYSICAL, ORGANOLEPTIC AND VIABILITY PROPERTIES OF LACTIC ACID BACTERIA SYNBIOTICS. Link
-
A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents. Link
-
This compound - ChemScene. Link
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Validation & Comparative
A Comparative Guide to the Synthesis of 4-Methyl-2-nitrobenzoic Acid and 4-Methyl-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-nitrobenzoic acid and 4-methyl-3-nitrobenzoic acid are valuable substituted aromatic carboxylic acids that serve as crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Their distinct substitution patterns on the benzene ring lead to different chemical properties and applications. This guide provides an in-depth, objective comparison of the synthetic routes to these two isomers, supported by experimental data, to assist researchers in selecting the most appropriate methodology for their specific needs.
The key to the synthesis of these molecules lies in the strategic introduction of the nitro group onto the p-toluic acid (4-methylbenzoic acid) backbone. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the methyl and carboxyl groups already present on the aromatic ring.[4][5][6]
Understanding the Directing Effects
In electrophilic aromatic substitution, the existing substituents on the benzene ring dictate the position of the incoming electrophile.
-
Methyl Group (-CH₃): The methyl group is an electron-donating group (+I effect) and is considered an activating group. It directs incoming electrophiles to the ortho and para positions.[4][7]
-
Carboxylic Acid Group (-COOH): The carboxylic acid group is an electron-withdrawing group (-M, -I effects) and is a deactivating group. It directs incoming electrophiles to the meta position.[6][8]
In p-toluic acid, these two groups are in a para relationship. The activating ortho, para-directing methyl group and the deactivating meta-directing carboxyl group exert competing influences on the regioselectivity of nitration. The conditions of the nitration reaction can be tuned to favor the formation of one isomer over the other.
Synthesis of 4-Methyl-3-nitrobenzoic Acid
The synthesis of 4-methyl-3-nitrobenzoic acid is the more straightforward of the two, primarily achieved through the direct nitration of p-toluic acid.[1]
Reaction Pathway: Direct Nitration of p-Toluic Acid
This method leverages the strong meta-directing effect of the carboxylic acid group under standard nitrating conditions.
Caption: Synthesis of 4-Methyl-3-nitrobenzoic Acid via direct nitration.
Experimental Protocol: Nitration of p-Toluic Acid
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid. Maintain the temperature below 10 °C.[1]
-
Reaction: Slowly add p-toluic acid to the cooled nitrating mixture with constant stirring, ensuring the temperature remains below 10 °C.[1]
-
Reaction Completion: After the addition is complete, continue stirring for an additional 30-60 minutes.[1]
-
Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. The crude 4-methyl-3-nitrobenzoic acid will precipitate as a solid.[1]
-
Purification: The crude product can be purified by recrystallization from ethanol.[9]
Causality Behind Experimental Choices
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.[10]
-
Sulfuric Acid: Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. It also serves to absorb the water produced during the reaction, driving the equilibrium forward.[10]
Synthesis of this compound
The synthesis of this compound is more challenging due to the directing effects of the substituents. Direct nitration of p-toluic acid yields the 3-nitro isomer as the major product. Therefore, alternative strategies are required.
Method 1: Oxidation of 2-Nitro-p-xylene
A common and effective method involves the oxidation of 2-nitro-p-xylene.
Caption: Synthesis of this compound via oxidation of 2-Nitro-p-xylene.
Experimental Protocol: Oxidation of 2-Nitro-p-xylene
-
Nitration of p-Xylene: p-Xylene is first nitrated using a mixture of nitric acid and sulfuric acid to produce 2-nitro-p-xylene.[11]
-
Oxidation: The resulting 2-nitro-p-xylene is then oxidized to this compound. A variety of oxidizing agents can be used, including potassium permanganate or nitric acid under specific conditions.[3][12] A reported method utilizes sodium hydroxide and oxygen at elevated temperature and pressure.[12]
-
Purification: The product is isolated and purified by standard techniques such as recrystallization.
Method 2: Hydrolysis of 2-Nitro-4-methylbenzonitrile
Another viable route is the hydrolysis of 2-nitro-4-methylbenzonitrile.
Sources
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- 12. This compound | 27329-27-7 [chemicalbook.com]
A Senior Application Scientist's Guide to the Purification of 4-Methyl-2-nitrobenzoic Acid: A Comparative Analysis
For researchers and professionals in drug development, the purity of a chemical intermediate is not merely a quality metric; it is the bedrock of reliable and reproducible downstream applications. In the synthesis of numerous pharmaceutical compounds, 4-Methyl-2-nitrobenzoic acid serves as a critical building block. However, its synthesis, often proceeding through the oxidation of 4-nitro-o-xylene or hydrolysis of 2-nitro-4-methylbenzonitrile, can introduce a variety of impurities, including isomeric byproducts and unreacted starting materials.[1][2]
This guide provides a comparative analysis of common purification methods for this compound, offering insights into the principles, practical execution, and expected outcomes of each technique. The information presented herein is a synthesis of established chemical principles and data from various sources to provide a comprehensive overview for laboratory application.
Understanding the Target Molecule and Potential Impurities
This compound is a solid at room temperature with a melting point in the range of 151-164 °C.[3] It is slightly soluble in water but shows good solubility in organic solvents like ethanol, ether, and ethyl acetate.[1] The primary impurities will largely depend on the synthetic route employed. For instance, the oxidation of 4-nitro-o-xylene can lead to the formation of 2-methyl-5-nitrobenzoic acid and 4-nitrophthalic acid as significant byproducts.[1][2]
A logical workflow for the purification and analysis of this compound is essential for achieving the desired purity for subsequent synthetic steps.
Caption: A generalized workflow for the purification and analysis of this compound.
Comparative Analysis of Purification Methods
The choice of purification method is a critical decision that balances purity requirements, yield, cost, and scalability. Below is a comparative overview of three common techniques: recrystallization, acid-base extraction, and column chromatography.
| Method | Principle | Advantages | Disadvantages | Typical Purity | Typical Yield |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Cost-effective, scalable, good for removing small amounts of impurities. | Requires a suitable solvent, potential for product loss in the mother liquor. | 98-99.5% | 70-90% |
| Acid-Base Extraction | Difference in the acidity/basicity of the compound and impurities, allowing for separation between aqueous and organic phases. | Effective for removing impurities with different acidic/basic properties, scalable. | Requires the use of acids and bases, may not remove isomeric impurities effectively. | 95-98% | 85-95% |
| Column Chromatography | Differential adsorption of the compound and impurities onto a stationary phase as a mobile phase passes through. | High resolution, capable of separating closely related compounds (e.g., isomers). | Time-consuming, requires significant solvent volumes, can be costly. | >99.5% | 50-80% |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for each purification technique, grounded in established laboratory practices.
Method 1: Recrystallization
Recrystallization is often the first choice for purifying solid organic compounds due to its simplicity and efficiency, particularly when the initial purity is relatively high. The key is the selection of an appropriate solvent system where the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble or insoluble at all temperatures. Based on available data, a mixed solvent system of ethanol and water is a suitable choice for this compound.[2]
Experimental Protocol: Recrystallization from Ethanol/Water
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10 g of crude this compound in the minimum amount of hot ethanol (approximately 30-40 mL). Heat the mixture gently on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: To the hot solution, add hot water dropwise until the solution becomes slightly cloudy (the point of saturation). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. The slow cooling promotes the formation of large, pure crystals. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water (e.g., 3:1 water to ethanol) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 60-70 °C) until a constant weight is achieved.
Caption: Step-by-step workflow for the recrystallization process.
Method 2: Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group in this compound. By treating an organic solution of the crude product with a base, the acidic target compound is converted to its water-soluble carboxylate salt and extracted into the aqueous phase, leaving neutral and basic impurities in the organic phase.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve 10 g of crude this compound in 100 mL of ethyl acetate.
-
Basification and Extraction: Transfer the solution to a 250 mL separatory funnel. Add 50 mL of a saturated sodium bicarbonate solution and shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with another 50 mL portion of saturated sodium bicarbonate solution.
-
Combine and Wash: Combine the aqueous extracts and wash with a small amount of fresh ethyl acetate (e.g., 20 mL) to remove any entrained neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding concentrated hydrochloric acid with stirring until the pH is approximately 2. A precipitate of the purified this compound will form.
-
Isolation and Washing: Collect the precipitate by vacuum filtration, washing the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product as described in the recrystallization protocol.
Method 3: Column Chromatography
For instances where isomeric impurities are present or a very high degree of purity is required, column chromatography is the most effective method. This technique separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent).
Experimental Protocol: Silica Gel Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve a small amount of the crude this compound (e.g., 1 g) in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica gel onto the top of the prepared column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining purity and quantifying impurities.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any residual impurities.[4] The melting point of the purified solid should also be determined; a sharp melting point range close to the literature value is indicative of high purity.[6]
Conclusion
The selection of a purification method for this compound is a strategic decision that depends on the specific requirements of the research or manufacturing process. Recrystallization offers a balance of efficiency and scalability for moderately pure starting material. Acid-base extraction is a robust method for removing non-acidic impurities. For the highest purity, especially when dealing with isomeric contaminants, column chromatography is the method of choice, albeit with trade-offs in terms of time and resource intensity. A thorough understanding of the principles behind each method, coupled with careful experimental execution and appropriate analytical validation, is paramount to achieving the desired quality of this important chemical intermediate.
References
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PrepChem. Synthesis of 26a) this compound. Available from: [Link]
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Organic Syntheses. m-NITROBENZOIC ACID. Available from: [Link]
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Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. Available from: [Link]
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Patsnap. Preparation method of 3-methyl-4-nitrobenzoic acid. Available from: [Link]
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Ingenta Connect. HPLC determination of 4-methyl-3-nitro-benzoic acid in mouseserum... Available from: [Link]
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A Comprehensive Guide to the Validation of a Reversed-Phase HPLC Method for 4-Methyl-2-nitrobenzoic Acid
This guide provides a detailed, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Methyl-2-nitrobenzoic acid, utilizing a reference standard. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the causality behind experimental choices, ensuring that the described protocols form a self-validating system rooted in established regulatory standards.
The accurate quantification of this compound, a key intermediate in the synthesis of various organic compounds and pharmaceuticals, is critical for quality control, process monitoring, and stability testing.[1] A validated analytical method ensures that the results generated are reliable, reproducible, and fit for their intended purpose. This guide is structured to provide both the practical "how" and the critical "why," reflecting the principles of Expertise, Authoritativeness, and Trustworthiness (E-E-A-T).
The validation parameters discussed herein are aligned with the comprehensive guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, as well as principles outlined in the United States Pharmacopeia (USP) General Chapter <1225>.[2][3]
Part 1: The Optimized Chromatographic Method
The foundation of any successful validation is a robust and well-optimized analytical method. For a polar aromatic compound like this compound (MW: 181.15 g/mol ), reversed-phase HPLC is the technique of choice.[4]
Rationale for Method Selection:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides adequate retention for polar aromatic acids when used with a polar mobile phase. This is the most common and versatile stationary phase in reversed-phase chromatography.[5]
-
Mobile Phase: A gradient elution using acetonitrile and acidified water offers a balance of resolution and analysis time. Acetonitrile is chosen for its low viscosity and UV transparency. The addition of an acid (e.g., phosphoric acid) to the aqueous phase is crucial; it suppresses the ionization of the carboxylic acid group on the analyte, promoting better retention and improving peak shape by reducing tailing.[6][7]
-
Detection: UV detection is suitable as the aromatic ring and nitro group in the analyte's structure provide strong chromophores. A wavelength of 254 nm is selected based on common practice for nitrobenzoic acids, ensuring high sensitivity.[7][8]
Table 1: Optimized HPLC System Parameters
| Parameter | Condition |
| Instrument | HPLC System with Gradient Pump, Autosampler, and UV/Vis Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in HPLC-grade Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | 0-2 min: 30% B; 2-10 min: 30% to 70% B; 10-12 min: 70% B; 12-12.1 min: 70% to 30% B; 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A : Mobile Phase B (70:30, v/v) |
| Reference Standard | This compound, ≥97% purity |
Part 2: The Validation Protocol: A Step-by-Step Guide
Method validation is the process of demonstrating through laboratory studies that an analytical procedure is suitable for its intended purpose.[9][10] The following sections detail the experimental protocols and acceptance criteria for each validation characteristic.
Caption: Overall workflow for HPLC method validation.
System Suitability
Causality: Before any validation runs, we must confirm that the chromatographic system is performing adequately. System Suitability Testing (SST) is not a validation parameter itself, but a prerequisite to ensure the validity of the results on any given day.
Protocol:
-
Prepare a working standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Inject this solution six (n=6) consecutive times.
-
Calculate the key performance indicators from the resulting chromatograms.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Specificity (Selectivity)
Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10] We use forced degradation to intentionally stress the analyte and prove that the method can separate the intact analyte from any potential degradants.
Protocol:
-
Acid/Base Hydrolysis: Reflux the analyte solution in 0.1N HCl and 0.1N NaOH, respectively, for 4 hours. Neutralize before injection.
-
Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ for 24 hours at room temperature.
-
Thermal Degradation: Expose the solid analyte to 105°C for 48 hours, then dissolve and inject.
-
Photolytic Degradation: Expose the analyte solution to UV light (254 nm) for 48 hours.
-
Inject a blank (diluent), a placebo (if applicable), the reference standard, and each of the stressed samples.
-
Assess peak purity of the analyte in the stressed samples using a photodiode array (PDA) detector to ensure no co-eluting peaks.
Acceptance Criteria:
-
The method must resolve the main analyte peak from any degradation products or blank interferences.
-
The peak purity angle must be less than the peak purity threshold for the this compound peak in all stressed samples.
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[10]
Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels spanning 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each concentration level in triplicate (n=3).
-
Plot a calibration curve of mean peak area versus concentration.
-
Perform a linear regression analysis.
Table 3: Linearity Results (Simulated Data)
| Concentration (µg/mL) | Mean Peak Area |
| 80 | 798500 |
| 90 | 901200 |
| 100 | 1005000 |
| 110 | 1102300 |
| 120 | 1206500 |
| Correlation Coeff. (r²) | 0.9995 |
| Regression Equation | y = 10050x - 450 |
Acceptance Criteria:
-
The correlation coefficient (r²) must be ≥ 0.999.
Accuracy
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by applying the method to samples with a known concentration of the analyte (e.g., a spiked placebo).[11]
Protocol:
-
Prepare samples (e.g., placebo matrix) spiked with the reference standard at three concentration levels: 80%, 100%, and 120% of the target concentration.
-
Prepare each level in triplicate (total of 9 samples).
-
Analyze the samples and calculate the percentage recovery for each.
Table 4: Accuracy (Recovery) Results (Simulated Data)
| Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0% |
| 80% | 80.0 | 80.5 | 100.6% |
| 80% | 80.0 | 79.8 | 99.8% |
| 100% | 100.0 | 101.1 | 101.1% |
| 100% | 100.0 | 99.5 | 99.5% |
| 100% | 100.0 | 100.3 | 100.3% |
| 120% | 120.0 | 119.0 | 99.2% |
| 120% | 120.0 | 121.5 | 101.3% |
| 120% | 120.0 | 120.8 | 100.7% |
| Mean Recovery | 100.2% | ||
| %RSD | 0.8% |
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The %RSD for the recovery at each level should be ≤ 2.0%.
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day/inter-analyst ruggedness).[3]
Caption: Experimental design for precision assessment.
Protocol:
-
Repeatability: One analyst prepares and analyzes six individual samples of the reference standard at 100% of the target concentration on the same day, using the same instrument.
-
Intermediate Precision: A second analyst repeats the experiment on a different day, and if possible, with a different instrument.
-
Calculate the %RSD for each set of six measurements and perform a statistical comparison (e.g., F-test) of the results.
Table 5: Precision Results (Simulated Data)
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 | Acceptance Criteria |
| Mean Assay (%) | 99.8% | 100.3% | - |
| Std. Deviation | 0.65 | 0.72 | - |
| %RSD | 0.65% | 0.72% | ≤ 2.0% |
| Overall %RSD (n=12) | \multicolumn{2}{c | }{0.88%} | ≤ 2.0% |
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should not exceed 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantified with suitable precision and accuracy.[3] These are critical for impurity analysis but are also good practice for assay methods.
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations to the noise of the baseline.
-
The concentration that yields an S/N ratio of approximately 3:1 is the LOD.
-
The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.
-
Confirm the LOQ by injecting a sample at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
Table 6: LOD & LOQ Results (Simulated Data)
| Parameter | S/N Ratio | Concentration (µg/mL) |
| LOD | ~ 3:1 | 0.15 |
| LOQ | ~ 10:1 | 0.50 |
Acceptance Criteria:
-
LOD is typically established at S/N ≥ 3.
-
LOQ is typically established at S/N ≥ 10, with demonstrated precision.
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] This provides an indication of its reliability during normal usage.
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Assess the impact on system suitability parameters (e.g., retention time, tailing factor, peak area).
Table 7: Robustness Evaluation (Simulated Data)
| Parameter Varied | Variation | Impact on SST |
| Flow Rate | ± 0.1 mL/min | Retention time shifts, but resolution is maintained. |
| Column Temperature | ± 2 °C | Minor retention time shifts. |
| Mobile Phase pH (Aqueous) | ± 0.2 units | Peak tailing observed at higher pH. |
| % Acetonitrile (Initial) | ± 2% | Significant retention time shifts. |
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
This exercise helps identify which parameters are most critical and may require stricter control in the final method document.
Part 3: Method Comparison and Alternatives
While the validated C18 method is robust, alternative approaches could be considered depending on the analytical challenge.
Table 8: Comparison of Chromatographic Conditions
| Feature | Validated Method (C18) | Alternative 1 (Phenyl Column) | Alternative 2 (Methanol Mobile Phase) |
| Stationary Phase | C18 (hydrophobic interactions) | Phenyl (π-π interactions) | C18 |
| Primary Interaction | Hydrophobic interactions with alkyl chains. | π-π interactions between the phenyl rings of the column and analyte. | Hydrophobic interactions. |
| Best Suited For | General purpose, excellent for a wide range of polarities. | Aromatic compounds, may offer unique selectivity for isomers.[12] | Can alter selectivity compared to acetonitrile; sometimes more cost-effective. |
| Potential Issues | May show poor retention for very polar compounds. | Can be less stable at pH extremes compared to some C18 phases. | Higher viscosity and backpressure; lower elution strength than acetonitrile. |
Conclusion
The reversed-phase HPLC method for the quantification of this compound has been successfully validated in accordance with ICH guidelines. The method demonstrated excellent specificity, linearity (r² > 0.999), accuracy (mean recovery 100.2%), and precision (%RSD < 2.0%) across the specified range. The established LOD and LOQ are suitable for the intended purpose of assay determination. Robustness testing has confirmed that the method is reliable under minor variations in its operating parameters. This validated method is therefore deemed fit for its intended purpose in a quality control or research environment.
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
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Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]
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Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: this compound | C8H7NO4 Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog blog URL: [Link]
-
Title: Revised USP Chapter <1225> "Validation of Compendial Methods" approved Source: GMP Compliance URL: [Link]
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Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
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Title: VALIDATION OF COMPENDIAL METHODS - General Chapters Source: USP URL: [Link]
-
Title: 〈1225〉 Validation of Compendial Procedures Source: USP-NF URL: [Link]
-
Title: Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography Source: Journal of Chromatography A URL: [Link]
-
Title: Validation of Analytical Methods in Accordance With ICH Guidelines Q2 Source: Scribd URL: [Link]
-
Title: Polar Column in HPLC Example Source: Hawach Scientific URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: High-Performance Liquid Chromatography Source: Chemistry LibreTexts URL: [Link]
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- 12. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
A Senior Application Scientist's Guide to the Reactivity of 4-Methyl-2-nitrobenzoic Acid and Its Isomers
This guide provides a detailed comparative analysis of the chemical reactivity of 4-Methyl-2-nitrobenzoic acid and its key structural isomers. For researchers and professionals in drug development, understanding the nuanced differences in reactivity imparted by the specific placement of substituent groups is paramount for optimizing synthetic routes and predicting molecular behavior. We will dissect the interplay of electronic and steric effects on acidity and the reactivity of the principal functional groups—the carboxylic acid and the nitro group—supported by established chemical principles and illustrative experimental protocols.
The Foundation: Substituent Effects in Methyl-Nitrobenzoic Acids
The reactivity of any substituted benzene derivative is fundamentally governed by the electronic and steric properties of its substituents. In the isomers of methyl-nitrobenzoic acid, three functional groups dictate the chemical behavior:
-
Carboxylic Acid Group (-COOH): This group is electron-withdrawing primarily through an inductive effect (-I) and deactivates the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position.
-
Nitro Group (-NO₂): A powerful electron-withdrawing group due to both strong inductive (-I) and resonance (-M) effects.[1][2] It is strongly deactivating and also a meta-director in electrophilic aromatic substitution.[3]
-
Methyl Group (-CH₃): An electron-donating group through a positive inductive effect (+I) and hyperconjugation. It is an activating group, directing incoming electrophiles to the ortho and para positions.[2]
The relative positioning of these three groups creates unique electronic and steric environments, leading to significant and predictable differences in the reactivity of the isomers.
Comparative Analysis of Isomer Structures
To understand the reactivity differences, we must first visualize the structural arrangements of this compound and its common isomers.
Caption: Key structural isomers of Methyl-nitrobenzoic acid.
Acidity (pKa) Comparison: The Dominance of the Ortho Effect
The acidity of a carboxylic acid is a direct measure of the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize this anion, thereby increasing acidity (lowering the pKa).
A critical phenomenon in substituted benzoic acids is the "ortho effect" . When a substituent, regardless of its electronic nature, is present at the ortho position relative to the carboxylic acid, the acidity is significantly increased compared to its meta and para isomers.[4][5][6] This is primarily due to a steric interaction that forces the -COOH group to twist out of the plane of the benzene ring.[5][7][8] This loss of planarity inhibits resonance between the carboxyl group and the ring, which increases the acidity of the carboxyl proton.[4][5]
Caption: The Ortho Effect mechanism leading to increased acidity.
Comparative Acidity Data:
| Compound | Key Structural Feature | Expected Acidity Trend |
| This compound | -NO₂ group ortho to -COOH | Highest Acidity . The powerful ortho effect of the nitro group dominates.[4][5] |
| 5-Methyl-2-nitrobenzoic acid | -NO₂ group ortho to -COOH | High Acidity . Similar to the 4-methyl isomer, the ortho nitro group ensures high acidity. |
| 3-Methyl-4-nitrobenzoic acid | No ortho substituent | Moderate Acidity . More acidic than benzoic acid due to the electron-withdrawing nitro group, but less acidic than the ortho-substituted isomers. |
Reactivity of the Carboxylic Acid Group: Esterification & Amide Formation
Reactions involving nucleophilic attack at the carbonyl carbon of the carboxylic acid, such as Fischer esterification or amide bond formation, are highly sensitive to steric hindrance around the -COOH group.
-
This compound & 5-Methyl-2-nitrobenzoic acid: The presence of the nitro group in the ortho position creates substantial steric bulk. This severely impedes the approach of a nucleophile (like an alcohol or amine) to the carbonyl carbon. Consequently, these isomers are expected to have the lowest reactivity in esterification and amidation reactions.[2] Harsher reaction conditions, such as higher temperatures, longer reaction times, or the use of more potent coupling agents, would be required.[9]
-
3-Methyl-4-nitrobenzoic acid: With no ortho substituent, the carboxylic acid group is sterically accessible. Its reactivity in esterification is expected to be significantly higher than its ortho-substituted counterparts and should be comparable to that of other meta or para-substituted benzoic acids.[2]
Experimental Protocol: Comparative Fischer Esterification
This generalized protocol can be used to compare the esterification rates of the isomers. The key variable to monitor will be the reaction time required for completion (as determined by TLC or HPLC).
Objective: To synthesize the methyl ester of each isomer and compare the relative reaction rates.
Materials:
-
This compound
-
3-Methyl-4-nitrobenzoic acid
-
5-Methyl-2-nitrobenzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (sat. aq. solution)
-
Brine (sat. aq. NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To three separate round-bottom flasks, add 1.0 mmol of each respective methyl-nitrobenzoic acid isomer.
-
To each flask, add 10 mL of anhydrous methanol.
-
Carefully add 0.2 mL of concentrated sulfuric acid to each flask while stirring.[10]
-
Equip each flask with a reflux condenser and heat the mixtures to reflux (approx. 65°C).
-
Monitor the progress of each reaction every hour using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate mobile phase.
-
Record the time required for the starting material spot to disappear for each isomer.
-
Upon completion, cool the reaction mixtures to room temperature and remove the excess methanol under reduced pressure.
-
Redissolve the residue in 20 mL of ethyl acetate and carefully neutralize the mixture by washing with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
Expected Outcome: The reaction for 3-Methyl-4-nitrobenzoic acid will proceed significantly faster than the reactions for this compound and 5-Methyl-2-nitrobenzoic acid.
Reactivity of the Nitro Group: Reduction to an Amine
The reduction of an aromatic nitro group to an amine is a cornerstone transformation in medicinal chemistry. The rate of this reaction is influenced by both electronic and steric factors.
-
Electronic Effects: Electron-donating groups (like -CH₃) can slightly increase the electron density on the nitro group, potentially making it marginally less electrophilic and slower to reduce. Conversely, electron-withdrawing groups (-COOH) facilitate reduction.[2]
-
Steric Effects: A bulky group ortho to the nitro group can hinder its interaction with the surface of a heterogeneous catalyst (e.g., Pd/C) or with a chemical reductant.
Comparative Reactivity:
-
This compound: The nitro group is flanked by a methyl group and a carboxylic acid group. This significant steric crowding around the nitro group is expected to make its reduction slower compared to less hindered isomers.
-
5-Methyl-2-nitrobenzoic acid: The nitro group has only the carboxylic acid in an ortho position. The steric hindrance is less severe than in the 4-methyl-2-nitro isomer, but still significant.
-
3-Methyl-4-nitrobenzoic acid: The nitro group has no ortho substituents. It is sterically unhindered and should exhibit the highest reactivity towards reduction.
Experimental Workflow: Catalytic Hydrogenation
This workflow outlines a standard procedure for the reduction of the nitro group. The progress can be monitored by hydrogen uptake or by analytical techniques like HPLC.
Caption: Generalized workflow for catalytic hydrogenation.
A variety of other methods can also be used for this reduction, such as using metals like tin (Sn) or iron (Fe) in the presence of acid.[11][12] These methods might be less sensitive to steric hindrance than catalytic hydrogenation.
Summary and Conclusion
The reactivity of this compound and its isomers is a clear demonstration of how substituent position dictates chemical behavior.
| Feature | This compound | 3-Methyl-4-nitrobenzoic acid | 5-Methyl-2-nitrobenzoic acid |
| Acidity | Very High (Ortho Effect) | Moderate | Very High (Ortho Effect) |
| Esterification Rate | Very Low (High Steric Hindrance) | High (Low Steric Hindrance) | Very Low (High Steric Hindrance) |
| Nitro Reduction Rate | Low (High Steric Hindrance) | High (Low Steric Hindrance) | Moderate (Moderate Steric Hindrance) |
For the synthetic chemist, these differences are critical. While This compound is a strong acid, its sterically hindered functional groups require more forceful conditions for transformations like esterification, amidation, or reduction. In contrast, 3-Methyl-4-nitrobenzoic acid , lacking ortho substituents, behaves more predictably and reacts under milder conditions. This guide provides the foundational understanding necessary for researchers to make informed decisions when selecting an isomer and designing a synthetic strategy, ultimately saving time and resources in the lab.
References
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A to Z Chemistry. (n.d.). Ortho effect in Substituted Benzene. Retrieved from [Link]
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Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
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PubChem - NIH. (n.d.). 3-Methyl-4-nitrobenzoic acid. Retrieved from [Link]
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Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Retrieved from [Link]
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Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link]
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Indian Journal of Chemistry. (2001). A new reagent for selective reduction of nitro group. Retrieved from [Link]
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Chemistry Stack Exchange. (2013). Does unsubstituted benzoic acid not show resonance due to steric effects?. Retrieved from [Link]
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Quora. (2018). Which is more acidic, 2-methyl benzoic acid or 2-nitro benzoic acid, and why?. Retrieved from [Link]
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Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
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Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from [Link]
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Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. Retrieved from [Link]
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SciSpace. (2020). Substituent effects of nitro group in cyclic compounds. Retrieved from [Link]
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Vedantu. (n.d.). Is nitrobenzene more reactive than benzoic acid for class 11 chemistry CBSE. Retrieved from [Link]
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Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
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ResearchGate. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]
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Iupac.org. (2023). Why is methyl m-nitrobenzoate formed in this reaction instead of the ortho or para isomers?. Retrieved from [Link]
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A Comparative Guide to the Biological Activities of 4-Methyl-2-nitrobenzoic Acid Derivatives
Introduction
In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Among these, 4-Methyl-2-nitrobenzoic acid presents a particularly interesting starting point for derivatization. The presence of the methyl and nitro groups on the aromatic ring can significantly influence the electronic and steric properties of the molecule, thereby modulating its interaction with biological targets.[1]
This guide provides a comparative analysis of the potential biological activities of various derivatives of this compound, including esters, amides, and hydrazones. While direct comparative studies on a homologous series of this compound derivatives are not extensively available in the current body of literature, this guide will synthesize findings from structurally related compounds to project potential activity profiles and guide future research. We will delve into the rationale behind experimental designs for evaluating these activities and provide detailed, field-proven protocols for their assessment.
Synthesis of this compound and its Derivatives
The parent compound, this compound, is a crucial intermediate for the synthesis of its biologically active derivatives. Its preparation can be achieved through methods such as the oxidation of 4-nitro-o-xylene. One reported method involves the use of nitric acid in the presence of catalysts.
General Synthesis of this compound Derivatives
The carboxylic acid group of this compound serves as a versatile handle for the synthesis of various derivatives.
-
Esters: Esterification can be achieved by reacting this compound with the corresponding alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.
-
Amides: Amide derivatives can be synthesized by first converting the carboxylic acid to its more reactive acid chloride using a reagent like thionyl chloride. The resulting 4-methyl-2-nitrobenzoyl chloride is then reacted with a primary or secondary amine.
-
Hydrazones: Hydrazone synthesis typically involves a two-step process. First, the carboxylic acid is converted to its corresponding hydrazide by reacting the ester with hydrazine hydrate. Subsequently, the hydrazide is condensed with an appropriate aldehyde or ketone to yield the final hydrazone.
Below is a general workflow for the synthesis of these derivatives.
Caption: General synthetic routes to esters, amides, and hydrazones of this compound.
Comparative Biological Activities: A Predictive Analysis
The biological activity of this compound derivatives is anticipated to be influenced by the nature of the functional group attached to the carbonyl carbon. The following sections provide a comparative overview based on structure-activity relationships (SAR) observed in analogous series of benzoic acid derivatives.
Antimicrobial and Antifungal Activity
The nitro group is a known pharmacophore in various antimicrobial agents, and its presence in the this compound scaffold is expected to contribute to this activity.[2][3]
-
Esters: Simple alkyl esters of nitrobenzoic acids have demonstrated antifungal activity. For instance, methyl 2-nitrocinnamate has shown activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 128 µg/mL.[4] It is plausible that esters of this compound would exhibit similar antifungal properties. The lipophilicity of the ester group can influence the compound's ability to penetrate microbial cell membranes.
-
Amides: Benzamides are a well-established class of compounds with antimicrobial properties.[1][5] The nature of the substituent on the amide nitrogen can significantly impact the activity. Aromatic or heterocyclic substituents can enhance the antimicrobial spectrum and potency.
-
Hydrazones: Hydrazones are recognized for their broad spectrum of biological activities, including antimicrobial effects. The azometine group (-NHN=CH-) is a key structural feature contributing to this activity.[6] The substituent on the imine carbon offers a point for diversification to optimize antimicrobial potency.
Table 1: Predicted Antimicrobial and Antifungal Activity Profile of this compound Derivatives
| Derivative Class | Predicted Activity | Key Structural Features for Enhanced Activity |
| Esters | Moderate Antifungal | Increased lipophilicity of the alkyl chain |
| Amides | Moderate to Good Antibacterial | Aromatic or heterocyclic N-substituents |
| Hydrazones | Good Antibacterial and Antifungal | Substituted aromatic or heteroaromatic rings on the imine carbon |
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents is a key area of research.
-
Hydrazones: Hydrazone derivatives are particularly noteworthy for their anti-inflammatory potential.[6][7][8][9] The mechanism of action is often linked to the inhibition of inflammatory mediators. For instance, certain hydrazones have shown significant inhibition of paw edema in the carrageenan-induced rat paw edema model, a standard preclinical assay for acute inflammation.[8] The anti-inflammatory potency of hydrazones can be modulated by the substituents on the aromatic rings. The presence of nitro and methyl groups in the this compound core of a hydrazone derivative could enhance its anti-inflammatory properties.[6]
The anti-inflammatory effects of these compounds are often mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory genes.
Caption: Potential mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Anticancer Activity
Nitroaromatic compounds have been investigated as potential anticancer agents.[2][3] Their mechanism of action can involve various cellular processes, including the induction of apoptosis and cell cycle arrest.
-
Cytotoxicity: The cytotoxicity of nitroaromatic compounds against various cancer cell lines has been documented.[2][10][11][12] It is hypothesized that derivatives of this compound could exhibit cytotoxic effects, particularly against rapidly proliferating cancer cells. The specific derivative and the cancer cell line would determine the potency, often expressed as the half-maximal inhibitory concentration (IC50).
Table 2: Predicted Anticancer Activity Profile of this compound Derivatives
| Derivative Class | Predicted Activity | Potential Mechanism of Action |
| Esters | Low to Moderate Cytotoxicity | Induction of apoptosis |
| Amides | Moderate Cytotoxicity | Cell cycle arrest |
| Hydrazones | Moderate to Good Cytotoxicity | Multiple mechanisms including apoptosis and cell cycle arrest |
Experimental Protocols
To empirically validate the predicted biological activities, rigorous and standardized experimental protocols are essential. The following sections provide detailed methodologies for assessing the antimicrobial, anti-inflammatory, and cytotoxic properties of this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15][16]
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: From a fresh culture, prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well. Include a positive control (inoculum without test compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.
Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This in vivo assay is a standard model for evaluating acute inflammation.[17][18][19][20][21]
Materials:
-
Male Wistar rats (150-200 g)
-
Test compounds (this compound derivatives)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups: a control group, a standard drug group, and test groups for different doses of the compounds. Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of IC50: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Conclusion
Derivatives of this compound represent a promising class of compounds with the potential for diverse biological activities. Based on the structure-activity relationships of related benzoic acid derivatives, it is anticipated that the esters, amides, and particularly the hydrazones of this compound will exhibit significant antimicrobial, anti-inflammatory, and cytotoxic properties. The provided experimental protocols offer a robust framework for the systematic evaluation of these potential activities. Further research, including the synthesis and comprehensive biological screening of a library of these derivatives, is warranted to fully elucidate their therapeutic potential and to identify lead compounds for further development.
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A Comparative Guide to the Synthesis of 4-Methyl-2-nitrobenzoic Acid for Pharmaceutical and Research Applications
For researchers and professionals in drug development and fine chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 4-Methyl-2-nitrobenzoic acid is a valuable building block, notably in the synthesis of pharmaceuticals such as the V2 receptor antagonist Tolvaptan. This guide provides a comprehensive cost-benefit analysis of the most common synthetic routes to this important compound, offering a blend of theoretical insights and practical, field-proven protocols.
Introduction
The synthesis of this compound presents a classic challenge in aromatic chemistry: achieving the desired substitution pattern in a regioselective and economically viable manner. The presence of both an activating methyl group and a deactivating, meta-directing carboxylic acid (or a precursor) on the benzene ring necessitates a careful selection of synthetic strategy. This guide will dissect three primary routes:
-
Oxidation of 4-Methyl-2-nitrotoluene
-
Nitration of p-Toluic Acid
-
Hydrolysis of 2-Methyl-4-nitrobenzonitrile
Each route will be evaluated on key performance indicators including yield, cost of materials, reaction conditions, and safety and environmental impact.
Comparative Analysis of Synthetic Routes
The choice of an optimal synthetic pathway is a multi-faceted decision, balancing economic viability with practical laboratory considerations and environmental responsibility. The following table provides a quantitative comparison of the three main routes to this compound.
| Parameter | Route 1: Oxidation of 4-Methyl-2-nitrotoluene | Route 2: Nitration of p-Toluic Acid | Route 3: Hydrolysis of 2-Methyl-4-nitrobenzonitrile |
| Starting Material | 4-Methyl-2-nitrotoluene | p-Toluic Acid | 2-Methyl-4-nitrobenzonitrile |
| Key Reagents | Potassium permanganate (KMnO₄), Water | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | Sulfuric acid (H₂SO₄), Acetic acid |
| Reported Yield | ~70-80% (estimated) | Variable, isomer separation required | ~94%[1] |
| Reaction Time | Several hours | 1-2 hours | 17 hours[1] |
| Reaction Temperature | Reflux (~100 °C) | 0-15 °C | Reflux |
| Approx. Cost per Mole of Product * | ~$25 - $35 | ~$15 - $25 (excluding separation costs) | ~$40 - $50 |
| Safety Concerns | Strong oxidizer, exothermic potential, manganese waste | Highly corrosive acids, exothermic, toxic NOx fumes | Strong acids, prolonged heating |
| Environmental Impact | Manganese dioxide waste | Acidic wastewater, NOx emissions | Acidic wastewater |
Note: Cost estimations are based on recent bulk pricing of starting materials and reagents and are subject to market fluctuations. They do not include costs for solvents, workup materials, or labor.
In-Depth Analysis of Synthetic Pathways
Route 1: Oxidation of 4-Methyl-2-nitrotoluene
This route is a straightforward oxidation of the methyl group to a carboxylic acid. The strong electron-withdrawing nitro group makes the methyl group more resistant to oxidation than in toluene, necessitating a powerful oxidizing agent like potassium permanganate.
Causality of Experimental Choices:
-
Potassium Permanganate (KMnO₄): A strong and relatively inexpensive oxidizing agent capable of converting an alkyl side chain of an aromatic ring to a carboxylic acid.
-
Aqueous Conditions: The reaction is typically carried out in water, which is a green and readily available solvent.
-
Reflux Temperature: The elevated temperature is necessary to overcome the activation energy for the oxidation of the deactivated methyl group.
Workflow Diagram:
Caption: Oxidation of 4-methyl-2-nitrotoluene to this compound.
Route 2: Nitration of p-Toluic Acid
This approach involves the direct nitration of a commercially available starting material. The regioselectivity of this reaction is a critical consideration. The methyl group is an ortho, para-director, while the carboxylic acid group is a meta-director. This leads to a mixture of isomers, primarily 4-methyl-3-nitrobenzoic acid and the desired this compound.
Causality of Experimental Choices:
-
Mixed Acid (HNO₃/H₂SO₄): The standard nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution reaction.
-
Low Temperature (0-15 °C): The nitration reaction is highly exothermic. Low temperatures are crucial to control the reaction rate, prevent over-nitration (dinitration), and can influence the isomer ratio.
Workflow Diagram:
Caption: Nitration of p-toluic acid leading to a mixture of isomers.
Route 3: Hydrolysis of 2-Methyl-4-nitrobenzonitrile
This route offers high regioselectivity as the substitution pattern is already established in the starting material. The primary transformation is the hydrolysis of the nitrile group to a carboxylic acid.
Causality of Experimental Choices:
-
Strong Acid (H₂SO₄): Acid-catalyzed hydrolysis of nitriles is a standard method. The strong acid protonates the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.
-
Acetic Acid Co-solvent: Acetic acid helps to solubilize the organic starting material in the aqueous sulfuric acid.
-
Prolonged Reflux: The hydrolysis of nitriles is often a slow reaction, requiring extended heating to drive it to completion.
Workflow Diagram:
Sources
A Head-to-Head Comparison of Analytical Techniques for 4-Methyl-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the precise and accurate analysis of chemical intermediates is paramount. 4-Methyl-2-nitrobenzoic acid, a key building block, demands robust analytical methodologies to ensure purity, monitor reaction kinetics, and guarantee the quality of final products. This guide provides a comprehensive, head-to-head comparison of the principal analytical techniques for the characterization and quantification of this compound, grounded in experimental data and established scientific principles.
Introduction to this compound and its Analytical Importance
This compound (C₈H₇NO₄, Molar Mass: 181.15 g/mol ) is a substituted aromatic carboxylic acid.[1] Its chemical structure, featuring a carboxylic acid group ortho to a nitro group and para to a methyl group, dictates its physicochemical properties and reactivity. The accurate determination of this compound and its potential isomers or impurities is a critical aspect of quality control in synthetic processes. The choice of analytical technique is governed by the specific requirements of the analysis, including the desired sensitivity, selectivity, and the nature of the sample matrix.
Core Analytical Techniques: A Comparative Overview
The primary analytical techniques for this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), and Spectroscopic methods such as Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and is suited for different analytical challenges.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC, particularly in its reverse-phase mode, stands out as the most widely used technique for the quantitative analysis of this compound and its isomers.[2][3] Its high resolving power allows for the separation of structurally similar compounds, making it ideal for purity assessments and impurity profiling.[2]
Principle of Separation: In reverse-phase HPLC, the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[4] More polar compounds elute earlier, while less polar compounds are retained longer on the column.
Advantages:
-
High Specificity: Capable of separating this compound from its isomers (e.g., 4-Methyl-3-nitrobenzoic acid) and other process-related impurities.[2]
-
Excellent Quantitative Performance: Provides accurate and precise quantification over a wide linear range.[5]
-
Versatility: Adaptable to various sample matrices with appropriate sample preparation.[4]
Limitations:
-
Requires the analyte to be soluble in the mobile phase.
-
Destructive to the sample.
Gas Chromatography-Mass Spectrometry (GC-MS): Unparalleled for Volatile Impurity Identification
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. While this compound itself has a relatively high melting point (160-164 °C) and may require derivatization for optimal GC analysis, this method is invaluable for identifying volatile impurities or reaction byproducts.[6]
Principle of Separation and Detection: In GC, compounds are separated based on their boiling points and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.[1]
Advantages:
-
Very High Specificity: The combination of chromatographic separation and mass spectrometric detection provides a high degree of confidence in compound identification.[2]
-
Structural Information: Mass spectrometry provides valuable structural information, aiding in the identification of unknown impurities.[2]
Limitations:
-
Requires the analyte to be volatile or amenable to derivatization.
-
Thermal degradation of the analyte can be a concern.
Spectroscopic Techniques: For Structural Elucidation and Rapid Quantification
Spectroscopic methods, including UV-Vis and NMR, provide critical information about the molecular structure and can be used for rapid quantification in simpler sample matrices.
-
UV-Visible (UV-Vis) Spectroscopy: This technique is based on the absorption of ultraviolet or visible light by the analyte.[2] It offers a simple and rapid method for quantification, particularly for in-process monitoring or dissolution testing. The absorbance is directly proportional to the concentration of the analyte in solution, following the Beer-Lambert law.[7]
Advantages:
-
Rapid and Simple: Requires minimal sample preparation for clear solutions.[2]
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Low to Moderate Specificity: Prone to interference from other compounds in the sample that absorb at the same wavelength.[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structural elucidation of this compound.[8] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively.
Advantages:
-
Definitive Structural Information: Provides detailed connectivity and stereochemical information.
-
Non-destructive: The sample can be fully recovered.
Limitations:
-
Lower Sensitivity: Requires a higher concentration of the analyte compared to chromatographic methods.
-
More complex instrumentation and data interpretation.
-
Quantitative Data Summary
The following table summarizes the key performance characteristics of the discussed analytical techniques for the analysis of this compound and its related isomers.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry | Nuclear Magnetic Resonance (NMR) |
| Principle | Partitioning between stationary and mobile phases. | Separation of volatile compounds followed by mass-based detection. | Measurement of light absorbance. | Nuclear spin transitions in a magnetic field. |
| Primary Use | Quantitative analysis, impurity profiling, stability testing.[2] | Identification and quantification of volatile impurities.[2] | Rapid quantification in simple matrices.[2] | Structural elucidation, confirmation of identity.[8] |
| Specificity | High (can separate isomers).[2] | Very High (provides structural information).[2] | Low to Moderate.[2] | Very High (for structure). |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Moderate (µg to mg range). | Low (mg range). |
| Sample Throughput | Moderate. | Moderate. | High. | Low. |
Experimental Protocols
Detailed Protocol: HPLC-UV Analysis of this compound
This protocol describes a robust reverse-phase HPLC method for the quantitative determination of this compound.
1. Instrumentation and Consumables:
-
HPLC system with a UV detector.
-
C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid.
-
0.45 µm syringe filters.
-
Autosampler vials.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and acidified water (e.g., 0.1% phosphoric acid in water). The exact ratio should be optimized for best separation, a starting point could be 50:50 (v/v).[4] For MS compatibility, replace phosphoric acid with formic acid.[9]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25 °C.[5]
-
Detection Wavelength: 230 nm.[5]
-
Injection Volume: 10-20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to create a stock solution of known concentration.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter into an autosampler vial before injection.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover or interfering peaks.
-
Inject the working standards in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the analysis of this compound using HPLC and the general approach for method selection.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Logical guide for analytical method selection.
Conclusion
The selection of an appropriate analytical technique for this compound is contingent upon the specific analytical objective. For routine quality control, assay, and impurity profiling, HPLC is the undisputed method of choice due to its high specificity, robustness, and superior quantitative performance. For the definitive structural elucidation and confirmation of identity, NMR spectroscopy is unparalleled. In instances where the identification of unknown volatile or semi-volatile impurities is necessary, GC-MS provides the requisite sensitivity and structural information. A multi-technique approach is often employed in a research and development setting to gain a comprehensive understanding of the chemical entity and its associated impurity profile.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 255027, this compound. [Link]
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NIST. Benzoic acid, 4-nitro-, methyl ester. [Link]
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ResearchGate. HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats. [Link]
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A Senior Application Scientist's Guide to Isomeric Purity Determination of 4-Methyl-2-nitrobenzoic Acid
Introduction: The Analytical Imperative for Isomeric Purity
4-Methyl-2-nitrobenzoic acid is a key substituted aromatic carboxylic acid, serving as a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals. Its utility is intrinsically linked to its structural identity. The synthesis of this molecule, typically through the nitration of 4-methylbenzoic acid (p-toluic acid), is seldom a perfectly selective process. The directing effects of the methyl (ortho, para-directing) and carboxylic acid (meta-directing) groups can lead to the formation of several positional isomers. The presence of these isomeric impurities can have profound consequences, potentially altering the pharmacological activity, toxicity profile, and physical properties of the final product.
Therefore, for researchers, scientists, and drug development professionals, the accurate and robust determination of isomeric purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring product safety, efficacy, and reproducibility.[1] This guide provides an in-depth comparison of the principal analytical methodologies for assessing the isomeric purity of this compound, grounded in field-proven insights and experimental data. We will explore the causality behind experimental choices, describe self-validating protocols, and present a clear framework for selecting the most appropriate technique for your analytical challenge.
Identifying the Challenge: Potential Isomeric Impurities
The primary isomeric impurities of concern are other methyl-nitrobenzoic acids where the functional groups are arranged differently on the benzene ring. Due to their similar physicochemical properties—molecular weight, and elemental composition—separating and quantifying these isomers demands high-resolution analytical techniques. The most common isomers include:
-
4-Methyl-3-nitrobenzoic acid: Often a significant byproduct due to the directing effects of the substituents.
-
3-Methyl-4-nitrobenzoic acid
-
2-Methyl-3-nitrobenzoic acid
-
2-Methyl-4-nitrobenzoic acid
Comparison of Core Analytical Methodologies
The separation of positional isomers is a classic analytical challenge. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy represent the most powerful and commonly employed techniques for this purpose. Each method operates on a distinct principle, offering a unique balance of advantages and limitations.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of isomers between a stationary phase (e.g., C18) and a liquid mobile phase. Separation is driven by subtle differences in polarity and pKa.[2] | Highly robust, versatile, and widely available. Excellent for quantitative analysis of trace impurities and routine quality control.[3][4] | Requires careful method development to achieve baseline separation. A reference standard is needed for the accurate quantification of each impurity.[4] | Routine quality control, purity assessment, stability testing, and preparative separation of isomers. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives of the isomers based on their boiling points and interactions with a stationary phase, followed by mass spectrometric detection for identification.[5] | Exceptional sensitivity and specificity. Provides definitive structural information from mass fragmentation patterns, aiding in the identification of unknown impurities. | Requires chemical derivatization of the non-volatile carboxylic acid to a volatile ester, which adds a sample preparation step and can introduce variability.[3] | Identification of unknown impurities, trace-level analysis, and confirmation of impurity structures. |
| Quantitative NMR (qNMR) Spectroscopy | The intensity of a specific NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal. Quantification is performed relative to a certified internal standard.[6] | A primary analytical method; does not require a reference standard of the analyte or its impurities for quantification.[4] Provides structural confirmation simultaneously. Highly accurate and precise. | Lower sensitivity compared to HPLC and GC-MS, making it less suitable for trace impurity analysis (typically >0.1%). Requires a high-field NMR spectrometer. | Purity assignment of reference standards, characterization of bulk material, and analysis where specific impurity standards are unavailable. |
Experimental Protocols and Method Validation
A trustworthy analytical method must be a self-validating system.[7] This is achieved by defining and verifying critical performance characteristics, such as system suitability, specificity, linearity, and precision, in line with guidelines from the International Council for Harmonisation (ICH).[8][9]
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in most pharmaceutical settings.[1] A reversed-phase method is particularly effective for separating the isomers of methyl-nitrobenzoic acid.
Causality of Experimental Choices:
-
Column: A C18 (octadecylsilyl) bonded silica column is chosen for its hydrophobic stationary phase, which effectively retains the aromatic analytes.
-
Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile, the organic modifier, is varied to control the elution strength. An acidic modifier (e.g., phosphoric or formic acid) is added to the aqueous component to suppress the ionization of the carboxylic acid group (pKa ~2-4).[10] In its neutral, protonated form, the analyte exhibits more consistent retention and improved peak shape.
-
Detector: A UV detector is ideal as the aromatic rings and nitro groups of the isomers are strong chromophores, providing excellent sensitivity at wavelengths around 230-254 nm.[10]
Detailed HPLC Protocol:
-
Apparatus and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes, and HPLC vials.
-
Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (ACS grade).
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Gradient or Isocratic. A typical starting point is 50:50 (A:B). |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm[10] |
| Run Time | ~20 minutes (or until all impurities have eluted) |
-
System Suitability (Self-Validation):
-
Before sample analysis, perform five replicate injections of the Standard Solution.
-
The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area for the main peak is ≤ 2.0%.
-
-
Data Analysis:
-
Calculate the purity by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Hypothetical HPLC Data:
| Peak ID | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 5.8 | 15,200 | 0.35 | Impurity A |
| 2 | 7.1 | 4,250,000 | 98.61 | This compound |
| 3 | 8.5 | 45,100 | 1.04 | 4-Methyl-3-nitrobenzoic acid |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is superior for identifying unknown impurities. The core challenge is the low volatility of the analyte, which necessitates a derivatization step.
Causality of Experimental Choices:
-
Derivatization: To make the benzoic acid isomers volatile enough for GC analysis, the acidic proton of the carboxylic acid group must be replaced. Esterification (e.g., with methanol to form the methyl ester) or silylation (e.g., with BSTFA) are common approaches.[5] This step is critical for getting the analyte into the gas phase.
-
Column: A mid-polarity capillary column (e.g., DB-5ms or equivalent) is typically used to separate the derivatized isomers based on differences in their boiling points and interactions with the stationary phase.
-
Detector: A mass spectrometer provides two dimensions of data: a retention time for separation and a mass spectrum for identification. The fragmentation pattern is a molecular fingerprint that can be used to confirm the structure of the main peak and elucidate the structures of impurities.
Detailed GC-MS Protocol:
-
Apparatus and Materials:
-
GC system coupled to a Mass Spectrometer (MS).
-
Capillary GC column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Derivatization reagent (e.g., Methanolic HCl or BSTFA with 1% TMCS).
-
Helium (carrier gas), vials, and standard lab equipment.
-
-
Sample Preparation (Derivatization):
-
Accurately weigh ~1-2 mg of the sample into a reaction vial.
-
Add 200 µL of a suitable solvent (e.g., pyridine) and 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete silylation.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Injector Temperature | 250°C |
| Oven Program | 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C (EI mode, 70 eV) |
| Mass Scan Range | 40 - 450 amu |
-
Data Analysis:
-
Identify peaks by comparing their retention times and mass spectra to a reference standard or library data.
-
Purity can be estimated using area percent, but this is less accurate than HPLC unless response factors are determined for each impurity. The primary strength is identification.
-
Method 3: Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary ratio method of measurement, providing SI-traceable purity values without the need for a specific analyte standard.[11]
Causality of Experimental Choices:
-
Internal Standard: A certified reference material (CRM) with high purity, stability, and non-overlapping signals is chosen (e.g., maleic acid, benzoic acid).[4][11] Its known purity and weight allow for direct calculation of the analyte's purity.
-
Solvent: A deuterated solvent (e.g., DMSO-d6) is used to dissolve both the sample and internal standard without generating a large solvent signal in the proton spectrum.
-
NMR Parameters: A long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons being quantified is crucial.[4] This ensures all protons have fully relaxed between pulses, making the signal intensity directly proportional to the number of protons, which is the foundational principle of qNMR.
Detailed qNMR Protocol:
-
Apparatus and Materials:
-
High-field NMR spectrometer (≥400 MHz).
-
Certified internal standard (e.g., Maleic Acid).
-
High-quality 5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d6).
-
High-precision analytical balance.
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample into a clean vial.
-
Accurately weigh ~5 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
| Parameter | Condition | Rationale |
| Pulse Program | Standard 90° pulse | For quantitative excitation |
| Relaxation Delay (d1) | ≥ 30 seconds | To ensure full spin-lattice relaxation for accurate integration[4] |
| Number of Scans | 16 - 64 | To achieve an adequate signal-to-noise ratio (S/N > 250:1) |
| Acquisition Time | ~3-4 seconds | To ensure high digital resolution |
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the aromatic protons) and a signal for the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
Conclusion and Recommendations
The determination of isomeric purity for this compound is a critical task that requires a nuanced approach to analytical methodology. There is no single "best" method; rather, the optimal choice is dictated by the specific analytical objective.
-
For routine quality control, release testing, and stability studies, HPLC is the undisputed method of choice. Its robustness, high resolution, and suitability for automation make it ideal for high-throughput environments where known impurities must be quantified against established specifications.
-
When faced with unknown peaks in an HPLC chromatogram or for definitive structural confirmation, GC-MS is the ideal supplementary technique. Its power lies in providing the molecular fingerprint needed to identify unexpected byproducts of a synthetic reaction.
-
For the certification of primary reference standards or for obtaining a highly accurate purity value without specific impurity standards, qNMR is the most authoritative method. As a primary technique, it provides a direct measure of purity that can anchor the entire quality control framework.
By understanding the principles, advantages, and practical execution of these core techniques, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate method, ensuring the quality, safety, and integrity of their work.
References
-
ICH. (2014, August 22). Validation of Impurity Methods, Part II. LCGC North America. [Link]
-
Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40. [Link]
-
Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]
-
Jadhav, M. S., et al. (2020). Analytical method validation: A brief review. International Journal of Pharmaceutical Quality Assurance, 11(2), 193-198. [Link]
-
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link]
-
FDA. (1992, May 1). Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. [Link]
-
Journal of Chromatography A. (1996). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. [Link]
-
UCL Discovery. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. University College London. [Link]
-
NIH. (n.d.). This compound. PubChem. Retrieved January 11, 2026, from [Link]
-
MDPI. (2021). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Molecules. [Link]
-
FDA. (2004). Guidance for Industry #169 - Drug Substance. Regulations.gov. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved January 11, 2026, from [Link]
-
PubMed Central. (2022, October 19). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. [Link]
-
MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]
-
Quora. (2018, October 20). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved January 11, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Taylor & Francis. (n.d.). Chiral Drug Separation. [Link]
-
Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved January 11, 2026, from [Link]
-
BIPM. (2023, March 29). Octad of standards for qNMR purity measurements. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 4-Methyl-2-nitrobenzoic Acid
Introduction: The Imperative for Rigorous Analytical Cross-Validation
4-Methyl-2-nitrobenzoic acid is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds.[1] As with any component destined for therapeutic use, the analytical data underpinning its quality, purity, and stability must be unimpeachable. However, data is often generated under varied conditions—across different laboratories, using different analytical techniques, or even by different analysts. This variability necessitates a robust process to ensure that the results are equivalent and reliable, regardless of the context. This is the core purpose of analytical method cross-validation.
Cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results when used under different conditions, such as in a different laboratory or with a different analytical technique.[2][3] It is a cornerstone of method transfer and data integrity, ensuring that analytical results are reproducible and comparable throughout the drug development lifecycle.[2][4]
This guide provides an in-depth comparison of primary analytical techniques for this compound and presents a detailed framework for their cross-validation. We will move beyond simply listing protocols to explain the scientific rationale behind methodological choices, grounded in the principles of the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[5][6][7]
Overview of Primary Analytical Techniques
The selection of an analytical technique is dictated by the intended purpose—be it quantification, impurity profiling, or simple identification. For this compound, three principal techniques offer a complementary suite of capabilities.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: As the workhorse of pharmaceutical analysis, reversed-phase HPLC is ideally suited for the quantification of this compound and the separation of its process-related impurities. Its high precision and robustness make it the primary choice for assay and purity testing.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is unparalleled for identifying and quantifying volatile and semi-volatile impurities. Due to the relatively low volatility of this compound, a derivatization step is typically required to convert the analyte into a more volatile form, making it amenable to GC analysis.[8]
-
Spectrophotometry (UV-Vis & FTIR): UV-Vis spectrophotometry offers a rapid method for quantification in simple, interference-free solutions. Fourier-Transform Infrared Spectroscopy (FTIR), on the other hand, is an excellent tool for identity confirmation by providing a unique molecular fingerprint of the compound.[9]
Head-to-Head Performance Comparison
The choice between these methods depends on a trade-off between speed, sensitivity, selectivity, and the specific analytical question being addressed.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Primary Use | Quantification, Purity, Impurity Separation | Impurity Identification & Quantification | Quantification (in simple matrices) |
| Specificity | High (Separates analyte from impurities) | Very High (Mass-based identification) | Low (Interference from other absorbers) |
| Linearity | Excellent (Typically R² > 0.999)[10] | Good (R² > 0.995) | Good (within a defined range) |
| Precision (%RSD) | Excellent (< 2%)[10][11] | Very Good (< 5%) | Good (< 3%) |
| Limit of Quantitation | Low (ng/mL range) | Very Low (pg/mL range) | Moderate (µg/mL range) |
| Throughput | Moderate | Low (due to sample prep & run time) | High |
| Pros | Robust, precise, widely available | Definitive identification | Fast, simple, inexpensive |
| Cons | Moderate complexity | Requires derivatization, complex | Prone to interference |
Performance data is based on validated methods for nitrobenzoic acid derivatives.[8][10][12]
Designing a Cross-Validation Study: A Practical Framework
The objective of a cross-validation study is to demonstrate the equivalency of analytical results. This can be between two different methods (e.g., a primary HPLC method and a secondary UPLC-MS method) or between two laboratories executing the same method (a method transfer). The most common and robust approach is comparative testing.[4]
The following workflow outlines the critical steps in a cross-validation study.
Caption: Workflow for a comparative analytical method cross-validation study.
Experimental Protocols
The following protocols are grounded in established methodologies and must be fully validated in your laboratory according to ICH Q2(R2) guidelines before use.[5][6]
Protocol 1: Quantitative Analysis by HPLC-UV
This method is designed for the accurate quantification of this compound.
-
Instrumentation & Consumables:
-
HPLC system with UV Detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (for pH adjustment)
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by serial dilution to cover the expected concentration range.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a target concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.[11]
-
Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the samples from the calibration curve.
-
Protocol 2: Cross-Validation Study Protocol
This protocol details the execution of a comparative study between two analytical methods.
-
Objective: To demonstrate the equivalence of the primary HPLC-UV method (Method 1) and a secondary UPLC-MS method (Method 2) for the assay of this compound.
-
Materials:
-
A single, homogenous batch of this compound.
-
Reference standards and reagents for both methods.
-
-
Procedure:
-
Prepare six independent samples from the homogenous batch.
-
Analyze three samples using the validated HPLC-UV method (Method 1) as per the protocol above.
-
Analyze the remaining three samples using the validated secondary method (Method 2).
-
For each sample, perform the analysis in triplicate (n=3).
-
Record the assay value (% purity or concentration) for each replicate.
-
-
Data Analysis & Acceptance Criteria:
-
Calculate the mean assay value and standard deviation for each method.
-
Compare the mean values. The percentage difference between the two methods should be calculated.
-
Acceptance Criterion: The mean assay results obtained from the two methods should not differ by more than ±2.0%. This criterion must be predefined in the validation protocol.[13]
-
A student's t-test can be used to determine if there is a statistically significant difference between the means, although equivalence testing is often more appropriate for demonstrating similarity.
-
The logical relationship for selecting an appropriate analytical approach is visualized below.
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion: Ensuring Data Concordance and Integrity
The cross-validation of analytical methods is not merely a regulatory checkbox; it is a fundamental scientific practice that ensures the consistency and reliability of data throughout a product's lifecycle.[2] For this compound, a robust HPLC-UV method serves as an excellent primary tool for quantification and purity assessment. This method can be effectively cross-validated against an orthogonal technique like GC-MS or UPLC-MS to provide a higher degree of confidence in the analytical results.
By implementing a systematic, protocol-driven approach to cross-validation, grounded in the principles of ICH and FDA guidelines, researchers and drug development professionals can ensure data integrity, facilitate smooth method transfers between laboratories, and ultimately, safeguard the quality of the final pharmaceutical product.
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy - gmp-compliance.org URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation Source: ECA Academy - gmp-compliance.org URL: [Link]
-
Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: LinkedIn URL: [Link]
-
Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: PMC - NIH URL: [Link]
-
Title: Validation of chromatographic methods in pharmaceutical analysis Source: Charles University (Univerzita Karlova) Digital Repository URL: [Link]
-
Title: Cross-Validation of Bioanalytical Methods: When, Why and How? Source: Pharma IQ URL: [Link]
-
Title: Separation of 3-Hydroxy-4-methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: this compound | C8H7NO4 | CID 255027 Source: PubChem - NIH URL: [Link]
-
Title: Supporting Information Source: CDC Stacks URL: [Link]
-
Title: Benzoic acid, 4-nitro-, methyl ester Source: NIST WebBook URL: [Link]
-
Title: HPLC determination of 4-methyl-3-nitro-benzoic acid in mouseserum... Source: Ingenta Connect URL: [Link]
-
Title: FTIR spectrum of 4-methyl-3-nitrobenzoic acid Source: ResearchGate URL: [Link]
- Title: CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid Source: Google Patents URL
-
Title: The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy” Source: MDPI URL: [Link]
-
Title: Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal Source: ResearchGate URL: [Link]
-
Title: Methyl 2-methyl-4-nitrobenzoate | C9H9NO4 | CID 15088700 Source: PubChem - NIH URL: [Link]
-
Title: Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials Source: ResearchGate URL: [Link]
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A Comparative Study on the Solubility of Methyl-nitrobenzoic Acid Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The seemingly subtle shift of a functional group on an aromatic ring can dramatically alter a molecule's physicochemical properties, impacting everything from reaction kinetics to bioavailability. This guide provides an in-depth comparative analysis of the solubility of methyl-nitrobenzoic acid isomers, a class of compounds often encountered as key intermediates in organic synthesis.
This study moves beyond a simple listing of data points. It delves into the causal relationships between isomeric structure and solubility, offering field-proven insights into experimental design and data interpretation. By grounding our discussion in thermodynamic principles and established experimental protocols, we aim to provide a self-validating framework for your own research endeavors.
The Structural Basis of Solubility: Theoretical Considerations
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For the methyl-nitrobenzoic acid isomers, the key structural features influencing these interactions are the carboxylic acid group (-COOH), the nitro group (-NO₂), and the methyl group (-CH₃), and their relative positions on the benzene ring.
The carboxylic acid group is polar and capable of acting as both a hydrogen bond donor and acceptor. The nitro group is a strong electron-withdrawing group, increasing the polarity of the molecule. Conversely, the methyl group is a nonpolar, electron-donating group. The overall polarity and the ability to form strong intermolecular interactions with a solvent are thus a direct consequence of the specific isomeric arrangement.
The position of these substituents (ortho, meta, para) dictates the molecule's polarity, acidity (pKa), and crystal lattice energy.[1] These properties, in turn, directly influence solubility. For instance, a nitro group in the ortho or para position to the carboxylic acid has a more pronounced electron-withdrawing effect due to resonance, which can increase the acidity of the carboxylic acid.[2]
Comparative Physicochemical Properties of Methyl-nitrobenzoic Acid Isomers
The arrangement of the methyl and nitro groups on the benzoic acid skeleton significantly impacts key physicochemical properties that govern solubility. A summary of these properties for several representative isomers is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Acidity (pKa) |
| 5-Methyl-2-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | 134-136 | Not Reported |
| 3-Methyl-4-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | 215-218 | Not Reported |
| 2-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 146-148 | 2.22 |
| 3-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 139-141 | 3.47 |
| 4-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 240-242 | 3.44 |
| 2-Methyl-6-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | 153-157 | 1.87[3] |
Quantitative Solubility Data: A Comparative Analysis
Obtaining a complete set of solubility data for all methyl-nitrobenzoic acid isomers in a wide range of solvents from a single source is challenging. However, by compiling data from various studies, we can draw meaningful comparisons.
A study by He et al. (2018) provides a comprehensive dataset for the mole fraction solubility of 3-methyl-2-nitrobenzoic acid in nine different organic solvents at various temperatures.[1] The solubility was found to increase with temperature in all solvents. The order of solubility from highest to lowest at a given temperature was: 1,4-dioxane > acetone > N-methyl-2-pyrrolidone (NMP) > methanol > ethanol > ethyl acetate ≈ isopropanol > n-propanol > acetonitrile.[1]
For other isomers, the data is more qualitative. For instance, 2-methyl-4-nitrobenzoic acid is described as being generally soluble in dimethyl sulfoxide and methanol, with better solubility upon heating, and also soluble in ethyl acetate. It is slightly soluble in water but easily soluble in organic solvents like ethanol, ether, and chloroform. Similarly, 4-methyl-2-nitrobenzoic acid is reported to be easily soluble in ethanol, ether, and chloroform, and slightly soluble in water and acetone.[4] 2-methyl-6-nitrobenzoic acid is soluble in DMSO and methanol.[3]
The solubility of the parent 3-nitrobenzoic acid has been determined in several solvents, with the order being: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[5]
The following table summarizes some of the available solubility information:
| Isomer | Solvent | Solubility | Reference |
| 3-Methyl-2-nitrobenzoic acid | 1,4-Dioxane, Acetone, NMP, Methanol, Ethanol, Ethyl Acetate, Isopropanol, n-Propanol, Acetonitrile | Quantitative data available, increases with temperature. | [1] |
| 2-Methyl-4-nitrobenzoic acid | DMSO, Methanol, Ethyl Acetate | Soluble, increases with heat. | |
| Water | Slightly soluble. | ||
| Ethanol, Ether, Chloroform | Easily soluble. | [6] | |
| This compound | Ethanol, Ether, Chloroform | Easily soluble. | [4] |
| Water, Acetone | Slightly soluble. | [4] | |
| 2-Methyl-6-nitrobenzoic acid | DMSO, Methanol | Soluble. | [3] |
This data, though incomplete, allows us to infer certain trends. The high solubility of 3-methyl-2-nitrobenzoic acid in polar aprotic solvents like 1,4-dioxane, acetone, and NMP suggests that dipole-dipole interactions play a significant role in the solvation process. The good solubility of several isomers in alcohols like methanol and ethanol indicates that hydrogen bonding between the carboxylic acid group and the solvent is also a key factor. The generally low solubility in water for most isomers is expected, given the presence of the nonpolar benzene ring and methyl group.
Experimental Protocol: Isothermal Saturation Method for Solubility Determination
To ensure the generation of reliable and reproducible solubility data, a standardized experimental protocol is essential. The isothermal saturation method, also known as the shake-flask method, is a widely accepted and robust technique.
Principle
An excess of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient period to achieve a saturated solution. The concentration of the solute in the clear, saturated supernatant is then determined analytically.
Detailed Step-by-Step Methodology
-
Preparation of Materials:
-
Ensure the methyl-nitrobenzoic acid isomer is of high purity. Characterize the solid by techniques such as DSC and XRD to confirm its polymorphic form.
-
Use analytical grade or higher purity solvents.
-
-
Sample Preparation:
-
Add an excess amount of the solid isomer to a series of vials or flasks.
-
Add a known volume or mass of the desired solvent to each vial. The presence of undissolved solid is crucial to ensure saturation is reached.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath or incubator. Maintain the temperature with high precision (e.g., ±0.1 °C).
-
Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. To confirm that equilibrium has been achieved, samples can be taken at different time intervals (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle. It is crucial to maintain the constant temperature during this step.
-
-
Sampling and Filtration:
-
Carefully withdraw a sample of the clear supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature, preventing precipitation or further dissolution.
-
Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE or other suitable material compatible with the solvent) into a pre-weighed vial. This step is critical to remove any remaining solid particles, which would lead to an overestimation of solubility.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Determine the concentration of the methyl-nitrobenzoic acid isomer in the filtrate using a validated analytical method. Common techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method. A calibration curve should be prepared using standard solutions of known concentrations.
-
UV-Vis Spectrophotometry: This method is suitable if the isomer has a distinct chromophore and does not interfere with the solvent's absorbance. A calibration curve is also required.
-
Gravimetric Analysis: In this method, a known volume or mass of the filtered solution is evaporated to dryness, and the mass of the remaining solid solute is determined. This is a simpler but potentially less accurate method.
-
-
-
Data Analysis and Reporting:
-
Calculate the solubility in desired units (e.g., g/100 mL, mol/L, or mole fraction).
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of methyl-nitrobenzoic acid isomers.
Caption: Isothermal Saturation Method Workflow.
Discussion: Linking Structure to Solubility Trends
The observed and expected solubility trends can be explained by considering the interplay of several factors:
-
Hydrogen Bonding: The carboxylic acid group is the primary site for hydrogen bonding. Solvents that are good hydrogen bond acceptors (e.g., alcohols, ethers, DMSO) are expected to be effective at solvating these molecules.
-
Polarity and Dipole-Dipole Interactions: The nitro group imparts a significant dipole moment to the molecule. Polar aprotic solvents (e.g., acetone, acetonitrile) can effectively solvate the isomers through dipole-dipole interactions.
-
Steric Hindrance: The presence of a methyl group ortho to the carboxylic acid can create steric hindrance, potentially affecting the planarity of the carboxyl group with the benzene ring. This can influence both intermolecular hydrogen bonding in the crystal lattice and interactions with solvent molecules. For example, the significantly lower pKa of 2-methyl-6-nitrobenzoic acid (1.87) compared to other isomers suggests a strong "ortho effect," where steric hindrance forces the carboxyl group out of the plane of the ring, increasing its acidity.[2][3] This increased acidity could lead to stronger interactions with basic solvents.
-
Crystal Lattice Energy: The energy required to break the solute-solute interactions in the crystal lattice is a critical factor. Isomers that can pack more efficiently in the solid state, forming strong intermolecular hydrogen bonds and van der Waals interactions, will have higher melting points and generally lower solubilities. For example, 4-nitrobenzoic acid has a significantly higher melting point than its ortho and meta isomers, suggesting a more stable crystal lattice.[2]
-
"Like Dissolves Like": This general principle holds true. The nonpolar methyl group and benzene ring contribute to better solubility in less polar organic solvents, while the polar carboxylic acid and nitro groups favor interactions with polar solvents.
Conclusion
References
- He, Y., et al. (2018). Thermodynamic Modelling for Solubility of 3-Methyl-2-nitrobenzoic Acid in Nine Organic Solvents from T (283.15–318.15 K) and Dissolution Properties. Journal of Solution Chemistry, 47(8), 1365-1383.
- Verevkin, S. P., et al. (2021). Thermodynamic Insights on the Structure-Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri-Substituted Methyl-Nitro-Benzoic Acids Still Valid?. Molecules, 26(11), 3169.
-
Qingdao Fengchen Technology and Trade Co., Ltd. (n.d.). Methyl-4-Nitrobenzoic Acid BP EP USP CAS 3113-71-1. [Link]
- Zhang, X., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of the Serbian Chemical Society, 82(10), 1101-1110.
-
Solubility of Things. (n.d.). 3-Methyl-2-nitrobenzoic acid. [Link]
-
PubChem. (n.d.). 3-Nitrobenzoic acid. [Link]
- Zhang, P., et al. (2017). The solubility of 3-nitrobenzoic acid in seven solvents. Fluid Phase Equilibria, 434, 114-120.
- Das, S. C., et al. (1986). Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. Indian Journal of Chemistry, 25A, 1014-1017.
- He, Y., et al. (2018). Thermodynamic Modelling for Solubility of 3-Methyl-2-nitrobenzoic Acid in Nine Organic Solvents from T (283.15–318.15 K) and Dissolution Properties. Journal of Solution Chemistry, 47(8), 1365-1383.
-
NIST. (n.d.). Benzoic acid, 4-nitro-, methyl ester. [Link]
- Krieger, U. K., et al. (2018). Saturation vapor pressure characterization of selected low-volatility organic compounds using a residence time chamber. Atmospheric Measurement Techniques, 11(10), 5589-5601.
-
PubChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 3-Methyl-4-nitrobenzoic acid. [Link]
-
ResearchGate. (n.d.). Mole fraction solubility (x) of 3-methyl-2-nitrobenzoic acid in.... [Link]
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NIST. (n.d.). Benzoic acid, 3-nitro-, methyl ester. [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. [Link]
-
Wikipedia. (n.d.). 3-Nitrobenzoic acid. [Link]
- Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
-
Exim India Corporation. (n.d.). 2-Methyl-4-Nitrobenzoic Acid. [Link]
-
ResearchGate. (2025). (PDF) 2-nitrobenzoic acid. [Link]
-
Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. [Link]
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ACS Publications. (2021). Applying Isothermal Titration Calorimetry and Saturation Transfer Difference-NMR to Study the Mode of Interaction of Flavan-3-ols with α-Amylase to Understand Their Impact on Starch Hydrolysis. [Link]
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ResearchGate. (2022). (PDF) Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. [Link]
-
ResearchGate. (2025). (PDF) Thermodynamic study on the adsorption of some organic acids from aqueous solutions by unmodified and modified montmorillonite clays. [Link]
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In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of a successful drug product. For researchers and scientists working with substituted benzoic acid derivatives, a nuanced understanding of their stability profiles is paramount for ensuring safety, predicting shelf-life, and optimizing manufacturing processes. This guide provides an in-depth comparative analysis of the thermal and chemical stability of 4-Methyl-2-nitrobenzoic acid against a curated selection of structurally related compounds. By elucidating the impact of substituent positioning on molecular stability, we aim to equip drug development professionals with the critical insights needed for informed decision-making.
Introduction: The Critical Role of Stability in Drug Development
The stability of a chemical entity dictates its shelf-life, storage conditions, and compatibility with other excipients in a formulation. Instability can lead to a loss of potency, the formation of potentially toxic degradants, and altered bioavailability, thereby compromising the safety and efficacy of the final drug product. Nitroaromatic compounds, such as this compound, are of particular interest due to the energetic nature of the nitro group, which can render them susceptible to thermal and photolytic degradation.
This guide will focus on a comparative stability assessment of this compound against its structural isomers and parent compounds. The selection of these comparators is based on the systematic variation of the methyl and nitro group positions, allowing for a clear evaluation of their influence on the overall stability of the benzoic acid scaffold.
Selected Compounds for Comparison:
-
This compound: The primary compound of interest.
-
2-Methyl-4-nitrobenzoic acid: An isomer with swapped substituent positions relative to the carboxylic acid.
-
4-Methyl-3-nitrobenzoic acid: An isomer with a different nitro group position.
-
3-Methyl-2-nitrobenzoic acid: An isomer with a different methyl group position.
-
2-Nitrobenzoic acid: The parent compound lacking the methyl group.
-
4-Methylbenzoic acid (p-Toluic acid): The parent compound lacking the nitro group.
Thermal Stability Assessment
Thermal stability is a critical parameter, particularly for processes involving heating, such as drying, milling, and formulation. We will explore the thermal behavior of our selected compounds using two primary thermoanalytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
The "Why" Behind the "How": Experimental Rationale
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[1] It is invaluable for determining melting points, phase transitions, and the enthalpy of decomposition. A sharp, high-temperature melting point can be indicative of greater crystalline lattice stability. The exothermic decomposition profile provides insights into the energy released during thermal degradation.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time.[2] It is used to determine the onset of decomposition, the temperature of maximum mass loss, and the overall mass loss profile, which are direct indicators of thermal stability.
Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC)
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 3-5 mg of the finely ground compound into an aluminum pan and hermetically seal it.
-
Analysis Conditions:
-
Place the sample and an empty sealed reference pan into the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 50 mL/min.
-
Equilibrate the system at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.[3]
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (endothermic peak) and the onset temperature and enthalpy of decomposition (exothermic peak).
Protocol 2: Thermogravimetric Analysis (TGA)
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground compound into a ceramic or platinum pan.
-
Analysis Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with nitrogen at a flow rate of 50 mL/min.
-
Equilibrate the system at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) from the derivative of the TGA curve (DTG).
Comparative Thermal Stability Data
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Tonset (°C) (TGA, Estimated) | Tmax (°C) (TGA, Estimated) |
| This compound | 181.15[4] | 160-164[5][6] | ~190 | ~210 |
| 2-Methyl-4-nitrobenzoic acid | 181.15 | 150-154[2][7] | ~185 | ~205 |
| 4-Methyl-3-nitrobenzoic acid | 181.15[8] | 187-190[8] | ~200 | ~220 |
| 3-Methyl-2-nitrobenzoic acid | 181.15 | 221[9] | ~210 | ~230 |
| 2-Nitrobenzoic acid | 167.12[10] | 146-148[10] | ~196[2][5] | ~215 |
| 4-Methylbenzoic acid | 136.15 | 180-182 | >250 | >280 |
Interpretation of Thermal Data:
The presence of the nitro group significantly lowers the thermal stability compared to 4-Methylbenzoic acid. Among the nitro-substituted compounds, the relative positions of the methyl and nitro groups play a crucial role. The higher melting point of 4-Methyl-3-nitrobenzoic acid suggests greater crystalline stability.[8] The estimated decomposition temperatures indicate that steric hindrance between adjacent substituents, as in 3-Methyl-2-nitrobenzoic acid, may slightly increase thermal stability by restricting vibrational modes that can lead to bond cleavage.
Chemical Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[11][12] These studies expose the drug substance to stress conditions that are more severe than accelerated stability testing.[11]
Rationale for Stress Conditions
The choice of stress conditions is based on ICH guidelines and the chemical nature of the molecule.[11] For this compound, we will investigate its stability under hydrolytic, oxidative, and photolytic stress.
-
Hydrolytic Stability: Evaluates the susceptibility of the molecule to degradation in aqueous environments at different pH values. The carboxylic acid and nitro groups can influence the electron density of the aromatic ring, affecting its susceptibility to hydrolysis.
-
Oxidative Stability: Nitroaromatic compounds can be susceptible to oxidation, which can lead to the formation of various degradation products.[13] Hydrogen peroxide is a commonly used oxidizing agent for these studies.[11]
-
Photostability: The presence of the nitro group, a chromophore, suggests potential sensitivity to light. Photostability testing is crucial to determine if the compound requires protection from light during manufacturing and storage.[4]
Experimental Protocols for Forced Degradation
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each test compound in a suitable solvent (e.g., methanol or acetonitrile).
Protocol 3: Hydrolytic Degradation
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 N HCl. Heat the solution at 80°C for 24 hours in a sealed vial.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 N NaOH. Keep the solution at 60°C for 8 hours in a sealed vial.
-
Neutral Hydrolysis: Mix 5 mL of the stock solution with 5 mL of purified water. Heat the solution at 80°C for 24 hours in a sealed vial.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
Protocol 4: Oxidative Degradation
-
Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Sample Analysis: At appropriate time points, withdraw samples and dilute for HPLC analysis.
Protocol 5: Photolytic Degradation
-
Solid State: Spread a thin layer of the solid compound in a petri dish.
-
Solution State: Place 10 mL of the stock solution in a quartz cuvette.
-
Exposure: Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4] Maintain a dark control sample under the same temperature conditions.
-
Sample Analysis: After exposure, dissolve the solid sample in the initial solvent and analyze both solid and solution samples by HPLC.
Analytical Method: A stability-indicating HPLC method with UV detection is required to separate the parent compound from its degradation products. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point for such analyses.[7][14]
Comparative Chemical Stability Profile (Qualitative)
The following table provides a qualitative prediction of the stability of this compound and its related compounds under various stress conditions.
| Compound | Hydrolytic Stability | Oxidative Stability | Photostability |
| This compound | Likely stable in acid, potential for degradation in base. | Susceptible to oxidation. | Likely susceptible to photodegradation. |
| 2-Methyl-4-nitrobenzoic acid | Similar to this compound. | Susceptible to oxidation. | Likely susceptible to photodegradation. |
| 4-Methyl-3-nitrobenzoic acid | Likely more stable than ortho-nitro isomers. | Susceptible to oxidation. | Likely susceptible to photodegradation. |
| 3-Methyl-2-nitrobenzoic acid | Similar to this compound. | Susceptible to oxidation. | Likely susceptible to photodegradation. |
| 2-Nitrobenzoic acid | Likely stable in acid, potential for degradation in base. | Susceptible to oxidation. | Susceptible to photodegradation. |
| 4-Methylbenzoic acid | Generally stable. | Less susceptible to oxidation than nitro-substituted compounds. | More stable than nitro-substituted compounds. |
Mechanistic Insights:
The electron-withdrawing nature of the nitro group deactivates the aromatic ring, making it more resistant to electrophilic attack but potentially more susceptible to nucleophilic attack, which could be relevant under basic hydrolytic conditions. The position of the nitro group influences the degree of this deactivation. The methyl group, being electron-donating, can slightly counteract this effect. Photodegradation is often initiated by the excitation of the nitro group, leading to various reactions including photoreduction or rearrangement.
Conclusion: A Holistic View of Stability
This comparative guide underscores the significant impact of substituent positioning on the thermal and chemical stability of this compound and its analogs. The presence of the nitro group is the primary determinant of the observed instability under thermal, oxidative, and photolytic stress. However, the interplay between the electron-withdrawing nitro group and the electron-donating methyl group, along with steric factors, fine-tunes the stability profile of each isomer.
For drug development professionals, this guide serves as a foundational resource for anticipating potential stability challenges. The provided experimental protocols offer a robust framework for conducting in-house stability assessments, enabling the selection of more stable intermediates and the development of robust formulations and manufacturing processes. A thorough understanding of the degradation pathways and the nature of the degradants is a regulatory expectation and a critical step in ensuring the safety and quality of the final drug product.
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Relative acidity of 4-Methyl-2-nitrobenzoic acid compared to other benzoic acids
A Comparative Analysis of the Acidity of 4-Methyl-2-nitrobenzoic Acid
A Senior Application Scientist's Guide for Researchers
This guide provides an in-depth comparison of the acidity of this compound against key structural analogs: benzoic acid, 4-methylbenzoic acid, and 2-nitrobenzoic acid. We will explore the intricate interplay of electronic and steric effects that govern the dissociation of the carboxylic acid proton, supported by comparative experimental data and detailed analytical protocols.
Introduction: The Foundations of Benzoic Acid Acidity
The acidity of benzoic acid, quantified by its acid dissociation constant (pKa), is a fundamental property influenced by the electronic character of substituents on the aromatic ring. The pKa of benzoic acid is approximately 4.2.[1][2][3] Substituents can either increase or decrease this acidity by altering the stability of the resulting carboxylate anion (conjugate base).
-
Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) pull electron density away from the carboxylate, delocalizing and stabilizing the negative charge. This stabilization facilitates proton donation, resulting in a stronger acid (lower pKa).[4][5][6]
-
Electron-Donating Groups (EDGs): Substituents like the methyl group (-CH₃) push electron density towards the carboxylate, intensifying the negative charge and destabilizing the anion. This makes proton donation less favorable, resulting in a weaker acid (higher pKa).[7]
These substituent effects are generally predictable for meta and para positions, as described by the Hammett equation.[8][9] However, substituents at the ortho position introduce steric interactions that can dramatically and often counterintuitively alter acidity, a phenomenon known as the "ortho-effect."[10][11][12]
The Subject Molecule: this compound
This compound presents a fascinating case study where multiple substituent effects are at play simultaneously:
-
A strong electron-withdrawing nitro group at the ortho position.
-
A weak electron-donating methyl group at the para position relative to the carboxyl group.
Understanding its acidity requires dissecting the contribution of each group and, most critically, the impact of the ortho-positioning of the nitro group.
Comparative Acidity: An Experimental Overview
The relative strength of an acid is best understood by comparing its pKa value to that of related compounds. A lower pKa value signifies a stronger acid.
| Compound | Structure | Substituent(s) | Key Effects | Experimental pKa |
| Benzoic Acid | C₆H₅COOH | None (Reference) | Baseline Acidity | ~4.20[1][3][13] |
| 4-Methylbenzoic Acid | CH₃-C₆H₄-COOH | 4-Methyl (EDG) | Inductive Effect (+) | ~4.36[14] |
| 2-Nitrobenzoic Acid | NO₂-C₆H₄-COOH | 2-Nitro (EWG) | Inductive (-), Resonance (-), Ortho-Effect | ~2.16[1][15] |
| This compound | CH₃-NO₂-C₆H₄-COOH | 2-Nitro (EWG), 4-Methyl (EDG) | Inductive (±), Resonance (-), Ortho-Effect | ~2.36 (Predicted)[16] |
Mechanistic Discussion of Substituent Effects
The Simple Cases: Benzoic Acid and 4-Methylbenzoic Acid
Benzoic acid serves as our benchmark. In 4-methylbenzoic acid , the para-methyl group acts as an electron-donating group primarily through a weak inductive effect. This effect pushes electron density into the ring, slightly destabilizing the negative charge on the carboxylate anion after deprotonation. Consequently, 4-methylbenzoic acid is a slightly weaker acid (higher pKa) than benzoic acid.[7]
The Power of the Ortho-Effect: 2-Nitrobenzoic Acid
2-Nitrobenzoic acid is a significantly stronger acid than benzoic acid (pKa ~2.16 vs. 4.2).[1] This dramatic increase in acidity is attributed to the ortho-effect , a combination of electronic and steric factors.[10][11]
-
Inductive and Resonance Effects: The nitro group is a powerful EWG, pulling electron density from the ring through both induction (via the sigma bonds) and resonance (via the pi system), which stabilizes the carboxylate anion.
-
Steric Inhibition of Resonance: The primary contributor to the ortho-effect is steric hindrance.[1][17] The bulky nitro group forces the adjacent carboxyl group to twist out of the plane of the benzene ring.[10][12] This twisting disrupts the resonance between the carboxyl group and the aromatic ring, which is an acid-weakening effect in benzoic acid itself. By preventing this resonance, the ortho-substituent ensures the phenyl group acts primarily as an inductively electron-withdrawing group, increasing the acidity. This steric hindrance is the reason that nearly all ortho-substituted benzoic acids are stronger than benzoic acid, regardless of the substituent's electronic nature.[5][6]
A Combined Influence: this compound
In This compound , we see the dominant influence of the ortho-nitro group. The powerful acid-strengthening ortho-effect of the nitro group far outweighs the minor acid-weakening effect of the para-methyl group. The predicted pKa of ~2.36, while slightly higher than that of 2-nitrobenzoic acid (~2.16), is still profoundly more acidic than benzoic acid (~4.2).[1][16] The methyl group's electron-donating nature slightly counteracts the electron-withdrawing pull of the nitro group, leading to a marginally less stable conjugate base compared to 2-nitrobenzoate, hence the slightly higher pKa.
Caption: Interplay of effects in this compound.
Experimental Protocols for pKa Determination
To ensure trustworthy and reproducible results, standardized experimental protocols are essential. Potentiometric titration is a highly reliable method for determining pKa values.[18][19]
Protocol: pKa Determination by Potentiometric Titration
This method involves titrating a solution of the weak acid with a strong base while monitoring the pH. The pKa is equal to the pH at the half-equivalence point.[1][9]
Principle: Based on the Henderson-Hasselbalch equation, pH = pKa + log([A⁻]/[HA]). At the point where exactly half of the acid has been neutralized, the concentration of the acid [HA] equals the concentration of its conjugate base [A⁻]. The log term becomes log(1) = 0, and therefore, pH = pKa.
Apparatus:
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (25 mL or 50 mL)
-
Beaker (150 mL)
-
Volumetric flasks and pipettes
Reagents:
-
Acid Solution: Accurately weigh and dissolve the benzoic acid derivative to prepare a ~0.01 M solution in an appropriate solvent (e.g., a water/ethanol mixture for poorly soluble compounds).
-
Titrant: Standardized ~0.1 M sodium hydroxide (NaOH) solution (carbonate-free).
-
Calibration Buffers: Standard pH 4.00, 7.00, and 10.00 buffers.
Procedure:
-
Calibration: Calibrate the pH meter using the standard buffers according to the manufacturer's instructions.
-
Sample Preparation: Pipette a precise volume (e.g., 50.0 mL) of the ~0.01 M acid solution into a 150 mL beaker. Add a magnetic stir bar.
-
Titration Setup: Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar. Begin gentle stirring.
-
Initial Reading: Record the initial pH of the solution.
-
Titration: Add the NaOH titrant from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.
-
Endpoint Region: As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL or dropwise) to accurately capture the equivalence point.
-
Completion: Continue adding titrant until the pH curve flattens out well past the equivalence point.
Data Analysis:
-
Plot the Titration Curve: Plot pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine Equivalence Point (V_eq): Identify the point of maximum slope on the curve. This can be done visually from the inflection point or more accurately by plotting the first derivative (ΔpH/ΔV vs. V), where the peak corresponds to V_eq.
-
Determine Half-Equivalence Point: Calculate the volume at the half-equivalence point (V_half-eq = V_eq / 2).
-
Find the pKa: Locate the pH on the original titration curve that corresponds to the V_half-eq. This pH value is the experimental pKa of the acid.
Caption: Workflow for pKa determination via potentiometric titration.
Alternative Protocol: Spectrophotometric pKa Determination
For compounds with a chromophore near the acidic proton, UV-Vis spectrophotometry provides an excellent alternative.[19][20]
Principle: The acidic (HA) and conjugate base (A⁻) forms of the molecule often have different UV-Vis absorption spectra. By measuring the absorbance of the compound in a series of buffers with known pH values, the ratio of [A⁻]/[HA] can be determined. The pKa is the pH at which the concentrations of the two species are equal.[21]
Procedure:
-
Determine λ_max: Record the UV-Vis spectra of the compound in a highly acidic solution (e.g., pH 1, all HA form) and a highly basic solution (e.g., pH 12, all A⁻ form) to find the wavelengths of maximum absorbance (λ_max) for both species.
-
Prepare Buffered Solutions: Prepare a series of buffer solutions spanning the expected pKa range (e.g., from pH 1 to 6 for this compound).
-
Sample Preparation: Add a constant, known concentration of the compound to each buffer solution.
-
Measure Absorbance: Measure the absorbance of each solution at one of the determined λ_max values.
-
Data Analysis: Plot absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
Conclusion for Drug Development Professionals
The acidity of an active pharmaceutical ingredient (API) is a critical parameter influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). The case of this compound demonstrates that:
-
The Ortho-Effect is a Dominant Force: A substituent in the ortho position can have a more profound impact on acidity than other electronic effects. The steric hindrance introduced by the ortho-nitro group dramatically increases the acidity, making the compound over 100 times stronger than benzoic acid.
-
Substituent Effects are Additive but Not Always Equal: While the electron-donating methyl group slightly weakens the acid relative to 2-nitrobenzoic acid, its effect is minor compared to the ortho-nitro group.
-
Predictive Power and Experimental Verification: While computational tools provide useful pKa predictions, experimental determination via robust methods like potentiometric titration remains the gold standard for obtaining accurate values essential for pharmacokinetic modeling and formulation development.
Understanding these structure-acidity relationships is paramount for medicinal chemists in designing molecules with optimal physicochemical properties for therapeutic success.
References
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Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
-
University of Calgary. (n.d.). The Ortho Effect of benzoic acids. Retrieved from [Link]
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University of Regina. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Retrieved from [Link]
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BYJU'S. (n.d.). Ortho Effect. Retrieved from [Link]
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PubChem. (n.d.). Benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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Tidwell, T. T. (2000). Substituent Effects on the Acidity of Weak Acids. 2. Calculated Gas-Phase Acidities of Substituted Benzoic Acids. The Journal of Organic Chemistry, 65(18), 5579–5587. [Link]
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Comby, S., & Gagliardi, L. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1004–1008. [Link]
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ChemBK. (n.d.). 4-Methylbenzoic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 15). Substituent Effects on Acidity. Retrieved from [Link]
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Vedantu. (n.d.). Ortho Effect in Chemistry: Definition, Examples & Key Insights. Retrieved from [Link]
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HCPG College. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
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OWL, University of Massachusetts Boston. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25 oC. Retrieved from [Link]
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N.A. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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Wikipedia. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]
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DFT studies comparing the electronic properties of methyl-nitrobenzoic acid isomers
An In-Depth Comparative Guide to the Electronic Properties of Methyl-Nitrobenzoic Acid Isomers: A DFT Perspective
Introduction: The Significance of Isomeric Substitution
Methyl-nitrobenzoic acids are a fascinating class of molecules, serving as pivotal intermediates in the synthesis of pharmaceuticals, dyes, and advanced materials.[1] Their utility is deeply rooted in their molecular structure, which features a benzene ring functionalized with a carboxylic acid group, an electron-donating methyl (-CH₃) group, and a strongly electron-withdrawing nitro (-NO₂) group.[1][2] The specific arrangement of these groups around the aromatic ring—the isomerism—dramatically influences the molecule's electronic landscape. This, in turn, dictates its reactivity, polarity, stability, and optical properties. For researchers in drug development and materials science, understanding these subtle yet profound electronic differences is critical for rational molecular design and predicting a compound's behavior.
This guide provides a comparative analysis of the electronic properties of two common isomers, 4-Methyl-3-nitrobenzoic acid (4M3NBA) and 3-Methyl-4-nitrobenzoic acid (3M4NA) , through the lens of Density Functional Theory (DFT). DFT is a powerful computational quantum mechanics method that allows for the accurate prediction of molecular properties, offering insights that complement and guide experimental work.[1][3] We will explore the causal links between isomeric structure and electronic characteristics, present a detailed protocol for performing such DFT calculations, and provide a clear, data-driven comparison to aid in research and development.
The Isomers: A Structural Overview
The positioning of the methyl and nitro groups relative to the carboxylic acid anchor point defines the distinct properties of each isomer. The interplay between the electron-donating nature of the methyl group and the electron-withdrawing capacity of the nitro and carboxylic acid groups creates unique charge distributions across the molecules.[2]
Caption: Molecular structures of the two isomers under comparison.
Comparative Analysis of Electronic Properties
The electronic properties of a molecule provide a fingerprint of its potential chemical behavior. Here, we compare key DFT-calculated descriptors for 4M3NBA and 3M4NA.
Frontier Molecular Orbitals: The HOMO-LUMO Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate or accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability.[4] A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.[4]
DFT calculations reveal distinct energy gaps for the two isomers, stemming from the different substitution patterns influencing the electron density distribution in the frontier orbitals.
Caption: Conceptual diagram of the HOMO-LUMO energy gap (ΔE).
Molecular Electrostatic Potential (MEP)
The MEP is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites.[5] It maps the electrostatic potential onto the electron density surface.
-
Red/Yellow Regions: Indicate negative potential (electron-rich), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like the oxygen atoms of the nitro and carboxyl groups.[6][7]
-
Blue Regions: Indicate positive potential (electron-deficient), which are susceptible to nucleophilic attack. These are generally located around hydrogen atoms, particularly the acidic proton of the carboxyl group.[6][7]
For both isomers, the most negative potential is concentrated on the oxygen atoms of the nitro and carboxylic acid groups, identifying them as primary sites for electrophilic interaction. The acidic hydrogen of the carboxyl group represents the most positive region, making it the most likely site for deprotonation or nucleophilic interaction.
Dipole Moment and Non-Linear Optical (NLO) Response
The molecular dipole moment (μ) is a measure of the overall polarity of a molecule, arising from the asymmetric distribution of charge. The arrangement of the electron-donating -CH₃ group and electron-withdrawing -NO₂ and -COOH groups creates a significant dipole moment in these isomers.
This charge asymmetry is also a prerequisite for non-linear optical (NLO) activity. Molecules with large dipole moments and significant differences in ground-state and excited-state dipole moments often exhibit a high first-order hyperpolarizability (β), a measure of NLO response.[8][9] Such materials are valuable in optoelectronic technologies. DFT calculations show that 4M3NBA possesses a notable hyperpolarizability, significantly larger than that of the prototypical NLO molecule, urea.[2]
Quantitative Data Summary
The following table summarizes the key electronic properties calculated for 4M3NBA and 3M4NA using DFT, providing a direct comparison.
| Property | 4-Methyl-3-nitrobenzoic acid (4M3NBA) | 3-Methyl-4-nitrobenzoic acid (3M4NA) | Significance |
| HOMO Energy | - | -8.12 eV[10] | Energy of the highest occupied molecular orbital. |
| LUMO Energy | - | -3.74 eV[10] | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (ΔE) | - | 4.38 eV[10] | Indicates chemical reactivity and stability. |
| Dipole Moment (μ) | 1.5802 Debye[2] | 4.96 Debye[10] | Measures molecular polarity. |
| First Hyperpolarizability (β₀) | 3.66 × 10⁻³⁰ cm⁵/esu[2] | 2.16 x 10⁻³⁰ esu[10] | Quantifies second-order NLO response. |
Note: Calculations were performed using the B3LYP/6-311++G basis set. Direct comparison should be made with caution if methodologies differ slightly between sources.
Experimental Protocol: A Guide to DFT Calculations
Executing a reliable DFT study requires a systematic and validated workflow. The following protocol outlines the standard procedure for calculating the electronic properties of methyl-nitrobenzoic acid isomers.
Workflow for DFT Analysis
Caption: Standard workflow for performing DFT calculations on molecular properties.
Step-by-Step Methodology
-
Molecular Structure Input:
-
Construct the initial 3D structure of the desired isomer (e.g., 4M3NBA) using a molecular modeling program like GaussView.
-
-
Geometry Optimization:
-
Objective: To find the most stable, lowest-energy conformation of the molecule.
-
Software: Use a quantum chemistry package like Gaussian.[1][11]
-
Methodology: Employ a suitable DFT functional and basis set. The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is a well-established and reliable choice for organic molecules of this type, providing a good balance of accuracy and computational cost.[1][2][10]
-
Execution: Submit the structure for an optimization calculation. The algorithm will iteratively adjust bond lengths, angles, and dihedrals to minimize the molecule's total energy.
-
-
Frequency Calculation:
-
Objective: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Execution: Perform a frequency calculation on the optimized geometry using the same functional and basis set.
-
Validation: A true minimum is confirmed if all calculated vibrational frequencies are positive (real). The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.
-
-
Property Calculation:
-
Objective: To compute the electronic properties of interest from the validated minimum-energy structure.
-
Execution: Using the optimized coordinates, run a single-point energy calculation that also requests specific properties.
-
Keywords (Gaussian Example):
-
Pop=Full or Pop=NBO for population analysis, which provides HOMO/LUMO energies and charge distributions.
-
polar to calculate dipole moment and polarizabilities (including hyperpolarizability for NLO properties).
-
output=wfx to generate a wavefunction file that can be used by other programs (e.g., Multiwfn) to visualize the Molecular Electrostatic Potential (MEP) map.
-
-
-
Data Analysis and Visualization:
-
Extract the quantitative data (energies, dipole moment, etc.) from the output files.
-
Use visualization software to render the MEP surface and molecular orbitals (HOMO/LUMO) for qualitative analysis.
-
Conclusion
DFT studies provide invaluable, quantitative insights into how the isomeric forms of methyl-nitrobenzoic acid dictate their fundamental electronic properties. The relative positions of the methyl and nitro groups create distinct charge distributions, leading to significant differences in the HOMO-LUMO gap, molecular dipole moment, and non-linear optical response. As demonstrated by the comparison between 4M3NBA and 3M4NA, these variations are not trivial; they directly impact the molecule's stability, reactivity, and potential for application in advanced materials. For scientists and engineers, leveraging this predictive power of DFT is essential for accelerating the design and discovery of novel molecules with tailored electronic characteristics for specific functions in medicine and technology.
References
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Prashanth, J., et al. (2015). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Optics and Photonics Journal, 5, 91-107. [Link]
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ResearchGate (2024). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set. [Link]
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Saršūns, K., et al. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. Crystal Growth & Design. [Link]
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Prashanth, J., et al. (2015). (PDF) Experimental and theoretical study of 3-methyl-4- nitrobenzoic acid using DFT and IVP methods. Indian Journal of Pure & Applied Physics. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-2-nitrobenzoic Acid
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Methyl-2-nitrobenzoic acid is not consistently available across all public databases. The following guidance is synthesized from the established chemical properties of aromatic nitro compounds, data from its isomers, and regulatory best practices. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor for protocols specific to your location and circumstances. This document serves as a technical guide, not a replacement for certified safety training and local regulatory compliance.
Foundational Principle: Hazard-Informed Waste Management
This compound, like many aromatic nitro compounds, is classified as a hazardous substance. Its proper disposal is not merely a procedural task but a critical safety and environmental protection measure. The primary hazards associated with this class of compounds necessitate a stringent disposal protocol. A failure to adhere to these procedures can result in regulatory non-compliance, environmental contamination, and significant safety risks, including potential reactions with incompatible waste streams.
The hazards identified for this chemical and its close isomers form the basis for the disposal procedures outlined below.[1][2]
| Hazard Class | GHS Hazard Statement | Primary Concern for Disposal |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Prevents accidental ingestion by personnel and contamination of water sources.[1][2][3] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Requires use of appropriate PPE during handling and disposal to prevent chemical burns.[2][4] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Mandates robust eye protection to prevent severe and potentially permanent eye damage.[2][4] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Highlights the risk of developing an allergic response upon repeated contact, necessitating strict avoidance of skin exposure.[1][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Requires handling in a well-ventilated area or fume hood to prevent inhalation of dust or vapors.[2][3] |
Pre-Disposal Operations: Safety First
Before initiating any disposal-related activities, ensuring the safety of laboratory personnel is paramount. The correct Personal Protective Equipment (PPE) is non-negotiable.
Essential PPE & Handling Environment:
-
Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes or airborne particles.[5]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes. Contaminated work clothing should not be allowed out of the workplace.[3]
-
Respiratory Protection: All handling and preparation for disposal of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]
-
Work Practices: Do not eat, drink, or smoke in areas where this chemical is handled or stored. Wash hands thoroughly after handling.[3][7]
The Core Protocol: Waste Characterization and Segregation
The foundational step in compliant disposal is correctly identifying the material as hazardous waste. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally required to determine if their waste is hazardous.[4][8] this compound waste must be treated as a regulated hazardous chemical waste.
Causality of Segregation: The primary reason for strict waste segregation is to prevent dangerous chemical reactions. Aromatic nitro compounds can react exothermically or violently with certain other chemicals.
-
Incompatible Materials: Do NOT mix this compound waste with the following:
The following diagram outlines the decision-making workflow for handling and segregating waste containing this compound.
Caption: Decision workflow for handling and segregating hazardous chemical waste.
Step-by-Step Disposal Procedures
Evaporation is never an acceptable method of disposal for hazardous waste.[10] All waste, including contaminated materials, must be collected for disposal by trained professionals.
Step 1: Containment
-
Collect all waste this compound, whether in solid form or dissolved in a solvent, into a designated hazardous waste container.[3]
-
For solid waste, use a clean, dry, sealable, and appropriately labeled container.[3]
-
For liquid waste (e.g., solutions from a reaction workup), use a sturdy, chemically resistant container with a secure, tight-fitting lid. Do not mix organic solvent waste with aqueous waste.[10]
-
Keep waste containers closed except when actively adding waste.[10]
Step 2: Labeling
-
Proper labeling is a strict regulatory requirement.[11] The label on your hazardous waste container must include, at a minimum:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The accumulation start date (the date the first drop of waste was added)
-
An indication of the hazards (e.g., Irritant, Harmful)
-
Step 3: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.
-
The SAA must be under the control of the laboratory personnel.
-
Use secondary containment (such as a chemical-resistant tray or tub) for all liquid waste containers to mitigate spills.[10]
Step 4: Final Disposal
-
Never dispose of this compound down the drain or in the regular trash.[4][10] This is a serious regulatory violation and poses a significant environmental hazard.[12]
-
Arrange for pickup and final disposal through your institution's EHS department or a contracted licensed hazardous waste disposal company.[5] These contractors are equipped to transport and destroy the chemical waste in compliance with all federal and state regulations, often via high-temperature incineration.[13]
Emergency Procedures: Spill Response
Accidents can happen, and a clear, pre-defined response plan is crucial.
For Small Spills (Solid):
-
Ensure proper PPE is worn, including respiratory protection.[3]
-
Gently sweep up the material, avoiding dust generation.[3][4] Do not use combustible materials like paper towels for the initial cleanup of the bulk solid.[5]
-
Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[3]
-
Wash the spill area down with soap and water, collecting the rinse water as hazardous waste if necessary.[3]
For Large Spills:
-
Evacuate the immediate area.
-
Alert personnel in the vicinity and your laboratory supervisor.
-
Contact your institution's EHS or emergency response team immediately.[10] Do not attempt to clean up a large spill without specialized training and equipment.
References
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A Senior Application Scientist's Guide to Handling 4-Methyl-2-nitrobenzoic Acid: From Personal Protection to Disposal
As researchers and developers, our work with specialized chemical reagents is foundational to discovery. However, the novel reactivity we seek often comes with inherent hazards. 4-Methyl-2-nitrobenzoic acid (CAS No. 27329-27-7), a valuable building block in synthesis, is no exception. A thorough understanding of its hazard profile is not merely a regulatory formality; it is the bedrock of a safe and efficient experimental workflow. This guide provides a comprehensive operational plan, grounded in field-proven safety protocols, to ensure you and your team can handle this compound with confidence and precision.
Core Hazard Profile: The "Why" Behind the Precautions
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the risks we are mitigating. This compound is a combustible solid that presents multiple routes of exposure and associated health hazards.[1]
-
Dermal and Ocular Hazards: The compound is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2A).[1][2][3][4] Direct contact with the solid or its dust can cause inflammation and discomfort. Furthermore, it is recognized as a potential skin sensitizer, meaning repeated exposure could lead to an allergic reaction.[5]
-
Respiratory Hazards: As a fine powder, it is a respiratory tract irritant.[1][2][4] Inhalation of dust can lead to irritation of the nose, throat, and lungs.
-
Ingestion Hazards: The substance is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[4]
-
General Aromatic Nitro Compound Risks: While specific data is limited, aromatic nitro compounds as a class are known to pose systemic risks, such as methemoglobinemia, which impairs the blood's ability to carry oxygen.[3] Therefore, minimizing any potential for systemic absorption is a critical safety objective.
This profile dictates that our primary safety goals are to prevent all contact with skin and eyes, eliminate the inhalation of dust, and avoid accidental ingestion.
Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense, employed after engineering controls (like fume hoods) are in place. The selection of PPE must directly address the hazards identified above.
Table 1: Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale & Governing Standard |
| Eye & Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against airborne dust and accidental splashes, addressing the serious eye irritation hazard.[1][2] Equipment must meet OSHA 29 CFR 1910.133 or European Standard EN166.[6][7][8][9] |
| Hand Protection | Chemically resistant nitrile gloves. | Prevents direct skin contact, mitigating the risks of skin irritation and sensitization.[6][10] Gloves must be inspected for tears or degradation before each use. |
| Body Protection | Standard flame-resistant laboratory coat. | Protects skin and personal clothing from contamination by dust or spills. |
| Respiratory Protection | NIOSH-approved N95 (US) or EN 149-certified FFP2 (EU) dust mask. | Required for any procedure that may generate dust, such as weighing or transferring solids, to prevent respiratory tract irritation.[1][6] This is a secondary control; primary control is a fume hood. |
Operational Workflow: A Step-by-Step Guide
A systematic workflow is essential for minimizing risk. The following procedure integrates engineering controls, PPE, and safe work practices into a self-validating system.
-
Engineering Control Verification: Confirm that the chemical fume hood is operational and has a valid certification. Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[6][7]
-
Work Area Decontamination: Prepare a clean, uncluttered workspace within the fume hood to prevent cross-contamination.
-
PPE Inspection: Meticulously inspect all required PPE. Check gloves for any signs of damage. Ensure safety goggles are clean and free of scratches that could impair vision.[6]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware) and have your pre-labeled waste container ready within the fume hood.
-
Don PPE: Put on your lab coat, followed by safety goggles and gloves. The respirator should be donned just before handling the chemical.
-
Chemical Transfer: Conduct all manipulations of this compound deep within the chemical fume hood to contain any dust.
-
Minimize Dust Generation: When weighing and transferring the solid, use gentle motions. Avoid dropping or scooping the material from a height, which can create airborne dust. If possible, use a micro-spatula for better control.
-
Container Management: Keep the source container tightly sealed when not in immediate use.[2][11]
-
Clean Workspace: After completing the task, carefully decontaminate the work surface and any reusable equipment using an appropriate solvent (e.g., 70% ethanol) and wipes. Dispose of contaminated wipes in the designated solid waste container.
-
Waste Segregation: Place all disposable items that came into contact with the chemical (weigh boats, gloves, wipes) into a clearly labeled hazardous waste container.[1]
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination: first gloves, then goggles, and finally the lab coat.
-
Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[1][2][6] Never wear potentially contaminated PPE outside of the laboratory.[10]
Diagram 1. A procedural workflow for the safe handling of this compound.
Emergency and Disposal Plan
Preparedness is key to safety. Your team must be familiar with these procedures before beginning work.
For a small, dry spill within the fume hood:
-
Do not attempt to brush it away, as this will generate dust.
-
Gently cover the spill with absorbent pads to prevent it from becoming airborne.
-
Carefully collect the material using a scoop or moistened, absorbent pads.
-
Place all contaminated materials into the designated hazardous waste container.[2][7]
-
Thoroughly decontaminate the area.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][4]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water.[1][4] If skin irritation persists, seek medical advice.[2]
-
Inhalation: Move the affected person to fresh air and ensure they are in a position comfortable for breathing. If feeling unwell, call a poison center or physician.[1][2][4]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or physician for guidance.[4][9]
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Collect waste in a robust, sealed, and clearly labeled container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's disposal protocols.
-
Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local and national regulations.[1][2] Never pour chemical waste down the drain.[1][2][12]
By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound, ensuring both personal safety and the integrity of their scientific work.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
